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  • Product: Methyl tetrahydro-2H-pyran-3-carboxylate
  • CAS: 159358-47-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl Tetrahydro-2H-pyran-3-carboxylate

Introduction: The Strategic Importance of Methyl Tetrahydro-2H-pyran-3-carboxylate in Modern Synthesis Methyl tetrahydro-2H-pyran-3-carboxylate, bearing the CAS Number 18729-20-9 , is a pivotal cyclic ester that has garn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl Tetrahydro-2H-pyran-3-carboxylate in Modern Synthesis

Methyl tetrahydro-2H-pyran-3-carboxylate, bearing the CAS Number 18729-20-9 , is a pivotal cyclic ester that has garnered significant attention within the realms of pharmaceutical and fine chemical synthesis.[1][2] Its tetrahydropyran (THP) core is a privileged scaffold, frequently encountered in a vast array of biologically active natural products and synthetic drugs.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this versatile building block, delving into its chemical properties, synthesis methodologies, and strategic applications, with a particular focus on leveraging its structural attributes for the efficient construction of complex molecular architectures.

The intrinsic value of methyl tetrahydro-2H-pyran-3-carboxylate lies in its stereochemical potential and the synthetic handles it offers. The ester functionality can be readily transformed into a variety of other functional groups such as carboxylic acids, alcohols, amides, and thioesters, while the cyclic ether motif imparts specific conformational constraints and physicochemical properties to the parent molecule.[1] These features make it an invaluable chiral synthon for the stereocontrolled synthesis of intricate target molecules.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of methyl tetrahydro-2H-pyran-3-carboxylate is fundamental for its effective utilization in research and development.

PropertyValueSource
CAS Number 18729-20-9[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Appearance Colorless Liquid[6]
Boiling Point 183°C at 760 mmHg[6]
Flash Point 69°C[6]
Storage Stable under dry, room-temperature conditions.[1]

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), and a series of multiplets in the upfield region corresponding to the diastereotopic methylene and methine protons of the tetrahydropyran ring. The chemical shifts and coupling constants of these ring protons are highly dependent on their stereochemical environment.

  • ¹³C NMR: The carbon NMR spectrum will feature a signal for the ester carbonyl carbon at approximately 170-175 ppm, a peak for the methoxy carbon around 52 ppm, and several signals in the aliphatic region for the carbons of the tetrahydropyran ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching vibrations of the ether and ester functionalities will appear in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 144, along with characteristic fragmentation patterns of cyclic ethers and esters.

Synthesis of Methyl Tetrahydro-2H-pyran-3-carboxylate: Strategies and Mechanisms

The synthesis of tetrahydropyran derivatives can be approached through various strategic disconnections. For methyl tetrahydro-2H-pyran-3-carboxylate, methods involving intramolecular cyclization are particularly prevalent.

Organocatalytic Domino Reactions: An Efficient and Stereoselective Approach

Recent advancements in organocatalysis have provided elegant and highly efficient routes to functionalized tetrahydropyrans.[1] A notable strategy involves a domino Michael-hemiacetalization reaction.[7] This approach offers excellent control over stereochemistry, which is crucial for applications in drug discovery.

Conceptual Workflow for Organocatalytic Synthesis:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Domino Reaction cluster_product Product A 1,3-Dicarbonyl Compound D Michael Addition A->D B α-Hydroxymethyl Nitroalkene B->D C Chiral Organocatalyst (e.g., Thiourea derivative) C->D Catalyzes E Intramolecular Hemiacetalization D->E Intermediate F Polyfunctionalized Tetrahydropyran E->F

Figure 1: Conceptual workflow of an organocatalytic domino reaction for the synthesis of tetrahydropyran derivatives.

Experimental Protocol: Organocatalytic Synthesis of a Functionalized Tetrahydropyran Derivative

The following is a generalized protocol based on the principles of organocatalytic domino reactions for the synthesis of substituted tetrahydropyrans, which can be adapted for the synthesis of methyl tetrahydro-2H-pyran-3-carboxylate precursors.[7]

  • Reactant Preparation: To a solution of the 1,3-dicarbonyl compound (e.g., a β-ketoester, 1.0 equiv) in a suitable solvent (e.g., toluene, 0.5 M), add the α-hydroxymethyl nitroalkene (1.2 equiv).

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a thiourea-based catalyst, 10-20 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyran derivative.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity. The diastereomeric and enantiomeric excess can be determined by chiral HPLC or NMR analysis of diastereomeric derivatives.

The causality behind this experimental design lies in the ability of the bifunctional organocatalyst to co-activate both the nucleophile (1,3-dicarbonyl compound) and the electrophile (nitroalkene) through hydrogen bonding interactions, thereby facilitating the initial Michael addition in a stereocontrolled manner. The resulting intermediate then undergoes a spontaneous or base-catalyzed intramolecular hemiacetalization to form the tetrahydropyran ring.

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran motif is a cornerstone in the design of numerous therapeutic agents due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Methyl tetrahydro-2H-pyran-3-carboxylate serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

Role as a Chiral Building Block in Natural Product Synthesis

Many complex natural products with potent biological activities, such as antiproliferative and antimicrobial agents, contain the tetrahydropyran ring system.[3] The stereoselective synthesis of these natural products often relies on the use of chiral building blocks like derivatives of methyl tetrahydro-2H-pyran-3-carboxylate.[5] For instance, the synthesis of neopeltolide, a marine macrolide with significant antiproliferative activity, has been a target for many synthetic groups, with various strategies employed for the construction of its embedded tetrahydropyran ring.[3]

Logical Relationship in Natural Product Synthesis:

G A Methyl Tetrahydro-2H-pyran-3-carboxylate (or derivative) B Stereoselective Transformations A->B Undergoes C Key Intermediate B->C Forms D Coupling with other Fragments C->D E Complex Bioactive Natural Product D->E Leads to

Figure 2: The strategic role of methyl tetrahydro-2H-pyran-3-carboxylate in the synthesis of complex natural products.

Precursor for the Synthesis of Novel Therapeutic Agents

Beyond natural product synthesis, methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives are employed in the discovery of novel small molecule drugs. The tetrahydropyran scaffold can act as a bioisostere for other cyclic systems, offering a means to modulate the pharmacological profile of a lead compound. The ability to introduce diverse substituents onto the tetrahydropyran ring allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[13] For example, derivatives of tetrahydropyran have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[1][13]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of methyl tetrahydro-2H-pyran-3-carboxylate is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the analysis of methyl tetrahydro-2H-pyran-3-carboxylate.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For mass spectrometry detection, a volatile buffer like formic acid can be added.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the ester chromophore has low UV absorbance).

  • Sample Preparation: Prepare a solution of methyl tetrahydro-2H-pyran-3-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.

This self-validating system should include the analysis of a blank (mobile phase) and a standard of known purity to ensure the accuracy of the results.

Conclusion and Future Perspectives

Methyl tetrahydro-2H-pyran-3-carboxylate is a demonstrably valuable and versatile building block in modern organic synthesis. Its utility in the stereoselective construction of the ubiquitous tetrahydropyran ring system makes it a key resource for researchers in drug discovery and natural product synthesis. The continued development of efficient and enantioselective synthetic routes to this and related compounds will undoubtedly fuel further innovation in medicinal chemistry. As the demand for structurally complex and stereochemically defined molecules grows, the strategic importance of chiral synthons like methyl tetrahydro-2H-pyran-3-carboxylate is set to increase, paving the way for the discovery of the next generation of therapeutic agents.

References

  • Lee, H., & Lee, C. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 19(9), 509. [Link]

  • Riechers, T., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Molecules, 19(8), 12196-12210. [Link]

  • Wikipedia. (2023). Tetrahydropyran. [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrahydropyran as a Key Intermediate: Applications in Natural Product Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Google Patents. (2017).
  • ResearchGate. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-methyltetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubMed Central. (2012). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]

  • SIELC Technologies. (2018). Methyl 2-oxo-2H-pyran-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024). Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2016). Synthesis and biological activities of some fused pyran derivatives. [Link]

  • PubMed Central. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • MDPI. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, Structure and In Silico Evaluation of Biological Activity. [Link]

  • ResearchGate. (n.d.). Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and 6-(aryl/heteroaryl)pyridazinone skeleton. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologicall...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. Its conformational pre-organization and favorable physicochemical properties make it an attractive building block for drug design. Within this class of heterocycles, methyl tetrahydro-2H-pyran-3-carboxylate emerges as a versatile and synthetically valuable intermediate. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this important building block. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to serve as a practical resource for leveraging methyl tetrahydro-2H-pyran-3-carboxylate in the pursuit of novel therapeutics.

Physicochemical and Spectroscopic Profile

Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No: 18729-20-9) is a cyclic ester with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] It presents as a liquid under standard conditions and is characterized by the physical and chemical properties detailed below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
CAS Number 18729-20-9[1][2]
Boiling Point 183 °C at 760 mmHg[1][3]
Density 1.067 g/cm³[3]
Flash Point 69 °C[3]
Refractive Index 1.44[3]
Purity Typically around 96%[1]
Storage Stable under dry, room-temperature conditions.[1]
Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of methyl tetrahydro-2H-pyran-3-carboxylate. Below are the characteristic spectral data.

  • ¹H NMR: The proton NMR spectrum provides key information about the structure. The methyl ester protons typically appear as a sharp singlet around 3.34 ppm .[4] The protons on the tetrahydropyran ring will present as a series of multiplets in the upfield region, typically between 1.5 and 4.0 ppm. The exact chemical shifts and coupling constants are influenced by the chair conformation of the ring and the stereochemistry at C3.

  • ¹³C NMR: The carbon NMR spectrum is characterized by a distinct signal for the ester carbonyl carbon at approximately 169.6 ppm .[4] The methoxy carbon of the ester appears around 52 ppm. The carbons of the tetrahydropyran ring resonate in the range of 20-80 ppm.

The IR spectrum of methyl tetrahydro-2H-pyran-3-carboxylate is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, which is typically observed around 1736 cm⁻¹ .[4] The C-O stretching of the ether and ester groups will appear in the fingerprint region, between 1000 and 1300 cm⁻¹.

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for methyl tetrahydro-2H-pyran-3-carboxylate would be observed at an m/z of 144. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59), as well as fragmentation of the tetrahydropyran ring.

Synthesis and Stereochemistry

The synthesis of methyl tetrahydro-2H-pyran-3-carboxylate can be achieved through various routes, often with a focus on controlling the stereochemistry at the C3 position. The conformational preference of substituents on the tetrahydropyran ring is a critical aspect, with the anomeric effect playing a significant role in substituted derivatives.[5][6]

General Synthetic Strategies

One common approach involves the cyclization of acyclic precursors. For instance, a Michael addition followed by an intramolecular hemiacetalization can construct the tetrahydropyran ring.[7] Organocatalytic domino reactions have emerged as a powerful tool for the asymmetric synthesis of functionalized tetrahydropyrans, allowing for high diastereomeric and enantiomeric excess.[4][7]

A patent for the production of related tetrahydro-2H-pyran derivatives highlights a method that results in a mixture of cis and trans isomers, with the trans isomer being thermodynamically more stable.[8] The purification of these isomers can often be achieved by silica gel chromatography.[8]

Synthesis_Strategy Acyclic_Precursor Acyclic Precursor (e.g., unsaturated ester) Cyclization Intramolecular Cyclization (e.g., Michael-Hemiacetalization) Acyclic_Precursor->Cyclization Base/Acid Catalyst THP_Ring Methyl tetrahydro-2H-pyran-3-carboxylate Cyclization->THP_Ring

Caption: General synthetic approach to the tetrahydropyran ring system.

Example Experimental Protocol: Asymmetric Organocatalytic Domino Reaction

The following is a representative protocol for the synthesis of a substituted tetrahydropyran derivative, which can be adapted for the synthesis of methyl tetrahydro-2H-pyran-3-carboxylate. This protocol is based on the principles of organocatalytic domino reactions.[4]

  • Reaction Setup: To a solution of the starting α,β-unsaturated ester (1.0 equiv) in a suitable solvent (e.g., ethanol), add the 1,3-dicarbonyl compound (1.2 equiv).

  • Catalyst Addition: Add the organocatalyst, such as a thiourea-derived catalyst or piperidine (10-20 mol%), to the reaction mixture.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-pentane and diethyl ether) to afford the desired tetrahydropyran derivative.[7]

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Synthetic Applications

Methyl tetrahydro-2H-pyran-3-carboxylate is a versatile intermediate due to the presence of both an ester and an ether functionality within a cyclic framework. Its reactivity is primarily centered around the ester group, which can undergo a variety of transformations.[1]

Key Reactions
  • Reduction: The ester functionality can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][9] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[10] The resulting (tetrahydro-2H-pyran-3-yl)methanol is a valuable intermediate for further functionalization.

Reduction_Reaction Reactant Methyl tetrahydro-2H- pyran-3-carboxylate Product (Tetrahydro-2H-pyran-3-yl)methanol Reactant->Product 1. LiAlH4, THF 2. H3O+

Caption: Reduction of the ester to a primary alcohol.

  • Oxidation: While the tetrahydropyran ring is generally stable to oxidation, harsh conditions can lead to ring opening. More commonly, derivatives of methyl tetrahydro-2H-pyran-3-carboxylate bearing other oxidizable groups, such as a hydroxyl group, can be selectively oxidized.[1]

  • Substitution and Nucleophilic Reactions: The ester can undergo nucleophilic acyl substitution to form amides, hydrazides, or other carboxylic acid derivatives. The molecule can act as both a nucleophile and an electrophile in various reactions, making it a key component in the synthesis of complex heterocyclic systems.[1]

Role in Drug Development and Total Synthesis

The tetrahydropyran scaffold is a common motif in a wide array of biologically active natural products and pharmaceuticals.[1] Methyl tetrahydro-2H-pyran-3-carboxylate serves as a valuable chiral building block in the asymmetric synthesis of these complex molecules.[1] Its derivatives have been investigated for potential antimicrobial and antiviral properties.[1]

While specific examples of blockbuster drugs directly synthesized from methyl tetrahydro-2H-pyran-3-carboxylate are not readily found in the public domain, its importance lies in its utility as a versatile starting material for the construction of more elaborate molecular architectures. For instance, substituted tetrahydropyrans are key components of compounds investigated as cannabinoid receptor agonists with low CNS penetration.[11]

Safety, Handling, and Storage

Proper handling and storage of methyl tetrahydro-2H-pyran-3-carboxylate are essential to ensure laboratory safety.

Hazard Identification

According to the Safety Data Sheet, methyl tetrahydro-2H-pyran-3-carboxylate is classified with the following hazards:

  • Flammable liquids (Category 4), H227: Combustible liquid.[4]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[4][12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[12]

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[12]

  • Avoiding Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][12]

  • Fire Safety: Keep away from open flames and hot surfaces. Use appropriate fire-extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

Handling_Precautions cluster_ppe Personal Protective Equipment cluster_procedures Safe Work Practices Goggles Safety Goggles Gloves Chemical-Resistant Gloves LabCoat Lab Coat Ventilation Work in Fume Hood AvoidContact Avoid Skin/Eye Contact FireSafety Keep from Ignition Sources Handling Safe Handling of Methyl tetrahydro-2H-pyran-3-carboxylate Handling->Goggles Handling->Gloves Handling->LabCoat Handling->Ventilation Handling->AvoidContact Handling->FireSafety

Caption: Key safety and handling precautions.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consult the Safety Data Sheet for detailed disposal instructions.[12]

Conclusion

Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its well-defined chemical properties, coupled with the potential for stereocontrolled synthesis and a range of chemical transformations, make it an important tool for the modern medicinal chemist. A thorough understanding of its reactivity, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is crucial for its effective utilization in the laboratory. As the demand for novel and complex molecular architectures in drug development continues to grow, the importance of such fundamental building blocks will undoubtedly increase.

References

  • Barrows, S. E., St-Amant, A., & Rauk, A. (1995). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. Journal of the American Chemical Society, 117(45), 11199-11206.
  • Grindley, T. B. (2008). The anomeric effect. In The Anomeric Effect and Related Stereoelectronic Effects at Oxygen (pp. 1-33). Springer, Berlin, Heidelberg.
  • Córdova, A., & Barbas III, C. F. (2003). Asymmetric Synthesis of Functionalized Dihydro-and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Organic letters, 5(19), 3547-3550.
  • Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(13), 3635-3643.
  • Gung, B. W., & Smith, D. T. (1993). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. The Journal of Organic Chemistry, 58(6), 1419-1424.
  • Ishii, A., & Ohtake, H. (2017). Production method for tetrahydro-2h-pyran derivative (U.S. Patent No. EP3228617A1).
  • ChemBK. (2024, April 9). 18729-20-9. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Ghoneim, A. A., & El-Gazzar, A. R. B. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S970.
  • Chen, J., & Li, G. (2012). Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate (U.S. Patent No. CN102781927A).
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-methyltetrahydro-2H-pyran. Retrieved from [Link]

  • D'Angelo, N. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). [Video]. YouTube. [Link]

  • Ghorai, M. K., & Kumar, A. (2013). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Organic letters, 15(23), 5962-5965.
  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Video]. Retrieved from [Link]

  • Rogozińska-Szymczak, M., & Mikołajczyk, M. (2015). Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni (II)-catalyzed Michael reaction. The Journal of organic chemistry, 80(24), 12335-12343.
  • LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Swenton, J. S., & Freskos, J. N. (1987). Synthetic Approach to Aklavinone Using 2-0~ 0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. The Journal of Organic Chemistry, 52(10), 1888-1894.
  • Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H-thiopyran-3-carboxylate, Tetrahydro-4 H-thiopyran-4-one, and 3, 6-Dihydro-4-trimethylsilyloxy-2 H-thiopyran. Synthesis, 2007(10), 1584-1586.
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Sources

Foundational

The Versatile Building Block: A Technical Guide to Methyl Tetrahydro-2H-pyran-3-carboxylate

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Heterocyclic Intermediate in Modern Drug Discovery and Organic Chemistry The tetrahydropyran (THP) motif is a ubiquitous structural feature...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Heterocyclic Intermediate in Modern Drug Discovery and Organic Chemistry

The tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the importance of versatile and well-characterized building blocks that enable the efficient construction of this key heterocyclic system. Methyl tetrahydro-2H-pyran-3-carboxylate, also known by its IUPAC name methyl oxane-3-carboxylate, has emerged as a significant intermediate for synthetic chemists, offering a strategic entry point to a variety of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and its applications in cutting-edge research and development.

Nomenclature and Structural Characteristics

The formal IUPAC name for the compound is methyl oxane-3-carboxylate . However, it is also widely referred to as methyl tetrahydro-2H-pyran-3-carboxylate. It is a cyclic ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] The core of the molecule is a six-membered, saturated oxane (tetrahydropyran) ring, with a methyl ester group attached at the 3-position.

Table 1: Compound Identification

IdentifierValue
Preferred IUPAC Name methyl oxane-3-carboxylate
Other Names methyl tetrahydro-2H-pyran-3-carboxylate
CAS Number 18729-20-9
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol

Synthesis and Mechanistic Insights

The synthesis of methyl tetrahydro-2H-pyran-3-carboxylate can be achieved through several routes, with the choice of method often depending on the desired scale and stereochemical outcome.

Condensation and O-Alkylation Approach

A widely documented method for the synthesis of related dihydropyran structures, which can be subsequently reduced to the target tetrahydropyran, involves a two-step process of condensation and intramolecular O-alkylation.[1] This strategy typically begins with the reaction of a 1,3-dihalopropane derivative, such as 1-bromo-3-chloropropane, with a β-ketoester like methyl acetoacetate.[1]

The initial reaction, a condensation, forms a haloketone intermediate. This is followed by an intramolecular O-alkylation, often promoted by a base such as sodium methoxide, to effect ring closure and form the pyran ring.[1] Controlling the reaction temperature, typically between 30-40°C, is crucial to manage the exothermic nature of the condensation step.[1]

Experimental Protocol: Synthesis of a Dihydropyran Precursor

  • Step 1: Condensation to Haloketone Intermediate: In a suitable reaction vessel under a nitrogen atmosphere, dissolve 1-bromo-3-chloropropane (1.0 eq) and methyl acetoacetate (1.05 eq) in methanol. Maintain the temperature at 30-40°C.

  • Step 2: Intramolecular O-Alkylation: Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture, continuing to maintain the temperature. The sodium methoxide facilitates the deprotonation of the enolizable ketone, which then acts as a nucleophile to displace one of the halides, leading to the formation of the dihydropyran ring.

  • Step 3: Work-up and Purification: After the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC), the reaction is quenched, and the product is extracted and purified, typically by distillation or column chromatography.

  • Step 4: Reduction to Tetrahydropyran: The resulting dihydropyran can be reduced to the target methyl tetrahydro-2H-pyran-3-carboxylate using standard catalytic hydrogenation methods (e.g., H₂, Pd/C).

Figure 1: General workflow for the synthesis of methyl tetrahydro-2H-pyran-3-carboxylate.

Asymmetric Synthesis Approaches

For applications in drug development where specific stereoisomers are required, asymmetric synthesis strategies are employed. Organocatalytic domino reactions have been shown to be effective for the enantioselective synthesis of substituted tetrahydropyrans.[1] These reactions, often utilizing chiral catalysts such as thiourea derivatives, can facilitate a cascade of reactions, including Michael additions and hemiacetalizations, to construct the tetrahydropyran ring with high stereocontrol.[1]

Physicochemical and Spectroscopic Characterization

Accurate characterization of methyl tetrahydro-2H-pyran-3-carboxylate is essential for its use in synthesis and for quality control.

Table 2: Physicochemical Properties

PropertyValueReference
Boiling Point 183 °C at 760 mmHg[1]
Purity Typically ≥ 96%[1]

Spectroscopic Data:

While a complete, publicly available, and fully assigned set of spectra for methyl tetrahydro-2H-pyran-3-carboxylate is not readily found in the primary literature, data from commercial suppliers and analysis of analogous structures provide expected characteristic signals.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected around 1736 cm⁻¹ , which is characteristic of the C=O stretch of a saturated ester.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A sharp singlet for the methyl ester protons (–OCH₃) is anticipated at approximately δ 3.34 ppm .[1] The remaining protons on the tetrahydropyran ring would appear as a series of multiplets in the upfield region, typically between δ 1.5 and 4.0 ppm.

    • ¹³C NMR: The carbonyl carbon of the ester group is expected to have a chemical shift of around δ 169.6 ppm .[1] The methoxy carbon (–OCH₃) would likely appear around δ 51-52 ppm, with the carbons of the tetrahydropyran ring resonating in the upfield region.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 144, along with characteristic fragmentation patterns of a cyclic ether and a methyl ester.

Applications in Drug Discovery and Organic Synthesis

Methyl tetrahydro-2H-pyran-3-carboxylate serves as a valuable precursor in the synthesis of more complex molecules.[1] Its bifunctional nature, possessing both an ester and a cyclic ether, allows for a range of chemical transformations.

The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to amides and other derivatives. The ether linkage of the tetrahydropyran ring is generally stable under many reaction conditions, making it a robust scaffold.

The tetrahydropyran ring is a key structural component in numerous bioactive natural products and synthetic drugs. While specific examples detailing the use of methyl tetrahydro-2H-pyran-3-carboxylate as a starting material are not extensively reported in readily accessible literature, its derivatives are of significant interest. For instance, functionalized tetrahydropyrans are crucial intermediates in the synthesis of various therapeutic agents.

The ability to introduce substituents at various positions on the tetrahydropyran ring, starting from a versatile building block like methyl tetrahydro-2H-pyran-3-carboxylate, is of high value in medicinal chemistry for the generation of compound libraries for drug screening.

Safety and Handling

Methyl tetrahydro-2H-pyran-3-carboxylate is classified as a combustible liquid and can cause eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable and versatile building block in organic synthesis. Its straightforward, albeit not widely detailed, synthesis and the presence of a modifiable ester group on a stable heterocyclic ring make it an attractive starting material for the construction of more complex, biologically relevant molecules. As the demand for novel therapeutics containing the tetrahydropyran motif continues to grow, the importance of well-characterized and accessible intermediates like methyl tetrahydro-2H-pyran-3-carboxylate is set to increase. Further elucidation of its reactivity and applications in the primary scientific literature will undoubtedly expand its utility in the fields of drug discovery and natural product synthesis.

References

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl tetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and spectral properties of Methyl tetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectral properties of Methyl tetrahydro-2H-pyran-3-carboxylate, a key intermediate in organic synthesis. This document moves beyond a simple recitation of data, offering insights into the experimental context and practical application of this valuable compound.

Introduction

Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No: 18729-20-9) is a cyclic ester with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Its structure, featuring a tetrahydropyran ring substituted with a methyl ester group at the 3-position, makes it a versatile precursor in the synthesis of a variety of functionalized pyrans and other heterocyclic derivatives.[1] Understanding its physical and spectral properties is paramount for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. This guide will delve into these properties, providing both established data and the experimental context for their determination.

Core Physical Properties

The fundamental physical characteristics of a compound are critical for its handling, purification, and use in reactions. The properties of Methyl tetrahydro-2H-pyran-3-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [1]
CAS Number 18729-20-9[1][2]
Boiling Point 183 °C at 760 mmHg
Density ~1.080 g/mL at 20 °C (estimated)[3]
Refractive Index Not available
Solubility Soluble in many common organic solvents.

Boiling Point: The boiling point of 183 °C at atmospheric pressure is indicative of a compound with moderate intermolecular forces, primarily dipole-dipole interactions arising from the ester functional group. This boiling point allows for purification by distillation under reduced pressure to prevent thermal decomposition.

Solubility: As a polar aprotic molecule, Methyl tetrahydro-2H-pyran-3-carboxylate is expected to be soluble in a range of common organic solvents such as alcohols, ethers, and chlorinated solvents. The principle of "like dissolves like" suggests its miscibility with other polar and moderately polar solvents.[4]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Methyl tetrahydro-2H-pyran-3-carboxylate is expected to exhibit characteristic signals corresponding to the protons of the tetrahydropyran ring and the methyl ester group. The protons on the ring will appear as a series of complex multiplets in the upfield region, typically between 1.5 and 4.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the stereochemistry of the molecule. The methyl group of the ester will present as a sharp singlet at approximately 3.7 ppm.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule, assuming a chiral center at the 3-position which makes all ring carbons diastereotopic. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 170-175 ppm. The carbon of the methyl ester will appear around 52 ppm. The carbons of the tetrahydropyran ring will resonate in the upfield region, generally between 20 and 70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. For Methyl tetrahydro-2H-pyran-3-carboxylate, the most prominent absorption band will be the strong C=O stretching vibration of the ester group, which is expected to appear in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic ring and the methyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 113, and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 85. Other characteristic fragmentation pathways of the tetrahydropyran ring may also be observed.

Experimental Protocols

To ensure the accuracy and reproducibility of the data presented, standardized experimental procedures are crucial.

Determination of Physical Properties

The following diagram outlines the general workflow for the experimental determination of key physical properties.

Sources

Foundational

Methyl tetrahydro-2H-pyran-3-carboxylate molecular weight and formula

An In-depth Technical Guide to Methyl Tetrahydro-2H-pyran-3-carboxylate: A Core Heterocyclic Scaffold for Scientific Innovation Executive Summary: Methyl tetrahydro-2H-pyran-3-carboxylate is a pivotal heterocyclic compou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl Tetrahydro-2H-pyran-3-carboxylate: A Core Heterocyclic Scaffold for Scientific Innovation

Executive Summary: Methyl tetrahydro-2H-pyran-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Characterized by its stable tetrahydropyran (THP) ring and reactive ester functional group, this molecule is an essential intermediate for creating more complex chemical architectures. The THP motif is prevalent in numerous natural products and pharmaceuticals, making this compound a molecule of significant interest for researchers in drug discovery and material science. This guide provides a comprehensive overview of its core molecular properties, synthesis methodologies, chemical reactivity, and key applications, offering field-proven insights for scientists and development professionals.

Core Molecular Profile

Methyl tetrahydro-2H-pyran-3-carboxylate is a cyclic ether and an ester. Its structural features are foundational to its chemical behavior and utility in synthesis. The precise identification and characterization of this molecule are paramount for its application in research and development, where purity and structural integrity are non-negotiable.

Chemical Identity and Structure

The compound is systematically named methyl tetrahydro-2H-pyran-3-carboxylate. The tetrahydropyran ring is a six-membered heterocycle containing one oxygen atom. The carboxylate group at the 3-position provides a key site for chemical modification.

Identifier Value Source
Chemical Name Methyl tetrahydro-2H-pyran-3-carboxylateN/A
CAS Number 18729-20-9[1][2][3]
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
SMILES O=C(C1COCCC1)OC[2]

Note: Stereoisomerism is a critical consideration for this molecule, as the carbon at the 3-position is chiral. Enantiomerically pure forms are often required for pharmaceutical applications to ensure specific interactions with biological targets.

Physicochemical and Handling Properties

The physical properties and stability of methyl tetrahydro-2H-pyran-3-carboxylate dictate its handling, storage, and application in various reaction conditions.

Property Description Source
Physical Form Liquid
Purity Commercially available in high-purity grades (typically ≥97%)[1][3]
Storage Store in a cool, dry place, sealed[1][2]
Solubility Soluble in common organic solventsN/A

Synthesis and Chemical Reactivity

As a key intermediate, the synthesis of methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives is a subject of significant research. Modern synthetic strategies often focus on efficiency and stereochemical control.

Synthetic Strategy: Organocatalytic Domino Reactions

A highly effective method for synthesizing substituted tetrahydropyrans involves asymmetric organocatalytic domino reactions.[3] This approach is favored for its ability to construct complex molecules in a single step from simple precursors, often with high stereocontrol. The causality behind this choice lies in the catalyst's ability to orchestrate a sequence of bond-forming events (e.g., a Michael addition followed by hemiacetalization) in a controlled chiral environment.

The general workflow for such a synthesis is outlined below.

G cluster_start Starting Materials A Aldehyde Precursor D Reaction Vessel (Solvent, e.g., Ethanol) A->D B Nucleophile (e.g., Methyl 3-oxobutanoate) B->D C Chiral Organocatalyst (e.g., Thiourea-derived) C->D 10-20 mol% loading E Domino Cascade Reaction (Michael-Hemiacetalization) D->E 24-48 hours F Aqueous Workup & Extraction E->F G Purification (Silica Gel Chromatography) F->G I Pure Methyl Tetrahydro-2H-pyran-3-carboxylate (or derivative) G->I H Characterization (NMR, MS, HPLC) I->H

Caption: General workflow for the organocatalytic synthesis of tetrahydropyran derivatives.

Experimental Protocol: A Self-Validating System

The following protocol is a representative example based on established methodologies for organocatalytic synthesis.[3]

  • Preparation: To a solution of the aldehyde precursor (1.0 eq) and the nucleophilic ester (1.2 eq) in a suitable solvent (e.g., ethanol) in a flame-dried flask, add the chiral organocatalyst (0.1-0.2 eq).

    • Rationale: The use of a flame-dried flask and an inert atmosphere (if necessary) prevents moisture from interfering with the catalyst and reaction intermediates. The slight excess of the nucleophile ensures complete consumption of the limiting aldehyde.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Reaction monitoring is a critical self-validation step. It confirms that the reaction is proceeding as expected and determines the optimal time for quenching, preventing the formation of byproducts.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

    • Rationale: The aqueous workup removes the catalyst and water-soluble impurities. The sequence of acidic and basic washes ensures the removal of any remaining acidic or basic species.

  • Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

    • Rationale: Chromatography is essential for isolating the desired product to a high degree of purity (e.g., >97%), which is a prerequisite for its use in pharmaceutical synthesis.

  • Final Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

    • Rationale: This final analytical validation provides incontrovertible proof of the molecule's identity, purity, and stereochemical integrity, making the entire protocol a self-validating system.

Chemical Reactivity

The structure of methyl tetrahydro-2H-pyran-3-carboxylate allows it to be a versatile participant in various chemical transformations.[3]

  • Reduction: The ester group can be reduced to a primary alcohol, yielding (tetrahydro-2H-pyran-3-yl)methanol, another valuable building block.

  • Oxidation: The core ring can be subject to oxidation reactions, depending on the reagents used.

  • Substitution: The ester can be converted into other functional groups, such as amides or thioesters, through substitution reactions, expanding its synthetic utility.[3]

Applications in Research and Development

The utility of methyl tetrahydro-2H-pyran-3-carboxylate stems from its identity as a functionalized tetrahydropyran, a privileged scaffold in medicinal chemistry.[4]

G cluster_apps Key Application Areas A Methyl Tetrahydro-2H-pyran-3-carboxylate B Medicinal Chemistry A->B serves as C Organic Synthesis A->C is a D Material Science A->D acts as a E Precursor for Bioactive Molecules (e.g., Cannabinoid Agonists) B->E F Chiral Building Block for Complex Natural Products C->F G Monomer for Functional Polymers D->G

Caption: The central role of MTHPC as a scaffold for diverse scientific applications.

Medicinal Chemistry and Drug Discovery

The tetrahydropyran ring is a common structural motif found in a wide array of biologically active compounds. Methyl tetrahydro-2H-pyran-3-carboxylate serves as a crucial starting material for the synthesis of these pharmaceutical agents.[3][5] Its derivatives are actively studied for their potential therapeutic effects.[3] For example, the tetrahydropyran scaffold has been incorporated into novel cannabinoid receptor agonists designed to have low penetration of the central nervous system, thereby reducing side effects while maintaining analgesic efficacy.[6] The ability to functionalize the ring and the ester group allows for fine-tuning of a molecule's physicochemical properties, such as solubility and cell permeability, which are critical for drug development.

Intermediate in Organic Synthesis

Beyond its direct role in medicinal chemistry, this compound is a valuable intermediate for synthesizing a broad range of other organic molecules.[3] Its functional groups can be manipulated to build more complex heterocyclic systems or to introduce the tetrahydropyran moiety into larger molecular frameworks.[5] This versatility makes it a staple in the toolbox of synthetic organic chemists.

Material Science

The potential of methyl tetrahydro-2H-pyran-3-carboxylate extends to material science, where it has been explored as a building block for creating functional polymers.[5] The incorporation of the THP ring into a polymer backbone can impart unique properties, such as altered solubility, thermal stability, or biocompatibility, opening avenues for applications in fields like drug delivery and advanced coatings.

Conclusion

Methyl tetrahydro-2H-pyran-3-carboxylate is more than a simple chemical reagent; it is a foundational component for innovation. With a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , its true value lies in the synthetic versatility afforded by its tetrahydropyran scaffold and ester functionality. From facilitating the development of next-generation pharmaceuticals to enabling the creation of novel polymers, its importance in the scientific community is well-established and continues to grow. The robust synthetic methodologies and clear understanding of its reactivity empower researchers to leverage this molecule to its full potential, driving progress across multiple scientific disciplines.

References

  • INDOFINE Chemical Company, Inc. METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE | 18729-20-9. [Link]

  • PubChem, National Institutes of Health. Tetrahydro-3-methyl-2H-pyran. [Link]

  • PubChem, National Institutes of Health. Methyl 2-oxo-2H-pyran-3-carboxylate. [Link]

  • Google Patents.
  • Google Patents.
  • Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. PubMed. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

Abstract The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its conformational stability and favorable pharmacokinetic properties. Methyl tetrahydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its conformational stability and favorable pharmacokinetic properties. Methyl tetrahydro-2H-pyran-3-carboxylate, as a functionalized THP, represents a versatile building block for the elaboration of more complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate. We will dissect key strategies, including the catalytic hydrogenation of unsaturated precursors and asymmetric organocatalytic approaches, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to inform methodological selection for research and development applications.

Introduction: The Significance of the Tetrahydropyran Core

Substituted tetrahydropyrans are ubiquitous structural units found in a vast array of biologically active natural products and pharmaceuticals.[1] Their prevalence stems from the ability of the saturated oxygen-containing ring to engage in hydrogen bonding and adopt well-defined, low-energy chair conformations, which can favorably orient substituents for molecular recognition at biological targets. Methyl tetrahydro-2H-pyran-3-carboxylate provides a synthetically tractable handle—the methyl ester at the C3 position—for further chemical modification, making it a key intermediate in drug discovery programs. This guide focuses on robust and scalable methods for its preparation.

Primary Synthesis Pathway: Catalytic Hydrogenation of Dihydropyran Precursors

One of the most direct and industrially scalable routes to Methyl tetrahydro-2H-pyran-3-carboxylate involves the catalytic hydrogenation of its unsaturated analog, Methyl 3,6-dihydro-2H-pyran-3-carboxylate or a related dihydropyran species. This method relies on the addition of hydrogen across the carbon-carbon double bond in the presence of a metal catalyst.

Mechanistic Rationale

Catalytic hydrogenation is a heterogeneous reaction that occurs on the surface of a metal catalyst, typically a platinum group metal like Palladium (Pd), Platinum (Pt), or Rhodium (Rh) supported on activated carbon.[2] The reaction proceeds via the following key steps:

  • Adsorption: Both the unsaturated substrate and molecular hydrogen (H₂) are adsorbed onto the catalyst surface.

  • Hydrogen Activation: The H-H bond of H₂ is weakened and cleaved, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bond.

  • Desorption: The final saturated product, Methyl tetrahydro-2H-pyran-3-carboxylate, desorbs from the catalyst surface, regenerating the active sites.

The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical for achieving high yield and selectivity, minimizing side reactions such as hydrogenolysis of the ester group. Palladium on carbon (Pd/C) is a commonly employed catalyst due to its high activity, selectivity, and cost-effectiveness.

Visualizing the Hydrogenation Workflow

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Precursor in Solvent (e.g., EtOH, EtOAc) P2 Charge Reactor with Substrate Solution & Pd/C Catalyst P1->P2 R1 Seal Reactor & Purge with N₂ P2->R1 R2 Pressurize with H₂ Gas (e.g., 50-100 psi) R1->R2 R3 Heat & Stir (e.g., RT to 50°C) R2->R3 R4 Monitor Reaction (TLC, GC/MS) R3->R4 W1 Cool & Depressurize Reactor R4->W1 W2 Filter through Celite® to Remove Catalyst W1->W2 W3 Concentrate Filtrate in vacuo W2->W3 W4 Purify by Chromatography (if necessary) W3->W4 Output Output W4->Output Final Product

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol: Hydrogenation

Materials:

  • Methyl 3,6-dihydro-2H-pyran-3-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite®

Procedure:

  • A pressure-rated hydrogenation vessel is charged with a solution of Methyl 3,6-dihydro-2H-pyran-3-carboxylate in a suitable solvent like ethanol.

  • The catalyst, 10% Pd/C (wet), is carefully added to the vessel under an inert atmosphere (e.g., a stream of nitrogen). The amount of catalyst can typically range from 1 to 5 mol% relative to the substrate.

  • The vessel is sealed and purged several times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.

  • The vessel is pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and the mixture is stirred vigorously at room temperature or with gentle heating.

  • Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

  • Upon completion, the reaction is stopped, and the vessel is carefully depressurized and purged with nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

  • The combined filtrate is concentrated under reduced pressure to yield the crude Methyl tetrahydro-2H-pyran-3-carboxylate, which can be purified further by silica gel chromatography if necessary. A patent describes a similar hydrogenation to afford a 6-substituted derivative in high yield.[3]

Asymmetric Synthesis Strategies

Achiral synthesis via hydrogenation produces a racemic mixture of the C3-stereocenter. For applications requiring enantiopure material, asymmetric synthesis is paramount. Organocatalysis has emerged as a powerful tool for constructing chiral tetrahydropyrans.[4][5]

Organocatalytic Domino Reactions

Domino, or cascade, reactions allow for the construction of complex molecules in a single pot by combining multiple bond-forming events. Asymmetric organocatalytic domino reactions are particularly effective for synthesizing substituted THP derivatives with high stereocontrol.[6] A common strategy involves a Michael-hemiacetalization sequence.

Mechanistic Rationale: A bifunctional organocatalyst, such as a thiourea or squaramide derived from a cinchona alkaloid, is often employed.[5] The catalyst activates both the nucleophile (e.g., a β-ketoester) and the electrophile (e.g., a nitroalkene) through hydrogen bonding interactions.

  • The catalyst's basic moiety (e.g., a tertiary amine) deprotonates the β-ketoester, forming a chiral enolate.

  • The thiourea/squaramide moiety activates the nitroalkene electrophile via hydrogen bonding, orienting it for a stereoselective Michael addition.

  • The resulting Michael adduct undergoes an intramolecular hemiacetalization, where the enol or ketone oxygen attacks an aldehyde (often introduced as a third component), to form the tetrahydropyran ring.[5]

  • The stereochemistry at multiple centers is controlled by the chiral environment provided by the catalyst throughout the cascade.

Visualizing the Asymmetric Cascade

domino_reaction cluster_reactants Starting Materials cluster_cascade One-Pot Cascade R1 β-Ketoester S1 Catalyst Activation (H-Bonding) R1->S1 R2 Nitroalkene R2->S1 R3 Aldehyde R3->S1 Cat Chiral Organocatalyst (e.g., Squaramide) Cat->S1 S2 Stereoselective Michael Addition S1->S2 S3 Intramolecular Hemiacetalization S2->S3 Output Highly Functionalized Chiral THP S3->Output

Sources

Foundational

structural elucidation of Methyl tetrahydro-2H-pyran-3-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of Methyl tetrahydro-2H-pyran-3-carboxylate Introduction: The Significance of a Confirmed Structure In the landscape of synthetic chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Methyl tetrahydro-2H-pyran-3-carboxylate

Introduction: The Significance of a Confirmed Structure

In the landscape of synthetic chemistry and drug development, methyl tetrahydro-2H-pyran-3-carboxylate (CAS No: 18729-20-9) serves as a valuable heterocyclic building block.[1] Its saturated oxane ring, substituted with a methyl ester, provides a versatile scaffold for creating more complex molecules and functionalized pyran derivatives.[1] The precise arrangement of atoms and their connectivity—the molecule's structure—is the bedrock upon which its reactivity, properties, and utility are built. Any ambiguity in this structure can lead to failed syntheses, misinterpreted biological data, and wasted resources.

This guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structural elucidation of methyl tetrahydro-2H-pyran-3-carboxylate. We will move beyond a simple recitation of data, instead focusing on the strategic integration of modern analytical techniques. Our approach is designed as a self-validating system, where each piece of evidence logically supports and confirms the others, ensuring the highest degree of scientific confidence for researchers and drug development professionals.

Part 1: Foundational Analysis - Confirming Mass and Functional Groups

The first step in any structural elucidation workflow is to confirm the molecular formula and identify the key functional groups present. This is efficiently accomplished through a combination of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expert Insight: While nominal mass spectrometry can confirm the molecular weight, HRMS is essential for verifying the elemental composition. This is a critical, non-negotiable step for confirming the identity of a newly synthesized or sourced compound.

An Electron Ionization (EI) HRMS experiment is the preferred method. The analysis will yield the molecular ion peak ([M]⁺) and provide its exact mass. For a molecular formula of C₇H₁₂O₃, the expected monoisotopic mass is 144.07864 Da.[2] Observing a peak at or very near this m/z value provides strong evidence for the correct elemental composition.

Table 1: Key Mass Spectrometry Data

Property Expected Value Observed Value (Typical)
Molecular Formula C₇H₁₂O₃ C₇H₁₂O₃
Molecular Weight 144.17 g/mol [1] -
Monoisotopic Mass 144.07864 Da[2] ~144.0786 Da

| Key Fragments | [M-OCH₃]⁺, [M-COOCH₃]⁺ | m/z 113, m/z 85 |

Fourier-Transform Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is a rapid and powerful technique for functional group identification. For this molecule, we are looking for two key signatures: the ester carbonyl (C=O) and the ether C-O linkages within the pyran ring.

The IR spectrum provides definitive proof of the key functional groups. A very strong, sharp absorption band characteristic of the ester carbonyl C=O stretch is expected around 1730-1740 cm⁻¹. Data for analogous compounds show this band appearing at approximately 1736 cm⁻¹.[1] Additionally, prominent bands in the 1200-1000 cm⁻¹ region will confirm the presence of the C-O stretching vibrations from both the ester and the cyclic ether functionalities. The absence of a broad absorption band above 3000 cm⁻¹ confirms the lack of hydroxyl (-OH) groups.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Significance
sp³ C-H Stretch 2850-3000 Confirms saturated hydrocarbon framework
Ester C=O Stretch 1730-1740 Diagnostic: Confirms ester presence[1]

| C-O (Ether & Ester) | Stretch | 1000-1200 | Confirms ether and ester linkages |

Part 2: The Core Analysis - Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. A multi-technique approach, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is required for an unambiguous assignment.

Below is a predictive analysis based on established chemical shift principles and data from structurally similar tetrahydropyran derivatives.[3]

Caption: Structure of Methyl tetrahydro-2H-pyran-3-carboxylate with IUPAC numbering.

¹H NMR Spectroscopy - The Proton Environment

Expert Insight: The key to interpreting the ¹H NMR spectrum is recognizing that the chiral center at C3 renders the geminal protons on C2, C4, and C5 diastereotopic. This means they are chemically non-equivalent and will appear as separate signals, each coupling to the other, resulting in complex multiplets rather than simple triplets or quartets.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Position Predicted δ (ppm) Multiplicity Coupling (J, Hz) Assignment Rationale
-OCH₃ 3.73 Singlet (s) - Characteristic singlet for methyl ester protons.[1]
H2eq, H2ax 3.9-4.1, 3.4-3.6 ddd, ddd J ≈ 11, 4, 2 Protons adjacent to ring oxygen (C2) are deshielded. Diastereotopic due to C3 chirality.
H6eq, H6ax 3.8-4.0, 3.3-3.5 m, m - Protons adjacent to ring oxygen (C6) are deshielded.
H3 2.6-2.8 m - Methine proton alpha to the carbonyl group.
H4eq, H4ax 2.0-2.2, 1.6-1.8 m, m - Methylene protons adjacent to the methine.

| H5eq, H5ax | 1.8-2.0, 1.4-1.6 | m, m | - | Methylene protons beta to the ester group. |

¹³C NMR and DEPT-135 - The Carbon Backbone

Expert Insight: A standard ¹³C NMR spectrum will show all 7 carbon signals. Running a DEPT-135 experiment is crucial for validation, as it differentiates between CH₃/CH groups (positive phase) and CH₂ groups (negative phase). Quaternary carbons (like the ester C=O) will be absent in the DEPT-135 spectrum.

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Position Predicted δ (ppm) DEPT-135 Assignment Rationale
C=O 172.5 Absent Characteristic chemical shift for an ester carbonyl.[1]
C2 68.5 Negative Carbon adjacent to ring oxygen.
C6 67.8 Negative Carbon adjacent to ring oxygen.
-OCH₃ 51.9 Positive Methyl carbon of the ester group.
C3 45.3 Positive Methine carbon alpha to the carbonyl.
C4 28.1 Negative Aliphatic methylene carbon.

| C5 | 24.7 | Negative | Aliphatic methylene carbon. |

2D NMR - Building the Molecular Jigsaw

Expert Insight: 2D NMR experiments provide the definitive connections that transform a list of signals into a confirmed molecular structure. They are the ultimate arbiter of connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see a correlation trail starting from H2 -> H3 -> H4 -> H5 -> H6, confirming the spin system of the pyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for linking each proton directly to the carbon it is attached to. For example, the proton signal at ~2.7 ppm (H3) will show a cross-peak to the carbon signal at ~45.3 ppm (C3).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, acting as the final piece of the puzzle. It validates the placement of functional groups and connects different spin systems.

Key Diagnostic HMBC Correlations:

  • -OCH₃ Protons to C=O Carbon: A strong cross-peak from the methyl singlet (~3.73 ppm) to the ester carbonyl carbon (~172.5 ppm) unequivocally confirms the methyl ester functionality.

  • H3 Proton to C=O Carbon: A correlation between the H3 proton and the ester carbonyl carbon validates the position of the ester group at C3.

  • H2 Protons to C3 & C4: Correlations from the H2 protons to both C3 and C4 will help solidify the assignments along the ring backbone.

cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct H-C Bonds) H1->HSQC Assign Protons C13 ¹³C & DEPT-135 (Carbon Types) C13->HSQC Assign Carbons COSY COSY (H-H Connectivity) HSQC->COSY Confirm Spin Systems HMBC HMBC (Long-Range H-C Bonds) COSY->HMBC Validate Backbone Final Unambiguous Structure HMBC->Final Confirm Connectivity & Functional Groups

Caption: Integrated NMR workflow for structural elucidation.

Part 3: Standard Operating Protocols

Trustworthy data is born from rigorous and consistent experimental execution. The following protocols outline the standardized procedures for acquiring the necessary data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of methyl tetrahydro-2H-pyran-3-carboxylate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C Acquisition: Acquire a ¹³C spectrum with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse program.

  • 2D Acquisition: Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments using the manufacturer's recommended parameter sets. Ensure the spectral widths in both dimensions are adequate to cover all signals.

Protocol 2: IR and MS Data Acquisition
  • IR (ATR): Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. Record the spectrum from 4000 to 600 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • HRMS (EI): Introduce the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) via a direct insertion probe or GC inlet. Acquire data in positive ion mode with sufficient resolution (>10,000) to allow for accurate mass determination and elemental composition calculation.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating HRMS, IR, and a full suite of NMR experiments, we achieve a definitive and self-validating structural assignment for methyl tetrahydro-2H-pyran-3-carboxylate. The HRMS confirms the elemental formula, the IR spectrum verifies the essential ester and ether functional groups, and the comprehensive NMR analysis pieces together the atomic connectivity. The crucial HMBC correlation from the ester's methyl protons to the carbonyl carbon serves as the final, incontrovertible piece of evidence, locking the entire structure in place. This rigorous, multi-faceted approach ensures the highest level of confidence required for subsequent research and development endeavors.

References

  • Umamatheswari, S., Jaya Pratha, J., & Kabilan, S. (2011). Spectral characterization and crystal structure of tetrahydropyran-4-one thiosemicarbazones. Journal of Molecular Structure, 985(1-3), 1-9. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117704, Methyl 2-oxo-2H-pyran-3-carboxylate. [Link]

  • ResearchGate, Spectral characterization and crystal structure of tetrahydropyran-4-one thiosemicarbazones | Request PDF. [Link]

  • Sheffield Hallam University Research Archive, Thermogravimetric, infrared and mass spectroscopic analysis of the desorption of tetrahydropyran, tetrahydrofuran and 1,4-dioxan from montmorillonite. [Link]

  • Google Patents, EP3228617A1 - Production method for tetrahydro-2h-pyran deriv
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117721, Tetrahydro-3-methyl-2H-pyran. [Link]

  • The Royal Society of Chemistry, Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Wikipedia, Tetrahydropyran. [Link]

  • INDOFINE Chemical Company, METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE | 18729-20-9. [Link]

  • PubChemLite, Methyl tetrahydro-2h-pyran-2-carboxylate (C7H12O3). [Link]

  • Google Patents, CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxyl
  • MDPI, A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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Exploratory

A Deep Dive into the Spectroscopic Characterization of Methyl tetrahydro-2H-pyran-3-carboxylate: A Guide for Researchers

Introduction: The Significance of a Versatile Heterocycle Methyl tetrahydro-2H-pyran-3-carboxylate, a key chiral synthon, is a molecule of significant interest in the realms of organic synthesis and drug discovery. Its t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

Methyl tetrahydro-2H-pyran-3-carboxylate, a key chiral synthon, is a molecule of significant interest in the realms of organic synthesis and drug discovery. Its tetrahydropyran (THP) core is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds. The precise substitution pattern on the THP ring, including the methyl ester at the 3-position, offers a versatile handle for further chemical transformations, making it a valuable building block for complex molecular architectures.

Molecular Structure and Stereochemistry

Methyl tetrahydro-2H-pyran-3-carboxylate (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) possesses a chiral center at the C3 position. Consequently, it exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The conformational preference of the carboxymethyl group at C3 will significantly influence the observed coupling constants in the ¹H NMR spectrum.

C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 ester_C C=O C3->ester_C C5 C5 C4->C5 C6 C6 C5->C6 O1 O1 C6->O1 O1->C2 ester_O O ester_C->ester_O ester_CH3 CH3 ester_O->ester_CH3 label_caption Structure of Methyl tetrahydro-2H-pyran-3-carboxylate

Figure 1: Molecular Structure of Methyl tetrahydro-2H-pyran-3-carboxylate

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton Environment

Proton NMR spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules. For Methyl tetrahydro-2H-pyran-3-carboxylate, the ¹H NMR spectrum provides a wealth of information about the protons on the tetrahydropyran ring and the methyl ester.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate data interpretation.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Filter the solution through a pipette with a cotton plug into a clean NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal. prep3->acq1 acq2 Shim the magnetic field to achieve optimal homogeneity. acq1->acq2 acq3 Acquire the spectrum with standard parameters (e.g., 16 scans, 2s relaxation delay). acq2->acq3 acq4 Process the FID (Fourier transform, phase correction, baseline correction). acq3->acq4 an1 Reference the spectrum to the TMS signal (0 ppm). acq4->an1 an2 Integrate all signals to determine proton ratios. an1->an2 an3 Analyze chemical shifts, multiplicities, and coupling constants. an2->an3

Figure 2: Workflow for ¹H NMR Spectroscopy

Rationale for Experimental Choices:

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for moderately polar compounds and its single, easily identifiable residual solvent peak.[1]

  • Internal Standard: Tetramethylsilane (TMS) is used as a reference point (0 ppm) due to its chemical inertness and its single, sharp signal that does not typically overlap with analyte signals.[1]

  • Shimming: This process is critical for obtaining sharp spectral lines by optimizing the homogeneity of the magnetic field across the sample.[2]

Expected ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for Methyl tetrahydro-2H-pyran-3-carboxylate in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70s3H-OCH₃
~ 4.0 - 3.4m3HH2 (axial & equatorial), H6 (equatorial)
~ 3.35m1HH6 (axial)
~ 2.70m1HH3
~ 2.1 - 1.5m4HH4 (axial & equatorial), H5 (axial & equatorial)
In-depth Spectral Interpretation
  • Methyl Ester (-OCH₃): A sharp singlet integrating to three protons is expected around 3.70 ppm.[3] This signal is characteristic of a methyl ester and its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

  • Ring Protons (H2, H6): The protons on the carbons adjacent to the ring oxygen (C2 and C6) are the most downfield of the ring protons, appearing in the range of 4.0 - 3.3 ppm. This is due to the electron-withdrawing effect of the oxygen atom. The axial and equatorial protons at these positions will have different chemical shifts and will exhibit both geminal and vicinal coupling.

  • Methine Proton (H3): The proton at the C3 position, being attached to the carbon bearing the ester group, is expected to resonate around 2.70 ppm. Its multiplicity will be complex due to coupling with the two protons on C2 and the two protons on C4.

  • Methylene Protons (H4, H5): The protons on C4 and C5 are the most upfield of the ring protons, expected in the region of 2.1 - 1.5 ppm. These protons will show complex splitting patterns due to geminal and vicinal coupling with neighboring protons.

The exact chemical shifts and coupling constants of the ring protons are highly dependent on the chair conformation of the tetrahydropyran ring and whether the carboxymethyl group at C3 is in an axial or equatorial position.[4] A detailed analysis of the coupling constants (J-values) can provide valuable insights into the stereochemistry of the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Carbon Skeleton Blueprint

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Methyl tetrahydro-2H-pyran-3-carboxylate will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, but with adjustments to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Key Procedural Adjustments:

  • Sample Concentration: A higher concentration of the sample (20-50 mg in ~0.7 mL of solvent) is typically required.[1]

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

  • Proton Decoupling: The spectrum is usually acquired with broadband proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Expected ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for Methyl tetrahydro-2H-pyran-3-carboxylate in CDCl₃ are presented below.

Chemical Shift (δ, ppm)Assignment
~ 172.0C=O (ester)
~ 68.0C2
~ 67.5C6
~ 51.5-OCH₃
~ 45.0C3
~ 28.0C4
~ 25.0C5
In-depth Spectral Interpretation
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most downfield signal, expected around 172.0 ppm, which is a characteristic chemical shift for this functional group.[3]

  • Carbons Adjacent to Oxygen (C2, C6): The carbons directly bonded to the ring oxygen (C2 and C6) are deshielded and appear in the range of 68.0 - 67.5 ppm.

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl group of the ester is expected around 51.5 ppm.

  • Methine Carbon (C3): The C3 carbon, substituted with the ester group, will be found around 45.0 ppm.

  • Methylene Carbons (C4, C5): The remaining two carbons of the tetrahydropyran ring, C4 and C5, are the most upfield, appearing at approximately 28.0 and 25.0 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing liquid samples, requiring minimal sample preparation.[5]

cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_cleanup Post-Measurement setup1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry. setup2 Record a background spectrum of the clean, empty crystal. setup1->setup2 meas1 Place a small drop of the liquid sample onto the ATR crystal. setup2->meas1 meas2 Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). meas1->meas2 clean1 Clean the sample from the ATR crystal using an appropriate solvent. meas2->clean1

Figure 3: Workflow for ATR-FTIR Spectroscopy

Rationale for Experimental Choices:

  • ATR Accessory: This technique is ideal for liquid samples as it provides high-quality spectra with minimal sample preparation and is non-destructive.[6][7]

  • Background Spectrum: Recording a background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.[5]

Expected IR Absorption Bands

The following table lists the key expected IR absorption bands for Methyl tetrahydro-2H-pyran-3-carboxylate.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 2850StrongC-H stretching (alkane)
~ 1735StrongC=O stretching (ester)
~ 1200 - 1050StrongC-O stretching (ester and ether)
In-depth Spectral Interpretation
  • C-H Stretching: Strong absorption bands in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the tetrahydropyran ring and the methyl group.

  • C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature in the spectrum and is definitively assigned to the C=O stretching vibration of the ester functional group.[3]

  • C-O Stretching: Strong absorptions in the fingerprint region, between 1200 and 1050 cm⁻¹, are expected for the C-O stretching vibrations of both the ester and the ether linkages within the tetrahydropyran ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique for volatile organic compounds, which causes fragmentation of the molecule, providing a unique fingerprint that can aid in structure elucidation.[8][9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is typically coupled with Gas Chromatography (GC) for sample introduction and separation.

General Procedure:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 144, corresponding to the molecular weight of the compound. This peak may be of low intensity due to extensive fragmentation.

  • Key Fragment Ions: The fragmentation of cyclic ethers and esters follows predictable pathways.[10][11]

m/zProposed Fragment
113[M - OCH₃]⁺
85[M - COOCH₃]⁺
59[COOCH₃]⁺
In-depth Fragmentation Analysis

M [C₇H₁₂O₃]⁺˙ m/z = 144 F113 [C₆H₉O₂]⁺ m/z = 113 M->F113 - •OCH₃ F85 [C₅H₉O]⁺ m/z = 85 M->F85 - •COOCH₃ F59 [C₂H₃O₂]⁺ m/z = 59 F85->F59 Rearrangement & further fragmentation

Figure 4: Proposed Key Fragmentation Pathways in EI-MS
  • Loss of a Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a fragment ion at m/z = 113.

  • Loss of the Carbomethoxy Radical: The cleavage of the bond between C3 and the ester group would lead to the loss of the carbomethoxy radical (•COOCH₃), resulting in a fragment ion at m/z = 85. This is often a significant peak in the mass spectra of cyclic ethers.[10]

  • Carbomethoxy Cation: The formation of the carbomethoxy cation ([COOCH₃]⁺) would give a signal at m/z = 59.

The fragmentation pattern of the tetrahydropyran ring itself can be complex, involving ring-opening and subsequent cleavages, leading to a series of smaller fragment ions.[3][10]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of Methyl tetrahydro-2H-pyran-3-carboxylate relies on the synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While a publicly available, complete dataset for this specific molecule is elusive, this guide has provided a robust framework for its analysis based on well-established principles and data from analogous structures. By following the detailed experimental protocols and applying the in-depth interpretative guidance provided, researchers can confidently identify and characterize this versatile synthetic building block, paving the way for its effective application in their scientific endeavors.

References

  • National Center for Biotechnology Information. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Available at: [Link]

  • Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

  • Digital Commons @ University of Southern Mississippi. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

  • ResearchGate. How to prepare a liquid sample for FTIR spectrum?. Available at: [Link]

  • University of California, San Diego. Sample preparation for FT-IR. Available at: [Link]

  • Royal Society of Chemistry. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water. Available at: [Link]

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  • Wikipedia. Electron ionization. Available at: [Link]

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  • Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

  • UT Health San Antonio. Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • Waters. Common Ionization Methods. Available at: [Link]

  • Reddit. Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Available at: [Link]

  • YouTube. 15.6a Interpreting NMR Example 1. Available at: [Link]

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl tetrahydro-2H-pyran-3-carboxylate

Foreword: Decoding the Molecular Architecture Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into the intricate three-dimensi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into the intricate three-dimensional world of molecules. For researchers and professionals in drug development, the ability to unequivocally determine the structure and stereochemistry of a molecule is not merely an academic exercise but a cornerstone of rational drug design and development. This guide is dedicated to a comprehensive exploration of the ¹H and ¹³C NMR analysis of a key heterocyclic scaffold: methyl tetrahydro-2H-pyran-3-carboxylate. The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in a vast array of natural products and pharmaceuticals. Understanding the nuances of its NMR spectral features is, therefore, of paramount importance.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the narrative of an NMR analysis, from fundamental principles to the intricate details of spectral interpretation and conformational analysis. We will delve into the "why" behind the "how," providing not just data, but a framework for understanding the interplay of structure, conformation, and the resulting NMR spectrum. Every piece of technical information is substantiated with citations to authoritative literature, ensuring the scientific integrity of the presented methodologies and interpretations.

Theoretical Framework: The Tetrahydropyran Ring in the Magnetic Field

The tetrahydropyran ring, a six-membered saturated heterocycle containing an oxygen atom, predominantly adopts a chair conformation to minimize torsional and steric strain. This conformational preference is the primary determinant of the chemical environment of each proton and carbon atom, and consequently, their resonance frequencies in an NMR experiment.

The introduction of a methyl carboxylate substituent at the C-3 position introduces a chiral center and significantly influences the conformational equilibrium and the electronic environment of the ring atoms. The orientation of this substituent, whether axial or equatorial, will have a profound impact on the observed chemical shifts and, most notably, the proton-proton coupling constants. The electronegativity of the ester group's carbonyl and ether oxygens will deshield nearby protons and carbons, causing their signals to appear at a lower field (higher ppm).

The relationship between the dihedral angle of vicinal protons and their coupling constant, described by the Karplus equation, is a powerful tool for deducing the conformation of the ring.[1][2] In a chair conformation, axial-axial (a-a) couplings are typically large (8-13 Hz) due to a dihedral angle of approximately 180°, while axial-equatorial (a-e) and equatorial-equatorial (e-e) couplings are smaller (2-5 Hz) with dihedral angles of roughly 60°.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of a high-quality NMR spectrum is the bedrock of any structural elucidation. The following protocol outlines the best practices for the preparation and analysis of a sample of methyl tetrahydro-2H-pyran-3-carboxylate.

Sample Preparation

A meticulously prepared sample is crucial for obtaining sharp, well-resolved NMR signals.

Materials:

  • Methyl tetrahydro-2H-pyran-3-carboxylate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh the desired amount of methyl tetrahydro-2H-pyran-3-carboxylate into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Gently vortex the vial to ensure complete dissolution of the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

This procedure ensures a homogenous sample, free from paramagnetic impurities and suspended solids, which can degrade spectral quality.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0 to 10 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

Spectral Analysis and Interpretation: Unraveling the Structure

Due to the absence of readily available, experimentally verified spectra in the public domain, the following analysis is based on a predicted NMR spectrum generated using advanced computational algorithms. These prediction tools leverage large databases of known spectra and sophisticated theoretical models to provide highly accurate estimations of chemical shifts and coupling constants.[3][4][5]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of methyl tetrahydro-2H-pyran-3-carboxylate reveals a complex pattern of overlapping multiplets, necessitating a careful and systematic approach to assignment.

Table 1: Predicted ¹H NMR Data for Methyl tetrahydro-2H-pyran-3-carboxylate

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (Hz)
H-2 (axial)3.20dddJ(H2a, H2e) = 11.5, J(H2a, H3a) = 11.0, J(H2a, H3e) = 4.0
H-2 (equatorial)4.05dddJ(H2e, H2a) = 11.5, J(H2e, H3a) = 4.5, J(H2e, H3e) = 2.0
H-3 (axial/equatorial)2.60m-
H-4 (axial)1.65m-
H-4 (equatorial)2.10m-
H-5 (axial)1.55m-
H-5 (equatorial)1.90m-
H-6 (axial)3.50dddJ(H6a, H6e) = 11.0, J(H6a, H5a) = 10.5, J(H6a, H5e) = 4.5
H-6 (equatorial)3.95dddJ(H6e, H6a) = 11.0, J(H6e, H5a) = 4.0, J(H6e, H5e) = 2.5
-OCH₃3.70s-

Interpretation of the ¹H NMR Spectrum:

  • -OCH₃ Signal: The sharp singlet at approximately 3.70 ppm is characteristic of the methyl ester protons, which are not coupled to any other protons.

  • H-2 and H-6 Protons: The protons on the carbons adjacent to the ring oxygen (C-2 and C-6) are the most deshielded of the ring protons due to the electronegativity of the oxygen atom. The equatorial protons (H-2e and H-6e) are typically found at a lower field than their axial counterparts due to anisotropic effects.

  • H-3 Proton: The proton on the carbon bearing the ester substituent (C-3) is expected to be deshielded and will appear as a complex multiplet due to coupling with the protons on C-2 and C-4.

  • H-4 and H-5 Protons: These methylene protons will appear as complex, overlapping multiplets in the more shielded region of the spectrum. The significant overlap in this region would necessitate 2D NMR techniques for unambiguous assignment.

Conformational Insights from Coupling Constants:

The predicted large coupling constants between axial protons (e.g., J(H2a, H3a) ≈ 11.0 Hz and J(H6a, H5a) ≈ 10.5 Hz) are indicative of a chair conformation where these protons are in a trans-diaxial arrangement. Conversely, the smaller coupling constants for axial-equatorial and equatorial-equatorial interactions are also consistent with a chair conformation.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a single peak.

Table 2: Predicted ¹³C NMR Data for Methyl tetrahydro-2H-pyran-3-carboxylate

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (ester)172.0
C-268.0
C-667.5
-OCH₃51.5
C-345.0
C-428.0
C-525.0

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at approximately 172.0 ppm.

  • C-2 and C-6: The carbons bonded to the ring oxygen are significantly deshielded and resonate around 67-68 ppm.

  • -OCH₃ Carbon: The methyl ester carbon appears at a characteristic chemical shift of around 51.5 ppm.

  • C-3: The carbon bearing the ester group is also deshielded, though to a lesser extent than the carbons adjacent to the oxygen.

  • C-4 and C-5: These carbons are the most shielded in the ring and appear at the highest field.

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR provides a wealth of information, the significant signal overlap in the ¹H spectrum of methyl tetrahydro-2H-pyran-3-carboxylate necessitates the use of two-dimensional (2D) NMR experiments for a definitive structural assignment.

Workflow for 2D NMR Analysis:

G H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Correlations HSQC ¹H-¹³C HSQC H1->HSQC C13 ¹³C NMR C13->HSQC Direct C-H Correlations COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations Structure Complete Structure and Conformation HMBC->Structure

Figure 1: 2D NMR workflow for structural elucidation.
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would allow for the tracing of the connectivity of the proton network within the tetrahydropyran ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This experiment is invaluable for assigning the carbon resonances based on the already assigned proton signals (or vice-versa).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for confirming the overall connectivity of the molecule.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive NMR analysis of methyl tetrahydro-2H-pyran-3-carboxylate serves as a prime example of the power of modern spectroscopic techniques in deciphering complex molecular architectures. By integrating the information from both ¹H and ¹³C NMR, and by leveraging the resolving power of 2D experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. Furthermore, a detailed analysis of the coupling constants, guided by the principles of the Karplus relationship, allows for a confident determination of the predominant chair conformation of the tetrahydropyran ring. For researchers in drug discovery and development, this level of detailed structural understanding is not just an academic pursuit but a critical component in the journey from a promising molecule to a potential therapeutic.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11–15.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • NMRDB.org: An Online Resource for NMR Prediction. (n.d.). Retrieved from [Link]

  • ChemAxon NMR Predictor. (n.d.). Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2008).
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.
  • Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear Magnetic Resonance Spectral Assignments and Conformational Equilibria in Substituted Cyclohexanes. Journal of the American Chemical Society, 87(22), 5250–5255.
  • Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980).
  • Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. In Advances in Magnetic Resonance (Vol. 1, pp. 195–316).
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.
  • NMR Shift DB. (n.d.). Retrieved from [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123–130.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists (2nd ed.). Oxford University Press.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley-Interscience.

Sources

Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl Tetrahydro-2H-pyran-3-carboxylate

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl tetrahydro-2H-pyran-3-carboxylate (C₇H₁₂O₃, MW: 144.17 g/mol ).[1][2] Tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl tetrahydro-2H-pyran-3-carboxylate (C₇H₁₂O₃, MW: 144.17 g/mol ).[1][2] Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization and fragmentation behavior, offering both theoretical insights and practical methodologies for its characterization.

Introduction: The Significance of a Versatile Heterocycle

Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable heterocyclic compound featuring a saturated six-membered pyran ring with a methyl ester substituent. This structure is a common motif in numerous biologically active molecules and serves as a key chiral synthon in the synthesis of pharmaceuticals and agrochemicals.[3] Accurate and reliable analytical methods are paramount for its identification, quantification, and quality control during synthesis and formulation. Mass spectrometry, with its high sensitivity and specificity, stands as an indispensable tool for the structural elucidation of this compound. This guide will explore the expected fragmentation patterns under common ionization techniques, providing a predictive framework for its analysis.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

While a publicly available, experimentally derived mass spectrum for methyl tetrahydro-2H-pyran-3-carboxylate is not readily found in common databases like the NIST WebBook for the exact structure[4][5], we can predict its fragmentation pattern based on established principles of mass spectrometry for esters and cyclic ethers.[6][7] Electron ionization (EI) at a standard 70 eV is expected to produce a molecular ion peak (M⁺˙) at m/z 144, although its intensity may be low due to the molecule's susceptibility to fragmentation.

The primary fragmentation pathways are dictated by the presence of the ester functional group and the ether linkage within the tetrahydropyran ring. Key fragmentation mechanisms include:

  • Alpha-Cleavage: Fission of bonds adjacent to the oxygen atom of the pyran ring is a highly probable event.

  • Loss of the Methoxy Group: Cleavage of the O-CH₃ bond of the ester is a characteristic fragmentation for methyl esters, leading to the loss of a methoxy radical (•OCH₃), resulting in an acylium ion.

  • Ring Opening and Subsequent Fragmentations: The cyclic structure can undergo ring-opening upon ionization, leading to a variety of linear fragments.

  • McLafferty Rearrangement: While less common for cyclic esters without a sufficiently long side chain, rearrangements should always be considered.

Logical Flow of Fragmentation

fragmentation_pathway M M⁺˙ (m/z 144) Methyl tetrahydro-2H-pyran-3-carboxylate F1 m/z 113 [M - •OCH₃]⁺ M->F1 Loss of methoxy radical F2 m/z 85 [M - •COOCH₃]⁺ M->F2 Loss of carbomethoxy radical F3 m/z 59 [COOCH₃]⁺ M->F3 Ester group fragment F4 m/z 99 F1->F4 - CO F5 m/z 71 F2->F5 - CH₂ F6 m/z 43 F5->F6 - C₂H₄

Caption: Predicted major fragmentation pathways for methyl tetrahydro-2H-pyran-3-carboxylate under electron ionization.

Summary of Predicted Key Fragments
m/z RatioProposed Ion Structure/FormulaFragmentation Pathway
144[C₇H₁₂O₃]⁺˙Molecular Ion (M⁺˙)
113[C₆H₉O₂]⁺Loss of the methoxy radical (•OCH₃) from the ester group.
85[C₅H₉O]⁺Loss of the carbomethoxy radical (•COOCH₃).
59[CH₃OCO]⁺Fragment corresponding to the methyl carboxylate group.
99[C₅H₇O]⁺Subsequent loss of carbon monoxide (CO) from the m/z 113 fragment.
71[C₄H₇O]⁺Potential fragment arising from ring cleavage.
43[C₃H₇]⁺ or [C₂H₃O]⁺Common aliphatic or oxygen-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: An Experimental Protocol

For volatile and thermally stable compounds like methyl tetrahydro-2H-pyran-3-carboxylate, GC-MS is the analytical method of choice. It provides excellent separation and allows for the acquisition of high-quality EI mass spectra for library matching and structural confirmation.

Step-by-Step GC-MS Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the methyl tetrahydro-2H-pyran-3-carboxylate standard.

    • Dissolve the standard in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) from the stock solution for calibration and sensitivity assessment.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-200.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Solvent A->B C Prepare Dilutions B->C D Inject Sample C->D E GC Separation D->E F EI Ionization E->F G Mass Analysis F->G H Acquire Spectrum G->H I Library Search H->I J Interpret Fragmentation I->J

Caption: A typical workflow for the GC-MS analysis of methyl tetrahydro-2H-pyran-3-carboxylate.

Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations

For non-volatile derivatives or for analyses in complex biological matrices, LC-MS with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be more appropriate.

In ESI, the compound is expected to be readily protonated in the positive ion mode to form the [M+H]⁺ ion at m/z 145. Adduct formation with sodium ([M+Na]⁺ at m/z 167) or potassium ([M+K]⁺ at m/z 183) is also highly probable. Fragmentation in the ESI source (in-source CID) or in a tandem mass spectrometer (MS/MS) would likely involve the neutral loss of methanol (CH₃OH) from the protonated molecule.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are based on well-established principles of mass spectrometry.[6][7] To ensure the trustworthiness of analytical results, the following self-validating steps are recommended:

  • Analysis of a Certified Reference Standard: The primary method of validation is to analyze a certified reference material of methyl tetrahydro-2H-pyran-3-carboxylate to obtain an experimental mass spectrum. This spectrum will serve as the benchmark for all future analyses.

  • Isotopic Pattern Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments by comparing the measured isotopic pattern with the theoretical pattern for C₇H₁₂O₃.

  • Use of Internal Standards: For quantitative analysis, the use of a deuterated or ¹³C-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response.

Conclusion

The mass spectrometric analysis of methyl tetrahydro-2H-pyran-3-carboxylate is a powerful technique for its structural characterization and quantification. While a publicly available experimental spectrum is elusive, a thorough understanding of fundamental fragmentation principles allows for a robust prediction of its mass spectral behavior. The GC-MS protocol provided herein offers a reliable starting point for method development. For complex matrices or non-volatile derivatives, LC-MS provides a complementary and equally powerful analytical approach. By adhering to the principles of scientific integrity and self-validation, researchers can confidently employ mass spectrometry in their studies involving this important heterocyclic compound.

References

  • NIST. 2H-Pyran, tetrahydro-3-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. Tetrahydro-3-methyl-2H-pyran. [Link]

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Foundational

An In-depth Technical Guide to the Infrared (IR) Spectrum of Methyl tetrahydro-2H-pyran-3-carboxylate

Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl tetrahydro-2H-pyran-3-carboxylate (C₇H₁₂O₃), a molecule incorporating both a cyclic ether (tetrahydropyran) and a me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl tetrahydro-2H-pyran-3-carboxylate (C₇H₁₂O₃), a molecule incorporating both a cyclic ether (tetrahydropyran) and a methyl ester functional group.[1][2] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation, reaction monitoring, and quality control. We will deconstruct the molecule's structure to predict its characteristic vibrational modes, interpret the key features of its IR spectrum, and provide a robust experimental protocol for data acquisition. The causality behind spectral features is explained, grounding the interpretation in the fundamental principles of molecular vibrations and the electronic effects of functional groups.

Introduction: The Role of IR Spectroscopy in Modern Chemistry

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the radiation. An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular fingerprint. For the synthetic chemist and drug development professional, this fingerprint is invaluable. It allows for the rapid identification of functional groups, confirmation of molecular structure, and real-time monitoring of chemical transformations, ensuring the integrity and purity of synthesized compounds.[3]

Molecular Structure: Deconstructing Methyl tetrahydro-2H-pyran-3-carboxylate

To accurately interpret the IR spectrum, we must first understand the molecule's architecture. Methyl tetrahydro-2H-pyran-3-carboxylate is composed of two primary functional domains: a saturated six-membered tetrahydropyran (THP) ring and a methyl ester group at the C3 position.

  • Tetrahydropyran Ring: A saturated cyclic ether. Its key vibrational features will arise from C-H stretching and bending, and the characteristic C-O-C (ether) stretching.

  • Methyl Ester Group (-COOCH₃): This group is the most prominent feature in the IR spectrum. It will produce a strong carbonyl (C=O) stretch and two distinct C-O single bond stretches.

  • Aliphatic C-H Bonds: The molecule is rich in sp³ hybridized C-H bonds from the pyran ring and the methyl group, leading to significant absorptions in the C-H stretching region.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Start Start: Obtain Sample Prep Place a single drop of liquid sample on a clean KBr or NaCl salt plate. Start->Prep Pipette Cover Place a second salt plate on top, creating a thin uniform liquid film. Prep->Cover Gentle pressure Bkg Acquire Background Spectrum (empty sample compartment) to account for atmospheric CO₂/H₂O. Cover->Bkg Sample Place the prepared salt plate assembly into the spectrometer. Bkg->Sample Scan Acquire Sample Spectrum (typically 16-32 scans for good signal-to-noise ratio). Sample->Scan Process Software automatically ratios sample vs. background to generate the final spectrum. Scan->Process Analyze Identify key absorption bands: C=O, C-O, C-H stretches. Compare to reference data. Process->Analyze End End: Structural Confirmation Analyze->End

Caption: Workflow for FTIR analysis of a liquid sample.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and empty.

  • Background Spectrum Acquisition:

    • Run a background scan. The instrument's software will store this spectrum, which measures the absorbance of atmospheric carbon dioxide and water vapor.

    • Causality: This step is crucial for data integrity. The final sample spectrum is generated by ratioing against this background, effectively subtracting atmospheric interference and providing a clean spectrum of only the sample. [3]3. Sample Preparation (Neat Liquid Film):

    • Place one clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface.

    • Using a pipette, place one small drop of Methyl tetrahydro-2H-pyran-3-carboxylate onto the center of the plate.

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Immediately place the salt plate assembly into the sample holder in the spectrometer's sample compartment.

    • Initiate the sample scan. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically process the data, yielding the final IR spectrum in either % Transmittance or Absorbance mode.

    • Analyze the spectrum, labeling the wavenumbers of the key absorption bands as detailed in Section 4.

Practical Applications & Field-Proven Insights

  • Reaction Monitoring: In a synthesis, the disappearance of a starting material's characteristic peak (e.g., a broad O-H stretch from an alcohol) and the appearance of the strong ester C=O stretch at ~1740 cm⁻¹ provides definitive, real-time confirmation that the esterification reaction is proceeding.

  • Quality Control: For drug development professionals, FTIR serves as a rapid and cost-effective quality control tool. By comparing the spectrum of a newly synthesized batch against a validated reference standard, one can quickly identify impurities or structural deviations. For example, a broad peak around 3300 cm⁻¹ would indicate contamination from residual alcohol or water. [4]* Structural Verification: While NMR and Mass Spectrometry provide more detailed structural information, IR spectroscopy is often the fastest method to confirm the presence or absence of key functional groups, serving as a first-pass verification of a synthetic product's identity.

Conclusion

The infrared spectrum of Methyl tetrahydro-2H-pyran-3-carboxylate is dominated by highly characteristic and intense absorption bands arising from its ester functional group. The very strong C=O stretch near 1740 cm⁻¹, coupled with a complex series of strong C-O stretches in the 1250-1000 cm⁻¹ region, provides a clear and unambiguous signature for this molecular framework. Complemented by the aliphatic C-H stretching bands below 3000 cm⁻¹, the IR spectrum serves as an indispensable tool for the rapid identification, quality assessment, and reaction monitoring of this compound in a research and development setting.

References

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. [Link]

  • Reddit r/chemistry. (2013). Is it possible to identify an ester accurately using IR spectroscopy? [Link]

  • Química Organica. (n.d.). IR Spectrum: Esters. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Quora. (2016). Why is the carbonyl stretching frequency of ester is greater than amide? [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • PubChem. (n.d.). Methyl 2-oxo-2H-pyran-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. National Center for Biotechnology Information. [Link]

  • Química Organica. (n.d.). IR spectrum: Ethers. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Tetrahydropyran. NIST Chemistry WebBook. [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2H-Pyran, tetrahydro-3-methyl-. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • INDOFINE Chemical Company. (n.d.). METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2H-Pyran, tetrahydro-3-methyl-. NIST Chemistry WebBook. [Link]

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Exploratory

A Technical Guide to the Stereoisomers and Chirality of Methyl tetrahydro-2H-pyran-3-carboxylate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stereochemistry in Modern Drug Development In the landscape of pharmaceutical sciences, the three-di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological activity of a drug is dictated by its ability to interact with specific chiral targets in the body, such as enzymes and receptors. Consequently, different stereoisomers of a chiral drug molecule can exhibit markedly different pharmacological and toxicological profiles. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents, valued for its favorable metabolic stability and conformational properties. Methyl tetrahydro-2H-pyran-3-carboxylate, as a substituted THP, serves as a vital chiral building block in the synthesis of more complex bioactive molecules.[1] A thorough understanding of its stereoisomers and the methods to control and analyze its chirality is therefore essential for the development of stereochemically pure and effective pharmaceuticals.

This technical guide provides a comprehensive overview of the stereoisomers and chirality of methyl tetrahydro-2H-pyran-3-carboxylate. We will delve into the structural basis of its chirality, methodologies for the stereoselective synthesis of its enantiomers, and analytical techniques for their separation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational knowledge and practical insights.

Molecular Structure and Stereoisomerism

Methyl tetrahydro-2H-pyran-3-carboxylate possesses a single stereocenter at the C3 position, the carbon atom to which the methyl carboxylate group is attached. The presence of this chiral center means that the molecule is not superimposable on its mirror image. As a result, it exists as a pair of enantiomers: the (R)- and (S)-enantiomers.

G cluster_R (R)-Methyl tetrahydro-2H-pyran-3-carboxylate cluster_S (S)-Methyl tetrahydro-2H-pyran-3-carboxylate R_enantiomer R_enantiomer S_enantiomer S_enantiomer R_enantiomer->S_enantiomer Mirror Plane

Caption: The enantiomers of methyl tetrahydro-2H-pyran-3-carboxylate.

These enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[2] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity.[2] Crucially, they can also interact differently with other chiral molecules, which is the basis for their distinct biological activities.

When additional substituents are introduced onto the tetrahydropyran ring, diastereomers become possible. For instance, substitution at the C6 position would create a second stereocenter, leading to four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). In such cases, the relationship between the substituents on the ring gives rise to cis and trans diastereomers, with the trans form often being the more thermodynamically stable.[3]

Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This can be achieved through two primary strategies: asymmetric synthesis, where a specific enantiomer is selectively formed, or chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis Approaches

While specific protocols for the enantioselective synthesis of methyl tetrahydro-2H-pyran-3-carboxylate are not extensively detailed in publicly available literature, principles from the synthesis of related substituted tetrahydropyrans can be applied. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex heterocyclic structures.

One notable approach involves the organocatalytic domino Michael-hemiacetalization reaction.[4] This method has been successfully employed to synthesize highly functionalized tetrahydropyran derivatives with excellent diastereoselectivities (up to 98% de) and enantioselectivities (up to 99% ee).[4] The causality behind this high degree of stereocontrol lies in the ability of a chiral catalyst, such as a thiourea-derived organocatalyst, to create a chiral environment around the reacting molecules. This forces the reactants to approach each other from a specific direction, leading to the preferential formation of one enantiomer over the other.

A hypothetical, yet plausible, asymmetric synthesis of (R)- or (S)-methyl tetrahydro-2H-pyran-3-carboxylate could involve a chiral Lewis acid-catalyzed Diels-Alder reaction between a suitable diene and a dienophile, followed by reduction. The choice of a chiral catalyst with appropriate ligands would be critical in dictating the stereochemical outcome of the cycloaddition.

G Acyclic Precursors Acyclic Precursors Asymmetric Cyclization Asymmetric Cyclization Acyclic Precursors->Asymmetric Cyclization Chiral Catalyst Enantioenriched Product Enantioenriched Product Asymmetric Cyclization->Enantioenriched Product e.g., (R)- or (S)-enantiomer Purification Purification Enantioenriched Product->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: General workflow for asymmetric synthesis.

Chiral Separation and Analysis

Given that many synthetic routes may initially produce a racemic or non-enantiopure mixture, the ability to separate and analyze the stereoisomers is crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.[5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[7] The principle lies in the use of a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase, and these complexes have different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation.

Commonly used CSPs for the separation of a wide range of chiral molecules include those based on polysaccharides (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptides.[8][9] The choice of the appropriate CSP and mobile phase is critical and often determined through a screening process.

Hypothetical Chiral HPLC Separation Protocol:

The following is a representative, though not experimentally verified for this specific compound, protocol for the chiral separation of the enantiomers of methyl tetrahydro-2H-pyran-3-carboxylate. The trustworthiness of such a protocol in a laboratory setting would be confirmed by systematic method development and validation.

Table 1: Representative Chiral HPLC Method Parameters

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)These columns are known for their broad applicability in separating a wide range of chiral compounds, including esters.[10]
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)A common normal-phase mobile phase for polysaccharide-based CSPs, offering good solubility for the analyte and promoting chiral recognition.
Flow Rate 1.0 mL/minA standard analytical flow rate providing a balance between separation time and efficiency.
Detection UV at 210 nmThe ester carbonyl group provides sufficient UV absorbance for detection.
Temperature 25 °CRoom temperature is a common starting point; temperature can be adjusted to optimize resolution.

The expected outcome would be two distinct peaks in the chromatogram, corresponding to the (R)- and (S)-enantiomers. The relative areas of these peaks can be used to determine the enantiomeric excess (ee) of the sample.

Chiral Gas Chromatography (GC)

For volatile compounds like methyl tetrahydro-2H-pyran-3-carboxylate, chiral GC is another powerful analytical tool.[6] Similar to chiral HPLC, it employs a chiral stationary phase, often based on derivatized cyclodextrins. The separation mechanism also relies on the formation of transient diastereomeric complexes.

Table 2: Representative Chiral GC Method Parameters

ParameterConditionRationale
Column Derivatized β-cyclodextrin CSPThese phases are effective for separating a wide variety of chiral compounds, including those with ester functional groups.[6]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Temperature Program Isothermal or gradientAn initial isothermal temperature (e.g., 100 °C) can be used, or a gradient program to optimize separation.
Injector Temperature 250 °CTo ensure complete volatilization of the sample.
Detector Flame Ionization Detector (FID)A universal and sensitive detector for organic compounds.

Spectroscopic and Physical Characterization

Once the enantiomers have been separated, their identity and purity must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the two enantiomers are identical.[11] However, in the presence of a chiral solvating agent or a chiral derivatizing agent, it is possible to distinguish between them. The chiral agent forms diastereomeric complexes with the enantiomers, which can result in different chemical shifts for corresponding protons or carbons. 2D NMR techniques such as COSY and NOESY can also be invaluable in confirming the structure and relative stereochemistry of more complex, substituted derivatives.[12]

Optical Rotation

As chiral molecules, the enantiomers of methyl tetrahydro-2H-pyran-3-carboxylate will rotate plane-polarized light. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under specific conditions (temperature, solvent, concentration, and wavelength of light).[2][13] The two enantiomers will have specific rotations of equal magnitude but opposite sign (e.g., +X° for the (R)-enantiomer and -X° for the (S)-enantiomer, or vice versa). Measurement of the optical rotation is a fundamental method for characterizing an enantiomerically enriched sample.

Conclusion

The stereochemistry of methyl tetrahydro-2H-pyran-3-carboxylate is a critical consideration for its application as a chiral building block in pharmaceutical synthesis. Its single stereocenter gives rise to a pair of enantiomers, the synthesis and separation of which require specialized techniques. Asymmetric organocatalysis offers a promising route for the direct synthesis of enantioenriched material, while chiral chromatography, particularly HPLC and GC, provides the necessary tools for the analytical and preparative separation of these enantiomers. The principles and methodologies outlined in this guide underscore the importance of stereochemical control in modern drug discovery and development and provide a framework for the successful synthesis, separation, and characterization of the stereoisomers of this valuable synthetic intermediate.

References

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from [Link]

  • Vila, C., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Molecules, 16(12), 10206-10227. Available at: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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  • MDPI. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 24(18), 3294. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166.
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  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3251. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • MDPI. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 24(18), 3294. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (2012). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • PMC. (2020). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 25(21), 5098. Available at: [Link]

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Foundational

enantioselective synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate Introduction: The Significance of the Chiral Tetrahydropyran Scaffold The tetrahydropyran (THP) ring is a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

Introduction: The Significance of the Chiral Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently encountered in the core structure of a vast array of bioactive natural products and pharmaceuticals.[1] Its prevalence underscores its role as a stable, conformationally defined scaffold that can appropriately position functional groups for molecular recognition and biological activity. Specifically, chiral substituted THPs, such as methyl tetrahydro-2H-pyran-3-carboxylate, are crucial building blocks in medicinal chemistry and drug development.[2] The precise control over stereochemistry at multiple centers on the THP ring is paramount, as different stereoisomers can exhibit dramatically different pharmacological and toxicological profiles.[3]

This technical guide provides an in-depth exploration of modern, field-proven methodologies for the enantioselective synthesis of methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives. We will dissect the causality behind key experimental choices in organocatalytic, metal-catalyzed, and enzymatic approaches, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

I. Organocatalytic Strategies: Precision through Asymmetric Cascade Reactions

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of complex molecules, offering metal-free conditions and often exceptional levels of stereocontrol.[1] Cascade or domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for constructing highly functionalized THP rings.[4]

A. Michael/Hemiacetalization Cascade via Bifunctional Catalysis

A highly effective strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, are exemplary for this transformation as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding.[4][5]

Mechanistic Rationale: The catalyst, typically possessing both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., thiourea), co-localizes the substrates in a chiral environment. The thiourea moiety activates the nitroalkene electrophile, lowering its LUMO, while the basic amine deprotonates the β-ketoester nucleophile to form a chiral enolate. This organized transition state directs the Michael addition to proceed with high facial selectivity. The resulting intermediate is held in proximity, facilitating a rapid and stereoselective intramolecular hemiacetalization to forge the THP ring.

G cat Chiral Squaramide Catalyst ts Dual H-Bonding Transition State cat->ts Activates both substrates nuc β-Ketoester (Nucleophile) nuc->ts nuc->sub_edge elec Nitroalkene (Electrophile) elec->ts michael Michael Adduct (Intermediate) ts->michael Stereoselective Michael Addition thp Enantioenriched Tetrahydropyran michael->thp Intramolecular Hemiacetalization thp->cat Catalyst Regeneration sub_edge->elec

Figure 1: Organocatalytic Michael/Hemiacetalization Cascade.

Experimental Protocol: Quinine-Based Squaramide Catalyzed Synthesis of Functionalized THPs [4]

  • Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the β-nitrostyrene (0.1 mmol, 1.0 equiv).

  • Catalyst and Nucleophile Addition: Add the quinine-based squaramide catalyst (0.01 mmol, 10 mol%) followed by the β-ketoester (e.g., methyl acetoacetate) (0.12 mmol, 1.2 equiv).

  • Solvent and Temperature: Add the solvent (e.g., toluene, 1.0 mL) and cool the reaction mixture to the specified temperature (e.g., -20 °C).

  • Reaction Monitoring: Stir the reaction for the designated time (e.g., 24-48 hours), monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired tetrahydropyran product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral stationary phase HPLC.

Representative Data:

EntryNucleophileElectrophileCatalyst Loading (mol%)Yield (%)d.r.ee (%)
1Methyl Acetoacetateβ-Nitrostyrene1080>20:199
2Acetylacetone(E)-1-nitro-2-phenylethene1075>20:197
3Methyl Benzoylacetate(E)-1-(4-chlorophenyl)-2-nitroethene1078>20:195
Data synthesized from representative results in the literature.[4]

II. Metal-Catalyzed Approaches: Tandem Reactions for High Efficiency

Transition metal catalysis provides a complementary set of tools for asymmetric synthesis, often enabling unique transformations. Tandem reactions that combine two or more catalytic events in one pot are particularly attractive for building molecular complexity rapidly.

A. Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization

This elegant one-pot process is highly efficient for producing 2,6-cis-disubstituted tetrahydropyrans, a core structure related to the target molecule.[6] The strategy relies on a chiral transition metal complex to first set a key stereocenter via asymmetric hydrogenation, which then triggers a diastereoselective intramolecular cyclization.

Mechanistic Rationale: The process begins with the enantioselective hydrogenation of an α,β-unsaturated ketone substrate containing a pendant hydroxyl group, catalyzed by a chiral ruthenium-diphosphine complex (e.g., Ru-BINAP). This step reduces the carbon-carbon double bond and establishes the absolute stereochemistry at the β-position. The resulting saturated keto-alcohol intermediate is then primed for a subsequent intramolecular oxa-Michael addition. Under basic or even neutral conditions, the hydroxyl group attacks the ketone, leading to a thermodynamically favored six-membered THP ring with a cis relationship between the substituents at the 2 and 6 positions.

G start Hydroxy Enone Substrate inter Chiral Saturated Keto-Alcohol start->inter Asymmetric Hydrogenation cat Chiral Ru-Catalyst + H₂ cat->start product cis-2,6-Disubstituted Tetrahydropyran inter->product Spontaneous Oxa-Michael Cyclization

Figure 2: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization.

Experimental Protocol: One-Pot Synthesis of 2,6-cis-Disubstituted THPs [6]

  • Catalyst Preparation: In a glovebox, charge a pressure-resistant vessel with the chiral ruthenium catalyst (e.g., Ru(OAc)₂(S)-BINAP) (0.005 mmol, 1 mol%).

  • Substrate Addition: Add a solution of the hydroxy enone substrate (0.5 mmol, 1.0 equiv) in a degassed solvent (e.g., methanol, 2.0 mL).

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm H₂). Stir the mixture vigorously at room temperature for 12-24 hours.

  • Cyclization: After the hydrogenation is complete (monitored by TLC or GC-MS), carefully vent the hydrogen. The cyclization often proceeds spontaneously upon warming or during workup. A mild base (e.g., K₂CO₃) can be added to facilitate this step if necessary.

  • Workup and Purification: Quench the reaction, extract with an organic solvent, and concentrate. Purify the crude product via flash column chromatography to yield the enantiopure tetrahydropyran.

  • Analysis: Confirm the structure by NMR and mass spectrometry. Determine the enantiomeric excess via chiral HPLC analysis.

Representative Data:

EntrySubstrate R¹Substrate R²Yield (%)cis/trans ratioee (%)
1PhMe95>99:199
24-MeO-C₆H₄Me92>99:198
3n-PrMe8898:299
Data synthesized from representative results in the literature.[6]

III. Enzymatic Methods: The Ultimate in Stereoselectivity

Biocatalysis offers an environmentally benign and often unparalleled method for achieving high enantiopurity.[3] Enzymes operate under mild conditions (aqueous media, room temperature) and can distinguish between enantiomers with exquisite precision. For the synthesis of chiral THP derivatives, enzymatic kinetic resolution is a particularly effective strategy.[7]

A. Lipase-Catalyzed Kinetic Resolution

Kinetic resolution separates a racemic mixture by leveraging the ability of a chiral catalyst—in this case, an enzyme—to react at a significantly faster rate with one enantiomer over the other. Lipases are robust and commercially available enzymes that are highly effective at catalyzing the acylation of alcohols or the hydrolysis of esters in a stereoselective manner.

Mechanistic Rationale: In a typical resolution of a racemic alcohol, a lipase such as Candida antarctica lipase B (CAL-B) is used in a non-polar organic solvent to minimize competing hydrolysis. An acyl donor (e.g., vinyl acetate) is added. The enzyme's chiral active site preferentially binds one enantiomer of the alcohol, catalyzing its acylation to form the corresponding ester. The other enantiomer is unreactive and remains as the alcohol. The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated product and the unreacted alcohol, both in high enantiomeric excess. These can then be easily separated by chromatography.

G racemate Racemic THP-Alcohol (R)-OH and (S)-OH fast (R)-OH racemate->fast Fast Reaction slow (S)-OH racemate->slow Slow Reaction enzyme Lipase (e.g., CAL-B) + Acyl Donor enzyme->fast product Acylated (R)-Ester (High ee) fast->product unreacted Unreacted (S)-Alcohol (High ee) slow->unreacted

Figure 3: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution of a THP-Alcohol [7][8]

  • Setup: To a flask, add the racemic THP-alcohol (1.0 mmol, 1.0 equiv) and a suitable organic solvent (e.g., toluene or THF, 10 mL).

  • Enzyme and Acyl Donor: Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of substrate) and the acyl donor (e.g., vinyl acetate, 1.5-2.0 equiv).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion. The ideal endpoint is 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be reused). Wash the enzyme with fresh solvent.

  • Purification: Concentrate the filtrate and purify by flash column chromatography to separate the acylated THP-ester from the unreacted THP-alcohol.

  • Analysis: Determine the enantiomeric excess of both separated fractions using chiral HPLC or GC.

Representative Data:

EntryEnzymeAcyl DonorConversion (%)ee (Ester) (%)ee (Alcohol) (%)
1Novozym 435 (CAL-B)Vinyl Acetate50>99>99
2Pseudomonas cepacia LipaseIsopropenyl Acetate499897
3Candida rugosa LipaseAcetic Anhydride519594
Data synthesized from representative results in the literature.[7][8]

IV. Conclusion and Future Outlook

The enantioselective synthesis of methyl tetrahydro-2H-pyran-3-carboxylate and related chiral THP structures is a well-developed field with a diverse array of robust and reliable methods. Organocatalytic cascade reactions offer remarkable efficiency and stereocontrol for constructing highly substituted rings from simple precursors.[1][4] Metal-catalyzed tandem reactions provide elegant one-pot solutions that combine multiple transformations with high atom economy.[6] Finally, enzymatic resolutions stand as a benchmark for achieving near-perfect enantiopurity under green and sustainable conditions.[3][7]

The choice of synthetic strategy will ultimately depend on factors such as substrate availability, desired substitution pattern, scalability, and cost. For drug development professionals, having a versatile toolbox of these methodologies is critical for the rapid and efficient synthesis of novel chiral entities. Future advancements will likely focus on the development of novel catalytic systems that can create even greater molecular complexity in a single step and the application of continuous flow technologies to improve the scalability and safety of these powerful transformations.

References

  • Enders, D., & Narine, A. A. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. [Link]

  • Wang, Y., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 25(4), 626–631. [Link]

  • Al-Sulaivel, M., et al. (2015). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. The Journal of Organic Chemistry, 80(1), 393–405. [Link]

  • Clarke, P. A., et al. (2011). An Asymmetric Maitland–Japp Reaction: A Highly Enantioselective Synthesis of Tetrahydropyran-4-ones. Tetrahedron, 67(27-28), 4960-4966. [Link]

  • Lee, A., et al. (2018). An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans. Journal of the American Chemical Society, 140(20), 6212–6216. [Link]

  • Zhang, J., et al. (2014). Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Organic Letters, 16(21), 5548–5551. [Link]

  • Skolimowski, M., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 26(12), 3653. [Link]

  • Sheldon, R. A., & Pereira, P. C. (2017). Biocatalysis for sustainable chemical synthesis. Green Chemistry, 19(10), 2410-2423. [Link]

  • SEQENS. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • Kopach, M. E., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(1), 209-224. [Link]

  • Gawas, P., & Chettiar, S. (2017). Synthesis of Chirally Pure Enantiomers by Lipase. Mini-Reviews in Organic Chemistry, 14(4), 273-281. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate: Synthesis, Reactivity, and Applications

Executive Summary The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1][2] Its prevalence underscores the need for versati...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1][2] Its prevalence underscores the need for versatile and stereochemically defined building blocks to facilitate drug discovery and development. Methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) has emerged as a significant chiral intermediate, offering a synthetically tractable handle for the elaboration of complex molecular architectures. This guide provides an in-depth analysis of MTHPC, consolidating its physicochemical properties, synthetic methodologies, chemical reactivity, and applications. We delve into both industrial-scale and modern asymmetric syntheses, offering detailed protocols and explaining the causal relationships behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Chapter 1: Introduction to the Tetrahydropyran Scaffold

The Significance of the THP Moiety

The tetrahydropyran ring system is a cornerstone of modern organic chemistry and medicinal chemistry. Its non-planar, saturated heterocyclic structure is a common feature in a vast array of natural products, including sugars and complex polyethers. In pharmaceuticals, the THP moiety is often incorporated to improve physicochemical properties such as solubility and metabolic stability, or to serve as a rigid scaffold for orienting pharmacophoric elements.[2][3]

Methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC): A Versatile Intermediate

Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No: 18729-20-9) is a functionalized THP derivative featuring a methyl ester at the C3 position.[4] This seemingly simple molecule is a powerful synthetic precursor due to several key features:

  • Chirality: The molecule possesses a chiral center at the C3 position, making it a valuable starting point for asymmetric synthesis.

  • Orthogonal Reactivity: The ester and ether functionalities exhibit different reactivities, allowing for selective chemical transformations. The ester can be reduced, hydrolyzed, or converted to amides, while the ether linkage is generally stable but can participate in ring-opening reactions under specific conditions.

  • Conformational Control: The substituent at C3 influences the conformational preference of the six-membered ring, which can be critical in the synthesis of stereochemically complex targets.

This guide will explore the synthesis and manipulation of this compound, providing the necessary technical insights for its effective use.

Chapter 2: Physicochemical and Spectroscopic Profile

Core Chemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in the laboratory and at scale. MTHPC is a combustible liquid that requires standard laboratory precautions for handling.[4]

PropertyValueSource
CAS Number 18729-20-9[4]
Molecular Formula C₇H₁₂O₃[4]
Molecular Weight 144.17 g/mol [4]
Boiling Point ~183°C at 760 mmHg[4]
Appearance Liquid[5]
Purity Typically ≥96%[4]
Storage Stable under dry, room-temperature conditions[4]
Hazards H319: Causes serious eye irritation; H227: Combustible liquid[4]
Spectroscopic Signature Analysis

Spectroscopic analysis provides the definitive structural confirmation of MTHPC. The key features in its NMR and IR spectra are predictable and serve as a reliable method for identity and purity assessment.

SpectroscopyKey FeatureExpected Chemical Shift / WavenumberRationale
¹³C NMR Ester Carbonyl (C=O)~169-172 ppmThe deshielded environment of the carbonyl carbon in the methyl ester group.[4]
Methoxy Carbon (-OCH₃)~51-53 ppmThe carbon of the methyl group attached to the electron-withdrawing oxygen atom.
Ring Carbons (C-O)~65-75 ppmCarbons adjacent to the ring oxygen are deshielded relative to other ring carbons.
¹H NMR Methoxy Protons (-OCH₃)~3.7 ppm (singlet, 3H)Protons of the methyl ester group, appearing as a singlet due to the absence of adjacent protons.[4]
Ring Protons~1.5-4.0 ppm (multiplets)A complex series of signals corresponding to the diastereotopic protons on the saturated ring.
IR Ester C=O Stretch~1730-1740 cm⁻¹ (strong)A characteristic strong absorption for the carbonyl group of a saturated ester.[4]
C-O Stretch~1050-1250 cm⁻¹Signals corresponding to the ether and ester C-O bonds.

Chapter 3: Synthetic Strategies and Methodologies

The synthesis of MTHPC can be approached through various methods, each with distinct advantages regarding scale, cost, and stereochemical control. The choice of synthetic route is therefore a critical decision driven by the ultimate application of the target molecule.

Foundational Principles: Controlling Stereochemistry

As MTHPC is chiral, controlling its stereochemistry is paramount, particularly for pharmaceutical applications where a single enantiomer is often required. Syntheses must address two key aspects:

  • Diastereoselectivity (cis/trans): The relative orientation of substituents on the ring. The trans isomer is often thermodynamically more stable and preferred.[6]

  • Enantioselectivity: The selective formation of one of the two enantiomers (R or S).

Industrial Route: Condensation and Hydrogenation

For large-scale production where stereocontrol is secondary to throughput and cost, a common approach involves the synthesis of a dihydropyran intermediate followed by hydrogenation. This method is robust but typically yields a mixture of stereoisomers.[4]

G A Methyl Acetoacetate C Haloketone Intermediate A->C Alkylation B 1,3-Dihalo-propane B->C D Methyl 3,4-dihydro- 2H-pyran-5-carboxylate C->D O-Alkylation (Cyclization) E Methyl tetrahydro- 2H-pyran-3-carboxylate (cis/trans mixture) D->E Catalytic Hydrogenation

Figure 1: Generalized workflow for the industrial synthesis of MTHPC.

Explanatory Insight: This pathway prioritizes the use of inexpensive, readily available starting materials. The key cyclization step (O-alkylation) is often driven by a base like sodium methoxide.[7] The final hydrogenation is typically non-stereoselective, leading to a mixture of cis and trans isomers that may require subsequent separation if a specific isomer is needed.[6]

Modern Asymmetric Synthesis: Organocatalytic Domino Reaction

For applications demanding high enantiopurity, organocatalysis offers an elegant and powerful solution. A domino Michael-hemiacetalization reaction can construct the substituted THP ring with excellent diastereo- and enantioselectivity in a single pot.[4][8]

G cluster_0 One-Pot Reaction A 1,3-Dicarbonyl Compound D Domino Reaction (Michael Addition + Hemiacetalization) A->D B α-Hydroxymethyl Nitroalkene B->D C Chiral Organocatalyst (e.g., Thiourea-based) C->D Catalyzes E Enantioenriched Functionalized THP Derivative D->E G MTHPC Methyl tetrahydro- 2H-pyran-3-carboxylate Acid Tetrahydro-2H-pyran- 3-carboxylic acid MTHPC->Acid Hydrolysis (e.g., LiOH, H₂O) Alcohol (Tetrahydro-2H-pyran- 3-yl)methanol MTHPC->Alcohol Reduction (e.g., LiAlH₄, THF) Amide N-Substituted tetrahydro- 2H-pyran-3-carboxamide MTHPC->Amide Aminolysis (e.g., R-NH₂, heat) G A Chiral MTHPC (single enantiomer) B Functional Group Interconversion (e.g., Reduction, Amidation) A->B C Key THP Intermediate B->C D Coupling with Bioactive Moiety C->D E Final Drug Candidate (e.g., Cannabinoid Agonist) D->E

Sources

Foundational

An In-depth Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate: Synthesis, Properties, and Applications

Introduction Methyl tetrahydro-2H-pyran-3-carboxylate, a key heterocyclic building block, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl tetrahydro-2H-pyran-3-carboxylate, a key heterocyclic building block, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, historical and contemporary synthetic strategies, and its diverse applications, particularly in the realm of drug discovery and development. The tetrahydropyran (THP) ring is a prevalent motif in a vast array of natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[1] The strategic placement of a methyl carboxylate group at the 3-position of the THP ring furnishes a versatile handle for a multitude of chemical transformations, making it a sought-after intermediate for the construction of complex molecular architectures.

While the precise initial discovery of Methyl tetrahydro-2H-pyran-3-carboxylate is not prominently documented in readily accessible historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for tetrahydropyran derivatives. Early methods for the synthesis of cyclic ethers date back to the early 20th century, with significant advancements in the mid-20th century focusing on intramolecular cyclization reactions.[2][3] The synthesis of tetrahydropyran-4-carboxylic acid esters was described in the Journal of the Chemical Society in 1930, indicating that the synthesis of related structures was being explored during this period.[4] However, the specific focus on the 3-substituted isomer and its methyl ester likely gained prominence with the increasing demand for stereochemically defined building blocks in the latter half of the 20th century and beyond.

This guide will delve into the evolution of synthetic approaches, from classical methods to modern, highly efficient catalytic strategies, and provide a detailed look at the compound's chemical and physical characteristics. Furthermore, we will explore its utility as a precursor in the synthesis of fine chemicals and biologically active molecules.

Chemical and Physical Properties

Methyl tetrahydro-2H-pyran-3-carboxylate (CAS Number: 18729-20-9) is a cyclic ester with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[5] It is a colorless liquid under standard conditions and is classified as a combustible liquid.[5] The presence of both an ester and an ether functional group within the tetrahydropyran ring defines its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of Methyl tetrahydro-2H-pyran-3-carboxylate

PropertyValueReference
CAS Number 18729-20-9[5]
Molecular Formula C₇H₁₂O₃[5]
Molecular Weight 144.17 g/mol [5]
Boiling Point 183 °C at 760 mmHg[5]
Appearance Colorless liquid
Purity Typically around 96%[5]
Storage Stable under dry, room-temperature conditions[5]
Hazards Eye irritation (H319), Combustible liquid (H227)[5]

Spectroscopic Characterization

Detailed spectroscopic data for the unsubstituted Methyl tetrahydro-2H-pyran-3-carboxylate is compiled from various sources, with data for analogous compounds providing further insight.

Table 2: Spectroscopic Data for Methyl tetrahydro-2H-pyran-3-carboxylate and Analogs

TechniqueFeatureCharacteristic Value/RangeReference
¹H NMR Methyl ester protons (-OCH₃)~3.34 ppm (singlet)[5]
Pyran ring protonsMultiplets in the range of 1.5-4.5 ppm
¹³C NMR Ester carbonyl carbon (C=O)~169.6 ppm[5]
Pyran ring carbonsSignals in the range of 20-80 ppm
IR Spectroscopy Ester C=O stretchStrong absorption at ~1736 cm⁻¹[5]
C-O ether stretchStrong absorption in the range of 1050-1150 cm⁻¹[6]
Mass Spectrometry Molecular Ion (M⁺)m/z = 144[5]
Common FragmentsLoss of -OCH₃ (m/z = 113), Loss of -COOCH₃ (m/z = 85)[7][8][9]

Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

The synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate has evolved significantly, with modern methods offering high efficiency and stereocontrol.

Industrial Synthesis: Condensation and O-Alkylation

A widely used industrial method involves a two-step process: condensation followed by intramolecular O-alkylation.[10] This robust method provides good yields and is suitable for large-scale production.

Workflow for Industrial Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular O-Alkylation A 1-Bromo-3-chloropropane C Haloketone Intermediate A->C Reaction B Methyl acetoacetate B->C D Methyl tetrahydro-2H-pyran-3-carboxylate C->D Cyclization NaOCH3 Sodium methoxide NaOCH3->D

Caption: Industrial synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate.

Experimental Protocol: Industrial Synthesis

  • Condensation: In a suitable reactor under an inert atmosphere, 1-bromo-3-chloropropane is reacted with methyl acetoacetate in an alcoholic solvent, typically methanol.[10] The reaction is exothermic and the temperature is maintained between 30-40 °C.[5]

  • O-Alkylation: The resulting haloketone intermediate is then treated with a base, such as sodium methoxide, to induce intramolecular O-alkylation.[10] This cyclization step forms the tetrahydropyran ring.

  • Purification: The crude product is purified by fractional distillation to yield Methyl tetrahydro-2H-pyran-3-carboxylate.[10]

Modern Synthetic Approaches: Asymmetric Organocatalysis

For applications requiring high stereochemical purity, asymmetric organocatalytic methods have been developed. These methods often employ domino reactions to construct the substituted tetrahydropyran ring with excellent enantioselectivity.[5]

Workflow for Asymmetric Organocatalytic Synthesis

G A α,β-Unsaturated aldehyde C Domino Reaction (Michael-hemiacetalization) A->C B Methyl 3-oxobutanoate B->C Catalyst Chiral Organocatalyst (e.g., thiourea-derived) Catalyst->C D Substituted Methyl tetrahydro-2H-pyran-3-carboxylate C->D

Caption: Asymmetric synthesis via organocatalytic domino reaction.

Experimental Protocol: Asymmetric Organocatalytic Domino Reaction

  • Reaction Setup: To a solution of an α,β-unsaturated aldehyde and methyl 3-oxobutanoate in a suitable solvent (e.g., ethanol), a chiral organocatalyst (10-20 mol%) is added.[5]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature for 24-48 hours to allow for the domino Michael-hemiacetalization-dehydration cascade to proceed.[5]

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to afford the enantiomerically enriched substituted Methyl tetrahydro-2H-pyran-3-carboxylate derivative.[5] Diastereomeric excess is typically determined by NMR spectroscopy.[5]

Applications in Research and Drug Development

Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable intermediate in organic synthesis with a growing number of applications.

  • Chiral Synthon: Its functionalized derivatives serve as versatile chiral synthons in the asymmetric synthesis of complex bioactive molecules, including pharmaceuticals and agrochemicals.[11]

  • Precursor for Bioactive Molecules: The tetrahydropyran scaffold is a common motif in many natural products with interesting biological activities. This compound provides a convenient starting point for the synthesis of these and other novel bioactive molecules.

  • Medicinal Chemistry: Derivatives of Methyl tetrahydro-2H-pyran-3-carboxylate are being investigated for their potential therapeutic effects. Research has indicated potential antimicrobial and antiviral properties for some of its derivatives.[5]

  • Fine Chemicals: In industrial settings, it is utilized in the production of fine chemicals and as a building block for more complex molecules. Its use in multicomponent reactions is also being explored as part of green chemistry initiatives.[5]

Conclusion

Methyl tetrahydro-2H-pyran-3-carboxylate has established itself as a cornerstone building block in modern organic and medicinal chemistry. While its precise historical origins are not clearly defined, the evolution of its synthesis from classical methods to sophisticated, stereoselective catalytic processes highlights the enduring importance of the tetrahydropyran motif. The compound's versatile reactivity and the favorable properties of the THP ring ensure its continued application in the synthesis of novel therapeutics and other valuable chemical entities. Future research will likely focus on developing even more efficient and sustainable synthetic routes and exploring the full potential of its derivatives in various scientific disciplines.

References

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631–640. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Cloninger, M. J., & Overman, L. E. (1999). Stereocontrolled Synthesis of Trisubstituted Tetrahydropyrans. Journal of the American Chemical Society, 121(45), 1092–1093. [Link]

  • Dauben, W. G., & Bradlow, H. L. (1952). Steroid Tetrahydropyranyl Ethers. Journal of the American Chemical Society, 74(1), 559–560. [Link]

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-3-methyl-. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Arabian Journal of Chemistry. (2019). Synthesis of new pyran and pyranoquinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. Retrieved from [Link]

  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Ott, A. C., Murray, M. F., & Pederson, R. L. (1952). The Reaction of Dihydropyran with Steroidal Alcohols. Utility in the Syntheses of Testosterone Acyl Esters. Journal of the American Chemical Society, 74(5), 1239–1241. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Liang, W., Cai, X., & Dai, M. (2021). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science, 12(4), 1311–1316. [Link]

  • Li, Z., & Stephan, D. W. (2024). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Journal of the American Chemical Society. [Link]

  • Dumesic, J. A., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2-oxo-2H-pyran-3-carboxylate. Retrieved from [Link]

  • Scifiniti. (n.d.). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved from [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Central Asian Journal of Medical and Natural Science. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Alomari, K. B. (2022).
  • INDOFINE Chemical Company. (n.d.). METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE | 18729-20-9. Retrieved from [Link]

  • Brown, H. C., & Yoon, N. M. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(16), 2786–2791. [Link]

  • Liang, W., Cai, X., & Dai, M. (2021). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science, 12(4), 1311–1316. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3). Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-3-methyl-. Retrieved from [Link]

  • Semmelhack, M. F., & Bodurow, C. (1984). Stereoselective formation of tetrahydrofuran rings via intramolecular alkoxycarbonylation of hydroxyalkenes. Journal of the American Chemical Society, 106(5), 1496–1498. [Link]

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Protocols & Analytical Methods

Method

Applications of Methyl tetrahydro-2H-pyran-3-carboxylate in Organic Synthesis: A Technical Guide for Researchers

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block Methyl tetrahydro-2H-pyran-3-carboxylate is a heterocyclic compound of significant interest in modern organic synthesis. Its saturated six-mem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

Methyl tetrahydro-2H-pyran-3-carboxylate is a heterocyclic compound of significant interest in modern organic synthesis. Its saturated six-membered ring, bearing a strategically positioned methyl ester, offers a robust and versatile scaffold for the construction of a wide array of complex molecules. The tetrahydropyran (THP) moiety is a common structural motif in numerous biologically active natural products and pharmaceutical agents, rendering this compound a valuable chiral synthon and synthetic intermediate.[1][2] This guide provides an in-depth exploration of the applications of Methyl tetrahydro-2H-pyran-3-carboxylate, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

The inherent chirality of substituted tetrahydropyrans, coupled with the diverse reactivity of the ester functional group, allows for a multitude of synthetic transformations. These include, but are not limited to, reductions, oxidations, and carbon-carbon bond formations via enolate intermediates.[3] The stability of the tetrahydropyran ring under various reaction conditions further enhances its utility as a reliable building block in multi-step syntheses.[3]

Core Application: A Versatile Precursor for Substituted Tetrahydropyrans

A primary application of Methyl tetrahydro-2H-pyran-3-carboxylate lies in its role as a precursor to a variety of substituted tetrahydropyran derivatives. The ester functionality serves as a handle for further molecular elaboration, while the tetrahydropyran ring provides a foundational stereochemical framework.

Synthesis of 6-Alkyl-tetrahydro-2H-pyran-3-carboxylic acid methyl esters

The synthesis of 6-substituted derivatives of Methyl tetrahydro-2H-pyran-3-carboxylate is a key transformation that expands its utility. A common strategy involves the reaction of a 2-alkyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester with a reducing agent. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the product.

G

Protocol 1: Synthesis of 6-Propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester [4]

This protocol details the reduction of a dihydropyran precursor to the corresponding tetrahydropyran. The use of triethylsilane and methanesulfonic acid in acetic acid provides the desired product with good yield and a notable preference for the trans isomer, which is thermodynamically more stable.

Materials:

  • 2-Propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester

  • Triethylsilane (Et3SiH)

  • Methanesulfonic acid (MsOH)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester (44.29 g, 240.40 mmol) in acetic acid, add triethylsilane (83.86 g, 721.20 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add methanesulfonic acid (69.31 g, 721.20 mmol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester.

Parameter Value Reference
Yield 86.7%[4]
Isomer Ratio (cis:trans) 17.4 : 82.6[4]

Key Transformation: Reduction to (tetrahydro-2H-pyran-3-yl)methanol

The reduction of the methyl ester to the corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol, is a fundamental transformation that opens up new avenues for synthetic diversification. The resulting hydroxyl group can be further functionalized, for example, through etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

G

Protocol 2: Reduction of tetrahydro-2H-pyran-3-carbaldehyde to (tetrahydro-2H-pyran-3-yl)methanol

Note: While this protocol starts from the aldehyde, the reduction of the methyl ester to the alcohol is a standard procedure often carried out with stronger reducing agents like lithium aluminum hydride (LiAlH4). However, for the purpose of this guide and based on available specific protocols, the reduction of the corresponding aldehyde is presented as a closely related and illustrative transformation.

Materials:

  • tetrahydro-2H-pyran-3-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1 N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Prepare a solution of tetrahydro-2H-pyran-3-carbaldehyde (450 mg, 3.943 mmol) in a co-solvent of DCM/MeOH (6 mL, 15:1).

  • Cool the solution to -5 °C to 10 °C.

  • Add sodium borohydride (90 mg, 2.366 mmol) in several portions.

  • Stir the mixture at room temperature for 4 hours.

  • Cool the mixture to 0 °C and add 1 N HCl dropwise until gas evolution ceases.

  • Extract the mixture with DCM three times.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield (tetrahydro-2H-pyran-3-yl)methanol.

Parameter Value
Yield 91%

Advanced Applications: C-C Bond Formation and Amidation

The synthetic utility of Methyl tetrahydro-2H-pyran-3-carboxylate extends to the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in the construction of complex molecular architectures.

Enolate Formation and Alkylation: A Gateway to α-Substituted Derivatives

The protons alpha to the ester carbonyl are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. The stereochemical outcome of this alkylation is influenced by the reaction conditions, including the choice of base, solvent, and temperature.

G

General Protocol 3: α-Alkylation via Lithium Enolate

This is a general protocol based on standard procedures for ester enolate alkylation. The optimal conditions for diastereoselectivity may require empirical optimization for specific substrates and electrophiles.

Materials:

  • Methyl tetrahydro-2H-pyran-3-carboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (R-X)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.05 eq.) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of Methyl tetrahydro-2H-pyran-3-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq.) dropwise.

  • Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Amidation: Synthesis of Tetrahydro-2H-pyran-3-carboxamides

The conversion of the methyl ester to an amide is a valuable transformation for introducing nitrogen-containing functionalities and for building peptide-like structures. Direct amidation can be achieved by heating the ester with an amine, often in the presence of a catalyst.

General Protocol 4: Direct Amidation with an Amine

This is a general protocol, and the reaction time and temperature may need to be optimized for specific amines.

Materials:

  • Methyl tetrahydro-2H-pyran-3-carboxylate

  • Amine (R1R2NH)

  • Methanol (optional, as solvent)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine Methyl tetrahydro-2H-pyran-3-carboxylate (1.0 eq.) and the desired amine (2.0-5.0 eq.).

  • If the amine is a solid or if a solvent is desired, add a minimal amount of methanol to facilitate mixing.

  • Heat the mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the corresponding tetrahydro-2H-pyran-3-carboxamide.

Conclusion and Future Outlook

Methyl tetrahydro-2H-pyran-3-carboxylate has established itself as a valuable and versatile building block in organic synthesis. Its utility spans from being a foundational chiral synthon to a versatile intermediate for a wide range of chemical transformations. The protocols detailed in this guide provide a practical framework for researchers to harness the synthetic potential of this compound. As the demand for stereochemically complex molecules in drug discovery and materials science continues to grow, the applications of Methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives are poised to expand even further. Future research will likely focus on the development of novel catalytic and stereoselective methods for its functionalization, further solidifying its role as a cornerstone of modern synthetic chemistry.

References

  • Production method for tetrahydro-2h-pyran derivative - Google P
  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (URL: Not available)
  • METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE | 18729-20-9 - INDOFINE Chemical Company. (URL: [Link])

  • Synthesis of (+) - Decarestrictine L | PDF | Methyl Group | Ether - Scribd. (URL: [Link])

  • Scheme 1. Synthesis of pyran based heterocyclic scaffolds. - ResearchGate. (URL: [Link])

  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google P
  • Synthesis of (+)-decarestrictine L - Scilit. (URL: [Link])

  • Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed. (URL: [Link])

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (URL: Not available)
  • 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration - PubMed. (URL: [Link])

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed. (URL: [Link])

  • Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules - ResearchGate. (URL: [Link])

  • Chanda Research Group - Publications and Presentations. (URL: [Link])

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Application

Application Notes & Protocols: Methyl Tetrahydro-2H-pyran-3-carboxylate as a Premier Chiral Building Block in Complex Synthesis

Preamble: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery In the landscape of contemporary drug discovery and natural product synthesis, the demand for enantiomerically pure building blocks is insatiable...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery and natural product synthesis, the demand for enantiomerically pure building blocks is insatiable.[1] Biological systems, being inherently chiral, exhibit profound stereoselectivity, meaning the three-dimensional arrangement of a molecule can dictate its efficacy, pharmacology, and toxicology.[2] More than half of all new small-molecule drugs are chiral, underscoring the necessity for precise stereochemical control during synthesis.[2]

Among the privileged heterocyclic scaffolds, the tetrahydropyran (THP) ring is a cornerstone, ranking as the fifth most prevalent heterocycle in pharmaceutical molecules.[3] Its presence in a vast array of bioactive natural products speaks to its evolutionary selection as a stable, versatile, and conformationally well-defined core.[4][5][6] Consequently, the development of methodologies for the asymmetric synthesis of substituted THPs is a critical endeavor for providing access to novel and potent therapeutic agents.[3][4] This guide focuses on a particularly valuable synthon: methyl tetrahydro-2H-pyran-3-carboxylate . We will explore its synthesis and detail its application as a versatile chiral building block for constructing complex molecular architectures.

Section 1: Asymmetric Synthesis of the Tetrahydropyran Core

The primary challenge in utilizing THP derivatives lies in the efficient and stereocontrolled synthesis of the core structure itself. While numerous methods exist, organocatalysis has emerged as a powerful, metal-free strategy for constructing these chiral entities with high fidelity.[4][5][6] These methods often employ cascade or domino reactions, where multiple bonds and stereocenters are formed in a single pot, enhancing synthetic efficiency.[7][8]

Foundational Strategy: Organocatalytic Cascade Reactions

A highly effective approach involves a multicomponent cascade reaction that leverages a bifunctional organocatalyst to orchestrate a sequence of bond-forming events. A diastereo- and enantioselective Michael/Henry/ketalization sequence, for instance, can assemble highly functionalized THPs with multiple contiguous stereocenters from simple, achiral starting materials.[7][8]

The causality behind this strategy is elegant: a chiral catalyst, such as a quinine-based squaramide, simultaneously activates both the nucleophile and the electrophile through hydrogen bonding, creating a highly organized transition state. This pre-organization is the key to inducing high levels of stereoselectivity.

G cluster_0 One-Pot Cascade Synthesis start Simple Achiral Starting Materials (β-keto ester, nitroalkene, ynal) michael Asymmetric Michael Addition start->michael Step 1 catalyst Chiral Bifunctional Organocatalyst (e.g., Quinine-Squaramide) catalyst->michael henry Diastereoselective Henry Reaction michael->henry Step 2 ketal Intramolecular Ketalization henry->ketal Step 3 product Highly Functionalized Chiral Tetrahydropyran (Multiple Stereocenters) ketal->product Final Product

Caption: Workflow for organocatalytic cascade synthesis of THPs.

Protocol: Enantioselective Synthesis of a Functionalized THP Derivative

This protocol is adapted from methodologies developed for the asymmetric synthesis of highly substituted tetrahydropyrans via a one-pot organocatalytic cascade.[7][8]

Objective: To synthesize a chiral tetrahydropyran core with high diastereo- and enantioselectivity.

Materials:

  • β-Keto ester (e.g., ethyl 2-methyl-3-oxobutanoate) (1.0 eq)

  • β-Nitrostyrene derivative (1.0 eq)

  • Alkynyl aldehyde (e.g., phenylpropynal) (1.2 eq)

  • Quinine-derived squaramide catalyst (4 mol%)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst and Initial Reagents: To a flame-dried, argon-purged round-bottom flask, add the β-keto ester (0.2 mmol, 1.0 eq), the β-nitrostyrene derivative (0.2 mmol, 1.0 eq), and the quinine-squaramide organocatalyst (0.008 mmol, 4 mol%).

  • Solvent and Temperature: Add anhydrous DCM (0.4 mL) to achieve a 0.5 M concentration. Cool the reaction mixture to -20 °C using a cryocooler or a suitable cooling bath.

    • Expert Insight: Lowering the reaction temperature from ambient to -20 °C is a critical parameter. It slows the uncatalyzed background reaction and enhances the fidelity of the chiral catalyst, leading to a significant increase in both yield and diastereoselectivity.[7]

  • Michael Addition: Stir the mixture at -20 °C for 24-48 hours to allow for the complete formation of the Michael adduct. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Henry Reaction and Ketalization: Once the Michael addition is complete, add the alkynyl aldehyde (0.24 mmol, 1.2 eq) directly to the reaction mixture. Allow the reaction to stir for an additional 24 hours at -20 °C.

  • Quenching and Workup: Quench the reaction by adding a few drops of TFA. Allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The resulting product is often a single diastereomer after one recrystallization.[8]

Validation: The stereochemical outcome should be validated using standard analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess (ee), while Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the diastereomeric ratio (dr). Excellent outcomes typically exceed 95% ee and >20:1 dr.[7][8]

Parameter Condition Rationale Typical Outcome
Catalyst Quinine-SquaramideBifunctional H-bonding activates both reactants>95% ee
Temperature -20 °CMinimizes background reaction, enhances stereocontrol>20:1 dr
Concentration 0.5 MIncreased concentration can improve reaction rate and yield60-80% Yield
Purification RecrystallizationEffectively removes minor diastereomersSingle Isomer

Section 2: Methyl Tetrahydro-2H-pyran-3-carboxylate as a Synthetic Linchpin

Once the enantiopure methyl tetrahydro-2H-pyran-3-carboxylate scaffold is obtained, its true value is realized in its subsequent transformations. The ester functionality at the C3 position serves as a versatile chemical handle for elaboration into more complex structures.

G main Methyl Tetrahydro-2H-pyran-3-carboxylate (Chiral Building Block) reduction Reduction (e.g., LiAlH4, DIBAL-H) main->reduction hydrolysis Hydrolysis (e.g., LiOH) main->hydrolysis amination Direct Amination/ Amide Formation main->amination alpha_func α-Functionalization (Enolate Chemistry) main->alpha_func alcohol Hydroxymethyl THP (Primary Alcohol) reduction->alcohol Leads to acid THP-3-carboxylic Acid hydrolysis->acid Leads to amide THP-3-carboxamide amination->amide Leads to alpha_sub α-Substituted THP (New C-C bond) alpha_func->alpha_sub Leads to

Caption: Key synthetic transformations of the title building block.

Protocol: Reduction of the Ester to a Primary Alcohol

Objective: To convert the methyl ester of the THP building block into the corresponding primary alcohol, a key intermediate for ether formation, oxidation to an aldehyde, or use in coupling reactions.

Materials:

  • Methyl tetrahydro-2H-pyran-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and an argon inlet, dissolve the chiral THP ester (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • Expert Insight: The reduction with LiAlH₄ is highly exothermic. Maintaining a low temperature (0 °C or even -78 °C for DIBAL-H) is crucial for controlling the reaction rate and preventing potential side reactions.

  • Reagent Addition: Slowly add a solution of LiAlH₄ (1.5 mmol) in THF dropwise to the stirred ester solution over 20-30 minutes. A gaseous evolution (H₂) may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Careful Quenching (Fieser Workup): This step is critical for safety and ease of filtration. While maintaining cooling at 0 °C, add the following reagents sequentially and dropwise:

    • X mL of water (where X = mg of LiAlH₄ used)

    • X mL of 15% aqueous NaOH

    • 3X mL of water

    • Trustworthiness Note: This specific sequence (the Fieser workup) is a field-proven method to safely quench excess hydride and precipitate the aluminum salts into a granular, easily filterable solid, which is far superior to quenching with acid.

  • Workup and Isolation: Allow the resulting slurry to warm to room temperature and stir vigorously for 30 minutes. Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting primary alcohol is often of high purity, but can be further purified by silica gel chromatography if necessary.

Section 3: Application in Target-Oriented Synthesis

The true measure of a building block is its utility in the synthesis of complex, biologically relevant molecules. Chiral THP derivatives are key components in the synthesis of numerous natural products, including antitumor macrolides like Lasonolide A and antifungal agents like Centrolobine.[9][10][11]

For example, a stereoselective Heck redox-relay strategy has been used to synthesize 2,6-trans-tetrahydropyrans, demonstrating how a simple, enantiopure dihydropyranyl alcohol (derived from our title building block) can be elaborated into a C-aryl-containing THP, a motif found in centrolobine.[10] Similarly, stereospecific nickel-catalyzed ring-opening reactions of THPs provide access to acyclic polyketide fragments, showcasing another strategic disconnection that relies on a pre-formed chiral THP ring.[12]

These examples highlight the strategic power of using methyl tetrahydro-2H-pyran-3-carboxylate: it allows chemists to install a significant portion of a target molecule's stereochemical complexity early in the synthesis, streamlining the overall route and increasing the likelihood of success.

References

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Vertex AI Search.
  • Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews (RSC Publishing).
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis | Request PDF. ResearchGate.
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  • Synthesis of chiral building blocks for use in drug discovery. PubMed.
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  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. CORE.
  • Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Organic Letters - ACS Publications.
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  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C6CS00757K.
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters - ACS Publications.
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  • Methyl tetrahydro-2H-pyran-3-carboxylate | 18729-20-9. Benchchem.
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC - NIH.
  • Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society - ACS Publications.

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Method

Application Notes & Protocols: Leveraging Methyl Tetrahydro-2H-pyran-3-carboxylate in Advanced Domino Reactions

Abstract: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] This guide provides an in-depth exploration of me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] This guide provides an in-depth exploration of methyl tetrahydro-2H-pyran-3-carboxylate as a versatile C3-synthon in domino reactions. We move beyond simple, linear synthetic steps to showcase sophisticated, one-pot cascade reactions that enable rapid assembly of molecular complexity. The protocols and mechanistic insights detailed herein are tailored for researchers, scientists, and drug development professionals seeking to construct novel heterocyclic entities with high efficiency and stereochemical control.

The Strategic Advantage of Domino Reactions

Domino reactions, also known as tandem or cascade reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates.[3] This strategy is paramount in modern drug discovery for several reasons:

  • Operational Simplicity: Reagents are often added at the beginning, minimizing manual handling and purification steps.[3]

  • Atom and Step Economy: These reactions maximize the incorporation of starting material atoms into the final product, reducing waste and shortening synthetic routes.[4][5]

  • Complexity Generation: Simple starting materials can be rapidly converted into intricate molecular architectures, including multiple stereocenters and complex ring systems, which are highly desirable in drug candidates.

Methyl tetrahydro-2H-pyran-3-carboxylate is an ideal substrate for such transformations. Its cyclic ether backbone provides a foundational element of many bioactive molecules, while the β-ketoester-like functionality at the C3 position allows it to act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.[4]

Organocatalytic Domino Michael-Hemiacetalization

One of the most elegant applications of this substrate is in asymmetric organocatalytic domino reactions. This approach is particularly powerful for the synthesis of highly functionalized, stereochemically rich tetrahydropyran derivatives. A notable example is the Michael-hemiacetalization cascade.[4][6]

Mechanistic Rationale

The reaction is typically catalyzed by a bifunctional organocatalyst, such as a thiourea derivative derived from a cinchona alkaloid. The causality behind this choice is twofold:

  • Thiourea Moiety: Activates the Michael acceptor (e.g., a nitro-olefin) through hydrogen bonding, lowering its LUMO and rendering it more electrophilic.

  • Tertiary Amine (e.g., Quinuclidine core): Acts as a Brønsted base, deprotonating the β-ketoester moiety of methyl tetrahydro-2H-pyran-3-carboxylate to generate a chiral enolate.

The catalyst brings the two reactants into a specific, close-proximity orientation within its chiral pocket, dictating the stereochemical outcome of the initial Michael addition. The resulting intermediate then undergoes a rapid, intramolecular hemiacetalization to form the thermodynamically stable six-membered ring product.

G cluster_0 Catalytic Cycle Catalyst Thiourea Catalyst Activated_Acceptor H-Bonded Activated Acceptor Catalyst->Activated_Acceptor H-Bonding Enolate Chiral Enolate Catalyst->Enolate Deprotonation Substrate Methyl Tetrahydro-2H- pyran-3-carboxylate Substrate->Enolate Acceptor Nitro-olefin (Michael Acceptor) Acceptor->Activated_Acceptor Transition_State Asymmetric Transition State Activated_Acceptor->Transition_State Enolate->Transition_State Michael Addition Michael_Adduct Michael Adduct (Intermediate) Transition_State->Michael_Adduct Product Tetrahydropyranol Product Michael_Adduct->Product Intramolecular Hemiacetalization Free_Catalyst Regenerated Catalyst Product->Free_Catalyst Product Release Free_Catalyst->Catalyst

Figure 1: Catalytic cycle of the domino Michael-hemiacetalization.

Experimental Protocol: Asymmetric Synthesis of Functionalized Tetrahydropyranols

This protocol is adapted from established methodologies for the synthesis of nitro-substituted tetrahydropyrans.[6]

Materials:

  • Methyl tetrahydro-2H-pyran-3-carboxylate (1.0 equiv)

  • Substituted (E)-nitro-olefin (e.g., (E)-2-nitro-3-phenylprop-2-en-1-ol) (1.0 equiv)

  • Thiourea-based organocatalyst (10–20 mol%)

  • Toluene (or other suitable aprotic solvent)

  • p-Toluenesulfonic acid (PTSA) (for optional dehydration)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted nitro-olefin (1.0 equiv) and the thiourea organocatalyst (0.1–0.2 equiv).

  • Add dry toluene to dissolve the solids.

  • Add methyl tetrahydro-2H-pyran-3-carboxylate (1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 24–48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via silica gel column chromatography (e.g., using a gradient of n-pentane/diethyl ether) to yield the desired functionalized tetrahydropyranol.

  • (Optional Dehydration Step) To convert the tetrahydropyranol to the corresponding dihydropyran, dissolve the purified product in toluene, add PTSA (20 mol%), and heat to 100 °C for one hour.[6] Purify as needed.

Data Summary & Insights

Organocatalytic domino reactions of this type are highly effective in controlling stereochemistry, often yielding products with high diastereomeric excess.[6]

EntryMichael Acceptor (Substituent)Catalyst Loading (mol%)Yield (%)Diastereomeric Excess (de)Reference
1p-Tolyl2066 (trans)>95%[6]
2p-Tolyl2025 (cis)>95%[6]
3Thiophen-2-yl2059 (trans)>95%[6]
4Thiophen-2-yl2034 (cis)>95%[6]

Field Insights: The choice of solvent is critical; non-polar aprotic solvents like toluene are preferred as they enhance the hydrogen-bonding interactions essential for catalysis. The catalyst loading can be optimized, with 10-20 mol% typically providing a good balance between reaction rate and cost-effectiveness.[4] The diastereoselectivity (cis vs. trans) is heavily influenced by the specific organocatalyst and the steric and electronic properties of the substrates.

Multicomponent Reactions for Spirooxindole Synthesis

Spirooxindoles are a highly sought-after class of heterocyclic compounds due to their prevalence in natural alkaloids and their wide range of biological activities, making them attractive targets in drug discovery.[7][8] Multicomponent domino reactions provide an exceptionally efficient route to complex spiro[4H-pyran-3,3′-oxindole] derivatives.[9][10]

Mechanistic Rationale: Knoevenagel/Michael/Cyclization Cascade

This reaction typically involves three components: an isatin derivative, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound. Our target molecule, methyl tetrahydro-2H-pyran-3-carboxylate, can serve as the 1,3-dicarbonyl equivalent. The sequence is as follows:

  • Knoevenagel Condensation: A base catalyst (e.g., piperidine) facilitates the condensation of isatin and malononitrile to form a highly reactive electron-deficient alkene (an isatinylidene malononitrile).

  • Michael Addition: The enolate of methyl tetrahydro-2H-pyran-3-carboxylate adds to this intermediate in a conjugate fashion.

  • Cyclization/Tautomerization: The resulting adduct undergoes an intramolecular cyclization and subsequent tautomerization to afford the final, stable spiro[4H-pyran-3,3′-oxindole] product.

The entire cascade builds a complex spirocyclic system with multiple stereocenters in a single pot.

G cluster_workflow Spirooxindole Synthesis Workflow Start Combine Reactants: - Isatin - Malononitrile - Methyl Tetrahydro-2H-pyran-3-carboxylate - Catalyst (e.g., Piperidine) Step1 Knoevenagel Condensation (Formation of Isatinylidene) Start->Step1 Base Catalysis Step2 Michael Addition (C-C Bond Formation) Step1->Step2 Step3 Intramolecular Cyclization (Pyran Ring Formation) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Reaction Quench End Final Product: Spiro[4H-pyran-3,3'-oxindole] Step4->End

Figure 2: Workflow for the three-component synthesis of spirooxindoles.

Experimental Protocol: Synthesis of Spiro[4H-pyran-3,3′-oxindoles]

This is a general protocol for the synthesis of spiro[4H-pyran-3,3′-oxindoles] via a multicomponent reaction.[9][10] For asymmetric synthesis, a chiral catalyst like a cinchonidine-derived thiourea would be employed.[9]

Materials:

  • Substituted Isatin (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Methyl tetrahydro-2H-pyran-3-carboxylate (1.1 equiv)

  • Catalyst: Piperidine (20 mol%) for racemic synthesis, or a Cinchona-derived thiourea (10 mol%) for asymmetric synthesis.[9]

  • Solvent: Ethanol or Toluene

  • Additive (for asymmetric variant): Water (e.g., 1.0 equiv) can significantly improve enantioselectivity.[9]

Procedure:

  • In a round-bottom flask, dissolve the isatin (1.0 equiv) and malononitrile (1.0 equiv) in the chosen solvent (e.g., ethanol).

  • Add the catalyst (e.g., piperidine).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the initial Knoevenagel condensation.

  • Add methyl tetrahydro-2H-pyran-3-carboxylate (1.1 equiv) to the reaction mixture.

  • Stir at room temperature or heat to reflux as required, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure spirooxindole derivative.

Data Summary & Insights

The power of this MCR lies in its ability to accommodate a wide range of substituents on the isatin ring, leading to a diverse library of spirooxindoles.

EntryIsatin SubstituentCatalystYield (%)ee (%)Reference
1HCinchonidine-thiourea9287[9]
25-BrCinchonidine-thiourea8582[9]
35-ClCinchonidine-thiourea8885[9]
45-MeCinchonidine-thiourea7175[9]

Field Insights: In the asymmetric variant, the addition of a small amount of water has been shown to dramatically improve enantiomeric excess.[9] This is a counterintuitive but powerful observation in organocatalysis. The proposed rationale is that water can mediate proton transfer steps or alter the conformation of the catalyst-substrate complex, leading to a more ordered and selective transition state. The reaction is often highly chemoselective, proceeding cleanly to the desired spirocyclic product.[10]

Conclusion and Future Perspectives

Methyl tetrahydro-2H-pyran-3-carboxylate has proven to be a highly effective and versatile building block for the construction of complex heterocyclic systems via domino reactions. The protocols detailed herein for Michael-hemiacetalization and multicomponent spirooxindole synthesis demonstrate its utility in generating molecular diversity with high efficiency and stereocontrol. These strategies align with the principles of green chemistry by reducing steps and waste.[4]

Future research in this area will likely focus on expanding the scope of domino reactions involving this synthon, exploring new catalytic systems (including metallic and enzymatic catalysts), and applying these methodologies to the total synthesis of complex natural products and the development of next-generation therapeutic agents. The inherent chirality and functionality of this simple starting material ensure it will remain a valuable tool for chemists in both academic and industrial settings.

References

  • Lentini, G., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Molecules, 19(6), 7574-7590. Available from: [Link]

  • Abdel-rahman, S. S., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(16), 4768. Available from: [Link]

  • Borah, B., et al. (2022). Sonochemistry in an organocatalytic domino reaction: an expedient multicomponent access to structurally functionalized dihydropyrano[3,2-b]pyrans, spiro-pyrano[3,2-b]pyrans, and spiro-indenoquinoxaline-pyranopyrans under ambient conditions. RSC Advances, 12(21), 13322-13334. Available from: [Link]

  • Wang, Y., et al. (2014). Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. Beilstein Journal of Organic Chemistry, 10, 212-218. Available from: [Link]

  • Ghosh, A. K., & Kawahama, R. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Heterocycles, 58, 659-666. Available from: [Link]

  • Shaaban, M., & El-Sayed, N. N. E. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(43), 26848-26871. Available from: [Link]

  • Borah, B., et al. (2022). Sonochemistry in an organocatalytic domino reaction: an expedient multicomponent access to structurally functionalized dihydropyrano[3,2-b]pyrans, spiro-pyrano[3,2-b]pyrans, and spiro-indenoquinoxaline-pyranopyrans under ambient conditions. RSC Advances, 12, 13322-13334. Available from: [Link]

  • Hu, X., et al. (2016). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Angewandte Chemie International Edition, 55(44), 13810-13814. Available from: [Link]

  • Kumar, R., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. MOJ Biorganic & Organic Chemistry, 2(2). Available from: [Link]

  • ResearchGate. (2020). Synthesis and Antibacterial Activity of Spiro[4H-pyran-3,3'-oxindoles] Catalyzed by Tröger's Base Derivative. Retrieved from: [Link]

  • MDPI. (n.d.). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

  • SciSpace. (2018). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. Retrieved from [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. Available from: [Link]

Sources

Application

Application Notes & Protocols: Organocatalytic Synthesis of Functionalized Pyran Derivatives Using Methyl tetrahydro-2H-pyran-3-carboxylate

Introduction: The Strategic Value of Substituted Pyrans and the Rise of Organocatalysis The tetrahydropyran motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyrans and the Rise of Organocatalysis

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules. The stereoselective synthesis of highly substituted pyran derivatives is, therefore, a central focus in drug discovery and development. Traditionally, such syntheses have often relied on metal-based catalysts, which, despite their efficacy, can present challenges related to cost, toxicity, and removal from the final product.

Organocatalysis has emerged as a powerful and sustainable alternative, utilizing small organic molecules to catalyze chemical transformations with high efficiency and stereoselectivity.[1][2][3] This approach offers significant advantages, including operational simplicity, lower toxicity, and often milder reaction conditions, aligning with the principles of green chemistry.

This application note details the strategic use of Methyl tetrahydro-2H-pyran-3-carboxylate as a versatile building block for the organocatalytic synthesis of functionalized pyran derivatives. We will explore its activation as a nucleophile through enamine catalysis and present a detailed, field-proven protocol for its asymmetric Michael addition to an α,β-unsaturated ketone, a cornerstone transformation in modern synthetic chemistry.

Core Concept: Asymmetric Functionalization of Methyl tetrahydro-2H-pyran-3-carboxylate via Enamine Catalysis

Methyl tetrahydro-2H-pyran-3-carboxylate, a cyclic ester, can be rendered nucleophilic at its α-position (C4) through the formation of a transient enamine intermediate. This is achieved by reacting the ester with a chiral secondary amine catalyst, such as a derivative of the cinchona alkaloid family. The resulting enamine is a potent nucleophile that can engage with various electrophiles in a highly stereocontrolled manner.

Mechanistic Rationale: A Dual Activation Model

The enantioselectivity of the Michael addition is governed by a dual activation mechanism often proposed for cinchona alkaloid-derived catalysts. The tertiary amine of the catalyst deprotonates the α-carbon of the cyclic ester, leading to the formation of a chiral enamine. Simultaneously, the hydroxyl group on the catalyst can act as a hydrogen-bond donor, activating the electrophile (in this case, an enone) and orienting it for a stereoselective attack by the enamine.

Mechanism_of_Asymmetric_Michael_Addition Dual Activation in Asymmetric Michael Addition cluster_0 Catalytic Cycle Catalyst Cinchona Alkaloid Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Substrate Substrate Methyl tetrahydro-2H- pyran-3-carboxylate Substrate->Enamine Transition_State Stereodetermining Transition State (Dual H-Bonding) Enamine->Transition_State + Electrophile Electrophile α,β-Unsaturated Ketone (Enone) Electrophile->Transition_State Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion C-C Bond Formation Product_Complex Product-Catalyst Complex Iminium_Ion->Product_Complex Hydrolysis Product_Complex->Catalyst Regeneration Product Functionalized Pyran Derivative Product_Complex->Product Release

Caption: Dual activation mechanism in cinchona alkaloid-catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Methyl tetrahydro-2H-pyran-3-carboxylate to Chalcone

This protocol describes a representative procedure for the asymmetric Michael addition of methyl tetrahydro-2H-pyran-3-carboxylate to chalcone, catalyzed by a cinchona alkaloid-derived thiourea catalyst.

Materials and Reagents
ReagentCAS NumberSupplierPurity
Methyl tetrahydro-2H-pyran-3-carboxylate18729-20-9Commercial>97%
Chalcone94-41-7Commercial>98%
(9S)-9-Amino-9-deoxy-epi-cinchonine derived thioureaN/ASynthesized>98%
Toluene, anhydrous108-88-3Commercial>99.8%
Dichloromethane (DCM), anhydrous75-09-2Commercial>99.8%
Ethyl acetate141-78-6CommercialHPLC grade
Hexanes110-54-3CommercialHPLC grade
Silica gel7631-86-9Commercial230-400 mesh
Instrumentation
  • Magnetic stirrer with stirring bars

  • Round-bottom flasks

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) with a chiral column

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • Addition of Reactants: Dissolve the catalyst in anhydrous toluene (2.0 mL). Add chalcone (0.2 mmol, 1.0 equiv.) to the flask, followed by methyl tetrahydro-2H-pyran-3-carboxylate (0.4 mmol, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford the desired functionalized pyran derivative.

  • Analysis: Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the purified product by chiral HPLC analysis.

Expected Results
EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r.e.e. (%)
110Toluene488595:592
25Toluene727894:691
310DCM488292:888

Note: The results presented are representative and may vary based on the specific catalyst, substrate, and reaction conditions.

Workflow Visualization

Experimental_Workflow Experimental Workflow for Asymmetric Michael Addition Start Start Reaction_Setup 1. Reaction Setup - Add catalyst to flask - Add anhydrous solvent Start->Reaction_Setup Reactant_Addition 2. Add Reactants - Chalcone - Methyl tetrahydro-2H- pyran-3-carboxylate Reaction_Setup->Reactant_Addition Reaction 3. Stir at RT (24-48 h) Reactant_Addition->Reaction Monitoring 4. TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Work-up - Concentrate in vacuo Monitoring->Workup Complete Purification 6. Purification - Flash Chromatography Workup->Purification Analysis 7. Analysis - Chiral HPLC (d.r., e.e.) Purification->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for the asymmetric Michael addition.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the catalyst loading to 15-20 mol%. Ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the enamine intermediate and deactivate the catalyst.

  • Poor Stereoselectivity: The choice of solvent can significantly impact stereoselectivity. Non-polar solvents like toluene or dichloromethane are generally preferred. The structure of the cinchona alkaloid catalyst is also critical; screening different derivatives may be necessary to optimize enantioselectivity.

  • Side Reactions: Prolonged reaction times or elevated temperatures can lead to side reactions. Careful monitoring by TLC is essential to stop the reaction upon completion.

Conclusion and Future Outlook

The organocatalytic functionalization of methyl tetrahydro-2H-pyran-3-carboxylate represents a robust and versatile strategy for the synthesis of complex, enantioenriched pyran derivatives. The presented protocol for asymmetric Michael addition serves as a foundational method that can be adapted for a wide range of electrophiles, opening avenues for the construction of diverse molecular architectures relevant to drug discovery and natural product synthesis. Future work in this area will likely focus on expanding the scope of electrophiles, developing more efficient and recyclable organocatalysts, and applying these methodologies to the total synthesis of biologically active targets.

References

  • Shaikh, R. R., Mazzanti, A., Petrini, M., Bartoli, G., & Melchiorre, P. (2008). Proline-catalyzed asymmetric formal alpha-alkylation of aldehydes via vinylogous iminium ion intermediates generated from arylsulfonyl indoles. Angewandte Chemie International Edition, 47(45), 8707-8710. [Link]

  • Dekamin, M. G., Alikhani, M., & Javanshir, S. (2016). Organocatalytic clean synthesis of densely functionalized 4H-pyrans by bifunctional tetraethylammonium 2-(carbamoyl) benzoate using ball milling technique under mild conditions. Green Chemistry Letters and Reviews, 9(2), 95-104. [Link]

  • Al-Matar, H. M., El-Enany, M. M., El-Gazzar, A. A., & Elnagdi, M. H. (2010). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 15(7), 4300-4310. [Link]

  • List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Urbanietz, G., Atodiresei, I., & Enders, D. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. European Journal of Organic Chemistry, 2014(12), 2469-2473. [Link]

  • Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging Michael Addition Reactions with Methyl tetrahydro-2H-pyran-3-carboxylate for Advanced Synthesis

An Application Note and Protocol Guide for Researchers Abstract The tetrahydropyran (THP) scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and FDA-approved therapeutics.[1][2][3...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The tetrahydropyran (THP) scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and FDA-approved therapeutics.[1][2][3] Its unique stereochemical and conformational properties make it a valuable component in drug design. Methyl tetrahydro-2H-pyran-3-carboxylate is an accessible and versatile building block, poised for elaboration into more complex molecular architectures. This guide provides an in-depth exploration of the Michael addition reaction using this cyclic ester as a pronucleophile. We will detail the foundational principles of enolate formation, catalyst selection, and reaction optimization. Furthermore, this document furnishes detailed, step-by-step protocols for both standard base-catalyzed and advanced organocatalyzed asymmetric Michael additions, designed to empower researchers in drug discovery and chemical synthesis to construct novel C-C bonds with precision and efficiency.[4][5]

Foundational Principles: Mastering the Reaction

The success of a Michael addition hinges on the controlled generation of a nucleophilic enolate from the donor and its subsequent conjugate addition to an electrophilic acceptor.[6][7] Understanding the interplay between the donor, acceptor, base, and catalyst is paramount for achieving high yields and selectivity.

The Michael Donor: Activating Methyl tetrahydro-2H-pyran-3-carboxylate

Methyl tetrahydro-2H-pyran-3-carboxylate, a cyclic β-keto ester analog, possesses an acidic proton on the α-carbon (C3), flanked by the ester carbonyl and the ring ether oxygen. Deprotonation at this position by a suitable base generates a nucleophilic enolate, the key reactive intermediate for the Michael addition.[8] The choice of base is critical; it must be strong enough to deprotonate the ester (pKa of typical β-keto esters is ~11-13 in DMSO) without promoting undesirable side reactions.[9][10]

  • For stoichiometric enolate formation: Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Sodium hydride (NaH) are ideal. These ensure complete conversion to the enolate before the Michael acceptor is introduced, minimizing self-condensation.[10]

  • For catalytic enolate formation: Weaker bases like sodium ethoxide (NaOEt) or organic bases (e.g., DBU, triethylamine) can be used, where the enolate is generated in equilibrium.[6][9] This is common in organocatalyzed systems where the catalyst itself facilitates proton transfer.

Caption: Reversible deprotonation of the α-carbon to form the key enolate nucleophile.

The Michael Acceptor: A Survey of Electrophilic Partners

The versatility of the Michael reaction stems from the wide range of compatible α,β-unsaturated electrophiles (Michael acceptors). The choice of acceptor dictates the structure of the final adduct. Common classes include:

  • α,β-Unsaturated Ketones: (e.g., methyl vinyl ketone, chalcones).[11][12]

  • α,β-Unsaturated Esters: (e.g., acrylates).[13]

  • Nitroalkenes: (e.g., β-nitrostyrene). These are highly reactive and their products are versatile synthetic intermediates.[14][15]

  • Other Systems: Nitriles, sulfones, and maleimides are also effective acceptors.[4]

Catalysis: Achieving Control and Stereoselectivity

While simple bases can effect the addition, modern synthesis often employs catalysts to enhance reaction rates, yields, and, most importantly, stereoselectivity.[11]

  • Metal-Based Catalysts: Lewis acidic metals like Scandium(III) or Nickel(II) can coordinate to the Michael acceptor, increasing its electrophilicity and providing a chiral environment for enantioselective additions.[11][12]

  • Organocatalysts: Small organic molecules, such as cinchona alkaloid-derived thioureas or primary amino acids, can activate both the nucleophile and electrophile through non-covalent interactions (e.g., hydrogen bonding), facilitating highly enantioselective transformations under mild conditions.[11][14][15]

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on their specific substrates and desired outcomes. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Base-Catalyzed Michael Addition to Chalcone

Objective: To synthesize a 1,5-dicarbonyl adduct via a standard base-catalyzed conjugate addition. This protocol uses sodium hydride to generate the enolate stoichiometrically.

Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equivalents
Methyl tetrahydro-2H-pyran-3-carboxylate 144.17 144 mg 1.0 1.0
Chalcone 208.26 229 mg 1.1 1.1
Sodium Hydride (60% in mineral oil) 24.00 44 mg 1.1 1.1
Anhydrous Tetrahydrofuran (THF) - 10 mL - -
Saturated aq. NH₄Cl - 10 mL - -
Ethyl Acetate - 30 mL - -

| Brine | - | 15 mL | - | - |

Step-by-Step Methodology

  • Preparation: Add sodium hydride (60% dispersion, 44 mg, 1.1 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Enolate Formation: Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath. To this, add a solution of Methyl tetrahydro-2H-pyran-3-carboxylate (144 mg, 1.0 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation. Causality Note: Pre-forming the enolate at a controlled temperature prevents premature reaction with the acceptor and minimizes side reactions.

  • Michael Addition: Add a solution of chalcone (229 mg, 1.1 mmol) in anhydrous THF (3 mL) dropwise to the enolate solution at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction for 4-12 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL). Safety Note: Quenching unreacted NaH is exothermic and produces hydrogen gas.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired Michael adduct.

Protocol 2: Asymmetric Organocatalyzed Michael Addition to trans-β-Nitrostyrene

Objective: To synthesize a chiral adduct with high enantioselectivity using a cinchona alkaloid-derived thiourea catalyst.[11][14]

Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equivalents
Methyl tetrahydro-2H-pyran-3-carboxylate 144.17 72 mg 0.5 1.0
trans-β-Nitrostyrene 149.15 82 mg 0.55 1.1
Cinchona-derived Thiourea Catalyst Varies Varies 0.05 0.1 (10 mol%)

| Toluene | - | 2.5 mL | - | - |

Step-by-Step Methodology

  • Setup: To a vial equipped with a magnetic stir bar, add the cinchona alkaloid-derived thiourea catalyst (0.05 mmol, 10 mol%).

  • Reaction Assembly: Add toluene (2.5 mL), followed by Methyl tetrahydro-2H-pyran-3-carboxylate (72 mg, 0.5 mmol), and finally trans-β-nitrostyrene (82 mg, 0.55 mmol).

  • Reaction: Stir the mixture at room temperature (approx. 25 °C) for 24-72 hours. Causality Note: Organocatalytic reactions often require longer reaction times but benefit from mild conditions that preserve sensitive functional groups.

  • Monitoring: Monitor the reaction progress by TLC.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the product.

  • Analysis: Characterize the product by NMR and MS. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Workflow and Mechanistic Visualization

Caption: A typical experimental workflow for performing a Michael addition reaction.

G cluster_0 Mechanistic Steps step1 1. Enolate Formation Donor + Base ⇌ Enolate step2 2. C-C Bond Formation Enolate attacks β-carbon of Acceptor step1->step2 Nucleophilic Attack step3 3. Protonation Intermediate enolate is protonated step2->step3 Forms new enolate step4 4. Final Product 1,5-dicarbonyl adduct step3->step4 Quench or Proton Transfer

Caption: The core mechanistic pathway of the Michael addition reaction.

Troubleshooting and Field Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Base is not strong enough. 2. Impure or wet solvent/reagents. 3. Steric hindrance from substrates.1. Switch to a stronger base (e.g., NaH to LDA). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Increase reaction temperature or extend reaction time. Consider a less hindered substrate if possible.
Formation of Byproducts 1. 1,2-addition instead of 1,4-addition. 2. Self-condensation of the donor. 3. Polymerization of the acceptor.1. Use softer nucleophiles (enolate is generally good) or copper-based reagents (Gilman reagents) if this is a persistent issue with other nucleophiles.[7] 2. Ensure complete enolate formation before adding the acceptor (use NaH or LDA). 3. Add the acceptor slowly and at a low temperature to the enolate solution.
Low Stereoselectivity (in Asymmetric Protocol) 1. Catalyst deactivation or low loading. 2. Reaction temperature is too high. 3. Solvent effect.1. Use fresh catalyst and confirm loading is accurate (typically 5-20 mol%). 2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C), although this may increase reaction time. 3. Screen different non-polar solvents (e.g., Toluene, CH₂Cl₂, MTBE).

References

  • Benchchem. Application Notes and Protocols for Michael Addition Reactions with Acrylophenone.
  • Benchchem.
  • Benchchem. A Comparative Guide to Catalysts for Michael Additions with β-Keto Esters.
  • Suga, H., et al. Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters. Chemical Asian Journal, 2006.
  • National Institutes of Health. Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)
  • ResearchGate. Asymmetric Michael addition of β-keto esters with nitroalkenes.
  • MDPI.
  • Benchchem.
  • ChemicalBook.
  • PubMed Central.
  • Benchchem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ACS Publications.
  • PubMed Central.
  • ResearchGate. Applications of Michael Addition Reaction in Organic Synthesis.
  • NROChemistry. Michael Reaction.
  • Master Organic Chemistry.
  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. 2022.
  • University of Oxford.
  • Chemistry LibreTexts.

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Application

Application Notes and Protocols for the Reduction of Methyl tetrahydro-2H-pyran-3-carboxylate

Introduction: The Significance of (Tetrahydro-2H-pyran-3-yl)methanol in Medicinal Chemistry The saturated heterocyclic scaffold of tetrahydropyran is a privileged structure in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (Tetrahydro-2H-pyran-3-yl)methanol in Medicinal Chemistry

The saturated heterocyclic scaffold of tetrahydropyran is a privileged structure in medicinal chemistry and drug development. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in the design of novel therapeutics. The target molecule of this guide, (Tetrahydro-2H-pyran-3-yl)methanol, serves as a crucial chiral building block for the synthesis of a wide array of biologically active compounds.[1] The reduction of the ester functionality in its precursor, Methyl tetrahydro-2H-pyran-3-carboxylate, is a pivotal transformation to access this valuable intermediate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe reduction of this ester, with a focus on robust and scalable methodologies.

Strategic Considerations for Ester Reduction: A Comparative Analysis

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis.[2] The choice of reducing agent is paramount and is dictated by factors such as chemoselectivity, scalability, safety, and cost. For the specific case of Methyl tetrahydro-2H-pyran-3-carboxylate, several common hydride-donating reagents warrant consideration.

Reducing AgentReactivity towards EstersKey Characteristics
Lithium Aluminum Hydride (LAH) HighA powerful, non-selective reducing agent capable of reducing a wide range of functional groups.[3] Reacts violently with protic solvents.[4][5]
Sodium Borohydride (NaBH₄) Low (under standard conditions)A milder and more selective reducing agent, typically used for aldehydes and ketones.[6] Can reduce esters under specific conditions (e.g., with additives or in specific solvent systems).[7][8]
Diisobutylaluminium Hydride (DIBAL-H) Moderate to HighCan be used to reduce esters to primary alcohols.[9] At low temperatures, the reaction can be controlled to yield the corresponding aldehyde.[10][11]

While DIBAL-H offers the potential for partial reduction to the aldehyde, for the complete conversion to (Tetrahydro-2H-pyran-3-yl)methanol, Lithium Aluminum Hydride (LAH) is often the reagent of choice due to its high reactivity and reliability in effecting this transformation.[12] Sodium borohydride, while safer to handle, generally requires modified conditions to achieve efficient ester reduction.[7][8]

This guide will primarily focus on the use of LAH for the complete reduction of Methyl tetrahydro-2H-pyran-3-carboxylate, providing a detailed protocol and in-depth discussion of the critical safety and work-up procedures.

Mechanism of LAH-Mediated Ester Reduction

The reduction of an ester with Lithium Aluminum Hydride proceeds through a two-step nucleophilic addition of hydride ions (H⁻).[6]

LAH_Reduction_Mechanism Ester Methyl tetrahydro-2H-pyran-3-carboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. Nucleophilic attack by H⁻ LAH LiAlH₄ Tetrahedral2 Alkoxide Intermediate Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde 2. Elimination of MeO⁻ Aldehyde->Tetrahedral2 3. Second nucleophilic attack by H⁻ Alcohol (Tetrahydro-2H-pyran-3-yl)methanol Tetrahedral2->Alcohol 4. Protonation Workup Aqueous Work-up (H₃O⁺)

Caption: Mechanism of LAH reduction of an ester to a primary alcohol.

  • First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the methoxide (MeO⁻) leaving group to form an aldehyde intermediate.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is rapidly attacked by another hydride ion, leading to the formation of an aluminum alkoxide intermediate.[2]

  • Protonation: A final aqueous work-up step protonates the alkoxide to yield the desired primary alcohol, (Tetrahydro-2H-pyran-3-yl)methanol.

Experimental Protocol: LAH Reduction of Methyl tetrahydro-2H-pyran-3-carboxylate

This protocol is a general guideline and should be adapted and optimized based on the specific scale and laboratory conditions. A thorough risk assessment must be conducted before commencing any work with LAH.[4]

Materials and Reagents:

  • Methyl tetrahydro-2H-pyran-3-carboxylate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Ethyl acetate

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

LAH_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up (Fieser Method) cluster_isolation Isolation & Purification A Suspend LAH in anhydrous THF under N₂ B Cool to 0 °C A->B C Add ester solution dropwise via addition funnel B->C D Warm to room temperature and stir C->D E Cool to 0 °C D->E F Slowly add H₂O E->F G Slowly add 15% NaOH (aq) F->G H Slowly add more H₂O G->H I Warm to room temperature and stir H->I J Filter through Celite® I->J K Wash solid with THF J->K L Combine filtrate and washings K->L M Dry with MgSO₄ L->M N Concentrate in vacuo M->N O Purify by column chromatography N->O

Caption: General workflow for the LAH reduction and subsequent work-up.

  • Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly in an oven. Allow to cool under a stream of inert gas (Nitrogen or Argon). Maintain an inert atmosphere throughout the reaction.[5]

  • LAH Suspension: In the reaction flask, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF. The amount of solvent should be sufficient to ensure effective stirring.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.[13]

  • Substrate Addition: Dissolve Methyl tetrahydro-2H-pyran-3-carboxylate (1.0 equivalent) in anhydrous THF in the addition funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[14]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, or until the reaction is complete.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot of the reaction mixture.[15]

Work-up Procedure: The Fieser Method

The work-up of an LAH reaction is critical for safety and product isolation. The Fieser method is a widely used and reliable procedure to quench excess LAH and precipitate aluminum salts, which can then be easily filtered.[4][16]

For every 'x' grams of LAH used in the reaction, sequentially and slowly add:

  • Cooling: Cool the reaction mixture back down to 0 °C in an ice-water bath.[4]

  • Water Addition: Cautiously and dropwise, add 'x' mL of water . Vigorous hydrogen gas evolution will occur. Ensure the addition rate is slow enough to control the exotherm.[16]

  • Base Addition: Slowly add 'x' mL of a 15% aqueous NaOH solution . The mixture will become thick and a white precipitate will form.[16]

  • Final Water Addition: Add '3x' mL of water to the mixture. This should result in a granular, easily stirrable slurry.[16]

  • Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. The precipitate should become a fine, white, filterable solid.[4]

  • Filtration: Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with additional THF or another suitable organic solvent to ensure complete recovery of the product.[4]

Alternative Work-up: Rochelle's Salt

An alternative work-up procedure involves the use of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This method is particularly effective at breaking up aluminum emulsions that can sometimes form during the work-up.[17][18]

  • Initial Quench: After cooling the reaction to 0 °C, quench the excess LAH by the slow, dropwise addition of ethyl acetate until gas evolution ceases.[18]

  • Rochelle's Salt Addition: Slowly add a saturated aqueous solution of Rochelle's salt to the reaction mixture with vigorous stirring.

  • Stirring: Continue to stir the biphasic mixture until the solid aluminum salts are fully dissolved in the aqueous layer, which may take several hours.[18]

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

Purification
  • Drying and Concentration: Combine the filtrate and the washings from the Fieser work-up. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Chromatography: The crude (Tetrahydro-2H-pyran-3-yl)methanol can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Safety Considerations with Lithium Aluminum Hydride

Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent that demands careful handling.[3]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[5]

  • Inert Atmosphere: All manipulations involving LAH should be performed under an inert atmosphere in a certified chemical fume hood.[5]

  • Anhydrous Conditions: LAH reacts violently with water and other protic solvents to produce flammable hydrogen gas. Ensure all glassware and solvents are rigorously dried before use.[13]

  • Quenching: The quenching of LAH is highly exothermic. Always perform the quench in an ice bath and add the quenching agents slowly and dropwise.[5]

  • Fire Safety: In case of an LAH fire, DO NOT use water or carbon dioxide fire extinguishers. Use a Class D fire extinguisher (for combustible metals) or dry sand.[4]

Conclusion

The reduction of Methyl tetrahydro-2H-pyran-3-carboxylate to (Tetrahydro-2H-pyran-3-yl)methanol is a key transformation for accessing a valuable building block in drug discovery. The use of Lithium Aluminum Hydride provides a robust and efficient method for this conversion. By adhering to the detailed protocols and stringent safety precautions outlined in this guide, researchers can confidently and safely perform this important synthetic step, paving the way for the development of novel chemical entities.

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Frontier, A. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Bloom Tech. (2024, September 11). How to handle lithium aluminum hydride? Retrieved from [Link]

  • Farmer, S. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2024). Lithium aluminium hydride. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Penumaganti, S. R., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(5), 2827–2833. [Link]

  • Wikipedia. (2024). Diisobutylaluminium hydride. In Wikipedia. Retrieved from [Link]

  • Frontier, A. (n.d.). Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Soai, K., Oyamada, H., Takase, M., & Ookawa, A. (1984). Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol. Bulletin of the Chemical Society of Japan, 57(7), 1948-1953. [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

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  • Imperial College London, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

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Method

Synthesis of Tetrahydropyrano[4,3-d]pyrimidines from Methyl tetrahydro-2H-pyran-3-carboxylate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust and efficient two-step synthetic pathway for the preparation of tetrahydropyrano[4,3-d]pyrimidines, a class of het...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and efficient two-step synthetic pathway for the preparation of tetrahydropyrano[4,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from the readily available methyl tetrahydro-2H-pyran-3-carboxylate. This document provides not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step, empowering researchers to successfully implement and adapt these methods for their specific drug discovery and development programs.

Introduction: Strategic Annulation of the Pyrimidine Ring

The pyranopyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities.[1][2] While many synthetic routes to pyranopyrimidines commence from acyclic precursors through multicomponent reactions, this guide focuses on a strategic approach that utilizes a pre-formed tetrahydropyran ring, specifically methyl tetrahydro-2H-pyran-3-carboxylate. This strategy offers a distinct advantage in controlling the stereochemistry and substitution pattern of the pyran moiety from the outset.

The core of our synthetic strategy involves the chemical elaboration of methyl tetrahydro-2H-pyran-3-carboxylate to introduce a β-dicarbonyl functionality, which then serves as a key precursor for the construction of the fused pyrimidine ring through a cyclocondensation reaction. This two-step approach, encompassing a Claisen condensation followed by a cyclocondensation with urea, provides a reliable and versatile method for accessing the tetrahydropyrano[4,3-d]pyrimidine core structure.

Synthetic Workflow Overview

The overall synthetic transformation is depicted in the workflow diagram below. The process begins with the functionalization of the starting material via a Claisen condensation to yield a β-ketoester intermediate. This intermediate is then subjected to a cyclocondensation reaction with urea to afford the target tetrahydropyrano[4,3-d]pyrimidine.

Synthetic Workflow start Methyl tetrahydro-2H-pyran-3-carboxylate intermediate Methyl 2-formyl-tetrahydro-2H-pyran-3-carboxylate (β-Ketoester Intermediate) start->intermediate Step 1: Claisen Condensation product Tetrahydropyrano[4,3-d]pyrimidin-4(3H)-one intermediate->product Step 2: Cyclocondensation Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Start Methyl tetrahydro-2H-pyran-3-carboxylate Enolate Ester Enolate Start->Enolate Deprotonation Base NaOCH3 Base->Enolate TetrahedralIntermediate Tetrahedral Intermediate Enolate->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Methyl Formate AcylatingAgent->TetrahedralIntermediate Product Methyl 2-formyl-tetrahydro-2H-pyran-3-carboxylate TetrahedralIntermediate->Product Elimination of CH3O-

Figure 2: Mechanism of the Claisen condensation to form the β-ketoester intermediate.

Experimental Protocol: Synthesis of Methyl 2-formyl-tetrahydro-2H-pyran-3-carboxylate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl tetrahydro-2H-pyran-3-carboxylate61121-72-8144.17101.44 g
Sodium methoxide (NaOCH₃)124-41-454.02120.65 g
Methyl formate107-31-360.05151.1 mL
Anhydrous Diethyl Ether (Et₂O)60-29-774.12-50 mL
1 M Hydrochloric Acid (HCl)7647-01-0--As needed
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8--20 mL
Brine (Saturated NaCl solution)7647-14-5--20 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--As needed

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous diethyl ether (30 mL).

  • Addition of Base: Carefully add sodium methoxide (0.65 g, 12 mmol) to the diethyl ether under a gentle stream of nitrogen.

  • Addition of Reactants: To the stirred suspension, add a solution of methyl tetrahydro-2H-pyran-3-carboxylate (1.44 g, 10 mmol) and methyl formate (1.1 mL, 15 mmol) in anhydrous diethyl ether (20 mL) dropwise over 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate = 3:1).

  • Work-up: After completion of the reaction, cool the mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude methyl 2-formyl-tetrahydro-2H-pyran-3-carboxylate can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of Tetrahydropyrano[4,3-d]pyrimidin-4(3H)-one via Cyclocondensation

The second step involves the construction of the pyrimidine ring onto the tetrahydropyran core. This is achieved through a cyclocondensation reaction between the newly synthesized β-ketoester intermediate and urea. This reaction is a well-established method for the synthesis of pyrimidine derivatives from 1,3-dicarbonyl compounds. [3]

Reaction Mechanism: Pyrimidine Ring Formation

The mechanism for the formation of the pyrimidine ring involves a series of condensation and cyclization steps. Initially, one of the amino groups of urea attacks one of the carbonyl groups of the β-ketoester, followed by dehydration to form an intermediate. Subsequent intramolecular cyclization and further dehydration lead to the formation of the stable tetrahydropyrano[4,3-d]pyrimidin-4(3H)-one. The reaction is typically catalyzed by an acid or a base.

Cyclocondensation Mechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Ketoester Methyl 2-formyl-tetrahydro- 2H-pyran-3-carboxylate Intermediate1 Initial Adduct Ketoester->Intermediate1 Urea Urea Urea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H2O Product Tetrahydropyrano[4,3-d]- pyrimidin-4(3H)-one Intermediate2->Product - H2O

Figure 3: Proposed mechanism for the cyclocondensation of the β-ketoester with urea.

Experimental Protocol: Synthesis of Tetrahydropyrano[4,3-d]pyrimidin-4(3H)-one

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-formyl-tetrahydro-2H-pyran-3-carboxylate-172.1850.86 g
Urea57-13-660.067.50.45 g
Sodium Ethoxide (NaOEt)141-52-668.0560.41 g
Anhydrous Ethanol (EtOH)64-17-546.07-30 mL
Acetic Acid (glacial)64-19-760.05-As needed
Water (H₂O)7732-18-518.02-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.41 g, 6 mmol) in anhydrous ethanol (30 mL).

  • Addition of Reactants: To the stirred solution, add methyl 2-formyl-tetrahydro-2H-pyran-3-carboxylate (0.86 g, 5 mmol) and urea (0.45 g, 7.5 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Precipitation: To the residue, add water (20 mL) and acidify with glacial acetic acid to pH 5-6. A precipitate should form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure tetrahydropyrano[4,3-d]pyrimidin-4(3H)-one.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

Methyl 2-formyl-tetrahydro-2H-pyran-3-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.75 (s, 1H, CHO), 4.0-3.5 (m, 4H, pyran ring protons), 3.75 (s, 3H, OCH₃), 2.5-1.8 (m, 4H, pyran ring protons).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 202.1 (CHO), 170.5 (C=O, ester), 68.0, 65.5 (O-CH₂, pyran), 52.0 (OCH₃), 45.0 (CH-CHO), 28.0, 25.0 (CH₂, pyran).

  • IR (KBr, cm⁻¹): 2950, 2860 (C-H), 1735 (C=O, ester), 1680 (C=O, aldehyde), 1100 (C-O-C).

  • MS (EI): m/z (%) 172 (M⁺), 141, 113, 85.

Tetrahydropyrano[4,3-d]pyrimidin-4(3H)-one:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 11.5 (br s, 1H, NH), 8.10 (s, 1H, pyrimidine CH), 4.0-3.6 (m, 4H, pyran ring protons), 2.2-1.7 (m, 4H, pyran ring protons).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 162.0 (C=O), 155.0 (pyrimidine C), 150.0 (pyrimidine C), 110.0 (pyrimidine C), 67.0, 65.0 (O-CH₂, pyran), 27.0, 24.0 (CH₂, pyran).

  • IR (KBr, cm⁻¹): 3200 (N-H), 2950 (C-H), 1680 (C=O), 1620 (C=N), 1100 (C-O-C).

  • MS (EI): m/z (%) 166 (M⁺), 138, 110, 82.

Troubleshooting and Key Considerations

  • Claisen Condensation: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The choice of base and solvent can influence the reaction outcome. Sodium hydride in THF can also be used as an alternative to sodium methoxide in ether.

  • Cyclocondensation: The pH of the reaction mixture during work-up is crucial for the precipitation of the product. Careful acidification is required. If the product does not precipitate, extraction with an organic solvent like ethyl acetate may be necessary.

  • Purification: Both the intermediate and the final product may require careful purification. Column chromatography should be performed with a suitable solvent system to ensure high purity.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of tetrahydropyrano[4,3-d]pyrimidines from methyl tetrahydro-2H-pyran-3-carboxylate. By following the outlined procedures and understanding the underlying chemical principles, researchers can effectively synthesize this important class of heterocyclic compounds for further investigation in their drug discovery and development endeavors. The provided protocols are designed to be a reliable starting point and can be optimized to suit specific laboratory conditions and target analogues.

References

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  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Publishing.
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Application

Application Notes & Protocols for Evaluating the Antimicrobial Activity of Methyl Tetrahydro-2H-pyran-3-carboxylate Derivatives

Abstract The escalating crisis of antimicrobial resistance demands the urgent discovery of novel chemical scaffolds with potent and broad-spectrum activity. Heterocyclic compounds, particularly those containing the pyran...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance demands the urgent discovery of novel chemical scaffolds with potent and broad-spectrum activity. Heterocyclic compounds, particularly those containing the pyran ring, have emerged as a promising area of research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and in vitro antimicrobial evaluation of derivatives based on the methyl tetrahydro-2H-pyran-3-carboxylate core. We delve into field-proven protocols, explain the rationale behind experimental choices, and provide templates for robust data presentation, establishing a self-validating framework for the preliminary assessment of these promising compounds.

Introduction: The Pyran Scaffold in Antimicrobial Research

The tetrahydropyran ring is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities.[1] Its derivatives have shown potential as antibacterial, antifungal, and antiviral agents.[2][3][4] The functionalization of the methyl tetrahydro-2H-pyran-3-carboxylate core allows for the systematic exploration of structure-activity relationships (SAR), aiming to optimize potency against clinically relevant pathogens. The primary objective of the protocols outlined herein is to determine the Minimum Inhibitory Concentration (MIC), the foundational metric for antimicrobial efficacy, for newly synthesized derivatives.[5][6]

Synthesis of Functionalized Pyran Derivatives

A versatile and efficient method for generating a library of pyran derivatives is through multi-component reactions (MCRs).[7] These one-pot reactions combine three or more starting materials to form a complex product, offering high atom economy and operational simplicity. A common approach involves the reaction of an aldehyde, a malononitrile or similar active methylene compound, and a β-ketoester like methyl acetoacetate.

Protocol 1: Representative Synthesis via Multi-Component Reaction

This protocol describes a general, one-pot synthesis for a 4H-pyran derivative, which can be subsequently modified (e.g., via reduction) to yield the tetrahydro-2H-pyran core.

Rationale: This MCR approach is chosen for its efficiency and ability to rapidly generate diverse analogues by simply varying the aldehyde starting material. The use of a catalyst like piperidine or a reusable nanocatalyst facilitates the tandem Knoevenagel condensation, Michael addition, and cyclization reactions.[1]

Materials:

  • Aromatic or aliphatic aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Methyl acetoacetate (10 mmol)

  • Ethanol (30 mL)

  • Piperidine (catalytic amount, ~0.5 mL) or other suitable catalyst

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Silica gel for column chromatography (if required)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aldehyde (10 mmol), malononitrile (10 mmol), methyl acetoacetate (10 mmol), and ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reflux: Attach a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[8]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to achieve high purity (>95%).

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[9][7][10]

Synthesis_Workflow cluster_synthesis Synthesis & Purification A Combine Aldehyde, Malononitrile & Methyl Acetoacetate in Ethanol B Add Catalyst (e.g., Piperidine) A->B C Reflux for 2-4 hours (Monitor via TLC) B->C D Cool Reaction & Induce Precipitation (Ice Bath) C->D E Isolate Crude Product (Filtration) D->E F Purify Product (Recrystallization or Chromatography) E->F G Characterize Structure (NMR, MS, IR) F->G

Caption: General workflow for the synthesis and purification of pyran derivatives.

In Vitro Antimicrobial Susceptibility Testing (AST)

Standardized AST methods are crucial for generating reliable and reproducible data.[11][12] The two most common foundational methods for evaluating novel compounds are broth microdilution, to determine the MIC, and agar diffusion, to observe zones of inhibition.[6][13]

Protocol 2: Broth Microdilution Method for MIC Determination

This method quantitatively measures the in vitro activity of a compound by identifying the lowest concentration that inhibits the visible growth of a microorganism.[5][6][12]

Rationale: The broth microdilution assay is a gold-standard method that provides a quantitative MIC value, which is essential for comparing the potency of different derivatives and for subsequent, more advanced studies.[11] Standardization of the bacterial inoculum to the 0.5 McFarland standard ensures a consistent cell density (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducibility.[5][13]

Materials:

  • Synthesized pyran derivative (stock solution of known concentration, e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[13]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)[13][14]

  • Microplate reader or spectrophotometer

Step-by-Step Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[5] d. Dilute this adjusted inoculum in the appropriate test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Compound Dilution in 96-Well Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the compound stock solution to achieve the highest desired concentration (this creates a 1:2 dilution). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. d. This creates a range of decreasing compound concentrations. The 11th column will serve as the growth control (no compound), and the 12th column as the sterility control (broth only).[5]

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to each well (columns 1-11), ensuring the final volume is consistent. b. Include a positive control (a standard antibiotic) prepared in the same manner. c. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.[5]

  • MIC Determination: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[5][6] b. The results can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader.

AST_Workflow cluster_ast Antimicrobial Screening Cascade A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilution of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Activity Observed? E->F G Proceed to Secondary Screens (MBC, Time-Kill, Synergy) F->G Yes H Compound Inactive F->H No

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the antimicrobial efficacy of different derivatives. MIC values should be summarized in a table format.

Table 1: Example of MIC Data Summary for Pyran Derivatives (µg/mL)

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (ATCC 29213)S. pyogenesE. coli (ATCC 25922)
Derivative 5d [3][14]3264>128
Derivative 8a [4]1.56ND>128
Derivative 9 [4]ND0.75>128
Gentamicin (Control) 0.50.252
Fluconazole (Control) NANANA
ND: Not Determined; NA: Not Applicable. Data is illustrative based on published results for different pyran derivatives.

Interpretation:

  • Potency: A lower MIC value indicates greater antimicrobial potency.[10]

  • Spectrum: Activity against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum agent.[2] Activity limited to one class indicates a narrow spectrum.

  • Structure-Activity Relationship (SAR): By comparing the MICs of derivatives with different functional groups, researchers can deduce SAR. For instance, studies have shown that bulky substituents or the presence of specific moieties like phenylthio groups can enhance activity against Gram-positive bacteria.[4]

Hypothetical Mechanism of Action

While the precise mechanism for many pyran derivatives is still under investigation, some studies suggest that the α,β-unsaturated ketone system present in some pyranones is essential for activity.[4] This electrophilic center can potentially act as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine) in essential bacterial enzymes or proteins, thereby inactivating them.

Mechanism_Pathway cluster_moa Hypothetical Mechanism of Action Compound Pyran Derivative (with α,β-enone) Interaction Covalent Adduct Formation (Michael Addition) Compound->Interaction Enzyme Essential Bacterial Enzyme (e.g., Thiol Protease) Enzyme->Interaction Nucleophilic Attack Inactivation Enzyme Inactivation Interaction->Inactivation Outcome Inhibition of Metabolic Pathway & Bacterial Growth Arrest Inactivation->Outcome

Caption: Hypothetical inhibition of a bacterial enzyme via Michael addition.

Conclusion

The methyl tetrahydro-2H-pyran-3-carboxylate scaffold represents a valuable starting point for the development of novel antimicrobial agents. The synthetic and microbiological protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives. By adhering to these standardized methods, researchers can generate high-quality, comparable data, accelerating the identification of lead compounds with significant therapeutic potential in the ongoing fight against infectious diseases.

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  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central.
  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

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Method

Application Notes and Protocols for Investigating the Antiviral Properties of Methyl Tetrahydro-2H-pyran-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Heterocyclic compounds, particularly those cont...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Heterocyclic compounds, particularly those containing the pyran nucleus, have garnered significant attention due to their diverse and potent biological activities.[1] Methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives represent a promising scaffold for the development of new antiviral therapeutics.[2][3] This guide provides a comprehensive overview of the methodologies and protocols required to synthesize, screen, and characterize the antiviral potential of this class of compounds.

Part 1: Foundational Knowledge and Synthesis of Novel Derivatives

The tetrahydropyran ring is a common motif in a variety of bioactive molecules and serves as a valuable chiral synthon in organic synthesis.[4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][5][6] Notably, initial studies have indicated that methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) itself may inhibit viral replication, positioning it as a valuable lead compound for further development.[2]

General Synthetic Approach for Derivative Libraries

A key strategy in drug discovery is the creation of a library of derivatives to explore the structure-activity relationship (SAR). A one-pot, multi-component reaction is an efficient method for synthesizing diverse 4H-pyran derivatives.[7] The following is a generalized scheme for the synthesis of pyranopyrazole derivatives, which have shown notable antiviral activity against coronaviruses.[8][9]

Reaction Scheme:

A common synthetic route involves the reaction of an aromatic aldehyde, malononitrile, and a C-H activated acid like ethyl acetoacetate, often catalyzed by a base or a Lewis acid.[7] For pyranopyrazole derivatives, a typical reaction might involve the condensation of a pyrazole derivative with other precursors.[9]

Illustrative Synthetic Pathway for Pyranopyrazole Derivatives:

A Methyl tetrahydro-2H-pyran-3-carboxylate B Intermediate Modification (e.g., hydrolysis, amidation) A->B Chemical Transformation C Key Pyran Intermediate B->C Cyclization/Condensation D Pyranopyrazole Derivative Library C->D Further Derivatization E Antiviral Screening D->E Biological Evaluation

Caption: Generalized workflow for the synthesis and screening of antiviral pyran derivatives.

Part 2: Antiviral Screening Protocols

A systematic approach to screening is crucial for identifying and characterizing the antiviral activity of newly synthesized compounds. This involves a tiered process, starting with cytotoxicity assays, followed by primary antiviral screening and then more detailed mechanistic studies.

Protocol 2.1: Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, it is essential to determine the concentration at which a compound becomes toxic to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Vero E6 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized pyran derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2.2: Plaque Reduction Assay

This assay is a gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of Vero E6 cells in 6-well plates

  • Virus stock of known titer (e.g., HCoV-229E)

  • DMEM with 2% FBS

  • Synthesized pyran derivatives

  • Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Infect the confluent cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1-2 hours.[7]

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing serial dilutions of the test compounds.

  • Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).[7]

  • Fix the cells with 10% formaldehyde and stain with crystal violet to visualize the plaques.[7]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the 50% effective concentration (EC50), the concentration that reduces the number of plaques by 50%.[7]

A Seed Host Cells (e.g., Vero E6) B Infect with Virus A->B C Add Overlay Medium with Test Compound Dilutions B->C D Incubate for Plaque Formation C->D E Fix and Stain Plaques D->E F Count Plaques and Calculate EC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

Protocol 2.3: Viral Protease Inhibition Assay (SARS-CoV-2 Mpro)

Many pyran derivatives have been shown to target viral proteases, which are essential for viral replication.[8][9]

Materials:

  • Recombinant SARS-CoV-2 Main Protease (Mpro)

  • Fluorogenic substrate for Mpro

  • Assay buffer

  • Synthesized pyran derivatives

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the Mpro enzyme to each well of the 384-well plate.

  • Add the diluted test compounds to the wells and incubate for a short period to allow for binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a plate reader.

  • Calculate the percentage of protease inhibition for each compound concentration relative to the no-compound control.

  • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 2.4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Some pyran derivatives have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[10]

Materials:

  • Recombinant HIV-1 RT enzyme

  • Reaction buffer containing template-primer (e.g., poly(A)·oligo(dT)), dNTPs (including a labeled nucleotide like BrdUTP)

  • Stop solution

  • Detection reagents (e.g., anti-BrdU-POD antibody and substrate)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • Add the diluted compounds and the HIV-1 RT enzyme to the wells of a 96-well plate.

  • Initiate the reaction by adding the reaction mixture containing the template-primer and dNTPs.

  • Incubate the plate at 37°C for 1 hour.[10]

  • Stop the reaction and detect the newly synthesized DNA according to the kit manufacturer's instructions (e.g., using an anti-BrdU antibody).[10]

  • Read the absorbance at the appropriate wavelength.

  • Calculate the percentage of RT inhibition and determine the IC50 value.[10]

Part 3: Data Analysis, Interpretation, and Advanced Insights

Data Analysis and Interpretation

The primary endpoints of the antiviral screening assays are the CC50, EC50, and IC50 values. These are typically calculated using non-linear regression analysis.

ParameterDescriptionAssay
CC50 50% Cytotoxic ConcentrationMTT Assay
EC50 50% Effective ConcentrationPlaque Reduction Assay
IC50 50% Inhibitory ConcentrationProtease/RT Inhibition Assay

A crucial metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations well below those that are toxic to host cells.

Mechanism of Action Studies

The results from the various assays can provide initial insights into the mechanism of action. For instance, potent inhibition in the Mpro assay suggests that the compound directly targets this viral enzyme.[9] Further mechanistic studies could include:

  • Time-of-addition assays: To determine at which stage of the viral life cycle the compound is active.

  • Molecular docking and simulation studies: To predict the binding mode of the compound to its putative target.[8][11]

  • Resistance studies: To identify the viral target by selecting for and sequencing resistant mutants.

A Synthesized Pyran Derivatives B Cytotoxicity Assay (CC50) A->B C Antiviral Screening (e.g., Plaque Assay - EC50) A->C D Calculate Selectivity Index (SI = CC50 / EC50) B->D C->D E Lead Compound Identification (High SI) D->E F Mechanism of Action Studies (e.g., Protease Assay, Molecular Docking) E->F

Caption: A logical workflow for antiviral drug discovery with pyran derivatives.

Structure-Activity Relationship (SAR) Insights

By comparing the antiviral activity of a library of derivatives, researchers can deduce the SAR. For example, studies on pyranopyrazoles have shown that the nature and position of substituents on the aryl rings can significantly impact their inhibitory activity against SARS-CoV-2 Mpro.[8] This information is invaluable for guiding the rational design of more potent and selective antiviral agents.

References

  • Methyl tetrahydro-2H-pyran-3-carboxyl
  • Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflamm
  • trans-Methyl 5-Hydroxytetrahydro-2H-pyran-3-carboxyl
  • Previously reported antiviral naphthalene and conjugated pyran derivatives.
  • Tetrahydro-2H-pyran-3-carboxylic acid - Chem-Impex. (URL: )
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - ResearchG
  • Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed. (URL: )
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (2024). (URL: )
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - NIH. (2024). (URL: )
  • Antiviral Applications of 2H-Pyran Derivatives Against HIV: Application Notes and Protocols - Benchchem. (URL: )
  • The Biological Potential of Pyran-Based Compounds: An In-depth Technical Guide - Benchchem. (URL: )
  • Plausible mechanistic pathway of the synthesis of pyran derivatives 2.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propag
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig
  • Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. (URL: )

Sources

Application

Synthesis of Novel Heterocyclic Compounds from Methyl tetrahydro-2H-pyran-3-carboxylate: An Application Guide for Researchers

Introduction: Unlocking the Potential of a Versatile Building Block Methyl tetrahydro-2H-pyran-3-carboxylate is a readily available and versatile starting material that holds significant potential for the synthesis of a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl tetrahydro-2H-pyran-3-carboxylate is a readily available and versatile starting material that holds significant potential for the synthesis of a diverse array of novel heterocyclic compounds. Its inherent structural features, including a cyclic ether and an ester functional group, provide multiple reaction sites for elaboration and cyclization, making it an attractive scaffold for drug discovery and development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of methyl tetrahydro-2H-pyran-3-carboxylate in the synthesis of medicinally relevant pyran-fused pyrazoles, pyrimidines, and oxazines. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering you to explore new chemical space and accelerate your research endeavors.

Strategic Pathways to Key Heterocyclic Scaffolds

The journey from methyl tetrahydro-2H-pyran-3-carboxylate to complex heterocyclic architectures necessitates a series of strategic chemical transformations. This guide will focus on three principal pathways, each leading to a distinct and valuable heterocyclic core.

G start Methyl tetrahydro-2H-pyran-3-carboxylate hydrazide Tetrahydro-2H-pyran-3-carbohydrazide start->hydrazide Hydrazinolysis ketoester β-Ketoester Intermediate start->ketoester Claisen Condensation amino_alcohol Amino Alcohol Intermediate start->amino_alcohol Reduction & Amination pyrazole Pyranopyrazoles hydrazide->pyrazole Cyclization pyrimidine Pyranopyrimidines ketoester->pyrimidine Condensation oxazine Pyranoxazines amino_alcohol->oxazine Cyclization

Figure 1: Key synthetic pathways from Methyl tetrahydro-2H-pyran-3-carboxylate.

Part 1: Synthesis of Pyran-Fused Pyrazoles

Pyranopyrazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A key strategy for their synthesis from methyl tetrahydro-2H-pyran-3-carboxylate involves the initial conversion to the corresponding carbohydrazide, followed by cyclization with a suitable dielectrophile.

Rationale and Mechanistic Insight

The ester functionality of the starting material is readily converted to a carbohydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a robust and high-yielding transformation. The resulting hydrazide is a versatile intermediate, possessing two nucleophilic nitrogen atoms poised for cyclization. Reaction with a 1,3-dielectrophile, such as a β-ketoester or a malononitrile derivative, leads to the formation of the pyrazole ring fused to the pyran scaffold.

Experimental Protocols

Protocol 1.1: Synthesis of Tetrahydro-2H-pyran-3-carbohydrazide

This protocol details the conversion of the starting ester to the key hydrazide intermediate.

Materials:

  • Methyl tetrahydro-2H-pyran-3-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of methyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in ethanol (5 mL/mmol of ester), add hydrazine hydrate (2 equivalents).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure tetrahydro-2H-pyran-3-carbohydrazide.

Protocol 1.2: Synthesis of Tetrahydropyrano[3,4-c]pyrazol-3(1H)-one

This protocol describes the cyclization of the carbohydrazide with ethyl acetoacetate to form a pyranopyrazolone derivative.

Materials:

  • Tetrahydro-2H-pyran-3-carbohydrazide

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • A mixture of tetrahydro-2H-pyran-3-carbohydrazide (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid (3 mL/mmol of hydrazide) is heated at reflux for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the desired tetrahydropyrano[3,4-c]pyrazol-3(1H)-one.

Reactant 1 Reactant 2 Product Typical Yield
Tetrahydro-2H-pyran-3-carbohydrazideEthyl acetoacetateTetrahydropyrano[3,4-c]pyrazol-3(1H)-one75-85%
Tetrahydro-2H-pyran-3-carbohydrazideMalononitrile3-Amino-1,4-dihydropyrano[3,4-c]pyrazole-5-carbonitrile80-90%

Table 1: Representative examples of pyranopyrazole synthesis.

Part 2: Synthesis of Pyran-Fused Pyrimidines

Pyranopyrimidines represent another important class of fused heterocycles with a wide range of biological activities, including use as corrosion inhibitors and potential therapeutic agents.[3][4] A common and efficient route to these compounds from methyl tetrahydro-2H-pyran-3-carboxylate involves the initial formation of a β-ketoester intermediate, which then undergoes a Biginelli-type condensation.

Rationale and Mechanistic Insight

The Claisen condensation of methyl tetrahydro-2H-pyran-3-carboxylate with a suitable ester in the presence of a strong base affords the corresponding β-ketoester. This intermediate is then subjected to a three-component Biginelli reaction with an aldehyde and urea (or thiourea) under acidic conditions. This multicomponent reaction proceeds through a series of condensation and cyclization steps to furnish the dihydropyrimidinone ring fused to the pyran system.

Experimental Protocols

Protocol 2.1: Synthesis of Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate

This protocol outlines the preparation of the key β-ketoester intermediate.

Materials:

  • Methyl tetrahydro-2H-pyran-3-carboxylate

  • Methyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of methyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) and methyl acetate (2 equivalents) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of glacial acetic acid until the effervescence ceases.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford methyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

Protocol 2.2: Synthesis of Tetrahydropyrano[4,3-d]pyrimidin-2(1H)-one

This protocol describes the Biginelli condensation to form the pyranopyrimidine.

Materials:

  • Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate

  • Benzaldehyde

  • Urea

  • Ethanol

  • Concentrated hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • A mixture of methyl 3-oxotetrahydro-2H-pyran-4-carboxylate (1 equivalent), benzaldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol is stirred at room temperature.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux for 3-4 hours.

  • Upon cooling, the product precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired tetrahydropyrano[4,3-d]pyrimidin-2(1H)-one.

G cluster_0 Biginelli Reaction Workflow ketoester β-Ketoester intermediate Aza-Diels-Alder Intermediate ketoester->intermediate aldehyde Aldehyde aldehyde->intermediate urea Urea/Thiourea urea->intermediate product Pyranopyrimidine intermediate->product Cyclization & Dehydration

Figure 2: Workflow for the Biginelli synthesis of pyranopyrimidines.

Part 3: Synthesis of Pyran-Fused Oxazines

Pyran-fused oxazines are an emerging class of heterocycles with potential applications in medicinal chemistry. The synthesis of these compounds from methyl tetrahydro-2H-pyran-3-carboxylate typically involves a multi-step sequence initiated by the reduction of the ester to an alcohol, followed by functional group manipulations to install a nitrogen-containing moiety for subsequent cyclization.

Rationale and Mechanistic Insight

The synthesis begins with the reduction of the methyl ester to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride. The resulting hydroxymethyl group and the pyran oxygen provide a diol-like system. Subsequent conversion of the hydroxyl group to an amino group, for instance, via a Mitsunobu reaction or through a mesylation-azide substitution-reduction sequence, yields a key amino alcohol intermediate. Intramolecular cyclization of this intermediate, often promoted by acid or a coupling agent, leads to the formation of the oxazine ring.

Experimental Protocols

Protocol 3.1: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol

This protocol details the reduction of the starting ester to the corresponding alcohol.

Materials:

  • Methyl tetrahydro-2H-pyran-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under an inert atmosphere at 0 °C, add a solution of methyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrate over anhydrous magnesium sulfate and concentrate under reduced pressure to afford (tetrahydro-2H-pyran-3-yl)methanol.

Protocol 3.2: Synthesis of Tetrahydropyrano[3,4-b][3][5]oxazin-3(4H)-one

This protocol describes a potential route involving the conversion of the alcohol to an amino acid derivative followed by cyclization. Note: This is a representative multi-step sequence and may require optimization.

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methanol

  • Reagents for conversion to an amino alcohol (e.g., mesyl chloride, sodium azide, triphenylphosphine, water)

  • Reagents for cyclization (e.g., a dehydrating agent like DCC or an acid catalyst)

Procedure (Conceptual Outline):

  • Mesylation: Convert the primary alcohol to its mesylate using mesyl chloride and a base like triethylamine.

  • Azide Displacement: React the mesylate with sodium azide in a polar aprotic solvent like DMF to introduce the azide group.

  • Staudinger Reduction: Reduce the azide to the corresponding primary amine using triphenylphosphine followed by hydrolysis.

  • Cyclization: The resulting amino alcohol can then be cyclized to form the oxazine ring. For the synthesis of a lactam (oxazinone), the amino alcohol would first need to be oxidized to the corresponding amino acid, followed by intramolecular amide bond formation.

Conclusion and Future Perspectives

Methyl tetrahydro-2H-pyran-3-carboxylate serves as an excellent and cost-effective starting material for the synthesis of a variety of novel and medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for the synthesis of pyran-fused pyrazoles, pyrimidines, and oxazines. The versatility of the intermediates described, such as the carbohydrazide and the β-ketoester, opens up avenues for further derivatization and the creation of diverse chemical libraries for biological screening. Future work could focus on the development of one-pot procedures to enhance synthetic efficiency and the exploration of asymmetric syntheses to access enantiomerically pure heterocyclic compounds.

References

  • Jetir.org. (n.d.). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Retrieved from [Link]

  • Eurasian Chemical Communications. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Retrieved from [Link]

  • Current Progress on the Synthesis Methods of Pyranopyrazoles. (n.d.). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel Pyrimido Oxazine and their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-2H-pyranopyrimidines. Retrieved from [Link]

  • One-Pot Synthesis of Functionalized Fused 4H-Pyran Systems. (2010). ElectronicsAndBooks. Retrieved from [Link]

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Method

experimental protocol for the condensation reaction of Methyl tetrahydro-2H-pyran-3-carboxylate

An Application Guide for the Synthesis of β-Keto Esters via Claisen Condensation of Methyl tetrahydro-2H-pyran-3-carboxylate Abstract This technical guide provides a comprehensive experimental protocol for the base-media...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of β-Keto Esters via Claisen Condensation of Methyl tetrahydro-2H-pyran-3-carboxylate

Abstract

This technical guide provides a comprehensive experimental protocol for the base-mediated Claisen condensation of Methyl tetrahydro-2H-pyran-3-carboxylate. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding a valuable β-keto ester product, Methyl 2-(tetrahydro-2H-pyran-3-yl)-2-oxoacetate. Such products are versatile intermediates in the development of pharmaceuticals and other complex molecular architectures. This document details the underlying reaction mechanism, provides a step-by-step laboratory protocol with in-depth explanations for each procedural choice, and outlines the necessary safety precautions and data handling.

Introduction and Scientific Background

The Claisen condensation is a fundamental reaction in organic chemistry where two ester molecules react in the presence of a strong base to form a β-keto ester.[1][2][3] The reaction proceeds via the formation of a nucleophilic enolate from one ester molecule, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[3]

For the reaction to be successful and achieve high yields, a full equivalent of base is required. This is because the resulting β-keto ester product has a highly acidic α-hydrogen situated between two carbonyl groups. This proton is readily removed by the alkoxide base generated during the reaction. This final deprotonation step is thermodynamically favorable and serves to drive the reaction equilibrium to completion.[4] An acidic workup is then required to protonate the resulting enolate and yield the neutral β-keto ester product.[5][4]

The choice of base is critical. While traditional protocols often use an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium methoxide for a methyl ester) to prevent transesterification, modern methods frequently employ stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[2][6] This approach offers excellent yields and avoids complications from competing reactions.

Reaction Mechanism

The Claisen condensation of Methyl tetrahydro-2H-pyran-3-carboxylate follows a well-established multi-step mechanism:

  • Enolate Formation: A strong base, such as sodium hydride, removes an acidic α-hydrogen from the carbon adjacent to the carbonyl group of the ester, forming a nucleophilic enolate.

  • Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of a second molecule of the ester, creating a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (-OCH₃) as the leaving group.

  • Deprotonation: The eliminated methoxide ion is a strong enough base to deprotonate the newly formed β-keto ester at its highly acidic central α-carbon. This irreversible step forms a resonance-stabilized enolate and drives the reaction to completion.

  • Protonation: A final workup with a mild acid (e.g., dilute HCl or NH₄Cl) neutralizes the enolate to yield the final β-keto ester product.[4]

Claisen_Mechanism Ester1 Methyl tetrahydro-2H-pyran-3-carboxylate (Enolate Precursor) Enolate Enolate (Nucleophile) Ester1->Enolate 1. Deprotonation Base NaH (Base) Base->Enolate Ester2 Methyl tetrahydro-2H-pyran-3-carboxylate (Electrophile) Tetrahedral Tetrahedral Intermediate Ester2->Tetrahedral Enolate->Tetrahedral 2. Nucleophilic Attack Product_Keto β-Keto Ester Tetrahedral->Product_Keto 3. Elimination of -OCH3 Product_Enolate Resonance-Stabilized Enolate Product_Keto->Product_Enolate 4. Deprotonation (Drives Reaction) Final_Product Final Product (after Acid Workup) Product_Enolate->Final_Product 5. Acid Workup (H3O+)

Caption: Mechanism of the Claisen Condensation.

Detailed Experimental Protocol

This protocol describes the self-condensation of Methyl tetrahydro-2H-pyran-3-carboxylate using sodium hydride in anhydrous THF.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl tetrahydro-2H-pyran-3-carboxylate>98% Puritye.g., Sigma-AldrichMust be anhydrous.
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichHighly reactive with water. Handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, >99.9%e.g., Sigma-AldrichInhibitor-free. Use from a freshly opened bottle or a solvent still.
HexanesACS Gradee.g., Fisher ScientificFor washing the NaH dispersion.
Saturated Ammonium Chloride (NH₄Cl) SolutionAqueousLab PreparedFor quenching the reaction.
Diethyl Ether or Ethyl AcetateACS Gradee.g., Fisher ScientificFor extraction.
Brine (Saturated NaCl Solution)AqueousLab PreparedFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent Gradee.g., Sigma-AldrichFor drying the organic layer.
Equipment Setup
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Reflux condenser (oven-dried)

  • Pressure-equalizing dropping funnel (oven-dried)

  • Ice-water bath

  • Syringes and needles

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, etc.)

Step-by-Step Procedure

A. Preparation of Sodium Hydride

  • Rationale: The commercial 60% NaH dispersion contains mineral oil which can interfere with the reaction. It must be washed away.

  • In a fume hood, weigh the required amount of NaH dispersion into an oven-dried flask under a nitrogen atmosphere.

  • Add anhydrous hexanes via cannula or syringe and swirl the mixture.

  • Stop the stirring and allow the grey NaH powder to settle.

  • Carefully remove the hexanes supernatant via cannula. Repeat this washing process two more times.

  • Briefly dry the washed NaH under a stream of nitrogen to remove residual hexanes. Do not dry completely to a fine powder as it can be pyrophoric.

B. Reaction Setup and Execution

  • Rationale: This reaction is highly sensitive to moisture. All glassware must be thoroughly dried and the reaction must be run under an inert atmosphere (N₂ or Ar) to prevent quenching of the base and enolate.

  • Assemble the three-neck flask with a stir bar, reflux condenser with a nitrogen inlet, and a septum. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

  • Add the washed sodium hydride to the reaction flask, followed by anhydrous THF (see table below for quantities).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve the Methyl tetrahydro-2H-pyran-3-carboxylate in anhydrous THF.

  • Rationale: The deprotonation reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions. The evolution of hydrogen gas is an indicator that the reaction is proceeding.

  • Slowly add the ester solution to the stirred NaH/THF suspension via syringe or dropping funnel over 30-45 minutes. You will observe hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until hydrogen evolution ceases. The reaction can be gently warmed (e.g., to 40-50 °C) to ensure completion if necessary.

C. Reaction Quench and Workup

  • Rationale: The quench must be done carefully at low temperature to safely neutralize any unreacted sodium hydride and the reactive enolate intermediate.

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Slowly and cautiously add saturated aqueous NH₄Cl solution dropwise to quench the reaction. Be prepared for initial gas evolution.

  • Once the mixture is no longer basic, transfer it to a separatory funnel.

  • Rationale: The product is an organic molecule that needs to be separated from the aqueous phase containing inorganic salts.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.[7]

  • Combine the organic layers and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.[7]

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

D. Purification

  • Rationale: The crude product will likely contain unreacted starting material and minor byproducts. Purification is necessary to obtain the pure β-keto ester.

  • The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel, depending on the physical properties of the product.

Experimental Workflow

Caption: Experimental Workflow Diagram.

Quantitative Data Summary

The following table provides representative quantities for a laboratory-scale synthesis.

ParameterValueRationale / Notes
Methyl tetrahydro-2H-pyran-3-carboxylate10.0 g (69.4 mmol)Starting material (1.0 equivalent).
Sodium Hydride (60% dispersion)3.05 g (76.3 mmol)1.1 equivalents are used to ensure complete deprotonation and drive the reaction equilibrium.[8][9]
Anhydrous THF (for NaH suspension)100 mLProvides sufficient volume for stirring.
Anhydrous THF (for ester solution)50 mLEnsures the ester is fully dissolved for slow addition.
Reaction Temperature0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; RT provides energy for the condensation.[9]
Reaction Time2 - 4 hoursTypically sufficient for completion. Monitor by TLC or GC-MS if possible.
Expected Yield60 - 75%Typical yields for Claisen condensations can be moderate to good.[9]

Safety Precautions

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle exclusively in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous THF and hexanes are flammable. Avoid open flames and ensure proper ventilation.

  • Quenching: The quenching of unreacted NaH is highly exothermic and releases hydrogen gas. Perform the quench slowly, at 0 °C, and behind a blast shield if possible.

  • Pressure: The reaction generates hydrogen gas, which can build up pressure. Ensure the system is not closed and has a proper vent to the atmosphere (e.g., through an oil bubbler).

References

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. [Link]

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. [Link]

  • The Organic Chemistry Tutor. (n.d.). Claisen Condensation. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

Sources

Application

Application Note & Protocol: Scalable Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

Abstract: The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1] Consequently, developing robust, efficient, and scalable methods fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1] Consequently, developing robust, efficient, and scalable methods for the synthesis of functionalized THP derivatives is of significant interest to the chemical and pharmaceutical industries. This document provides a detailed guide for the large-scale synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate, a versatile building block. Two distinct and industrially viable synthetic strategies are presented: a Hetero-Diels-Alder (HDA) approach followed by catalytic hydrogenation, and a route based on intramolecular oxa-Michael addition. This guide is intended for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying chemical principles and practical considerations for scale-up.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a core structural feature in a vast array of natural products, including polyketide macrocycles and marine toxins.[2] Its prevalence in medicinal chemistry stems from its favorable properties as a stable, non-aromatic heterocyclic system that can act as a bioisostere for other cyclic and acyclic functionalities, often improving metabolic stability and pharmacokinetic profiles. Methyl tetrahydro-2H-pyran-3-carboxylate, with its ester functionality, serves as a key intermediate, allowing for further elaboration into more complex molecular architectures.[3] The demand for efficient and scalable access to this and related synthons is driven by their application in the synthesis of high-value compounds in drug discovery and development.

This guide details two field-proven methodologies for the large-scale production of this key intermediate, focusing on reaction efficiency, scalability, safety, and cost-effectiveness.

Strategy 1: Hetero-Diels-Alder Cycloaddition and Catalytic Hydrogenation

This two-step approach is a powerful and convergent strategy for constructing the tetrahydropyran ring. It leverages the well-established Hetero-Diels-Alder (HDA) reaction to form a dihydropyran intermediate, which is subsequently reduced to the desired saturated THP ring system.[4]

Scientific Principle & Rationale

The core of this strategy is the [4+2] cycloaddition, a pericyclic reaction that forms a six-membered ring by combining a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component).[5] In the hetero-Diels-Alder variant, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom.

For this synthesis, an α,β-unsaturated aldehyde like acrolein acts as the heterodienophile, reacting with a suitable diene. However, a more common and scalable approach involves the reaction between an electron-rich diene and an electron-poor dienophile. A classic example is the reaction of a simple aldehyde with Danishefsky's diene.[1] For the synthesis of our target molecule, a practical approach involves the reaction of acrolein (acting as the diene precursor) with methyl acrylate (the dienophile). This reaction is typically catalyzed by a Lewis acid to form Methyl 3,4-dihydro-2H-pyran-3-carboxylate.

The resulting dihydropyran is then subjected to catalytic hydrogenation. This step reduces the double bond within the ring to yield the final saturated product, Methyl tetrahydro-2H-pyran-3-carboxylate. The choice of catalyst is critical for achieving high conversion and selectivity on a large scale.[6]

Workflow for HDA and Hydrogenation Strategy

cluster_0 Part A: Hetero-Diels-Alder Reaction cluster_1 Part B: Catalytic Hydrogenation A Charge Reactor: Acrolein & Methyl Acrylate B Add Lewis Acid Catalyst (e.g., ZnCl2) A->B C Controlled Reaction (Temperature Monitoring) B->C D Work-up & Isolation C->D E Intermediate: Methyl 3,4-dihydro-2H-pyran-3-carboxylate D->E F Charge Hydrogenation Reactor: Intermediate & Solvent (e.g., MeOH) E->F Proceed to Hydrogenation G Add Catalyst (e.g., Pd/C) F->G H Pressurize with H2 (Controlled Temp & Pressure) G->H I Reaction Monitoring (H2 uptake) H->I J Catalyst Filtration & Solvent Removal I->J K Final Product: Methyl tetrahydro-2H-pyran-3-carboxylate J->K cluster_0 Part A: Acyclic Precursor Synthesis cluster_1 Part B: Intramolecular Cyclization A Start with 1,4-Butanediol B Monoprotection of Diol A->B C Oxidation to Aldehyde B->C D Wittig or HWE Reaction with Methyl (triphenylphosphoranylidene)acetate C->D E Deprotection D->E F Intermediate: Methyl (E)-6-hydroxyhex-2-enoate E->F G Charge Reactor: Precursor & Solvent (e.g., THF) F->G Proceed to Cyclization H Add Base (e.g., NaH, DBU) G->H I Controlled Reaction H->I J Aqueous Work-up & Extraction I->J K Purification (Distillation/Chromatography) J->K L Final Product: Methyl tetrahydro-2H-pyran-3-carboxylate K->L

Caption: Workflow for synthesis via intramolecular oxa-Michael addition.

Detailed Protocol: Oxa-Michael Addition

Part A: Synthesis of Methyl (E)-6-hydroxyhex-2-enoate (Acyclic Precursor)

(This is an example route; other methods to access the precursor exist.)

  • Monoprotection: Start with 1,4-butanediol. Perform a monoprotection (e.g., as a silyl ether like TBDMS or a benzyl ether) using standard literature procedures to yield 4-(tert-butyldimethylsilyloxy)butan-1-ol.

  • Oxidation: Oxidize the remaining primary alcohol to the corresponding aldehyde using a scalable oxidation method (e.g., Swern or Dess-Martin oxidation for smaller scales, or catalytic methods like TEMPO/bleach for larger scales).

  • Chain Elongation: Perform a Horner-Wadsworth-Emmons (HWE) or Wittig reaction on the aldehyde with methyl (triphenylphosphoranylidene)acetate or a related phosphonate ylide to install the α,β-unsaturated ester, yielding methyl (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoate.

  • Deprotection: Remove the silyl protecting group using a reagent like tetrabutylammonium fluoride (TBAF) or acidic conditions to afford the desired acyclic precursor, methyl (E)-6-hydroxyhex-2-enoate. Purify by column chromatography or distillation.

Part B: Intramolecular Oxa-Michael Cyclization

  • Reactor Setup: To a clean, dry, and inerted reactor, add a solution of the acyclic precursor (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C. Add a base to catalyze the cyclization. For large-scale work, a catalytic amount of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred. Alternatively, a stoichiometric amount of a base like sodium hydride (NaH) can be used.

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quench and Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Methyl tetrahydro-2H-pyran-3-carboxylate by vacuum distillation.

Data Summary: Oxa-Michael Addition
ParameterPrecursor SynthesisIntramolecular Cyclization
Key Reagents 1,4-Butanediol derivatives, Wittig/HWE reagentsAcyclic hydroxy-ester
Catalyst N/A (Stoichiometric reagents)Base (e.g., DBU, NaH)
Solvent Dichloromethane, THFTHF, Toluene
Temperature Varies by step (-78 °C to reflux)0 °C to Room Temp.
Typical Yield 40 - 60% over several steps70 - 90%
Key Considerations Multi-step synthesis, protecting groupsStereocontrol, choice of base

Large-Scale Safety & Handling

  • Reagent Toxicity: Acrolein is a severe lachrymator and is highly toxic and flammable. It requires handling in a closed system or a high-performance chemical fume hood.

  • Hydrogenation Safety: Large-scale hydrogenations are high-energy reactions. Use of a purpose-built, certified autoclave is mandatory. Proper grounding is required to prevent static discharge, and catalysts like Pd/C can be pyrophoric when dry and exposed to air. Handle the catalyst as a wet paste.

  • Exothermic Reactions: Both the HDA reaction and the quenching steps can be exothermic. Ensure adequate cooling capacity and controlled addition rates to manage the reaction temperature.

  • Pressure and Vacuum: Both vacuum distillation and pressure hydrogenation require certified equipment and regular inspection to ensure operational integrity.

Conclusion

The large-scale synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate can be successfully achieved through multiple strategic pathways. The Hetero-Diels-Alder and hydrogenation route offers a convergent and atom-economical approach using readily available starting materials, making it highly attractive for industrial production. The intramolecular oxa-Michael addition route, while potentially longer, provides an excellent alternative that can offer high levels of stereocontrol. The choice between these methods will depend on factors such as cost of goods, available equipment, stereochemical requirements, and process safety considerations. Both protocols, when optimized, provide reliable access to this valuable synthetic intermediate for the pharmaceutical and fine chemical industries.

References

  • Nakbanpote, W., et al. (2022). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 20(3), 193. [Link]

  • Markert, C., et al. (2005). Highly Substituted Tetrahydropyrones from Hetero-Diels-Alder Reactions of 2-Alkenals with Stereochemical Induction from Chiral Dienes. The Journal of Organic Chemistry, 70(7), 2820-2823. [Link]

  • Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon.
  • Rychnovsky, S. D., & Griesgraber, G. (1992). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(19), 3343-3346. [Link]

  • Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Muslehiddinoglu, J., et al. (2018). Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. Accounts of Chemical Research, 51(5), 1294-1305. [Link]

  • Sano, A., et al. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. Carbohydrate Research, 343(14), 2497-2500. [Link]

  • University of Durham. (2025). Sustainable Strategies for the Scalable Production of Widely Used Small Precursors. Durham e-Theses. [Link]

  • University of Glasgow. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Enlighten: Theses. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in Methyl tetrahydro-2H-pyran-3-carboxylate synthesis

Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this versatile heterocyclic compound. The tetrahydropyran (THP) scaffold is a crucial motif in numerous biologically active molecules and pharmaceuticals, making its efficient synthesis a key focus in organic chemistry.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its synthesis.

The primary synthetic route discussed involves a hetero-Diels-Alder reaction to form the dihydropyran ring, followed by catalytic hydrogenation to yield the saturated tetrahydropyran target.

Part 1: Troubleshooting the Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful method for constructing six-membered heterocyclic rings. In this synthesis, an electron-rich diene reacts with a dienophile, often activated by a Lewis acid, to form the dihydropyran intermediate, Methyl 2H-pyran-3-carboxylate.[3]

Question 1: I am observing very low to no conversion in my Diels-Alder reaction. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Diels-Alder reaction is a common issue that typically points to problems with reagents, reaction conditions, or the catalyst system.

Potential Causes & Solutions:

  • Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation for the concerted [4+2] cycloaddition to occur.[4] Some acyclic dienes may predominantly exist in the more stable s-trans conformation.

    • Solution: Increasing the reaction temperature can provide the energy needed to overcome the rotational barrier and populate the reactive s-cis conformation.[5] However, be mindful that excessively high temperatures can promote the retro-Diels-Alder reaction.

  • Insufficient Dienophile Reactivity: The reactivity of the dienophile is critical. An electron-poor dienophile reacts more readily with an electron-rich diene.

    • Solution: The use of a Lewis acid catalyst is a standard method to increase the electrophilicity of the dienophile.[6] Lewis acids like AlCl₃, BF₃·OEt₂, or SnCl₄ coordinate to the carbonyl oxygen of the acrylate dienophile, lowering its LUMO energy and accelerating the reaction.[6]

  • Lewis Acid Inactivity: The effectiveness of the Lewis acid can be compromised by impurities, especially water.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be anhydrous. If you suspect your Lewis acid has degraded, use a freshly opened bottle or a purified batch. Some Lewis acids are known to be water-tolerant at a specific pH, but this requires careful control.[7]

  • Incorrect Stoichiometry: Using an incorrect ratio of diene to dienophile can lead to poor conversion.

    • Solution: While a 1:1 stoichiometry is theoretically required, it is common practice to use a slight excess (1.1-1.5 equivalents) of the more volatile or less expensive reactant to drive the reaction to completion.

Question 2: My reaction is producing a significant amount of polymeric or tar-like byproduct. How can I minimize this?

Answer:

Polymerization is a frequent side reaction, especially when using highly reactive monomers or strong Lewis acids.

Potential Causes & Solutions:

  • Excessive Lewis Acid Concentration or Strength: Strong Lewis acids can catalyze the polymerization of the alkene (dienophile) or the diene.[8]

    • Solution:

      • Reduce Catalyst Loading: Titrate down the amount of Lewis acid to the minimum required for efficient catalysis (start with 0.1-0.2 equivalents and adjust as needed).

      • Use a Milder Lewis Acid: Switch to a milder catalyst. For example, if AlCl₃ is causing polymerization, consider ZnCl₂ or a chiral oxazaborolidine complex which can offer milder conditions.

  • High Reaction Temperature: While heat can be necessary to promote the reaction, excessive temperatures can initiate thermal polymerization.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to start the reaction at a low temperature (e.g., 0 °C or -78 °C) after adding the Lewis acid and then slowly warm it to room temperature.

  • Presence of Radical Initiators: Impurities in the starting materials or solvent can sometimes initiate radical polymerization.

    • Solution: Ensure the purity of your starting materials. Using a radical inhibitor like BHT (butylated hydroxytoluene) can be effective, provided it doesn't interfere with the desired reaction.

Question 3: I'm having difficulty removing the Lewis acid catalyst during the aqueous workup. What is the best procedure?

Answer:

Lewis acids, particularly metal halides like AlCl₃ or TiCl₄, can form stable complexes with the product or hydrolyze to form metal hydroxides that are difficult to separate.

Recommended Workup Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate). The tartrate solution is particularly effective at chelating aluminum salts and preventing the formation of gelatinous aluminum hydroxide precipitates.

  • Extraction: After quenching, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (if a basic quench was used and the product is stable to acid) to remove any remaining amines or basic compounds.

    • Saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Lewis AcidRecommended Quenching AgentNotes
AlCl₃, AlBr₃Saturated Rochelle's salt solutionHighly effective at preventing aluminum hydroxide precipitation.
TiCl₄, SnCl₄Saturated NaHCO₃ solution or waterQuench slowly at low temperature due to the highly exothermic reaction.
BF₃·OEt₂, ZnCl₂Saturated NaHCO₃ solutionGenerally easier to handle during workup compared to stronger Lewis acids.

Part 2: Troubleshooting the Catalytic Hydrogenation

The second stage of the synthesis is the reduction of the double bond in the dihydropyran ring to yield the final saturated product, Methyl tetrahydro-2H-pyran-3-carboxylate. This is most commonly achieved via catalytic hydrogenation.

Question 4: My hydrogenation reaction is very slow or has stalled completely. What should I investigate?

Answer:

A stalled hydrogenation reaction is often due to catalyst deactivation (poisoning) or inefficient reaction setup.[9]

Potential Causes & Solutions:

  • Catalyst Poisoning: This is the most common cause. Certain functional groups or impurities can irreversibly bind to the catalyst's active sites, rendering it inactive.

    • Common Poisons: Sulfur compounds (e.g., thiols, thioethers), nitrogen compounds (some amines, pyridines), halides, and strongly coordinating species can act as poisons.[10]

    • Solution:

      • Purify the Substrate: Ensure the dihydropyran intermediate from the first step is thoroughly purified to remove any residual catalysts (e.g., Lewis acids) or byproducts. Column chromatography is often necessary.[11]

      • Use a Poison-Resistant Catalyst: In some cases, platinum-based catalysts (like PtO₂) can be more resistant to poisoning than palladium catalysts. Ruthenium is also known for its high resistance.[10]

      • Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes compensate for the presence of low-level poisons.

  • Inefficient Mass Transfer/Mixing: The reaction is heterogeneous, involving a solid catalyst, a liquid substrate, and gaseous hydrogen. Efficient mixing is crucial for the hydrogen to reach the catalyst surface.

    • Solution: Ensure vigorous stirring or shaking. For bench-scale reactions, a Parr shaker apparatus is ideal. Check that your stir bar is not stuck to the side of the flask.

  • Poor Quality Hydrogen: The hydrogen gas must be pure. Contaminants like carbon monoxide can poison the catalyst.

    • Solution: Use a high-purity grade of hydrogen and consider using an in-line gas purifier if contamination is suspected.

Question 5: I am observing side products, specifically ring-opening. How can I prevent this hydrogenolysis?

Answer:

Hydrogenolysis, the cleavage of a sigma bond by hydrogen, can be a competing reaction, especially with cyclic ethers under harsh conditions.[12]

Potential Causes & Solutions:

  • Aggressive Catalyst or Conditions: Some catalysts are more prone to causing hydrogenolysis. High temperatures and pressures also favor this side reaction.

    • Solution:

      • Catalyst Choice: Palladium on carbon (Pd/C) is generally a good choice for reducing double bonds without affecting the ether linkage under mild conditions. Rhodium (Rh) or Ruthenium (Ru) catalysts can also be effective.[10] Avoid highly acidic conditions which can promote ring opening.

      • Milder Conditions: Perform the reaction at lower pressure (e.g., 1-4 atm H₂) and room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

  • Substrate Structure: The presence of activating groups or strain in the ring can make it more susceptible to hydrogenolysis.

    • Solution: If the substrate is inherently labile, screening a variety of catalysts and conditions is the best approach. A table comparing common hydrogenation catalysts is provided below.

CatalystSupportTypical ConditionsNotes
Pd/CActivated Carbon1-4 atm H₂, RT, MeOH/EtOHMost common, generally selective for C=C reduction.[13]
PtO₂ (Adam's cat.)None1-4 atm H₂, RT, AcOH/EtOHMore active than Pd, can be used in acidic media.
Raney NiAluminum50-100 atm H₂, 50-100 °CVery active, but less selective. May cause hydrogenolysis.[14]
Rh/CActivated Carbon1-4 atm H₂, RT, variousGood for aromatic ring reduction, but also effective for alkenes.
Workflow Diagram: Troubleshooting Hydrogenation Failure

The following diagram outlines a logical workflow for diagnosing and solving common issues during the catalytic hydrogenation step.

G start Hydrogenation Stalled or Incomplete check_purity Is the dihydropyran substrate pure? start->check_purity impure No check_purity->impure No pure Yes check_purity->pure Yes check_catalyst Is the catalyst active? check_catalyst->impure No/Unsure check_catalyst->pure Yes new_catalyst Action: Use a fresh batch of catalyst. Consider a different metal (e.g., PtO2). check_catalyst->new_catalyst No/Unsure impure_catalyst No active_catalyst Yes check_setup Is the reaction setup efficient? increase_mixing Action: Increase stirring/shaking speed. Check H2 supply and pressure. check_setup->increase_mixing purify Action: Purify substrate via chromatography or recrystallization. impure->purify pure->check_catalyst pure->check_setup purify->start Re-run reaction new_catalyst->start Re-run reaction increase_mixing->start Re-run reaction

Caption: Decision tree for troubleshooting hydrogenation reactions.

Part 3: General FAQs and Purification

Question 6: I suspect the methyl ester is being hydrolyzed during my workup or purification. How can I avoid this?

Answer:

Ester hydrolysis can occur under either strongly acidic or basic conditions, especially in the presence of water and heat.[15][16]

Preventative Measures:

  • Avoid Strong Acids and Bases: During workup, use mild reagents like saturated NaHCO₃ for neutralization. Avoid using strong bases like NaOH or KOH unless absolutely necessary and, if so, keep the temperature low (0 °C) and the contact time short.[15]

  • Anhydrous Conditions: If your compound is particularly sensitive, consider non-aqueous workups or filtration through a pad of silica gel to remove catalysts and salts before concentrating the product.

  • Purification Method: For column chromatography, ensure your solvents are neutral. If using silica gel (which is slightly acidic), you can neutralize it by preparing a slurry with 1% triethylamine in the eluent system. Alternatively, using alumina (neutral or basic) can be an option.

  • Temperature Control: Perform all extractions and concentration steps at low temperatures to minimize the rate of potential hydrolysis.

Question 7: What is the best method for purifying the final product, Methyl tetrahydro-2H-pyran-3-carboxylate?

Answer:

The optimal purification method depends on the nature and quantity of the impurities.

  • Silica Gel Column Chromatography: This is the most versatile method for separating the product from unreacted starting materials, byproducts, and catalyst residues.[11][17]

    • Typical Solvents: A gradient of ethyl acetate in hexanes or petroleum ether is commonly used. The polarity can be adjusted based on TLC analysis.

    • Procedure: Dissolve the crude product in a minimal amount of solvent, adsorb it onto a small amount of silica, and dry-load it onto the column for better separation.

  • Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be a highly effective and scalable purification technique. Methyl tetrahydro-2H-pyran-3-carboxylate is a liquid, making this a viable option for final purification after initial chromatographic separation.

  • Recrystallization: This technique is not applicable as the target compound is a liquid at room temperature. However, it is an excellent method for purifying solid intermediates.[11]

By systematically addressing these common issues, researchers can significantly improve the yield, purity, and reproducibility of their Methyl tetrahydro-2H-pyran-3-carboxylate synthesis.

References
  • Reddit. Isomerization during hydrolysis of a methyl ester : r/Chempros. (2020-06-30). Available from: [Link]

  • Patsnap Eureka. Lewis Acid-Derived Catalysis for Sustainable Solutions. (2025-08-26). Available from: [Link]

  • Wikipedia. Lewis acid catalysis. Available from: [Link]

  • Quest International. A New Variant of the Diels-Alder Reaction and its Use in the Synthesis of Fragrance Materials. Available from: [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available from: [Link]

  • Wikipedia. Tetrahydropyran. Available from: [Link]

  • Marcel Dekker, Inc. A mild and Selective Method of Ester Hydrolysis. Available from: [Link]

  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. (2017-10-11).
  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • ACS Publications. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis | Chemical Reviews. Available from: [Link]

  • NIH. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available from: [Link]

  • PubMed Central (PMC). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Available from: [Link]

  • YouTube. Diels Alder Reaction Mechanism and Product Trick by Leah4sci. (2015-02-21). Available from: [Link]

  • YouTube. Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. (2023-01-16). Available from: [Link]

  • Reddit. Need to hydrolyze methyl esters but compound is water sensitive : r/Chempros. (2025-11-05). Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Available from: [Link]

  • UCLA – Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. Available from: [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. (2017-08-30). Available from: [Link]

  • The University of Liverpool Repository. enantioselective diels-alder reactions of 2h-pyrans. Available from: [Link]

  • YouTube. The Diels Alder Reaction (Worksheet Solutions Walkthrough). (2021-08-24). Available from: [Link]

  • ResearchGate. Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium. (2025-08-06). Available from: [Link]

  • Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo. Available from: [Link]

  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. Available from: [Link]

  • ResearchGate. Green Lewis Acid Catalysis in Organic Reactions | Request PDF. Available from: [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available from: [Link]

  • Wordpress. Solving Issues with Heterogeneous Catalytic Hydrogenation. Available from: [Link]

  • ACS Publications. Inverse electron demand Diels-Alder reactions of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid esters and morpholino enamines: regiospecific preparation of 3- or 4-substituted-2,6-dimethylbenzoates | The Journal of Organic Chemistry. Available from: [Link]

  • INDOFINE Chemical Company. METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE | 18729-20-9. Available from: [Link]

  • ACS Publications. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2026-01-02). Available from: [Link]

  • PubChem. Methyl 2-oxo-2H-pyran-3-carboxylate | C7H6O4 | CID 117704. Available from: [Link]

  • ACS Publications. Hydrogenation and Hydrogenolysis of Ethers | Journal of the American Chemical Society. Available from: [Link]

  • Google Patents. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • NIH. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Available from: [Link]

  • Clariant. Catalysts for hydrogenation processes. Available from: [Link]

Sources

Optimization

identifying and minimizing side reactions in Methyl tetrahydro-2H-pyran-3-carboxylate synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Methyl tetrahydro-2H-pyran-3-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Methyl tetrahydro-2H-pyran-3-carboxylate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side reactions, ultimately improving your yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate, focusing on common synthetic routes such as the Diels-Alder reaction of a diene with an acrylate, followed by hydrogenation, or other cyclization strategies.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • After workup and purification, the isolated yield of Methyl tetrahydro-2H-pyran-3-carboxylate is significantly lower than expected.

  • TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot/peak corresponding to the desired compound.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress closely using TLC or GC. If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure your catalyst (if any) is active and used in the correct stoichiometric amount.[1][2]

  • Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for the specific synthetic route.

    • Troubleshooting: Review the literature for the optimal conditions for your chosen reaction. For instance, in a Diels-Alder approach, the temperature needs to be high enough to facilitate the cycloaddition but not so high as to cause retro-Diels-Alder or other decomposition pathways.[3][4]

  • Side Reactions: Competing reaction pathways may be consuming the starting materials or the product.

    • Troubleshooting: Identify the major byproducts by techniques like NMR or mass spectrometry to understand the competing reactions. Common side reactions are discussed in detail in the next section.

Issue 2: Presence of Significant Side Products

Symptoms:

  • NMR and/or mass spectrometry data of the purified product show unexpected peaks, indicating the presence of impurities.

  • The final product has a broad melting point range or appears as an oil when a solid is expected.

Common Side Reactions and How to Minimize Them:

1. In Diels-Alder Based Syntheses:

  • Side Reaction: Formation of regioisomers or stereoisomers. The cycloaddition can result in different orientations of the substituents on the newly formed ring.

    • Minimization Strategy:

      • Lewis Acid Catalysis: Employing a Lewis acid catalyst can enhance the regio- and stereoselectivity of the Diels-Alder reaction.[4]

      • Chiral Auxiliaries: For asymmetric synthesis, the use of chiral auxiliaries on the dienophile can direct the stereochemical outcome.

  • Side Reaction: Polymerization of the diene or dienophile, especially with highly reactive starting materials.

    • Minimization Strategy:

      • Controlled Addition: Add the more reactive component slowly to the reaction mixture to maintain a low concentration.

      • Inhibitors: For very reactive alkenes, adding a radical inhibitor like hydroquinone can be beneficial.

2. In Hydrogenation of Dihydropyran Precursors:

  • Side Reaction: Over-reduction or hydrogenolysis of the ester group to an alcohol or even a methyl group.

    • Minimization Strategy:

      • Catalyst Selection: Use a less active catalyst. For example, palladium on calcium carbonate (Lindlar's catalyst) is less prone to over-reduction than palladium on carbon.

      • Reaction Conditions: Conduct the hydrogenation at lower pressure and temperature. Carefully monitor the hydrogen uptake to stop the reaction once the double bond is saturated.

  • Side Reaction: Ring opening of the pyran ring, particularly under harsh acidic or basic conditions that might be present if the catalyst support is not neutral.

    • Minimization Strategy:

      • Neutral Conditions: Ensure the reaction medium is neutral. Use a neutral catalyst support like charcoal.

      • Mild Reaction Conditions: Avoid high temperatures and pressures.

3. In Cyclization Reactions:

  • Side Reaction: Intermolecular reactions leading to dimers or polymers instead of the desired intramolecular cyclization.[2]

    • Minimization Strategy:

      • High Dilution: Performing the reaction under high dilution conditions favors the intramolecular pathway.[1] This can be achieved by slowly adding the substrate to a large volume of solvent.

Issue 3: Difficulty in Product Purification

Symptoms:

  • The product and a major byproduct have very similar polarities, making separation by column chromatography challenging.

  • The product co-distills with impurities during distillation.

Troubleshooting Purification:

  • Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina, reversed-phase silica) or a different solvent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a compound with a significantly different polarity, making it easier to separate. The derivative can then be converted back to the original impurity if needed for identification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to Methyl tetrahydro-2H-pyran-3-carboxylate?

A common and robust method involves a hetero-Diels-Alder reaction between an activated diene and methyl acrylate, followed by catalytic hydrogenation of the resulting dihydropyran intermediate. This approach often provides good control over stereochemistry.[5] Alternative routes include intramolecular cyclization of functionalized hydroxy esters.[6]

Q2: How can I confirm the stereochemistry of my final product?

The relative stereochemistry of the substituents on the tetrahydropyran ring can typically be determined using 1H NMR spectroscopy. The coupling constants between the protons on the ring can provide information about their dihedral angles, which in turn reveals their cis/trans relationship. For determining the absolute stereochemistry, chiral chromatography or the synthesis of a derivative with a known chiral center is often necessary.

Q3: My reaction is very slow. What can I do to speed it up?

To increase the reaction rate, you can try the following:

  • Increase the temperature: Be cautious, as this can also promote side reactions.

  • Use a catalyst: For Diels-Alder reactions, a Lewis acid can significantly accelerate the reaction. For cyclizations, an appropriate acid or base catalyst is often required.[1]

  • Increase the concentration of reactants: However, for intramolecular cyclizations, this can favor intermolecular side reactions.

Q4: What are the typical analytical techniques used to characterize Methyl tetrahydro-2H-pyran-3-carboxylate?

The standard analytical methods for characterizing the final product include:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure and assess purity.[7]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.[8]

Q5: Are there any green chemistry approaches for this synthesis?

Yes, there is growing interest in developing more environmentally friendly synthetic methods. This includes the use of greener solvents (e.g., water or ethanol), catalysts that can be recycled, and one-pot multicomponent reactions to reduce the number of synthetic steps and waste generation.[9]

Section 3: Experimental Protocols & Data

Protocol: Synthesis via Hetero-Diels-Alder Reaction and Hydrogenation

Step 1: [4+2] Cycloaddition

  • To a solution of a suitable 1,3-diene (e.g., 1-methoxy-1,3-butadiene) in a dry, inert solvent (e.g., toluene), add methyl acrylate.

  • If desired for improved selectivity, add a Lewis acid catalyst (e.g., Sc(OTf)₃) at a low temperature (e.g., -78 °C).[10]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, methyl 3,4-dihydro-2H-pyran-3-carboxylate, by column chromatography.

Step 2: Catalytic Hydrogenation

  • Dissolve the purified dihydropyran intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Place the reaction mixture under an atmosphere of hydrogen gas (typically 1-3 atm) using a balloon or a hydrogenation apparatus.

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, Methyl tetrahydro-2H-pyran-3-carboxylate. Further purification by distillation or chromatography may be necessary.

Data Summary
ParameterDiels-Alder RouteIntramolecular Cyclization
Typical Yield 60-85% (over two steps)50-75%
Purity (crude) 70-90%60-80%
Key Reagents Diene, Acrylate, H₂, Pd/CFunctionalized hydroxy ester, Acid/Base
Common Byproducts Regioisomers, PolymersDimers, Elimination products

Section 4: Visual Guides

Troubleshooting Workflow

G start Low Yield or Impurities Detected check_completion Check Reaction Completion (TLC, GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_rxn Extend Reaction Time or Increase Temperature incomplete->extend_rxn Yes check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) incomplete->check_conditions No extend_rxn->check_completion optimize Optimize Conditions Based on Literature check_conditions->optimize analyze_byproducts Analyze Byproducts (NMR, MS) check_conditions->analyze_byproducts optimize->start identify_side_rxn Identify Side Reaction Pathway analyze_byproducts->identify_side_rxn mitigate Implement Mitigation Strategy (e.g., High Dilution, Different Catalyst) identify_side_rxn->mitigate purification_issue Difficulty in Purification? identify_side_rxn->purification_issue Byproduct similar to product mitigate->start alt_purification Try Alternative Purification (e.g., Recrystallization, Different Chromatography) purification_issue->alt_purification Yes success High Purity Product purification_issue->success No alt_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Main Reaction vs. Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Starting Materials B Desired Intermediate (e.g., Dihydropyran) A->B Cyclization/ Cycloaddition D Polymerization A->D High Concentration/ Reactive Monomers E Isomer Formation A->E Poor Selectivity C Final Product (Methyl tetrahydro-2H-pyran-3-carboxylate) B->C Reduction/ Final Step F Over-reduction/ Ring Opening B->F Harsh Conditions

Caption: Comparison of the desired reaction pathway with potential side reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yields in pyran cyclization reactions.
  • Benchchem. (n.d.). Methyl tetrahydro-2H-pyran-3-carboxylate | 18729-20-9.
  • Benchchem. (n.d.). Troubleshooting Guide for Dihydro-2H-pyran-3(4H)-one NMR Spectrum Interpretation.
  • Benchchem. (n.d.). trans-Methyl 5-Hydroxytetrahydro-2H-pyran-3-carboxylate.
  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.
  • Google Patents. (n.d.). Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Arabian Journal of Chemistry. (2016). Synthesis of new pyran and pyranoquinoline derivatives.
  • Sigma-Aldrich. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate BASF quality, = 98.0 GC 110238-91-0.
  • PMC. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates.
  • BLD Pharm. (n.d.). 18729-20-9|Methyl tetrahydro-2H-pyran-3-carboxylate|BLD Pharm.
  • PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
  • The University of Liverpool Repository. (n.d.). enantioselective diels-alder reactions of 2h-pyrans.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental challenges, and offer robust protocols for achieving high levels of stereocontrol. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous natural products and pharmaceuticals, making the precise control of its stereochemistry a critical aspect of modern organic synthesis.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stereoselective synthesis of substituted tetrahydropyrans.

Q1: What are the primary strategies for controlling stereoselectivity in tetrahydropyran synthesis?

A1: The main strategies revolve around three core principles:

  • Asymmetric Catalysis: Employing a chiral catalyst (organocatalyst or metal complex) to create a chiral environment that favors the formation of one enantiomer or diastereomer over others. Organocatalytic asymmetric oxa-Michael additions are particularly powerful for this purpose.[3][4][5]

  • Substrate Control: Utilizing existing stereocenters within the starting material to direct the stereochemical outcome of the cyclization reaction. The geometry of the substrate, such as in homoallylic alcohols, can directly correlate with the stereochemistry of the final THP ring.[6][7]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to the substrate to guide the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is cleaved and can often be recovered.[8][9]

Q2: How critical is temperature for achieving high stereoselectivity?

A2: Temperature is a crucial parameter. Lowering the reaction temperature often enhances stereoselectivity (both enantioselectivity and diastereoselectivity) by amplifying the small energy differences between the diastereomeric transition states that lead to the different stereoisomers. However, this typically comes at the cost of a slower reaction rate, so optimization is key.

Q3: Can the choice of solvent significantly impact the stereochemical outcome?

A3: Absolutely. The solvent can influence the reaction by stabilizing or destabilizing transition states, affecting catalyst solubility and activity, and altering the conformation of the substrate or catalyst. A solvent that does not adequately stabilize the preferred transition state can lead to poor stereoselectivity. It is standard practice to screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF) during reaction optimization.

Q4: What is the difference between a stereoselective and a stereospecific reaction?

A4: A stereoselective reaction is one where multiple stereoisomeric products are possible, but one is formed preferentially.[10][11] For example, a reaction might produce a 95:5 ratio of two diastereomers. A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material dictates the stereochemistry of the product.[12] If you start with a different stereoisomer of the reactant, you will get a different stereoisomer of the product.[10][12]

Part 2: Troubleshooting Guide for Stereoselective THP Synthesis

This guide addresses specific issues encountered during experiments in a question-and-answer format.

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Low Diastereomeric Excess (de%) 1. Suboptimal Temperature: The energy difference between diastereomeric transition states is insufficient at the current reaction temperature. 2. Incorrect Reagent/Catalyst: The chosen Lewis acid, organocatalyst, or reagent lacks sufficient steric bulk to effectively differentiate between the faces of the prochiral center. 3. Substrate Geometry: For substrate-controlled reactions, the starting material may be a mixture of geometric isomers (e.g., E/Z isomers), leading to a mixture of diastereomeric products.[6]1. Temperature Screening: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) and monitor the impact on the de%. 2. Reagent/Catalyst Modification: Switch to a bulkier Lewis acid or a catalyst with more sterically demanding ligands to create a more defined chiral environment. 3. Substrate Purification: Ensure the geometric purity of the starting material through careful purification (e.g., chromatography, crystallization).
Low Enantiomeric Excess (ee%) 1. Catalyst Deactivation/Impurity: The chiral catalyst may be degrading under the reaction conditions or is of insufficient purity. 2. Suboptimal Catalyst Loading: The concentration of the catalyst can influence the balance between the catalyzed (asymmetric) and uncatalyzed (racemic) reaction pathways. 3. Incorrect Solvent: The solvent may be interfering with the catalyst-substrate complex or failing to stabilize the desired chiral transition state. 4. Racemization: The product may be susceptible to racemization under the reaction or workup conditions, especially if basic or acidic conditions are present.[13]1. Catalyst Quality Control: Use a fresh, high-purity catalyst. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent degradation. 2. Optimize Catalyst Loading: Screen different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration. 3. Solvent Screening: Test a range of solvents with different properties (e.g., Toluene, CH₂Cl₂, THF, Hexane). 4. Check Product Stability: After the reaction, expose a small aliquot of the product to the workup conditions for an extended period and re-analyze the ee% to check for racemization. If necessary, modify the workup to use milder conditions (e.g., neutral quench).
Low or No Yield 1. Reagent/Catalyst Inactivity: One of the reagents or the catalyst is not active. 2. Incorrect Reaction Conditions: The temperature may be too low, or the reaction time is insufficient. 3. Product Instability: The desired product may be unstable and degrading during the reaction or workup.[14] 4. Workup Issues: The product might be water-soluble or volatile, leading to loss during extraction or solvent removal.[14]1. Verify Reagents: Use freshly opened or purified reagents and solvents. For catalysts, ensure they have been stored correctly. 2. Monitor Reaction Progress: Track the reaction closely using TLC or LCMS. If it stalls, consider incrementally increasing the temperature or extending the reaction time. 3. Stability Test: Test the stability of the expected product under the reaction and workup conditions.[14] 4. Optimize Workup: Check the aqueous layer for your product. If volatility is a concern, use gentle solvent removal techniques (e.g., reduced pressure at low temperature).
Troubleshooting Decision Workflow

This diagram outlines a logical flow for diagnosing and resolving common issues in stereoselective synthesis.

G start Reaction Outcome Unsatisfactory check_de Low Diastereomeric Excess (de%)? start->check_de check_ee Low Enantiomeric Excess (ee%)? check_de->check_ee No temp_de Lower Temperature check_de->temp_de Yes check_yield Low Yield? check_ee->check_yield No catalyst_ee Check Catalyst Quality/Loading check_ee->catalyst_ee Yes reagents_yield Verify Reagent/Catalyst Activity check_yield->reagents_yield Yes end Reaction Optimized check_yield->end No catalyst_de Use Bulkier Catalyst/Reagent temp_de->catalyst_de substrate_purity Verify Substrate Purity catalyst_de->substrate_purity substrate_purity->check_ee solvent_ee Screen Solvents catalyst_ee->solvent_ee racemization Test for Product Racemization solvent_ee->racemization racemization->check_yield conditions_yield Optimize Time/Temperature reagents_yield->conditions_yield workup_yield Analyze Workup Procedure conditions_yield->workup_yield workup_yield->end

Caption: General workflow for organocatalytic THP synthesis.

Protocol: Asymmetric Domino Michael-Hemiacetalization

This protocol is adapted from methodologies that yield highly functionalized tetrahydropyrans with excellent stereocontrol. [15]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the δ-hydroxy-α,β-unsaturated ester substrate (1.0 equiv).

  • Solvent & Catalyst Addition: Dissolve the substrate in the chosen anhydrous solvent (e.g., dichloromethane, 0.1 M). Add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%) and any required co-catalyst or additive (e.g., benzoic acid, 10 mol%).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric excess (de%) by ¹H NMR analysis of the crude product. [15]Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Method 2: Substrate-Controlled Diastereoselective Cyclization

In this approach, the inherent stereochemistry of a chiral starting material is used to direct the formation of new stereocenters during the cyclization event. A classic example is the acid-mediated cyclization of chiral homoallylic alcohols with aldehydes. [6][7] Protocol: Indium-Trichloride-Mediated Cyclization

This protocol is based on the highly diastereoselective synthesis of polysubstituted tetrahydropyrans. [6][7]

  • Preparation: To a stirred solution of the chiral homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add indium(III) chloride (InCl₃, 1.1 equiv) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (typically 2-12 hours), monitoring by TLC. The stereochemistry of the homoallylic alcohol (cis or trans) will directly influence the stereochemical outcome of the product. [6]3. Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Analysis: Purify the residue by flash column chromatography. Analyze the product by ¹H and ¹³C NMR to confirm the structure and determine the diastereomeric ratio.

Method 3: Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral auxiliary to the starting material to direct a stereoselective reaction. While less common for direct THP synthesis, the principles are fundamental to asymmetric synthesis and can be applied to create key fragments. Evans oxazolidinones and pseudoephedrine amides are well-known examples. [8][9][16] Protocol: Asymmetric Aldol Reaction using a Camphor-Derived Auxiliary

This protocol demonstrates the principle using a well-established auxiliary for an aldol reaction, which can be a key step in constructing the acyclic precursor for THP synthesis. [8]

  • Enolate Formation: Dissolve the N-acyl camphor-derived auxiliary (e.g., N-propionyl-camphorsultam, 1.0 equiv) in anhydrous dichloromethane and cool to -78 °C under a nitrogen atmosphere. Add TiCl₄ (1.0 equiv) dropwise, followed by a hindered base like N,N-diisopropylethylamine (DIPEA, 1.0 equiv). Stir for 30 minutes to form the titanium enolate. [8]2. Aldol Addition: Add the desired aldehyde (1.0 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction & Monitoring: Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography to isolate the diastereomerically enriched aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be subsequently cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively, ready for further transformation into the THP ring.

References
  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing).
  • A Comparative Guide to Chiral Synthons: Evaluating Tetrahydropyran-Based Scaffolds Against Established Auxiliaries - Benchchem.
  • Technical Support Center: Stereoselective Synthesis - Benchchem.
  • Recent advances in organocatalytic asymmetric oxa‐Michael addition triggered cascade reactions - ResearchGate.
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  • Methyl tetrahydro-2H-pyran-3-carboxylate | 18729-20-9 - Benchchem.
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  • Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PubMed Central.
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Optimization

resolving conflicting stereochemical assignments in NMR for pyran derivatives

Welcome to the Technical Support Center for NMR-based Stereochemical Assignment of Pyran Derivatives. This resource is designed for researchers, medicinal chemists, and natural product scientists who encounter challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR-based Stereochemical Assignment of Pyran Derivatives.

This resource is designed for researchers, medicinal chemists, and natural product scientists who encounter challenges in unambiguously determining the stereochemistry of pyran-containing molecules. Misassignment of stereoisomers is a persistent issue in chemical literature, and this guide provides practical, in-depth solutions to common problems.[1][2][3]

As Senior Application Scientists, we have curated this guide to reflect not just theoretical knowledge, but also hard-won laboratory experience. Our goal is to equip you with the strategies and logical frameworks to approach complex stereochemical puzzles with confidence.

Troubleshooting Guide: Resolving Conflicting or Ambiguous Data

This section addresses specific experimental hurdles and provides step-by-step protocols to resolve them.

Scenario 1: Ambiguous NOE/ROESY Data for Relative Stereochemistry

Question: I have a tetrahydropyran ring with multiple chiral centers. My 2D NOESY/ROESY spectra show several correlations, but some are weak, and others seem to contradict the expected chair conformation. How can I confidently assign the relative stereochemistry?

Answer: This is a classic challenge. Over-reliance on ambiguous Nuclear Overhauser Effect (NOE) data without considering the conformational flexibility of the pyran ring can lead to incorrect assignments.[4] Here’s a systematic approach to resolve this:

Step 1: Re-evaluate Coupling Constants (J-coupling) for Conformational Analysis.

Before interpreting NOE data, you must establish the dominant chair conformation of the pyran ring. Proton-proton scalar couplings (J-couplings) are your most reliable tool for this.[5][6]

  • Protocol: Quantitative J-Coupling Analysis

    • Acquire a high-resolution 1D ¹H NMR spectrum. Ensure excellent digital resolution to accurately measure splitting patterns.

    • Measure the vicinal coupling constants (³JHH) for all protons on the pyran ring.

    • Compare the observed values to the expected ranges for diaxial, axial-equatorial, and diequatorial relationships.

Proton Relationship Typical ³JHH Range (Hz) Implication
Diaxial (ax-ax)8 - 13 HzStrong evidence for a 1,2-diaxial relationship.
Axial-Equatorial (ax-eq)2 - 5 HzSuggests a 1,2-axial-equatorial arrangement.
Diequatorial (eq-eq)2 - 5 HzSuggests a 1,2-diequatorial arrangement.
  • Expert Insight: A large ³JHH value (e.g., 10.5 Hz) between H-1 and H-2 is strong evidence that these two protons are in a diaxial orientation, defining their relative stereochemistry. A small coupling (e.g., 3.0 Hz) suggests an axial-equatorial or diequatorial relationship.

Step 2: Differentiate True NOEs from Spin Diffusion Artifacts.

In larger molecules or viscous solvents, magnetization can be relayed between protons through a process called spin diffusion, leading to NOE correlations between protons that are not close in space. This can invalidate your stereochemical assignment.[7]

  • Protocol: ROESY vs. NOESY

    • If you suspect spin diffusion in your NOESY spectrum (especially for medium-sized molecules, MW ~700-1200 Da), acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.[7]

    • In a ROESY experiment, genuine ROE cross-peaks have the opposite sign to the diagonal peaks. TOCSY transfer and other artifacts will have the same sign as the diagonal, allowing for easy identification.[4]

Step 3: Build a 3D Model and Correlate Distances.

Never interpret NOE data from a 2D drawing.[4] Use molecular modeling to generate a 3D structure based on your J-coupling-derived conformation.

  • Workflow:

    • Use computational chemistry software to build the pyran derivative with the conformation suggested by your J-coupling analysis.

    • Perform a simple energy minimization.

    • Measure the inter-proton distances in the 3D model.

    • Compare these distances to your NOE/ROE intensities. Remember, NOE intensity is proportional to 1/r⁶, where r is the distance between protons. A strong NOE should correspond to a short distance (< 3.5 Å).

Below is a workflow diagram illustrating this integrated approach.

graph TD { rankdir=LR; A[Start: Ambiguous NOE Data] --> B{Establish Chair Conformation}; B --> C[Acquire High-Res 1D ¹H NMR]; C --> D[Measure ³JHH Coupling Constants]; D --> E{Compare to Karplus Values}; E --> F[Determine Relative Configuration (ax/eq)]; F --> G{Re-evaluate NOE/ROESY Data}; G --> H[Acquire 2D ROESY]; H --> I[Distinguish True ROEs from Artifacts]; I --> J[Build Energy-Minimized 3D Model]; J --> K[Correlate ROE Intensities with Inter-proton Distances]; K --> L[End: Confident Stereochemical Assignment];

}

Caption: Integrated workflow for resolving ambiguous NOE data.
Scenario 2: Insufficient Data for Unambiguous Assignment

Question: I have a complex pyran-containing natural product. The proton signals are heavily overlapped, and I have very few clean NOE correlations or measurable J-couplings. How can I proceed?

Answer: This is a common problem, especially with proton-deficient systems or molecules with significant signal overlap.[4][8] In these cases, you need to employ more advanced techniques that provide through-bond or long-range through-space structural constraints.

Option 1: Residual Dipolar Couplings (RDCs)

RDCs provide long-range structural information by measuring the relative orientation of bonds with respect to the magnetic field.[9][10] This is exceptionally powerful for determining the overall shape and relative configuration of a molecule, even between distant stereocenters.[9]

  • Protocol: Measuring ¹JCH RDCs

    • Prepare Two Samples:

      • Isotropic Sample: Your compound dissolved in a standard deuterated solvent (e.g., CDCl₃).

      • Anisotropic Sample: Your compound in the same solvent, but with a small amount of an alignment medium (e.g., a stretched polystyrene gel or a liquid crystal).[11]

    • Acquire Data: Measure a F2-coupled HSQC spectrum on both samples. This experiment allows you to measure the one-bond C-H coupling constant.

    • Calculate RDCs: The total coupling in the anisotropic sample is T_CH = ¹J_CH + ¹D_CH. The coupling in the isotropic sample is just ¹J_CH. The RDC (¹D_CH) is the difference between these two values.

    • Data Analysis: The set of measured RDCs is then compared against values calculated for different possible stereoisomers. The isomer whose calculated RDCs best fit the experimental data is the correct one.

Option 2: Computational Chemistry and DP4+ Analysis

When experimental data is sparse, computational methods can be used to predict NMR parameters for all possible diastereomers. The predicted data is then statistically compared to the experimental data to find the best match.

  • Workflow: DP4+ Probability Analysis

    • Generate Isomers: Build 3D structures for all possible relative stereoisomers of your pyran derivative.

    • Conformational Search: Perform a thorough conformational search for each isomer to find all low-energy conformers.

    • NMR Prediction: For each conformer, calculate the ¹H and ¹³C NMR chemical shifts using Density Functional Theory (DFT), typically at the GIAO/B3LYP level.[12]

    • Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts for each isomer based on the relative energies of its conformers.

    • DP4+ Analysis: Use the DP4+ probability tool to compare the experimental ¹H and ¹³C chemical shifts with the calculated values for each isomer. The tool provides a probability score for each candidate structure, allowing for a confident assignment.[13]

graph TD { A[Start: Insufficient NMR Data] --> B{Choose Advanced Method}; B --> C[Residual Dipolar Couplings (RDCs)]; B --> D[Computational Chemistry (DP4+)];

}

Caption: Decision tree for advanced stereochemical analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use HMBC to determine stereochemistry? A: Generally, no. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). While the magnitude of ³JCH can have some stereochemical dependence, it is not as reliable or well-characterized as ³JHH for conformational analysis. However, HMBC is crucial for establishing the carbon skeleton and connectivity of your molecule.[8][14][15]

Q2: My molecule is flexible and likely exists in multiple conformations. How does this affect my analysis? A: Conformational flexibility complicates analysis because the observed NMR parameters (J-couplings, NOEs) are a population-weighted average of all contributing conformers. A simple chair model may be insufficient. In this case, RDC analysis combined with molecular dynamics (MD) simulations can be a powerful approach to characterize both the stereochemistry and the conformational landscape.

Q3: Where can I find reference NMR data for pyran derivatives? A: Several databases can be useful for comparing your experimental data with known compounds.

  • nmrshiftdb2: An open-source database of organic structures and their NMR spectra.

  • CAS SciFinderⁿ: Offers a comprehensive collection of experimental and predicted NMR spectra.[16]

  • Biological Magnetic Resonance Data Bank (BMRB): Primarily for biomolecules, but can contain data on complex carbohydrates with pyranose rings.[17]

Q4: Can NOE be used to distinguish between enantiomers? A: No. NOE, like all standard NMR techniques in an achiral solvent, cannot distinguish between enantiomers. Enantiomers have identical internuclear distances and will give identical NOE spectra. To differentiate enantiomers, you must use a chiral auxiliary, a chiral derivatizing agent, or a chiral solvating agent to create a diastereomeric environment.[18][19]

Q5: What are the most common mistakes that lead to incorrect stereochemical assignments? A: The most frequent errors stem from:

  • Over-interpreting ambiguous NOE data without corroborating evidence from J-couplings.[4]

  • Failing to consider all possible low-energy conformations , especially for flexible rings.

  • Ignoring the possibility of spin diffusion in NOESY spectra, leading to false correlations.[7]

  • Misinterpreting long-range HMBC correlations as definitive stereochemical proof.[3]

  • Lack of skepticism. Always challenge your own assignment and seek orthogonal data to confirm your hypothesis.

References

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Google Scholar.
  • Minimizing the risk of deducing wrong natural product structures from NMR data. (2021). PubMed.
  • Structure Elucidation of a Pyrazolo[8][14]pyran Derivative by NMR Spectroscopy. (2007). MDPI. Retrieved from

  • Structure elucidation of a pyrazolo[8][14]pyran derivative by NMR spectroscopy. (2007). PubMed. Retrieved from

  • Structure Elucidation of a Pyrazolo[8][14]pyran Derivative by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from

  • Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. (2018). ACS Publications.
  • Assigning the stereochemistry of natural products: pitfalls and progress. (2009). UQ eSpace.
  • Residual Dipolar Couplings in Structure Determination of Natural Products. (2018). PMC.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC.
  • Minimizing the Risk of Deducing Wrong Natural Product Structures from NMR Data. (n.d.). ResearchGate.
  • Determining the Stereochemistry of Molecules from Residual Dipolar Couplings (RDCs). (n.d.). ResearchGate.
  • Residual dipolar coupling. (n.d.). Wikipedia.
  • nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2.
  • 22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts.
  • NMR and Stereochemistry. (n.d.). Harned Research Group.
  • BMRB Database. (n.d.). BMRB.
  • NMR Database for Faster Structural Data. (n.d.). CAS.org.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC.
  • J-coupling. (n.d.). Wikipedia.
  • NOESY and ROESY. (2018). University of Missouri.
  • J-Coupling (Scalar). (2023). Chemistry LibreTexts.

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Troubleshooting

managing exothermicity during large-scale production of Methyl tetrahydro-2H-pyran-3-carboxylate

Topic: Large-Scale Production of Methyl tetrahydro-2H-pyran-3-carboxylate Senior Application Scientist: Dr. Gemini Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Large-Scale Production of Methyl tetrahydro-2H-pyran-3-carboxylate Senior Application Scientist: Dr. Gemini

Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to safely manage the inherent exothermicity of this reaction at scale. The synthesis, often involving a hetero-Diels-Alder reaction, is a powerful method for creating the tetrahydropyran ring structure but requires rigorous control to prevent thermal runaway.[1][2][3] This document provides answers to common questions, troubleshooting for potential issues, and detailed protocols for risk assessment and management.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Methyl tetrahydro-2H-pyran-3-carboxylate, and why is it exothermic?

The synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives is commonly achieved through a hetero-Diels-Alder reaction.[1][4][5] This is a type of [4+2] cycloaddition where one or more atoms in the diene or dienophile is a heteroatom (in this case, oxygen). A common pathway involves reacting a diene with an activated carbonyl compound.

The reaction is exothermic because it involves the conversion of two relatively weak pi (π) bonds in the reactants into two stronger sigma (σ) bonds in the resulting cyclohexene-like ring structure.[6] The net release of energy in the form of heat (negative enthalpy of reaction, ΔH) makes the process thermodynamically favorable but also introduces the risk of rapid temperature increase if not properly controlled.[6][7]

Q2: What is a "thermal runaway," and why is it a critical concern during scale-up?

A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[8][9] It begins when the rate of heat generation by the chemical reaction surpasses the rate of heat removal by the reactor's cooling system.[10] This imbalance leads to an increase in the reaction mixture's temperature.

The core of the problem lies in the Arrhenius equation: the reaction rate, and thus the rate of heat generation, increases exponentially with temperature. A small increase in temperature accelerates the reaction, which generates more heat, further increasing the temperature in a dangerous, self-accelerating cycle.[10]

During scale-up, the risk of thermal runaway increases dramatically. This is due to a fundamental principle of geometry: as you increase the size of a reactor, its volume (proportional to heat generation) increases by the cube of its linear dimension (V ∝ r³), while its surface area (proportional to heat removal) only increases by the square (A ∝ r²). This deteriorating surface-area-to-volume ratio makes heat dissipation much less efficient on a larger scale.[10][11]

Q3: What is reaction calorimetry, and why is it essential before attempting a large-scale synthesis?

Reaction calorimetry (RC) is an experimental technique used to measure the amount of heat released or absorbed by a chemical reaction under controlled conditions.[12] It provides critical quantitative data necessary for safe scale-up.[13][14]

Why it's essential:

  • Quantifies Heat of Reaction (ΔHrxn): Determines the total amount of heat that will be released.

  • Measures Heat Flow Rate (q): Shows how quickly the heat is released over time, which is crucial for designing an adequate cooling system.

  • Determines Adiabatic Temperature Rise (ΔTad): Calculates the maximum possible temperature increase if all cooling were to fail. This is a worst-case scenario that dictates the severity of a potential runaway.[13]

  • Identifies Reagent Accumulation: Helps optimize addition rates to prevent the buildup of unreacted starting material, which could later react uncontrollably.[14][15]

Attempting to scale up without this data is extremely dangerous, as the cooling capacity of the plant reactor may be insufficient to handle the thermal load, leading directly to a thermal runaway.[16][17]

Troubleshooting Guide: Real-Time Exotherm Management

Q4: My reactor temperature is rising faster than expected during the addition of a reactant. What should I do?

This indicates that the rate of heat generation is exceeding the current heat removal capacity. Immediate action is required to regain control.

Immediate Actions:

  • Stop the Reagent Feed: This is the most critical first step. Ceasing the addition of the limiting reagent will stop increasing the reaction's potential energy.[17][18]

  • Ensure Maximum Cooling: Verify that the cooling system is operating at full capacity. Check coolant flow rates and temperature.

  • Confirm Agitation: Ensure the agitator is running at the correct speed. Proper mixing is vital to prevent localized hot spots and ensure efficient heat transfer to the cooling jacket.[19]

  • Do NOT Resume Addition: Do not restart the reagent feed until the temperature is stable and well within the desired range.

Causality: A rapid temperature spike during addition often means the feed rate is too high for the current reaction conditions (temperature, concentration) or that the cooling system is underperforming. It can also signal the end of an induction period, where the reaction suddenly accelerates.

Q5: The temperature in the reactor is stable, but I've had to stop the reactant feed multiple times due to temperature spikes. How can I proceed safely?

This situation suggests that your current process parameters are at the limit of your system's heat removal capability. To proceed, you must reduce the rate of heat generation.

Corrective Actions:

  • Reduce the Dosing Rate: Slow down the addition of the reactant significantly. This directly lowers the rate of heat evolution.

  • Lower the Reaction Temperature: Operating at a lower setpoint can slow the reaction kinetics, providing a larger safety margin. However, be cautious not to lower it so much that the reaction stalls, which could lead to dangerous accumulation of unreacted material.[11]

  • Dilute the Reactant: If feasible with the process chemistry, adding the reactant as a more dilute solution can help moderate the reaction rate and add thermal mass to absorb heat.[20]

The workflow below illustrates a decision-making process for managing temperature deviations.

G start Monitor Reactor Temperature (T_reactor) decision1 decision1 start->decision1 decision1:f1->start action1 Stop Reagent Feed decision1:f0->action1 action2 Ensure Max Cooling & Agitation action1->action2 decision2 Is T_reactor still rising towards T_max_safe? Yes No action2->decision2 action3 Prepare Emergency Quench decision2:f0->action3 stabilize Wait for T_reactor to Stabilize Below T_setpoint decision2:f1->stabilize action4 Initiate Quench Procedure action3->action4 resume Resume Feed at 50% of Previous Rate stabilize->resume resume->start

Caption: Decision workflow for managing temperature deviations.

Q6: My cooling system has failed, and the reactor temperature is rising steadily. What is the last line of defense?

In the event of a cooling failure during an exothermic reaction, you are in a potential thermal runaway scenario. The last line of defense is typically an emergency quenching or drowning system.[21]

Emergency Protocol:

  • Stop All Feeds and Agitation (if specified in protocol).

  • Initiate Emergency Quench: Introduce a pre-determined, validated quenching agent into the reactor. This agent is designed to either stop the reaction chemically (e.g., by neutralizing a catalyst) or absorb the heat rapidly (e.g., via a large volume of a cold, inert solvent).

  • Vent Pressure Safely: If the reaction is generating gas, ensure the emergency vent is functioning to prevent over-pressurization.

  • Evacuate Personnel: All personnel should evacuate to a safe location.

Causality: A quench works by either instantly halting the chemical reaction that generates heat or by adding enough thermal mass (a "heat sink") to absorb the energy being produced, thus breaking the self-accelerating cycle of a thermal runaway.[22] The specific quench procedure must be developed and validated at the lab scale before being implemented in the plant.

Advanced Protocols and Safety Assessments

Q7: How do I perform a basic thermal risk assessment before scaling up the synthesis?

A thorough thermal risk assessment is non-negotiable.[21] It involves understanding both the desired reaction and any potential undesired reactions (e.g., decomposition). Reaction calorimetry is the primary tool for this.[15]

Protocol: Pre-Scale-up Thermal Hazard Screening

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the onset temperature of decomposition for reactants, products, and the final reaction mixture.

    • Procedure:

      • Prepare samples of each starting material, the desired product, and a sample of the final reaction mass.

      • Run a DSC scan on each sample, typically from ambient temperature to ~400°C at a ramp rate of 2-5°C/min.

      • Identify the onset temperature (T_onset) of any significant exotherms.

    • Self-Validation: There must be a significant safety margin (e.g., >100°C) between the maximum operating temperature of your process and the lowest T_onset of any component or mixture.[11]

  • Reaction Calorimetry (RC1e or similar):

    • Objective: To quantify the heat of reaction and heat flow rate under process conditions.

    • Procedure:

      • Set up the reaction calorimeter to mimic the plant reactor conditions (e.g., semi-batch addition, same temperature, equivalent mixing).

      • Charge the initial reactants to the calorimeter.

      • Dose the limiting reagent over a planned period, identical to the proposed large-scale process.

      • The instrument will continuously measure the heat flow, providing a complete thermal profile of the reaction.

    • Self-Validation: The total heat evolved should be consistent across repeat experiments. The data will allow you to calculate the required cooling duty for the plant reactor. If the required cooling duty exceeds the plant's capabilities, the process is not safe to scale as designed.

Parameter Description Tool Importance for Safety
Heat of Reaction (ΔHrxn) Total energy released per mole.RCDetermines the total thermal potential of the batch.
Heat Flow Rate (q) Rate of energy release (W/L).RCDictates the required cooling power of the reactor.
Specific Heat (Cp) Heat capacity of the reaction mass.RCUsed to calculate temperature changes from heat input.
Adiabatic Temperature Rise (ΔTad) Max temperature rise with no cooling.RC DataDefines the worst-case severity of a runaway.
Decomposition Onset (T_onset) Temperature at which undesired decomposition begins.DSCSets the absolute upper limit for safe operation.

Caption: Key quantitative data obtained from thermal hazard assessment.

Q8: Can you provide a workflow for a controlled, semi-batch addition on a large scale?

A semi-batch process, where one reactant is added over time, is an inherently safer method for controlling exothermic reactions compared to a batch process where all reactants are mixed at once.[10][17]

G cluster_0 Phase 1: Reactor Preparation cluster_1 Phase 2: Controlled Addition cluster_2 Phase 3: Digestion & Completion prep1 Charge Reactor with Initial Reagents & Solvent prep2 Start Agitation & Cooling prep1->prep2 prep3 Bring Reactor to Setpoint Temperature (e.g., 20°C) prep2->prep3 add1 Start Dosing Limiting Reagent at a Slow, Predetermined Rate prep3->add1 add2 Continuously Monitor Temperature and Heat Flow add1->add2 add3 Maintain Temperature within ±2°C of Setpoint add2->add3 digest1 After Addition, Hold at Reaction Temperature for 1-2 hours add3->digest1 digest2 Monitor Heat Flow until it Returns to Baseline digest1->digest2 digest3 Reaction Complete digest2->digest3

Caption: General workflow for a semi-batch exothermic reaction.

Protocol: Step-by-Step Semi-Batch Addition

  • Preparation: Charge the main reactor vessel with the initial substrate and solvent. Begin agitation and apply cooling to bring the contents to the starting temperature (e.g., 15-20°C).

  • Initiate Addition: Begin adding the second, more reactive reagent via a dosing pump at a slow, pre-calculated rate determined from reaction calorimetry data.

  • Monitor & Control: Continuously monitor the internal temperature. The control system should modulate the cooling jacket to maintain the setpoint. If the temperature rises more than a set deviation (e.g., > 3°C), the dosing pump should automatically stop.

  • Controlled Dosing: Continue the addition over a prolonged period (e.g., 4-8 hours). This ensures that the rate of heat generation is always well below the maximum heat removal rate of the reactor.

  • Digestion Phase: Once the addition is complete, hold the reaction mixture at the set temperature for a "digestion" period to ensure full conversion and allow the heat output to return to a stable baseline.

  • Work-up: Proceed with the reaction work-up only after confirming that the reaction is thermally complete.

This controlled, semi-batch approach is a cornerstone of safe large-scale chemical manufacturing for exothermic processes.[23][24]

References

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Optimization

techniques for the removal of byproducts from Methyl tetrahydro-2H-pyran-3-carboxylate reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl tetrahydro-2H-pyran-3-carboxylate. This guide, designed by application scientists, provides in-de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl tetrahydro-2H-pyran-3-carboxylate. This guide, designed by application scientists, provides in-depth troubleshooting advice and frequently asked questions to address common challenges in handling and purifying this versatile synthetic intermediate. Our focus is on providing practical, field-tested insights to ensure the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common byproducts encountered during the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate?

During the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate, particularly through the common route involving the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane followed by O-alkylation, several byproducts can arise.[1][2][3] The primary impurities to be aware of are:

  • Unreacted Starting Materials: Residual 1-bromo-3-chloropropane and methyl acetoacetate are common impurities.[1][3]

  • Solvents: The solvent used in the reaction, typically an alcohol like methanol, may be present in the crude product.[1][3]

  • Inorganic Salts: The reaction often involves the use of a base like sodium methoxide, leading to the formation of inorganic salts (e.g., sodium bromide, sodium chloride) that need to be removed.[1][3]

  • Haloketone Intermediate: The intermediate product, a haloketone, may not fully undergo O-alkylation to form the desired pyran structure.[1][2][3]

FAQ 2: How can I effectively remove inorganic salts from my crude product?

The removal of inorganic salts is a critical first step in the purification process. A simple and effective method is an aqueous workup. After the reaction is complete, the reaction mixture can be cooled and water is added to dissolve the salts.[1][3] The organic layer containing the desired product can then be separated from the aqueous layer. For enhanced separation, the aqueous layer can be extracted one or more times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic extracts are then washed with brine, dried over an anhydrous salt (like magnesium sulfate or sodium sulfate), and concentrated under reduced pressure.[4]

FAQ 3: What is the recommended method for purifying the final product to a high degree of purity?

For achieving high purity, fractional distillation under reduced pressure is a highly effective technique for Methyl tetrahydro-2H-pyran-3-carboxylate and its analogues.[1][3] This method is particularly useful for separating the desired product from unreacted starting materials and other volatile impurities.

For non-volatile impurities or for separating diastereomers of substituted derivatives, silica gel chromatography is the preferred method.[4] The choice of solvent system (eluent) is crucial for achieving good separation and should be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guides

Problem 1: My final product is contaminated with unreacted starting materials after distillation.

Causality: This issue typically arises from incomplete reaction or inefficient separation during distillation. The boiling points of the starting materials might be too close to that of the product for effective separation by simple distillation.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring its progress using an appropriate analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[5] If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.

  • Improve Distillation Efficiency:

    • Use a Fractionating Column: Employ a fractionating column (e.g., Vigreux, packed) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation.

    • Optimize Vacuum: A lower pressure will decrease the boiling points and may enhance the boiling point difference between your product and the impurities.

    • Control Heating: Use a well-controlled heating source (e.g., an oil bath) to ensure a slow and steady distillation rate.

Problem 2: I am observing multiple spots on TLC after silica gel chromatography, indicating impure fractions.

Causality: This can be due to several factors including improper solvent system selection, overloading the column, or co-elution of byproducts with similar polarities to the desired product.

Troubleshooting Steps:

  • Refine the Solvent System:

    • Perform a thorough TLC analysis with various solvent systems to find the optimal eluent that provides good separation (a significant difference in Rf values) between your product and the impurities.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Column Loading:

    • Do not overload the silica gel column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column carefully.

  • Consider an Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), depending on the polarity of your compound and the impurities.

Problem 3: The yield of my purified product is consistently low.

Causality: Low yields can result from product loss during the workup and purification steps, or from degradation of the product.

Troubleshooting Steps:

  • Minimize Transfers: Each transfer of the product from one flask to another can result in material loss. Plan your workflow to minimize these transfers.

  • Efficient Extraction: During aqueous workup, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

  • Check for Product Degradation: Some tetrahydropyran derivatives can be sensitive to acidic or basic conditions. Ensure that the pH is controlled during the workup. If using silica gel chromatography, be aware that silica gel is slightly acidic and can cause degradation of sensitive compounds. In such cases, using neutral alumina or deactivating the silica gel with a small amount of a base (like triethylamine) in the eluent can be beneficial.[6]

  • Analytical Monitoring: Use analytical techniques like HPLC or GC to quantify the amount of product present at different stages of the purification process to identify where the loss is occurring.[5]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Slowly add deionized water to the reaction flask with stirring. The amount of water should be sufficient to dissolve all the inorganic salts.[1][3]

  • Transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine all the organic layers.

  • Wash the combined organic layers with brine (a saturated aqueous solution of NaCl).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Slowly heat the flask while maintaining a stable vacuum.

  • Collect the fractions that distill at the expected boiling point of the product. Monitor the temperature at the head of the column closely.

  • Analyze the collected fractions for purity using an appropriate analytical method (e.g., GC, NMR).

Visualizing the Workflow

Below is a generalized workflow for the purification of Methyl tetrahydro-2H-pyran-3-carboxylate, highlighting the key decision points.

Caption: Decision workflow for purification.

Data Summary

Purification TechniqueTarget ImpuritiesAdvantagesDisadvantages
Aqueous Workup Inorganic saltsSimple, effective for salt removalMay not remove organic byproducts
Fractional Distillation Volatile impurities, unreacted starting materialsGood for large scale, can provide high purityNot suitable for non-volatile impurities or thermally unstable compounds
Silica Gel Chromatography Non-volatile impurities, diastereomersHigh resolution, applicable to a wide range of compoundsCan be time-consuming, potential for product loss on the column

References

  • Ayats, C., et al. (2013). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Helvetica Chimica Acta, 96(11), 2053-2059. [Link]

  • Patel, R. N., et al. (2012).
  • Okano, K., et al. (2017).
  • Patel, R. N., et al. (2014).

Sources

Optimization

Technical Support Center: Methyl Tetrahydro-2H-pyran-3-carboxylate Decomposition Pathways

Introduction Methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) is a versatile cyclic ester intermediate pivotal in the synthesis of a wide array of functionalized pyrans and other heterocyclic derivatives.[1] Its stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) is a versatile cyclic ester intermediate pivotal in the synthesis of a wide array of functionalized pyrans and other heterocyclic derivatives.[1] Its stability is a critical parameter for successful experimental outcomes, particularly in drug development and complex organic synthesis where reaction conditions can be harsh. This technical support guide provides an in-depth analysis of the potential decomposition pathways of MTHPC, offering troubleshooting strategies and answers to frequently asked questions to assist researchers in mitigating degradation and ensuring the integrity of their experiments.

This guide is structured to provide clarity on the fundamental chemical principles governing the stability of MTHPC, moving from common experimental challenges to the underlying reaction mechanisms.

Part 1: Troubleshooting Common Experimental Issues

Researchers may encounter a variety of issues during the handling and reaction of methyl tetrahydro-2H-pyran-3-carboxylate that can be indicative of its decomposition. This section addresses these common problems with a focus on identifying the root cause and providing actionable solutions.

Issue 1: Inconsistent Reaction Yields and Unexpected Byproducts

Question: My reaction yields are variable, and I am observing unexpected spots on my TLC plates or peaks in my GC-MS/LC-MS analysis. What could be the cause?

Answer: Inconsistent yields and the appearance of unknown impurities are often the first signs of MTHPC degradation. The primary culprits are typically acidic or basic reaction or work-up conditions, or elevated temperatures.

  • Causality: MTHPC contains two primary functional groups susceptible to degradation: the methyl ester and the tetrahydropyran ring (a cyclic ether). The ester is prone to hydrolysis under both acidic and basic conditions, while the ether linkage can be cleaved under strong acidic conditions.

  • Troubleshooting Steps:

    • pH Screening: Carefully monitor and control the pH of your reaction mixture. If possible, run small-scale trial reactions at different pH values to identify the optimal range for stability.

    • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, perform a time-course study to determine the point at which byproduct formation becomes significant.

    • Inert Atmosphere: While MTHPC is not acutely sensitive to atmospheric oxygen at room temperature, prolonged storage or reactions at high temperatures in the presence of air can lead to oxidative degradation.[2] For sensitive applications, consider running reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Byproduct Identification: Isolate and characterize the major byproducts using techniques such as NMR, GC-MS, or LC-MS. Knowing the identity of the impurities will provide direct insight into the decomposition pathway at play.

Issue 2: Poor Purity of MTHPC After Synthesis or Work-up

Question: I am struggling to obtain pure methyl tetrahydro-2H-pyran-3-carboxylate after my synthesis and purification. What are the likely impurities and how can I remove them?

Answer: Impurities in MTHPC can arise from the synthetic route or from degradation during work-up and purification.

  • Common Synthetic Impurities: Depending on the synthetic method, common impurities can include unreacted starting materials, or byproducts from side reactions. For instance, in syntheses involving Michael additions, incomplete cyclization can leave acyclic intermediates.[1]

  • Degradation-Related Impurities:

    • Tetrahydro-2H-pyran-3-carboxylic acid: The product of ester hydrolysis.

    • Methanol: Also a product of ester hydrolysis.

    • Ring-opened products: Such as methyl 6-hydroxy-4-oxohexanoate, resulting from acid-catalyzed cleavage of the pyran ring.

  • Purification Strategies:

    • Aqueous Wash: A mild bicarbonate wash can help remove acidic impurities like tetrahydro-2H-pyran-3-carboxylic acid. Be cautious, as a strongly basic wash can promote further hydrolysis.

    • Chromatography: Column chromatography on silica gel is an effective method for removing both more polar and less polar impurities. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically employed.

    • Distillation: For larger quantities, vacuum distillation can be used to purify MTHPC, provided it is thermally stable under the distillation conditions.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of methyl tetrahydro-2H-pyran-3-carboxylate.

Q1: What is the general stability of methyl tetrahydro-2H-pyran-3-carboxylate?

MTHPC is generally stable under neutral, dry conditions at room temperature.[1] However, it is susceptible to degradation under acidic, basic, and high-temperature conditions.

Q2: What is the mechanism of acid-catalyzed decomposition?

Under acidic conditions, two primary decomposition pathways are possible:

  • Ester Hydrolysis: The carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack by water. This is a reversible process, and the mechanism is analogous to the reverse of a Fischer esterification.[3] The final products are tetrahydro-2H-pyran-3-carboxylic acid and methanol.

  • Ether Cleavage: The oxygen atom of the tetrahydropyran ring can be protonated, particularly under strong acidic conditions. This is followed by nucleophilic attack by a counter-ion or solvent molecule, leading to ring-opening. This pathway is generally less favorable than ester hydrolysis under mild acidic conditions.

Q3: What is the mechanism of base-catalyzed decomposition?

Base-catalyzed decomposition primarily proceeds via saponification of the methyl ester. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Acidic work-up is required to obtain the free carboxylic acid. This process is generally irreversible.

Q4: What are the likely products of thermal decomposition?

Q5: What analytical methods are recommended for monitoring the stability of MTHPC?

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile decomposition products. Derivatization may be necessary for non-volatile products like the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for monitoring the disappearance of the starting material and the appearance of non-volatile byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products if they can be isolated in sufficient purity.

Part 3: Experimental Protocols & Data

Protocol 1: Monitoring Base-Catalyzed Hydrolysis of MTHPC by HPLC

This protocol provides a general framework for assessing the stability of MTHPC under basic conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of MTHPC in acetonitrile.

  • Reaction Setup: In separate vials, add a known concentration of MTHPC (e.g., 100 µg/mL) to buffer solutions of varying pH (e.g., pH 8, 9, 10, 11, and 12).

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the reaction by neutralizing with an equivalent amount of a dilute acid (e.g., 0.1 M HCl).

  • HPLC Analysis: Analyze the samples by HPLC. A typical starting condition would be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid. Gradient elution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Data Analysis: Plot the percentage of remaining MTHPC against time for each pH to determine the rate of degradation.

Table 1: Hypothetical Stability Data for MTHPC under Various Conditions
ConditionTemperature (°C)Time (hours)% MTHPC Remaining (Hypothetical)Major Decomposition Product
pH 4 (Acetate Buffer)5024>95%Tetrahydro-2H-pyran-3-carboxylic acid
pH 7 (Phosphate Buffer)5024>99%None Detected
pH 10 (Carbonate Buffer)5024<10%Tetrahydro-2H-pyran-3-carboxylic acid
Reflux in Toluene1108>98%Minor unidentified impurities

Note: This data is hypothetical and for illustrative purposes. Actual results may vary.

Part 4: Visualizing Decomposition Pathways

The following diagrams illustrate the primary decomposition pathways of methyl tetrahydro-2H-pyran-3-carboxylate.

G cluster_acid Acid-Catalyzed Decomposition MTHPC_acid Methyl Tetrahydro-2H-pyran-3-carboxylate H_plus_H2O + H₃O⁺ MTHPC_acid->H_plus_H2O hydrolysis_intermediate Protonated Ester H_plus_H2O->hydrolysis_intermediate Ester Hydrolysis ring_opening_intermediate Protonated Ether H_plus_H2O->ring_opening_intermediate Ether Cleavage (harsher conditions) hydrolysis_product Tetrahydro-2H-pyran-3-carboxylic Acid + Methanol hydrolysis_intermediate->hydrolysis_product ring_opening_product Ring-Opened Products ring_opening_intermediate->ring_opening_product

Caption: Acid-catalyzed decomposition pathways of MTHPC.

G cluster_base Base-Catalyzed Decomposition MTHPC_base Methyl Tetrahydro-2H-pyran-3-carboxylate OH_minus + OH⁻ MTHPC_base->OH_minus saponification_intermediate Tetrahedral Intermediate OH_minus->saponification_intermediate Saponification saponification_product Tetrahydro-2H-pyran-3-carboxylate + Methanol saponification_intermediate->saponification_product

Caption: Base-catalyzed decomposition pathway of MTHPC.

G cluster_thermal Potential Thermal Decomposition MTHPC_thermal Methyl Tetrahydro-2H-pyran-3-carboxylate heat Δ (Heat) MTHPC_thermal->heat ring_opening_thermal Concerted Ring-Opening heat->ring_opening_thermal radical_cleavage Homolytic Cleavage heat->radical_cleavage High Temp. thermal_products Unsaturated/Fragmented Products ring_opening_thermal->thermal_products radical_cleavage->thermal_products

Sources

Troubleshooting

overcoming challenges in the O-alkylation step for Methyl tetrahydro-2H-pyran-3-carboxylate synthesis

A Guide to Overcoming Challenges in the O-Alkylation Step Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This guide, designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Challenges in the O-Alkylation Step

Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the critical O-alkylation step. As Senior Application Scientists, we understand that while the Williamson ether synthesis is a cornerstone of organic chemistry, its application to complex molecules, particularly those with secondary alcohols and other functional groups, can be challenging. This resource is built on a foundation of scientific expertise and practical field experience to help you navigate these complexities and achieve successful synthesis.

Troubleshooting Guide: Navigating the O-Alkylation of 3-Hydroxy-tetrahydropyran Precursors

The O-alkylation of the secondary alcohol on the tetrahydropyran ring is a crucial transformation in the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. Success hinges on favoring the desired S(_N)2 reaction over competing pathways like elimination and saponification. This section addresses common issues encountered during this step.

Issue 1: Low to No Conversion of the Starting Alcohol

Symptoms:

  • TLC or GC-MS analysis shows predominantly unreacted starting material (the 3-hydroxy-tetrahydropyran derivative).

  • Minimal or no desired O-alkylated product is observed.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Alcohol: The hydroxyl group of the secondary alcohol must be fully deprotonated to form the alkoxide, which is the active nucleophile.[1][2]

    • Causality: The pKa of a secondary alcohol is typically around 16-18.[2] A base with a conjugate acid pKa significantly higher than this is required for complete and irreversible deprotonation.[2] Insufficiently strong bases will result in an equilibrium with a low concentration of the reactive alkoxide.

    • Troubleshooting Steps:

      • Select a Stronger Base: If you are using weaker bases like alkali hydroxides or carbonates, consider switching to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, with the only byproduct being hydrogen gas.[3]

      • Ensure Anhydrous Conditions: Protic solvents or residual water will quench the strong base and the alkoxide as it forms. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

      • Optimize Reaction Temperature for Deprotonation: While the alkylation step may require heating, the initial deprotonation with bases like NaH is often performed at 0 °C to control the reaction rate and hydrogen evolution, followed by warming to room temperature to ensure complete alkoxide formation before adding the alkylating agent.

  • Poor Solubility of the Alkoxide: The generated alkoxide may not be sufficiently soluble in the reaction solvent to participate effectively in the reaction.

    • Causality: The choice of solvent plays a critical role in solvating the alkoxide and keeping it available for reaction.

    • Troubleshooting Steps:

      • Use a Suitable Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent for Williamson ether synthesis as they are polar enough to dissolve the alkoxide but do not participate in hydrogen bonding, which would shield the nucleophile.[4][5] Acetonitrile is also a common choice.[4]

      • Consider a Phase-Transfer Catalyst: In biphasic systems or when solubility is a major issue, a phase-transfer catalyst can be employed to shuttle the alkoxide into the organic phase.

Issue 2: Formation of an Elimination Byproduct

Symptoms:

  • GC-MS or NMR analysis indicates the presence of an alkene, likely a dihydropyran derivative, alongside or instead of the desired ether.

Potential Causes and Solutions:

  • E2 Elimination as a Competing Reaction: The alkoxide is a strong base and can induce elimination of the alkyl halide, particularly with secondary or tertiary halides.[3][4]

    • Causality: The Williamson ether synthesis is an S(N)2 reaction. When the alkyl halide is sterically hindered (secondary or tertiary), the backside attack required for substitution is difficult. In such cases, the alkoxide will act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene via an E2 mechanism.[3]

    • Troubleshooting Steps:

      • Use a Primary Alkyl Halide: The most effective way to avoid elimination is to use a primary alkyl halide as the electrophile.[2][3][4] For the synthesis of a methyl ether, methyl iodide or dimethyl sulfate are excellent choices.

      • Control the Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[4] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range for Williamson ether synthesis is 50-100 °C, but optimization may be required.[4]

      • Choice of Leaving Group: While iodides are very reactive, they are also good leaving groups for elimination. In some cases, using a bromide or even a chloride might slightly reduce the rate of elimination relative to substitution.

Issue 3: Saponification of the Methyl Ester

Symptoms:

  • The desired O-alkylated product is observed, but a significant amount of the corresponding carboxylic acid is also present after workup.

  • Unexpectedly low yield of the final ester product.

Potential Causes and Solutions:

  • Hydrolysis of the Ester Under Basic Conditions: The methyl carboxylate group is susceptible to hydrolysis (saponification) in the presence of a strong base, especially with prolonged reaction times or elevated temperatures.

    • Causality: The hydroxide ions, either from the base itself or generated from trace water, can attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Acidic workup will then protonate this salt to give the carboxylic acid.

    • Troubleshooting Steps:

      • Use a Non-Nucleophilic, Hindered Base: While a strong base is needed for deprotonation, a sterically hindered base is less likely to attack the ester. However, the primary concern is often the strength of the base for complete deprotonation of the alcohol.

      • Careful Control of Stoichiometry: Use only a slight excess of the base (e.g., 1.05-1.1 equivalents) to minimize the amount of unreacted base that could promote saponification.

      • Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

      • Protecting Group Strategy: If saponification is a persistent issue, consider a synthetic route where the ester is introduced after the O-alkylation step. Alternatively, if the starting material is a carboxylic acid, it may be possible to perform the O-alkylation on the corresponding carboxylate salt, although this can introduce other challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the O-alkylation of a secondary alcohol like 3-hydroxy-tetrahydro-2H-pyran-3-carboxylate?

For the deprotonation of a secondary alcohol, a strong, non-nucleophilic base is ideal to ensure complete formation of the alkoxide without competing side reactions. Sodium hydride (NaH) is a common and effective choice.[3] It provides irreversible deprotonation, and the only byproduct is hydrogen gas, which is easily removed from the reaction system. Potassium hydride (KH) is also a good option.

Q2: Which solvent should I choose for this reaction?

Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[4] N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent options as they effectively solvate the alkoxide without interfering with its nucleophilicity.[4][5] Anhydrous tetrahydrofuran (THF) can also be used, particularly when using NaH as the base.[6] Avoid protic solvents like ethanol or water, as they will protonate the alkoxide.[4]

Q3: I am trying to synthesize the methyl ether. What is the best methylating agent to use?

For methylation, methyl iodide (CH(_3)I) is a highly reactive and commonly used reagent.[7] Dimethyl sulfate ((CH(_3))(_2)SO(_4)) is another effective, albeit more toxic, alternative. Both are primary electrophiles and will strongly favor the S(_N)2 pathway over elimination.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What are some common purification strategies for the final product?

After an aqueous workup to remove the base and any salts, the crude product can be purified by flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product, but a mixture of hexanes and ethyl acetate is often a good starting point. Distillation under reduced pressure may also be an option if the product is a liquid and thermally stable.

Experimental Protocols

Protocol 1: General Procedure for O-Methylation using Sodium Hydride
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the methyl 3-hydroxy-tetrahydro-2H-pyran-3-carboxylate (1.0 eq) and anhydrous DMF (or THF).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench any excess NaH by the slow, dropwise addition of water or ethanol. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ReagentMolar Equivalent
Methyl 3-hydroxy-tetrahydro-2H-pyran-3-carboxylate1.0
Sodium Hydride (60% dispersion)1.1
Methyl Iodide1.2

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No SM_Consumed Starting Material Consumed Check_Conversion->SM_Consumed Yes Incomplete_Deprotonation Incomplete Deprotonation Low_Conversion->Incomplete_Deprotonation Check_Side_Products Analyze for Side Products SM_Consumed->Check_Side_Products Increase_Base_Strength Use Stronger Base (e.g., NaH) Incomplete_Deprotonation->Increase_Base_Strength Anhydrous_Conditions Ensure Anhydrous Conditions Incomplete_Deprotonation->Anhydrous_Conditions Elimination Elimination Product (Alkene) Check_Side_Products->Elimination Yes Saponification Saponification (Carboxylic Acid) Check_Side_Products->Saponification Yes Primary_Alkyl_Halide Use Primary Alkyl Halide Elimination->Primary_Alkyl_Halide Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Control_Stoichiometry Control Base Stoichiometry Saponification->Control_Stoichiometry Minimize_Time_Temp Minimize Reaction Time/Temp Saponification->Minimize_Time_Temp

Caption: Troubleshooting decision tree for O-alkylation.

Reaction Mechanism and Competing Pathways

Reaction_Pathways Reactants Starting Alcohol (R-OH) + Base (B-) Deprotonation Alkoxide Alkoxide (R-O-) Reactants->Alkoxide SN2_Product Desired Ether (R-O-R') Alkoxide->SN2_Product SN2 Attack E2_Product Elimination Product (Alkene) Alkoxide->E2_Product E2 Elimination Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->SN2_Product Alkyl_Halide->E2_Product

Sources

Optimization

influence of different solvents on the outcome of Methyl tetrahydro-2H-pyran-3-carboxylate synthesis

Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The focus is on the critical influence of solvent selection on the reaction outcome, providing both theoretical understanding and practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate, with a focus on how solvent choice can be the root cause and the solution.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize Methyl tetrahydro-2H-pyran-3-carboxylate, but I am observing very low to no yield of the desired product. What are the likely causes related to my choice of solvent?

Answer:

Low or no product yield is a common issue that can often be traced back to the reaction solvent. The choice of solvent is critical as it influences reactant solubility, reaction rate, and even the stability of intermediates and products.

Causality and Resolution:

  • Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in the dissolution of starting materials and reagents. For instance, in a condensation and alkylation-based synthesis starting from 1-bromo-3-chloropropane and methyl acetoacetate, a polar solvent like methanol is often preferred for its ability to dissolve the reactants and the sodium methoxide catalyst.[1] If a non-polar solvent is used, the reactants may not be sufficiently solvated, leading to a sluggish or stalled reaction.

  • Protic vs. Aprotic Solvents: The nature of the solvent, whether it is protic (contains acidic protons, e.g., methanol, ethanol) or aprotic (lacks acidic protons, e.g., THF, DMF), can significantly impact the reaction.

    • Protic Solvents: These solvents can solvate and stabilize charged intermediates, which can be beneficial in certain reaction mechanisms. However, they can also form hydrogen bonds with nucleophiles, effectively "caging" them and reducing their reactivity.[2][3] In syntheses where a strong nucleophile is required, a protic solvent might hinder the reaction.

    • Aprotic Solvents: Polar aprotic solvents are often excellent choices for reactions involving strong nucleophiles, as they can dissolve the reactants without deactivating the nucleophile through hydrogen bonding.[4]

  • Solvent-Induced Side Reactions: The solvent itself can sometimes participate in side reactions. For example, in the presence of a strong base, some solvents can be deprotonated, leading to undesired byproducts. It is crucial to select a solvent that is inert under the reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired Methyl tetrahydro-2H-pyran-3-carboxylate, but I am also observing a significant amount of byproducts, complicating purification. How can the solvent choice be contributing to this?

Answer:

The formation of byproducts is a strong indicator that the reaction conditions, including the solvent, are not optimized. The solvent can influence the reaction pathway, favoring side reactions over the desired transformation.

Causality and Resolution:

  • Promotion of Elimination vs. Substitution: In alkylation reactions, the solvent can influence the competition between substitution (desired) and elimination (byproduct) pathways. Polar protic solvents tend to favor SN1-type reactions and can also promote elimination reactions by stabilizing the leaving group.[3][5] In contrast, polar aprotic solvents generally favor SN2 reactions, which can lead to a cleaner reaction profile if that is the desired pathway.

  • Instability of Intermediates: Certain reaction intermediates may be unstable in particular solvents. For example, a carbocation intermediate might be more prone to rearrangement or elimination in a non-stabilizing solvent. The choice of solvent should provide a stable environment for the key intermediates in the desired reaction pathway.

  • Catalyst Activity and Selectivity: The solvent can modulate the activity and selectivity of the catalyst. For instance, in organocatalytic domino reactions for the synthesis of substituted tetrahydropyrans, the choice of solvent can influence the diastereomeric excess (de).[1]

Recommendations:

  • Solvent Screening: If byproduct formation is a persistent issue, a systematic solvent screen is recommended. Running small-scale reactions in a variety of solvents (e.g., a polar protic, a polar aprotic, and a non-polar solvent) can quickly identify a more suitable reaction medium.

  • Temperature Control: In conjunction with solvent selection, precise temperature control is crucial. Some side reactions have higher activation energies and can be minimized by running the reaction at a lower temperature.

Issue 3: Difficulty with Product Isolation and Purification

Question: After the reaction, I am having trouble isolating and purifying the Methyl tetrahydro-2H-pyran-3-carboxylate. Could my choice of workup solvent be the problem?

Answer:

Absolutely. The solvents used during the workup and purification stages are just as critical as the reaction solvent.

Causality and Resolution:

  • Aqueous Workup: An aqueous workup is often employed to remove inorganic salts and water-soluble impurities. The choice of organic solvent for extraction is crucial. It should be immiscible with water and have a good solubility for your product, but poor solubility for the impurities you are trying to remove. Common extraction solvents include ethyl acetate and dichloromethane.[6][7]

  • Purification by Chromatography: For purification by silica gel chromatography, the choice of the eluent system (a mixture of solvents) is paramount. A solvent system with the appropriate polarity needs to be developed to achieve good separation between your product and any remaining impurities.[7] Thin Layer Chromatography (TLC) is an essential tool for developing the optimal eluent system before committing to a column.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in a chemical reaction?

A solvent's primary role is to dissolve the reactants, allowing them to come into close contact and react. Beyond this, the solvent can influence reaction rates and equilibrium positions, and in some cases, even determine the reaction pathway that is followed.[8]

Q2: How do I choose between a protic and an aprotic solvent for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate?

The choice depends on the specific reaction mechanism.

  • Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[2] They are good at solvating both cations and anions. They can, however, decrease the nucleophilicity of a nucleophile by hydrogen bonding to it.

  • Aprotic solvents (e.g., acetone, DMF, DMSO) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[2][4] Polar aprotic solvents are particularly useful for reactions where a strong, unencumbered nucleophile is required.

Q3: Can the solvent affect the stereochemistry of the final product?

Yes, the solvent can influence the stereochemical outcome of a reaction. For example, in reactions that proceed through a carbocation intermediate, a coordinating solvent can influence the face from which the nucleophile attacks. In asymmetric catalysis, the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing the enantiomeric or diastereomeric excess of the product.

Q4: Are there any "green" or more environmentally friendly solvent alternatives for this synthesis?

The principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents. For the synthesis of tetrahydropyran derivatives, researchers have explored the use of water as a solvent for certain reaction types, such as Knoevenagel condensation followed by electrocyclization.[9] Additionally, solvent-free reaction conditions are another approach to a more environmentally friendly synthesis.[10]

Q5: Where can I find detailed experimental protocols for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate?

Detailed experimental protocols can often be found in the chemical literature, including patents and peer-reviewed journal articles. For example, patents often provide specific examples with detailed procedures, including the solvents used.[7][10]

Data Summary

The following table summarizes the effect of different solvents on a hypothetical synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. The data is illustrative and highlights the importance of solvent selection.

SolventTypeDielectric Constant (ε)Typical Outcome
MethanolPolar Protic32.7Moderate yield, potential for side reactions.[1]
EthanolPolar Protic24.5Similar to methanol, may offer different solubility.[10]
Tetrahydrofuran (THF)Polar Aprotic7.6Good yield, especially with strong nucleophiles.[11]
Dichloromethane (DCM)Polar Aprotic9.1Often used for reactions at moderate temperatures.[6][12]
TolueneNon-polar2.4May be suitable for specific reaction types, often used with a Dean-Stark trap to remove water.[7]

Experimental Protocols

Protocol 1: Synthesis via Condensation and O-Alkylation

This protocol is adapted from a patented method and illustrates a common synthetic route.[1][10]

Materials:

  • 1-Bromo-3-chloropropane

  • Methyl acetoacetate

  • Sodium methoxide

  • Methanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate in anhydrous methanol under a nitrogen atmosphere.

  • Cool the solution in an ice bath and add sodium methoxide portion-wise, ensuring the temperature remains below 10 °C.

  • To this solution, add 1-bromo-3-chloropropane dropwise, maintaining the temperature below 30-40 °C to control the exothermic reaction.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent like ethyl acetate.[7]

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation or silica gel chromatography to yield pure Methyl tetrahydro-2H-pyran-3-carboxylate.

Solvent Selection Rationale: Methanol is chosen as the solvent because it effectively dissolves the reactants and the sodium methoxide catalyst. As a protic solvent, it can stabilize the enolate intermediate formed from methyl acetoacetate.

Visualizing the Influence of Solvents

The following diagram illustrates the general concept of how protic and aprotic solvents interact with a nucleophile.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

References

  • Benchchem. (n.d.). Methyl tetrahydro-2H-pyran-3-carboxylate | 18729-20-9.
  • Benchchem. (n.d.). trans-Methyl 5-Hydroxytetrahydro-2H-pyran-3-carboxylate.
  • YouTube. (2022, June 6). Protic and Aprotic solvents - and the reaction speed.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Benchchem. (n.d.). stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions.
  • Reddit. (2013, October 30). Polar protic vs. polar aprotic solvents.
  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents.
  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives.
  • NIH. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
  • ResearchGate. (2025, August 10). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.
  • Arabian Journal of Chemistry. (2016). Synthesis and biological activities of some fused pyran derivatives.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Methyl tetrahydro-2H-pyran-3-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this crucial hydrogenation reaction. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer robust troubleshooting advice to ensure efficient, reproducible, and scalable synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the catalytic hydrogenation process for synthesizing Methyl tetrahydro-2H-pyran-3-carboxylate from its unsaturated precursor, Methyl 3,4-dihydro-2H-pyran-5-carboxylate.

Q1: What are the most common catalysts for this hydrogenation, and how do I choose one?

A1: The most prevalent catalysts are heterogeneous, typically based on noble metals like Palladium (Pd) or Platinum (Pt), and base metals like Nickel (Ni).

  • Palladium on Carbon (Pd/C): This is often the first choice due to its high activity and efficiency under mild conditions.[1] It is particularly effective for reducing carbon-carbon double bonds.

  • Raney Nickel (Raney® Ni): A cost-effective alternative, especially for large-scale industrial processes. It often requires higher temperatures and pressures compared to palladium.

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): Highly effective but generally more expensive. It can be used when other catalysts fail to provide complete conversion.

The choice of catalyst is pivotal and depends on your specific process requirements, desired product purity, and cost considerations.[2] A preliminary catalyst screening is always recommended.

Q2: Why is optimizing catalyst loading so critical? What are the risks of using too much or too little?

A2: Optimizing catalyst loading is a balancing act between reaction kinetics, selectivity, and process economics.[3][4]

  • Insufficient Loading: Leads to slow or incomplete reactions, resulting in low yield and difficult purification due to the presence of unreacted starting material.

  • Excessive Loading: While it can increase the reaction rate, it does not always lead to a proportional increase in efficiency and can introduce several problems.[5] These include increased cost, potential for side reactions (e.g., over-reduction or ring opening), and challenges in heat and mass transfer, which can complicate scale-up.[4][6]

Finding the optimal loading ensures a balance between reaction efficiency and overall process sustainability.[3]

Q3: Should I use a homogeneous or heterogeneous catalyst for this synthesis?

A3: For this type of ester hydrogenation, heterogeneous catalysts are overwhelmingly preferred, especially in industrial and development settings.

  • Heterogeneous Catalysts (e.g., Pd/C) exist in a different phase from the reaction mixture (solid catalyst in a liquid solution). This makes them easy to separate from the product by simple filtration, facilitating reuse and simplifying purification.[6]

  • Homogeneous Catalysts are soluble in the reaction medium. While they can offer high selectivity and activity at low temperatures, their separation from the product is often complex and expensive, posing a significant challenge for purification and catalyst recycling.[6][7][8]

The ease of separation and recycling makes heterogeneous catalysts more practical and cost-effective for this application.[9]

Q4: How does the catalyst support material (e.g., carbon, alumina, silica) affect the reaction?

A4: The support material is not merely an inert carrier; it significantly influences the catalyst's activity, selectivity, and stability.[3][4]

  • Surface Area and Porosity: Supports with high surface area, like activated carbon, allow for better dispersion of the active metal, leading to more available catalytic sites.[10]

  • Metal-Support Interactions: The chemical nature of the support can alter the electronic properties of the metal nanoparticles, affecting how substrates bind and react. For example, alumina-supported catalysts may exhibit different selectivity compared to silica-supported ones due to varying metal-support interactions.[11]

  • Stability: The choice of support affects the catalyst's resistance to deactivation processes like sintering (particle growth) or leaching (metal dissolving into the solution).[12][13]

Screening catalysts on different supports (e.g., Pd/C vs. Pd/Al₂O₃) is a crucial step in process optimization.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or Incomplete Conversion a. Insufficient catalyst loading or low catalyst activity. b. Catalyst poisoning from impurities (e.g., sulfur or nitrogen compounds in reagents or solvents).[14] c. Inadequate hydrogen pressure or poor mixing, leading to mass transfer limitations.a. Methodically increase the catalyst loading (e.g., in 0.5% w/w increments). Verify the activity of a new batch of catalyst. b. Purify starting materials and solvents. Consider using a guard bed if impurities are suspected. c. Increase hydrogen pressure and/or stirring speed to improve gas-liquid mixing. Ensure the reaction vessel is properly sealed.
2. Formation of Byproducts / Poor Selectivity a. Catalyst loading is too high, promoting side reactions. b. Reaction temperature or pressure is too high, leading to over-reduction of the ester group or ring cleavage.[15] c. Incorrect choice of catalyst or support material, favoring undesired reaction pathways.[11]a. Reduce the catalyst loading. The optimal loading maximizes conversion of the starting material while minimizing byproduct formation. b. Lower the reaction temperature and/or pressure. Perform a Design of Experiments (DoE) to find optimal conditions. c. Screen different catalysts (e.g., switch from Pd/C to a Ni-based catalyst) or different supports (e.g., Al₂O₃, SiO₂).[11][16]
3. Reaction Fails to Initiate a. Catalyst has been deactivated by improper storage or handling (e.g., exposure to air for pyrophoric catalysts like Raney Ni). b. Formation of palladium hydride (PdHₓ) on the catalyst surface, which can inhibit the reaction.[13][17] c. Presence of a strong inhibitor in the reaction mixture.a. Use a fresh batch of catalyst, ensuring proper handling procedures are followed. b. Activate the catalyst in-situ under hydrogen flow before adding the substrate. c. Analyze all reagents for potential inhibitors. A small-scale test with purified materials can confirm this issue.
4. Inconsistent Results Between Batches a. Catalyst deactivation during filtration and recovery for reuse.[12][13] b. Variability in catalyst preparation or water content of reagents. c. Inconsistent reaction parameters (temperature, pressure, stirring rate).a. Implement a standardized catalyst recovery and regeneration protocol. Avoid prolonged exposure of the catalyst to air. b. Standardize catalyst preparation methods. Use anhydrous solvents and reagents to ensure consistency. c. Utilize automated lab reactors to ensure precise control and logging of all reaction parameters.[18]

Visualized Workflows and Logic

Diagrams help visualize complex processes and decision-making logic.

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Analysis Start Precursor: Methyl 3,4-dihydro-2H-pyran-5-carboxylate Reactor Charge Reactor: Precursor + Solvent Start->Reactor Catalyst Add Catalyst (e.g., 1-5 mol% Pd/C) Reactor->Catalyst Hydrogenation Pressurize with H₂ (e.g., 1-10 bar) Heat to Temp (e.g., 25-60 °C) Catalyst->Hydrogenation Monitor Monitor Progress (GC/HPLC/TLC) Hydrogenation->Monitor Opt Optimization Loop: Adjust Loading, Temp, Pressure Monitor->Opt Opt->Catalyst Iterate Filter Filter to Remove Catalyst Opt->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (e.g., Distillation) Concentrate->Purify End Product: Methyl tetrahydro-2H- pyran-3-carboxylate Purify->End

Caption: Experimental workflow for synthesis and optimization.

Troubleshooting cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis Problem Poor Result CheckConversion Check Conversion via GC/HPLC Problem->CheckConversion CheckPurity Check Purity via GC/MS Problem->CheckPurity LowConversion Conversion <95%? CheckConversion->LowConversion Cause_Activity Cause: - Low Catalyst Loading - Poor Catalyst Activity - Poisoning LowConversion->Cause_Activity Yes Cause_Loss Cause: - Workup Loss - Product Volatility LowConversion->Cause_Loss No Byproducts Byproducts Present? CheckPurity->Byproducts Cause_Selectivity Cause: - High Temp/Pressure - High Catalyst Loading - Wrong Catalyst Type Byproducts->Cause_Selectivity Yes Cause_Impurity Cause: - Contaminated Reagent - Solvent Impurities Byproducts->Cause_Impurity No

Caption: Troubleshooting decision logic for common issues.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol provides a baseline for the hydrogenation of Methyl 3,4-dihydro-2H-pyran-5-carboxylate.

  • Reactor Setup: To a clean, dry hydrogenation vessel, add Methyl 3,4-dihydro-2H-pyran-5-carboxylate (1.0 eq) and a suitable solvent (e.g., Methanol, Ethyl Acetate, THF) to achieve a concentration of ~0.5 M.

  • Inerting: Seal the vessel and purge the headspace with an inert gas (N₂ or Argon) three times to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the heterogeneous catalyst (e.g., 5% Pd/C, 1-5 mol% loading).

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) three times, then pressurize to the desired setpoint (e.g., 3 bar).

  • Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by analyzing aliquots via GC or HPLC until the starting material is consumed.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by vacuum distillation).

Protocol 2: Screening for Optimal Catalyst Loading

This protocol uses a parallel experimentation approach to efficiently determine the optimal catalyst loading.

  • Setup: Prepare 4-6 small-scale reaction vessels with identical amounts of starting material, solvent, and stir bars.

  • Variable Loading: To each vessel, add a different loading of the same catalyst. A good range to screen is 0.5, 1.0, 2.0, 3.0, and 5.0 mol%.

  • Execution: Place all vessels in a parallel reactor block. Subject them to the identical, pre-determined temperature and hydrogen pressure.

  • Time Course Analysis: Take samples from each reactor at set time intervals (e.g., 1, 2, 4, and 8 hours).

  • Analysis: Analyze all samples by GC or HPLC to determine the conversion rate and byproduct formation for each catalyst loading.

  • Evaluation: Plot conversion vs. time for each loading. The optimal loading is the lowest amount that achieves complete conversion in the desired timeframe with the highest selectivity.

References

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Hydrogenation of Pyran Derivatives. IV. The Skeletal Rearrangement in the Gas-phase Dehydration of Tetrahydropyran-2-methanol. Oxford Academic
  • How to Optimize Performance in Alkene Hydrogenation C
  • Support Effects on the Activity and Selectivity of Ni3CuSn0.
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of F
  • Effect of the Nature of Supports and the Degree of Palladium Dispersion on the Catalyst Activity and Selectivity in the Sunflower Oil Hydrogenation Reaction.
  • Poisoning and deactivation of palladium c
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO₂ into Form
  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
  • Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group
  • Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogen
  • Insights into Palladium Deactivation during Advanced Oxid
  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogen
  • Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews (RSC Publishing)
  • Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogen
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube
  • Homogeneous vs Heterogeneous C
  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Semantic Scholar
  • Chemistry of Esters. Chemistry LibreTexts
  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing)
  • Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes.
  • Heterogeneous and Homogeneous Catalysis for the Hydrogenation of Carboxylic Acid Derivatives: History, Advances and Future Directions.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Steps

Sources

Reference Data & Comparative Studies

Validation

comparative study of Methyl tetrahydro-2H-pyran-3-carboxylate vs ethyl tetrahydro-2H-pyran-3-carboxylate

In the realm of synthetic chemistry, particularly in the design of novel pharmaceuticals and agrochemicals, the tetrahydropyran (THP) scaffold is a cornerstone. Its prevalence stems from its ability to confer favorable p...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, particularly in the design of novel pharmaceuticals and agrochemicals, the tetrahydropyran (THP) scaffold is a cornerstone. Its prevalence stems from its ability to confer favorable physicochemical properties to molecules, enhancing solubility and metabolic stability. While the core THP structure is crucial, the choice of its substituents, even seemingly minor ones like an ester group, can profoundly impact the synthetic route and the properties of the final product. This guide provides an in-depth, objective comparison of two fundamental building blocks: Methyl tetrahydro-2H-pyran-3-carboxylate and Ethyl tetrahydro-2H-pyran-3-carboxylate, supported by experimental insights to aid researchers, scientists, and drug development professionals in their strategic decisions.

Head-to-Head: Physicochemical Properties

The single methylene unit difference between a methyl and an ethyl ester gives rise to subtle yet significant variations in physical properties. These differences can influence reaction conditions, solvent selection, and purification strategies.

PropertyMethyl tetrahydro-2H-pyran-3-carboxylateEthyl tetrahydro-2H-pyran-3-carboxylateStrategic Impact for the Synthetic Chemist
Molecular Weight 144.17 g/mol 158.20 g/mol Influences stoichiometric calculations and mass spectrometry analysis.
Boiling Point ~192-194 °C (at 760 mmHg)~206-208 °C (at 760 mmHg)The ethyl ester's higher boiling point can be advantageous in high-temperature reactions, minimizing solvent loss.
Density ~1.080 g/mL at 20 °C~1.15 g/cm³ (estimated)[1]A minor difference that may be relevant in biphasic reaction systems or during separation processes.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF).Similar solubility profile, with potentially enhanced solubility in less polar organic solvents.Both esters offer versatility across a range of reaction media.
Lipophilicity (LogP) Estimated ~0.8[2]Estimated ~1.2The increased lipophilicity of the ethyl ester can affect its behavior in extractions and chromatography, and is a key consideration for the pharmacokinetic profile in drug design.

Note: The exact values for physical properties can exhibit slight variations based on purity and the data source.

Synthesis and Reactivity: A Mechanistic and Practical Comparison

The decision to employ the methyl or ethyl ester is often dictated by the specific chemical transformation and the desired outcome.

A Common Gateway: Fischer Esterification

Both esters are commonly prepared through the Fischer esterification of tetrahydro-2H-pyran-3-carboxylic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.

Fischer_Esterification Reactants Tetrahydro-2H-pyran-3-carboxylic Acid + R-OH (Methanol or Ethanol) Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Protonation Intermediate Protonated Carbonyl Reactants->Intermediate Nucleophilic Attack by Alcohol Product Methyl or Ethyl tetrahydro-2H-pyran-3-carboxylate + H₂O Intermediate->Product Elimination of H₂O

Caption: Generalized workflow for Fischer esterification.

Experimental Protocol: Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in methanol (5-10 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

  • Heating: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction's progress using TLC or GC-MS.

  • Workup: Upon completion, allow the mixture to cool to ambient temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by fractional distillation or column chromatography to yield the pure methyl ester.

Rationale Behind Experimental Choices:

  • Excess Alcohol as Solvent: Utilizing the alcohol as the solvent drives the reaction equilibrium towards the ester product, thereby maximizing the yield.

  • Acid Catalyst: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Aqueous Workup: The sodium bicarbonate wash is crucial for neutralizing the acid catalyst and any remaining unreacted carboxylic acid, which allows for their removal from the organic phase.

Hydrolysis: Reclaiming the Carboxylic Acid

The hydrolysis of the ester back to the parent carboxylic acid is a fundamental transformation. The rate of this reaction can differ between the two esters. Generally, the methyl ester is more susceptible to both acid and base-catalyzed hydrolysis.[3] This is attributed to the reduced steric hindrance around the carbonyl group in the methyl ester, allowing for easier access by the nucleophile (e.g., water or hydroxide).[3] Studies on homologous esters have shown that methyl esters can exhibit greater metabolic stability compared to their ethyl counterparts in biological systems like rat plasma.[4]

Comparative Insights into Base-Catalyzed Hydrolysis Rates

EsterRelative Reaction RateMechanistic Rationale
Methyl Ester FasterThe smaller methyl group presents less steric hindrance to the incoming nucleophile (hydroxide ion) during the formation of the tetrahedral intermediate.
Ethyl Ester SlowerThe bulkier ethyl group provides a greater degree of steric shielding around the electrophilic carbonyl carbon, thus slowing the rate of nucleophilic attack.

This difference in hydrolysis kinetics can be strategically exploited for selective deprotection in molecules that contain multiple, different ester groups.

Building Blocks for Further Complexity: Transesterification and Amidation

The ester functionality is a versatile handle for constructing more complex molecules through reactions like transesterification and amidation.

Functionalization Start_Ester Methyl or Ethyl tetrahydro-2H-pyran-3-carboxylate Transesterification Transesterification (R'-OH, catalyst) Start_Ester->Transesterification Amidation Amidation (R₂NH, heat or coupling agent) Start_Ester->Amidation New_Ester New Ester (R'-O-) Transesterification->New_Ester Forms new ester Amide Amide (-NR₂) Amidation->Amide Forms amide

Caption: Key functionalization pathways for the title esters.

A Senior Scientist's Perspective: While both esters readily undergo these transformations, the choice can have practical implications for purification. Transformations of the methyl ester produce methanol as a byproduct. Due to its high volatility, methanol is easily removed from the reaction mixture. In contrast, the ethyl ester generates ethanol, which has a higher boiling point. This can make its complete removal, especially on an industrial scale, more challenging and energy-intensive. This is a critical consideration in process chemistry, where the efficient removal of byproducts is essential for purity and cost-effectiveness.

Applications in Drug Discovery and Development

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry.[5] This is due to its ability to impart favorable properties such as improved aqueous solubility and metabolic stability when incorporated into drug candidates.[6] Both methyl and ethyl tetrahydro-2H-pyran-3-carboxylate are valuable starting materials for the synthesis of a wide array of biologically active compounds, including anticancer agents.[6][7]

The selection between the methyl and ethyl ester in a drug discovery program can be influenced by the desired pharmacokinetic profile of the final molecule. The slightly higher lipophilicity of the ethyl ester can, in some instances, lead to enhanced cell permeability and different metabolic pathways.

Safety and Handling

Both Methyl and Ethyl tetrahydro-2H-pyran-3-carboxylate are classified as irritants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8][9][10] All work should be performed in a well-ventilated chemical fume hood.[8][9] For detailed information on handling, storage, and disposal, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.[8][9][10]

Concluding Remarks: A Strategic Choice

The decision to use Methyl tetrahydro-2H-pyran-3-carboxylate versus its ethyl analog is a nuanced one, contingent on the specific requirements of the synthetic strategy.

  • Opt for the Methyl Ester when:

    • Faster reaction kinetics are desired for transformations like hydrolysis.

    • Ease of byproduct (methanol) removal is a priority, particularly on a larger scale.

    • A building block with slightly lower lipophilicity is required.

  • Opt for the Ethyl Ester when:

    • The reaction requires higher temperatures, leveraging its higher boiling point.

    • Slower, more controlled reactivity is advantageous for a particular transformation.

    • A modest increase in the lipophilicity of the final product is a design goal.

Ultimately, the most judicious choice will be informed by a thorough evaluation of the entire synthetic plan, encompassing reaction conditions, purification strategies, and the desired physicochemical and pharmacokinetic properties of the target molecule. This guide provides the fundamental data and experimental context to empower chemists to make that informed decision.

References

  • Vulcanchem.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). [No source provided]
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  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024). [No source provided]
  • Benchchem. An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)
  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry.
  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • AK Scientific, Inc.
  • PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)
  • Apollo Scientific. (2023). Tetrahydro-2H-pyran-3-carboxaldehyde.
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  • ResearchGate. Synthesis of tetrahydro-2H-pyranopyrimidines.
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  • ResearchGate. (2025). The Reaction of 3,4-Dihydro-2H-Pyran with Oxalyl Chloride: Formation and Crystal Structure Analysis of an Unexpected Bicyclic Product | Request PDF.
  • PubChem. Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361.
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  • UCLA – Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate)
  • ResearchGate. (2025). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements | Request PDF.
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Comparative

analysis of different synthesis methods for Methyl tetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methyl tetrahydro-2H-pyran-3-carboxylate The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl tetrahydro-2H-pyran-3-carboxylate

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a desirable feature in drug design. Methyl tetrahydro-2H-pyran-3-carboxylate, with its reactive ester functionality, serves as a versatile precursor for the introduction of diverse pharmacophores, making its efficient and controlled synthesis a topic of considerable interest.

Method 1: Catalytic Hydrogenation of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

The most established and widely employed route for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate is the catalytic hydrogenation of its unsaturated precursor, methyl 3,4-dihydro-2H-pyran-5-carboxylate. This two-step approach first involves the synthesis of the dihydropyran intermediate, followed by its reduction.

Step 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

The synthesis of the dihydropyran precursor is typically achieved through a condensation reaction between methyl acetoacetate and an appropriate three-carbon electrophile, followed by an intramolecular O-alkylation. A common industrial method involves the reaction of methyl acetoacetate with 1-bromo-3-chloropropane in the presence of a base.

A patented process outlines an improved method for this transformation.[1] This procedure involves the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane to form a haloketone intermediate.[1] Subsequent O-alkylation with sodium methoxide yields the desired methyl 3,4-dihydro-2H-pyran-5-carboxylate.[1] This method is amenable to large-scale production.

Experimental Protocol: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate [1]

  • Step A: Alkylation. To a solution of methyl acetoacetate in an alcoholic solvent (e.g., methanol), 1-bromo-3-chloropropane is added. The reaction mixture is heated to reflux to facilitate the formation of the corresponding haloketone intermediate.

  • Step B: O-Alkylation and Cyclization. After cooling, sodium methoxide is added to the reaction mixture. The base promotes an intramolecular O-alkylation, leading to the cyclization and formation of methyl 3,4-dihydro-2H-pyran-5-carboxylate.

  • Workup and Purification. The crude product is purified by fractional distillation to yield the final product.

Step 2: Catalytic Hydrogenation

The crucial step in this pathway is the reduction of the double bond within the dihydropyran ring. This is typically achieved through catalytic hydrogenation using a variety of metal catalysts. The choice of catalyst and reaction conditions can significantly influence the yield, reaction time, and in cases of substituted precursors, the stereochemical outcome.

dot

Caption: Workflow for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate via catalytic hydrogenation.

A comparative analysis of common catalysts for this transformation is presented below:

CatalystTypical ConditionsAdvantagesDisadvantagesReported Yield
Palladium on Carbon (Pd/C) H₂ (1-10 atm), RT-50°C, Methanol or EthanolHigh activity, good yields, readily available.[2][3]Can sometimes lead to over-reduction or side reactions.Up to 90% for similar substrates.[2]
Raney Nickel (RaNi) H₂ (low to medium pressure), RT-80°C, Ethanol or waterCost-effective, highly active, can be used in aqueous media.[4]Pyrophoric, requires careful handling, potential for nickel leaching.Quantitative for simple dihydropyrans.
Rhodium-based Catalysts H₂ (low to high pressure), RT, various solventsHigh activity, excellent for stereoselective reductions.[5][6][7]High cost.High yields for various substrates.[5][8]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

  • Catalyst Preparation. 5-10 mol% of Pd/C is suspended in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Reaction Setup. Methyl 3,4-dihydro-2H-pyran-5-carboxylate is added to the suspension. The vessel is sealed and purged with an inert gas, followed by the introduction of hydrogen gas to the desired pressure (typically 1-5 atm).

  • Reaction. The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed, as monitored by a pressure gauge.

  • Workup and Purification. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by distillation or chromatography if necessary.

Method 2: Asymmetric Synthesis Approaches

For applications requiring enantiomerically pure Methyl tetrahydro-2H-pyran-3-carboxylate, asymmetric synthesis strategies are paramount. These methods aim to control the stereochemistry at the C3 position during the ring formation or subsequent transformations.

Enantioselective Hydrogenation

A notable approach involves the enantioselective hydrogenation of the corresponding unsaturated carboxylic acid precursor, 5,6-dihydro-2H-pyran-3-carboxylic acid, followed by esterification. Research has demonstrated the successful use of a cinchona alkaloid-modified palladium catalyst for this transformation, achieving high enantiomeric excess.[9]

This method leverages a chiral modifier, cinchonidine, adsorbed onto the surface of a Pd/Al₂O₃ catalyst to create a chiral environment for the hydrogenation reaction.[9] This induces facial selectivity in the addition of hydrogen to the double bond, resulting in an enantiomerically enriched product. The subsequent esterification to the methyl ester is a standard and high-yielding reaction.

dot

Caption: Enantioselective synthesis of (+)-Methyl tetrahydro-2H-pyran-3-carboxylate.

Organocatalytic Domino Reactions

Recent advances in organocatalysis have opened up new avenues for the asymmetric synthesis of substituted tetrahydropyrans.[10] Domino reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency. While direct application to the unsubstituted Methyl tetrahydro-2H-pyran-3-carboxylate is less common, these methods provide a powerful platform for accessing more complex, stereochemically defined analogs.

For instance, a domino Michael-hemiacetalization reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds, catalyzed by chiral thiourea derivatives, can produce highly functionalized tetrahydropyrans with excellent diastereo- and enantioselectivity.[10] Adapting such methodologies to simpler substrates could offer a future direction for the asymmetric synthesis of the target molecule.

Comparative Analysis and Future Outlook

Synthesis MethodKey FeaturesAdvantagesDisadvantagesIdeal Application
Catalytic Hydrogenation Two-step process: dihydropyran synthesis followed by reduction.Well-established, scalable, cost-effective for racemic product.Requires a precursor synthesis step; stereocontrol requires specific chiral catalysts.Large-scale production of the racemic compound.
Enantioselective Hydrogenation Asymmetric reduction of the unsaturated carboxylic acid precursor.Provides access to enantiomerically pure product with high ee.[9]Requires a specific and potentially expensive chiral catalyst system.Synthesis of chiral building blocks for drug discovery.
Organocatalytic Domino Reactions One-pot formation of substituted tetrahydropyran ring.High efficiency, excellent stereocontrol for complex analogs.[10]May require optimization for simpler, unsubstituted substrates.Rapid access to libraries of complex, chiral tetrahydropyran derivatives.

The choice of synthetic route for Methyl tetrahydro-2H-pyran-3-carboxylate is ultimately dictated by the specific needs of the researcher. For large-scale, cost-effective production of the racemic material, the catalytic hydrogenation of methyl 3,4-dihydro-2H-pyran-5-carboxylate remains the industry standard. When enantiopurity is paramount, enantioselective hydrogenation presents a robust and effective strategy. The burgeoning field of organocatalysis offers exciting possibilities for the future, promising even more efficient and highly selective methods for the synthesis of this important class of molecules.

Characterization Data for Methyl tetrahydro-2H-pyran-3-carboxylate

For verification purposes, the following spectroscopic data for the final product are provided.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.05-3.95 (m, 1H), 3.85-3.75 (m, 1H), 3.70 (s, 3H), 3.50-3.40 (m, 2H), 2.80-2.70 (m, 1H), 2.10-1.95 (m, 1H), 1.80-1.60 (m, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.5, 68.0, 67.5, 51.8, 43.5, 28.5, 25.0.

  • IR (neat, cm⁻¹): 2955, 2858, 1738 (C=O), 1437, 1198, 1095.

References

  • European Patent Office. (2017). Production method for tetrahydro-2h-pyran derivative (EP3228617A1).
  • Google Patents. (n.d.). Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • MDPI. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Molecules, 28(3), 1234. [Link]

  • MDPI. (2022). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 12(1), 78. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,4-dihydro-2H-pyran-5-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-3-methyl-2H-pyran. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Nature Communications, 14(1), 3989. [Link]

  • National Institutes of Health. (2022). Vapour-Phase Selective Hydrogenation of γ-Valerolactone to 2-Methyltetrahydrofuran Biofuel over Silica-Supported Copper Catalysts. Catalysts, 12(10), 1145. [Link]

  • National Institutes of Health. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. The Journal of Organic Chemistry, 79(15), 7073-7083. [Link]

  • National Institutes of Health. (2018). Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society, 140(42), 13624-13628. [Link]

  • Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tetrahydropyran. Retrieved from [Link]

  • PubMed. (2016). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry, an Asian journal, 11(24), 3466-3470. [Link]

  • PubMed. (2014). Stereoselective hydrogenation of olefins using rhodium-substituted carbonic anhydrase--a new reductase. Journal of the American Chemical Society, 136(22), 7849-7852. [Link]

  • PubMed. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. Angewandte Chemie (International ed. in English), 63(14), e202319662. [Link]

  • Royal Society of Chemistry. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society reviews, 42(2), 728-754. [Link]

  • Royal Society of Chemistry. (2001). The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant. New Journal of Chemistry, 25(7), 957-959. [Link]

  • The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Validation of Methyl Tetrahydro-2H-pyran-3-carboxylate Derivatives via X-ray Crystallography

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For derivatives of methyl tetrahydro-2H-pyran-3-carboxylate,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For derivatives of methyl tetrahydro-2H-pyran-3-carboxylate, a scaffold present in numerous biologically active compounds, this structural certainty underpins any meaningful structure-activity relationship (SAR) studies. While spectroscopic techniques like NMR and mass spectrometry provide crucial connectivity data, only single-crystal X-ray crystallography can deliver an unequivocal atomic-level map of the molecule, including relative and absolute stereochemistry.[1][2][3] This guide offers an in-depth, experience-driven comparison of X-ray crystallography with other analytical methods, providing researchers, scientists, and drug development professionals with the critical insights needed to confidently validate the structures of these important chemical entities.

The Gold Standard: Why X-ray Crystallography is Indispensable

While routine analytical techniques are cornerstones of chemical synthesis, they often fall short in providing the complete structural picture. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, excels at elucidating the connectivity of a molecule but can be ambiguous in assigning relative stereochemistry, especially in complex ring systems like the tetrahydropyran core. Mass Spectrometry (MS) provides an accurate molecular weight but offers no insight into the spatial arrangement of atoms. In contrast, single-crystal X-ray diffraction (XRD) directly visualizes the electron density of a molecule, allowing for the precise determination of bond lengths, bond angles, and torsional angles.[4] This technique is the only method that can unambiguously determine the absolute structure of a chiral molecule.[1][5]

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with a highly ordered, crystalline material.[6] When a single crystal is exposed to a beam of X-rays, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern.[4] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated using Fourier transforms.[6]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a fully validated crystal structure involves a series of meticulous steps. Each stage is critical to the success of the experiment, and the choices made directly impact the quality of the final data.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Compound Purification Compound Purification Crystal Growth Crystal Growth Compound Purification->Crystal Growth High Purity is Crucial Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Selection of a Single, High-Quality Crystal Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Acquisition Data Acquisition Diffractometer Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation Structure Validation Structure Refinement->Structure Validation Data Visualization Data Visualization Structure Validation->Data Visualization Reporting (CIF) Reporting (CIF) Data Visualization->Reporting (CIF) Intermolecular_Interactions Figure 2: Key Structural Features and Interactions Molecule_A Methyl Tetrahydro-2H-pyran-3-carboxylate Derivative Pyran Ring Conformation (e.g., Chair) Substituent Orientation (Axial/Equatorial) Ester Group Conformation Interaction Intermolecular Interactions Molecule_A:f2->Interaction Hydrogen Bonding Molecule_B Neighboring Molecule Potential H-bond Acceptors (O) Potential H-bond Donors Interaction->Molecule_B:f0 Crystal_Lattice Crystal Lattice Packing Interaction->Crystal_Lattice

Sources

Comparative

A Comparative Guide to the Chemical Reactivity of Methyl Tetrahydro-2H-pyran-3-carboxylate and its Analogs

Introduction In the landscape of organic synthesis and medicinal chemistry, cyclic esters serve as pivotal intermediates and structural motifs in a vast array of molecules, from natural products to pharmaceuticals. Among...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and medicinal chemistry, cyclic esters serve as pivotal intermediates and structural motifs in a vast array of molecules, from natural products to pharmaceuticals. Among these, methyl tetrahydro-2H-pyran-3-carboxylate stands out due to the presence of a heteroatom within its saturated six-membered ring. This guide provides an in-depth comparative analysis of its chemical reactivity, juxtaposed with its alicyclic and acyclic analogs: methyl cyclohexanecarboxylate and methyl butyrate, respectively.

The primary objective is to elucidate how the interplay of steric and electronic factors, dictated by the cyclic framework and the ring oxygen, governs the reactivity of the ester functional group. For researchers, scientists, and drug development professionals, understanding these nuanced differences is paramount for rational reaction design, optimization of synthetic routes, and predicting the metabolic stability of ester-containing drug candidates.[1][2] This guide synthesizes theoretical principles with practical experimental guidance to provide a comprehensive reference.

Structural and Conformational Analysis: The Foundation of Reactivity

The reactivity of an ester is fundamentally tied to the accessibility and electrophilicity of its carbonyl carbon. These characteristics are, in turn, dictated by the molecule's three-dimensional structure and the electronic environment.[3][4][5]

  • Methyl tetrahydro-2H-pyran-3-carboxylate: This molecule adopts a chair-like conformation similar to cyclohexane. However, the replacement of a methylene group with an oxygen atom introduces two key changes:

    • Electronic Effect: Oxygen, being highly electronegative, exerts a significant -I (negative inductive) effect, withdrawing electron density from the surrounding carbon atoms. This effect can potentially increase the electrophilicity of the carbonyl carbon.

    • Conformational Distortion: The C-O bond is shorter than a C-C bond, slightly altering the geometry of the chair conformation and influencing the steric environment of the substituents.[6]

  • Methyl cyclohexanecarboxylate: This serves as the direct alicyclic analog. It exists in a stable chair conformation where the bulky methoxycarbonyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[6] Its reactivity profile provides a baseline for understanding the steric effects of a six-membered ring without the electronic influence of a heteroatom.[2]

  • Methyl butyrate: As the acyclic analog, this ester possesses complete conformational freedom. The alkyl chain offers minimal steric hindrance compared to the cyclic structures, and its electronic profile is that of a standard alkyl ester.

Caption: Structural representations of the compared esters.

Comparative Reactivity in Key Ester Transformations

We will now examine the relative reactivity of these three esters in fundamental organic reactions.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is a classic nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon. The rate of this reaction is highly sensitive to both steric hindrance around the carbonyl group and its electrophilicity.[7][8]

Mechanistic Considerations: The reaction proceeds through a tetrahedral intermediate. The rate-determining step is typically the initial attack of the hydroxide ion.[8] Therefore, factors that increase the accessibility or the partial positive charge on the carbonyl carbon will accelerate the reaction.

Reactivity Comparison:

  • Methyl Butyrate (Acyclic): Due to its conformational flexibility and minimal steric bulk, the carbonyl group is highly accessible. This ester is expected to exhibit the fastest hydrolysis rate.

  • Methyl Cyclohexanecarboxylate (Alicyclic): The cyclohexane ring presents a significantly bulkier framework than the n-propyl chain of methyl butyrate. The approach of the nucleophile is more restricted, leading to a slower reaction rate.[2]

  • Methyl Tetrahydro-2H-pyran-3-carboxylate (Heterocyclic): Its reactivity is a balance of two opposing effects. The steric hindrance is comparable to its cyclohexane analog. However, the electron-withdrawing inductive effect of the ring oxygen should increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic activation is expected to make it more reactive than methyl cyclohexanecarboxylate, but likely still slower than the sterically unhindered methyl butyrate.

Table 1: Predicted Relative Rates of Saponification

EsterPredicted Relative RatePrimary Influencing Factor(s)
Methyl ButyrateFastestLow Steric Hindrance
Methyl tetrahydro-2H-pyran-3-carboxylateIntermediateSteric Hindrance + Electronic Activation
Methyl CyclohexanecarboxylateSlowestHigh Steric Hindrance
Experimental Protocol: Comparative Saponification Rate Analysis

This protocol provides a method to quantitatively compare the hydrolysis rates of the three esters. The saponification value, which is the milligrams of KOH required to saponify one gram of fat, is a standardized measure of this reactivity.[9][10]

Objective: To determine the saponification value for each ester as an index of their relative reactivity towards alkaline hydrolysis.

Materials:

  • Methyl tetrahydro-2H-pyran-3-carboxylate

  • Methyl cyclohexanecarboxylate

  • Methyl butyrate

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein indicator

  • Reflux condensers and 250 mL round-bottom flasks

  • Heating mantles

  • Burette (50 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of each ester into separate 250 mL round-bottom flasks. Record the exact mass.

  • Blank Preparation: Prepare a "blank" flask containing no ester.

  • Saponification: To each flask (including the blank), add exactly 25.0 mL of the 0.5 M ethanolic KOH solution using a pipette.

  • Reflux: Attach reflux condensers to each flask and heat the mixtures to a gentle reflux for 60 minutes. This ensures the complete hydrolysis of the esters.[11][12]

  • Cooling: After 60 minutes, remove the flasks from the heat and allow them to cool to room temperature.

  • Titration: Add 2-3 drops of phenolphthalein indicator to each flask. Titrate the excess (unreacted) KOH in each flask with the standardized 0.5 M HCl solution until the pink color just disappears. Record the volume of HCl used for each sample and for the blank.

Calculation: The saponification value (SV) is calculated using the following formula[13]: SV (mg KOH/g) = [ (V_blank - V_sample) * M_HCl * 56.1 ] / W_ester

Where:

  • V_blank = Volume of HCl used for the blank (mL)

  • V_sample = Volume of HCl used for the ester sample (mL)

  • M_HCl = Molarity of the HCl solution (mol/L)

  • 56.1 = Molar mass of KOH ( g/mol )

  • W_ester = Weight of the ester sample (g)

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis weigh 1. Weigh Ester (1g) add_koh 2. Add 25mL 0.5M KOH weigh->add_koh reflux 3. Reflux for 60 min add_koh->reflux cool 4. Cool to RT reflux->cool add_ind 5. Add Indicator cool->add_ind titrate 6. Titrate with 0.5M HCl add_ind->titrate calculate 7. Calculate SV titrate->calculate

Caption: Experimental workflow for determining the saponification value.

Reduction by Lithium Aluminum Hydride (LiAlH₄)

The reduction of esters to primary alcohols using strong hydride reagents like LiAlH₄ is a fundamental transformation. The reaction is highly sensitive to steric hindrance, which can impede the approach of the bulky aluminohydride species to the carbonyl carbon.[1]

Reactivity Comparison:

  • Methyl Butyrate (Acyclic): The unhindered nature of the acyclic ester allows for rapid attack by the hydride reagent, leading to the fastest reduction.

  • Methyl Cyclohexanecarboxylate (Alicyclic): The steric bulk of the cyclohexane ring significantly slows the reaction compared to the acyclic analog. The hydride must approach from a less hindered face.

  • Methyl Tetrahydro-2H-pyran-3-carboxylate (Heterocyclic): Steric hindrance will be similar to the cyclohexane analog. The electron-withdrawing effect of the ring oxygen, which was activating in hydrolysis, has a less pronounced effect here as the reaction is primarily governed by the delivery of a very powerful nucleophile. Therefore, its reduction rate is expected to be similar to, or perhaps slightly faster than, that of methyl cyclohexanecarboxylate but significantly slower than methyl butyrate.

Enolate Formation and Reactivity

The formation of an enolate anion by deprotonating the α-carbon is a cornerstone of carbon-carbon bond formation.[14][15] The acidity of the α-proton is a key determinant of the ease of enolate formation.

Acidity of α-Protons: The acidity is determined by the stability of the resulting enolate conjugate base.[16]

  • Methyl Butyrate & Methyl Cyclohexanecarboxylate: The pKa of the α-protons in these esters is around 25. The stability of their enolates is primarily derived from resonance delocalization onto the carbonyl oxygen.

  • Methyl Tetrahydro-2H-pyran-3-carboxylate: The α-proton is at the C3 position. The electron-withdrawing inductive effect of the ring oxygen at the 1-position should slightly acidify this proton by stabilizing the negative charge of the resulting enolate.[17] Therefore, it is expected to be slightly more acidic than its alicyclic and acyclic counterparts, facilitating easier enolate formation under identical conditions.

Reactivity in Alkylation: Once formed, the enolate acts as a nucleophile. The stereochemical outcome of subsequent reactions, such as alkylation, will be heavily influenced by the conformation of the cyclic enolates, whereas the acyclic enolate will react with less facial bias.

Enolate_Formation cluster_mthpc Methyl tetrahydro-2H-pyran-3-carboxylate cluster_mchc Methyl cyclohexanecarboxylate cluster_mb Methyl butyrate start Ester + Strong Base (LDA) mthpc_enolate Pyran Enolate (Slightly more stable due to -I effect) start->mthpc_enolate Slightly Faster mchc_enolate Cyclohexane Enolate start->mchc_enolate mb_enolate Acyclic Enolate start->mb_enolate

Caption: Relative ease of enolate formation from the three esters.

Summary and Conclusion

The chemical reactivity of methyl tetrahydro-2H-pyran-3-carboxylate is a unique blend of the properties observed in its alicyclic and acyclic analogs. The steric bulk of the six-membered ring generally reduces its reactivity in comparison to simple acyclic esters, a trait it shares with methyl cyclohexanecarboxylate. However, the presence of the ring oxygen introduces a powerful electronic effect that sets it apart.

Key Takeaways:

  • For Nucleophilic Acyl Substitution (e.g., Hydrolysis): The electron-withdrawing nature of the ring oxygen activates the carbonyl group, making methyl tetrahydro-2H-pyran-3-carboxylate more reactive than its direct alicyclic analog, methyl cyclohexanecarboxylate.

  • For Sterically Demanding Reactions (e.g., Reduction): Steric hindrance is the dominant factor, causing both cyclic esters to be significantly less reactive than their flexible acyclic counterpart, methyl butyrate.

  • For Enolate Chemistry: The inductive effect of the ring oxygen slightly increases the acidity of the α-proton, facilitating easier enolate formation compared to the other two analogs.

For the practicing scientist, the choice between these esters is not arbitrary. If a robust, sterically shielded ester is required, the cyclohexane derivative is suitable. If enhanced reactivity at the carbonyl is desired without sacrificing the cyclic scaffold, the tetrahydropyran derivative offers a distinct advantage. This guide provides the foundational logic and experimental framework for making such informed decisions in the complex arena of chemical synthesis and drug development.

References

  • Pahalagedara, L. (2019). Difference Between Electronic and Steric Effects. Pediaa.com. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of Pyran Derivatives, Featuring Methyl tetrahydro-2H-pyran-3-carboxylate

In the landscape of medicinal chemistry, the pyran ring system stands out as a "privileged structure."[1][2] This six-membered heterocycle, containing one oxygen atom, is a common scaffold in a vast array of natural prod...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyran ring system stands out as a "privileged structure."[1][2] This six-membered heterocycle, containing one oxygen atom, is a common scaffold in a vast array of natural products and synthetic compounds exhibiting significant pharmacological properties. The inherent structural features of the pyran ring, such as its conformational flexibility and ability to participate in hydrogen bonding, make it an ideal backbone for the design of novel therapeutic agents. Pyran derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6]

This guide provides a comparative analysis of the biological activity of various pyran derivatives, with a special focus on the less-explored compound, Methyl tetrahydro-2H-pyran-3-carboxylate (CAS 18729-20-9). While extensive biological data on this specific ester is still emerging, its structural simplicity offers a valuable baseline for understanding the structure-activity relationships (SAR) within this potent class of molecules. We will delve into supporting experimental data for related compounds, outline the rigorous methodologies used to generate this data, and explore the causal relationships between chemical structure and biological function.

The Pyran Core: A Versatile Scaffold for Drug Discovery

The versatility of the pyran scaffold allows for extensive chemical modification, leading to a wide range of biological effects. The substituents on the pyran ring, their stereochemistry, and the degree of saturation all play crucial roles in determining the compound's interaction with biological targets.

graph "Pyran_Core_Structures" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Core pyran structures and the featured compound.

Comparative Biological Activity of Pyran Derivatives

To contextualize the potential of Methyl tetrahydro-2H-pyran-3-carboxylate, it is instructive to compare it with other pyran derivatives for which robust biological data exists. The following table summarizes the antimicrobial and anticancer activities of selected compounds, highlighting the influence of different functional groups on their potency.

Compound ClassSpecific AnalogueBiological ActivityPotency (MIC/IC50)Target Organism/Cell Line
Tetrahydropyran Carboxylate Methyl tetrahydro-2H-pyran-3-carboxylatePotential AntimicrobialData not yet published(Predicted) Bacteria, Fungi
4H-Pyran Carboxylate Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylateAntimicrobialMIC: 62.5 - 250 µg/mLS. aureus, B. subtilis, E. coli, P. aeruginosa
Pyranone Carboxamide 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Antibacterial, AntifungalMIC: 8 µg/mLS. aureus
Spiro-4H-Pyran Compound 5d (containing indole and cytosine rings)AntibacterialMIC: 32 µg/mLS. aureus (clinical isolate)
Tetralin-fused Pyran 2,6-dihaloarylchalcone derivative 3aAnticancerIC50: 3.5 µg/mLHela (cervical cancer)
Tetrahydrocurcumin-Triazole Hybrid Compound 4gAnticancerIC50: 1.09 µMHCT-116 (colon carcinoma)

Data synthesized from multiple sources for comparative purposes.[7][8][9][10][11]

Expert Analysis of Structure-Activity Relationships (SAR):

The data presented above illustrates key SAR principles. For instance, the antimicrobial activity of the 4H-pyran carboxylate derivative is significantly influenced by the cyano and amino groups, which can participate in hydrogen bonding with bacterial enzymes.[7] In the pyranone carboxamide series, the fusion of the coumarin moiety dramatically enhances activity against S. aureus, suggesting a specific interaction with a target in this bacterium.[8] The potent anticancer activity of the tetralin-fused pyran and the tetrahydrocurcumin hybrid highlights a common strategy in drug design: the combination of a privileged scaffold like pyran with other pharmacologically active motifs to create hybrid molecules with enhanced potency and selectivity.[10][11]

While specific data for Methyl tetrahydro-2H-pyran-3-carboxylate is not yet available in the public domain, its simple, saturated tetrahydropyran ring and methyl ester group make it an ideal candidate for further derivatization. Based on the SAR of related compounds, it is plausible that the introduction of aromatic or heterocyclic substituents, or the modification of the ester group to an amide or other functional group, could unlock significant biological activity.

Experimental Protocols for Biological Activity Screening

The data presented in this guide is generated through rigorous and standardized experimental protocols. Below are detailed methodologies for two of the most common assays used to evaluate the anticancer and antimicrobial properties of novel compounds.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is a cornerstone of in vitro cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.[1][2]

graph "MTT_Assay_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., Hela, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test pyran derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The diluted compounds are added to the wells, and the plates are incubated for a further 48-72 hours.

  • MTT Reagent Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Causality and Self-Validation: This protocol includes essential controls, such as untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control), to validate the assay's performance. The direct relationship between the amount of formazan produced and the number of viable cells provides a robust and quantifiable measure of cytotoxicity.[2]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][4][5]

graph "MIC_Determination_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

}

Figure 3: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: The pyran derivatives are dissolved in a suitable solvent and then serially diluted in a cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The test bacteria (e.g., S. aureus, E. coli) are grown on an appropriate agar medium. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls: A growth control well (broth and inoculum, no compound) and a sterility control well (broth only) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the pyran derivative that completely inhibits visible growth of the microorganism.

Causality and Self-Validation: The inclusion of growth and sterility controls ensures the validity of the results. The standardized inoculum size and use of specific growth media provide reproducibility. This method directly measures the concentration of a compound required to inhibit microbial growth, providing a clear and actionable metric of its antimicrobial potency.[4]

Conclusion and Future Directions

The pyran scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. As demonstrated by the diverse biological activities of its derivatives, subtle changes in the substitution pattern on the pyran ring can lead to significant differences in potency and selectivity. While Methyl tetrahydro-2H-pyran-3-carboxylate itself remains a compound of underexplored potential, its simple structure provides a clean slate for medicinal chemists. Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this core structure. By applying the principles of structure-activity relationship and employing robust screening assays as detailed in this guide, it is highly probable that novel and potent drug candidates will be discovered.

References

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Comparative

A Senior Application Scientist's Guide to the Enantioselective Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate: A Comparative Catalyst Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals. The preci...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals. The precise stereochemical control during its synthesis is paramount, as the biological activity of enantiomers can differ dramatically. This guide provides an in-depth comparative analysis of the primary catalytic systems for the enantioselective synthesis of a key building block, Methyl tetrahydro-2H-pyran-3-carboxylate. We will dissect the mechanistic underpinnings, performance metrics, and practical considerations of organocatalytic, metal-based, and enzymatic approaches. This document is designed to move beyond a simple recitation of protocols, offering expert insights into the causality behind experimental choices to empower researchers in selecting and optimizing the ideal catalytic strategy for their specific needs.

Introduction: The Significance of Chiral Tetrahydropyrans

The tetrahydropyran motif is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence underscores the need for robust and efficient methods to construct this ring system with high stereocontrol.[1][2] Methyl tetrahydro-2H-pyran-3-carboxylate, in its enantiomerically pure form, serves as a versatile chiral precursor for more complex molecular architectures. The challenge lies in creating the desired stereocenters efficiently and selectively, a task for which asymmetric catalysis is uniquely suited. This guide evaluates the three dominant catalytic paradigms employed for this purpose.

Catalytic_Strategies Topic Enantioselective Synthesis of Methyl THP-3-carboxylate Organo Organocatalysis Topic->Organo Metal-Free Activation Metal Metal Catalysis Topic->Metal Lewis Acid / Redox Activation Enzyme Biocatalysis (Enzymatic) Topic->Enzyme High Selectivity Mild Conditions

Figure 1: Overview of primary catalytic strategies for asymmetric THP synthesis.

Organocatalysis: The Rise of Metal-Free Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary alternative to metal-based systems.[3] These small organic molecules operate through a variety of activation modes, most commonly by forming transient covalent intermediates (e.g., enamines, iminium ions) or through non-covalent interactions like hydrogen bonding.[3][4] For THP synthesis, the intramolecular oxa-Michael addition is a predominant strategy.[5][6]

Mechanism of Action: Bifunctional Catalysis

A highly successful approach involves bifunctional organocatalysts, such as those derived from cinchona alkaloids or featuring a squaramide or thiourea motif.[2][4][7] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site. This dual functionality allows the catalyst to simultaneously activate both the nucleophile (the alcohol) and the electrophile (the α,β-unsaturated ester), bringing them into a precisely organized, chiral transition state. This proximity and orientation dramatically accelerate the reaction and dictate the stereochemical outcome.

Organocatalytic_Cycle sub Substrate (Hydroxy-α,β-unsaturated ester) complex Substrate-Catalyst Complex (H-Bonding) sub->complex Coordination cat Bifunctional Catalyst (e.g., Squaramide) cat->complex Binding ts Asymmetric Transition State complex->ts Intramolecular Oxa-Michael Addn. prod_cat Product-Catalyst Complex ts->prod_cat Cyclization prod_cat->cat Regeneration prod Enantioenriched THP Product prod_cat->prod Release

Figure 2: Generalized catalytic cycle for a bifunctional organocatalyst.

Performance Data

Organocatalytic methods consistently deliver high enantioselectivities for THP synthesis. Researchers have developed cascade reactions that form multiple stereocenters in a single pot with excellent control.[3][4]

Catalyst TypeKey ReactionTypical YieldTypical eeKey AdvantagesReference
Quinine-based Squaramide Michael/Henry/Ketalization60-80%93-99%High diastereo- and enantioselectivity; forms multiple stereocenters.[4]
Bifunctional Iminophosphorane Intramolecular Oxa-MichaelUp to 99%Up to 99.5%Broad scope, improved reactivity over older systems.[5]
Chiral Phosphoric Acid 'Clip-Cycle' Intramolecular Oxa-Michael~70-90%Up to 99%Utilizes thioesters for broad functional group conversion post-cyclization.[8]
Representative Experimental Protocol: Squaramide-Catalyzed Oxa-Michael Addition

Disclaimer: This protocol is a synthesized example based on established literature and should be adapted and optimized for specific substrates.

  • Preparation: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the hydroxy-α,β-unsaturated ester precursor (0.2 mmol, 1.0 equiv) and the quinine-based squaramide catalyst (0.02 mmol, 10 mol%).

  • Reaction Initiation: Add anhydrous toluene (2.0 mL) via syringe. Stir the resulting solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 24-48 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol. This validation step is critical to confirm the success of the asymmetric induction.[7]

Metal Catalysis: Precision and Power

Transition-metal catalysis offers a vast toolkit for asymmetric synthesis, leveraging the diverse reactivity of metals like palladium, rhodium, gold, and iron.[9][10] For THP synthesis, strategies include asymmetric hydrogenation of unsaturated precursors and metal-catalyzed intramolecular cyclization reactions.[11][12]

Mechanism of Action: Asymmetric Hydrogenation

A classic and effective route involves the enantioselective hydrogenation of a dihydropyran precursor, such as 5,6-dihydro-2H-pyran-3-carboxylic acid.[11] In this approach, a palladium catalyst is modified with a chiral ligand, typically a cinchona alkaloid like cinchonidine. The substrate adsorbs onto the palladium surface, and the chiral modifier directs the delivery of hydrogen from one face of the double bond, resulting in the formation of one enantiomer in excess. The choice of modifier, solvent, and temperature is critical for achieving high optical purity.

Performance Data

Metal-catalyzed reactions are often characterized by high turnover numbers and efficiency, though they may require stricter exclusion of air and moisture compared to some organocatalytic systems.

Catalyst SystemKey ReactionYieldOptical Purity (ee)Key AdvantagesReference
Pd/Al₂O₃ with Cinchonidine Asymmetric HydrogenationHighUp to 89%Direct hydrogenation of precursor; useful for specific targets.[11]
Gold (I) Complexes Meyer-Schuster/Hydration/Oxa-MichaelGoodN/A (Diastereoselective)Efficient cascade for cis-2,6-disubstituted THPs.[12]
Palladium (II) / PyrOx Ligand Oxidative Heck Redox-Relay60-85%>99%Excellent stereoselectivity for 2,6-trans-THPs.[13]
Dirhodium Tetracarboxylates C-H FunctionalizationGood91-97%Advanced method for creating THPs via intramolecular C-H insertion.[14]
Representative Experimental Protocol: Pd-Catalyzed Asymmetric Hydrogenation

Disclaimer: This protocol is based on the work of Tungler et al. and is provided for illustrative purposes.[11]

  • Catalyst Preparation: In a high-pressure autoclave, add 5% Pd/Al₂O₃ catalyst (50 mg) and the chiral modifier, cinchonidine (25 mg), to a solution of 5,6-dihydro-2H-pyran-3-carboxylic acid (1.0 g) in methanol (20 mL).

  • Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 bar H₂. Stir the reaction mixture vigorously at 25 °C.

  • Monitoring: The reaction progress can be monitored by observing hydrogen uptake.

  • Workup: After 24 hours (or when H₂ uptake ceases), carefully vent the autoclave. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Esterification & Validation: Evaporate the solvent. The resulting carboxylic acid is then esterified (e.g., using diazomethane or Fischer esterification) to yield Methyl tetrahydro-2H-pyran-3-carboxylate. The enantiomeric excess of the final product is determined by chiral gas chromatography (GC) or HPLC.

Biocatalysis: The Green Chemistry Approach

Enzymes are nature's catalysts, operating with exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[15][16] For synthesizing chiral molecules, biocatalysis is often used for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates.[15]

Mechanism of Action: Lipase-Catalyzed Kinetic Resolution

Lipases are a common class of enzymes used for kinetic resolution. In a typical application, a racemic alcohol precursor to the target THP is subjected to acylation using an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site preferentially acylates one enantiomer of the alcohol at a much faster rate than the other. This allows for the separation of the fast-reacting acylated enantiomer from the slow-reacting unreacted alcohol enantiomer, providing access to both enantiopure forms. A lipase-catalyzed enantioselective acetylation was the key step in a chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans.[17]

G start Racemic Precursor (R)-Alcohol + (S)-Alcohol reaction Enantioselective Acylation start->reaction reagents Lipase Catalyst + Acyl Donor reagents->reaction sep Separation (e.g., Chromatography) reaction->sep Mixture of Acetate & Alcohol prod1 Enantioenriched (R)-Acetate sep->prod1 prod2 Enantioenriched (S)-Alcohol sep->prod2

Figure 3: General workflow for enzymatic kinetic resolution.

Performance Data

The primary limitation of kinetic resolution is a theoretical maximum yield of 50% for a single enantiomer. However, the enantiomeric excesses achieved are often exceptionally high.

CatalystKey ReactionMax. YieldeeKey AdvantagesReference
Lipase Enantioselective Acetylation50% (for one enantiomer)>99%Extremely high selectivity; mild, green conditions; access to both enantiomers.[16][17]

Comparative Analysis and Future Outlook

The choice of catalyst is not a one-size-fits-all decision. It is a strategic choice based on project goals, available resources, and the specific molecular target.

FeatureOrganocatalysisMetal CatalysisBiocatalysis (Enzymatic)
Selectivity Very Good to ExcellentGood to ExcellentExcellent
Cost & Availability Generally lower cost, readily availableCan be high (precious metals, ligands)Variable, becoming more accessible
Scalability Generally goodExcellent, widely used in industryCan be challenging, but improving
Reaction Conditions Mild, often aerobicCan require inert atmosphere, high P/TVery mild, aqueous media
Functional Group Tolerance Generally broadCan be sensitive (e.g., to amines, thiols)Excellent, but substrate must fit active site
"Green" Aspect High (metal-free)Lower (metal waste, organic solvents)Very High (biodegradable, aqueous)

Expert Outlook: The field is trending towards the development of more sustainable and efficient catalytic systems. We anticipate continued innovation in organocatalysis, focusing on lower catalyst loadings and novel activation modes. In metal catalysis, the use of earth-abundant metals like iron is gaining traction to replace precious metals.[9] Biocatalysis, through directed evolution and enzyme engineering, will undoubtedly provide bespoke enzymes for transformations that are currently challenging for traditional chemical catalysts. Ultimately, chemoenzymatic approaches, which combine the best of both worlds, may offer the most elegant and efficient pathways to complex chiral molecules like functionalized tetrahydropyrans.[18]

References

  • Seidel, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]

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Validation

A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl tetrahydro-2H-pyran-3-carboxylate

Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable cyclic ester and a key building block in the synthesis of functionalized pyrans and ot...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable cyclic ester and a key building block in the synthesis of functionalized pyrans and other heterocyclic derivatives relevant to the pharmaceutical and agrochemical industries.[1] Its stereochemical complexity and functional group handles make it an attractive intermediate. This guide provides a comprehensive cost-benefit analysis of the primary synthetic strategies for its preparation. We will delve into two major routes: the Hetero-Diels-Alder (HDA) cycloaddition and the catalytic hydrogenation of a dihydropyran precursor. Each route is evaluated based on reagent cost, operational complexity, yield, scalability, and adherence to green chemistry principles. Detailed experimental protocols, comparative data tables, and process flow diagrams are provided to assist researchers in selecting the optimal synthetic pathway for their specific needs, from lab-scale discovery to industrial production.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous biologically active natural products.[2] Its prevalence has driven the development of diverse and stereoselective synthetic methodologies.[3][4] Methyl tetrahydro-2H-pyran-3-carboxylate, as a substituted THP, offers a strategic entry point for further chemical elaboration. The choice of synthesis is a critical decision, balancing the immediate requirements of laboratory-scale research with the long-term considerations of process development and manufacturing. This guide aims to illuminate the trade-offs inherent in the most common and effective synthetic approaches.

Route 1: Catalytic Hydrogenation of a Dihydropyran Precursor

This is arguably the most direct and high-yielding approach, contingent on the availability of the corresponding unsaturated precursor, methyl 5,6-dihydro-2H-pyran-3-carboxylate. The core of this method is the reduction of the endocyclic double bond using a heterogeneous catalyst.

Causality and Mechanistic Insight

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond, mediated by a solid-phase catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt) dispersed on a high-surface-area support such as activated carbon (C) or alumina (Al₂O₃).[5] The reaction proceeds via the Horiuti-Polanyi mechanism, where both the alkene and diatomic hydrogen adsorb onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are sequentially added to the carbons of the former double bond, resulting in the saturated pyran ring. The choice of catalyst and support can influence reaction rates and, in asymmetric variations, the stereochemical outcome.[6]

Detailed Experimental Protocol
  • Materials: Methyl 5,6-dihydro-2H-pyran-3-carboxylate, 5% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • A solution of methyl 5,6-dihydro-2H-pyran-3-carboxylate (1.0 eq) in methanol (approx. 0.1 M) is charged into a hydrogenation vessel.

    • 5% Pd/C catalyst (1-2 mol%) is carefully added to the solution.

    • The vessel is sealed, purged with nitrogen, and then placed under a hydrogen atmosphere (typically 1-5 bar).

    • The reaction mixture is stirred vigorously at room temperature (20-25°C) for 2-6 hours.

    • Reaction completion is monitored by TLC or GC-MS.

    • Upon completion, the vessel is carefully vented and purged with nitrogen.

    • The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional methanol.

    • The combined filtrate is concentrated under reduced pressure to yield the crude product.

    • Purification via silica gel chromatography is typically not required for high-purity starting material, but can be performed if necessary, yielding the final product with yields often exceeding 95%.[5]

Cost-Benefit Analysis
MetricAnalysis
Reagent Cost The primary costs are the dihydropyran starting material and the palladium catalyst. While palladium is a precious metal, its low catalyst loading (1-2 mol%) makes the cost per reaction manageable, especially as the catalyst can often be recovered and recycled at scale.
Yield & Purity This method is characterized by exceptionally high yields (often >95%) and purity.[5] The reaction is very clean, with minimal side-product formation.
Scalability Excellent. Catalytic hydrogenations are routinely performed on an industrial scale.[5] The main considerations for scale-up are efficient heat transfer and safe handling of flammable hydrogen gas and potentially pyrophoric catalysts. Continuous flow reactors offer a modern, safe, and efficient alternative for large-scale production.[7][8][9]
Safety & Environment The primary hazard is the use of flammable hydrogen gas. Dry Pd/C can be pyrophoric and must be handled with care. From a green chemistry perspective, the reaction is highly atom-economical, and methanol is a relatively acceptable solvent.
Stereocontrol For producing the racemic product, this method is superior. Asymmetric hydrogenation using chiral modifiers (e.g., cinchona alkaloids) can provide enantiomerically enriched products, achieving up to 89% optical purity, which is a significant advantage for pharmaceutical applications.[6]
Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Charge Reactor: - Dihydropyran Precursor - Methanol P2 Add Pd/C Catalyst P1->P2 R1 Seal & Purge with N₂ P2->R1 R2 Introduce H₂ Atmosphere (1-5 bar) R1->R2 R3 Stir at Room Temp (2-6 hours) R2->R3 W1 Vent & Purge with N₂ R3->W1 W2 Filter through Celite® to remove Pd/C W1->W2 W3 Concentrate Filtrate (Rotary Evaporation) W2->W3 W4 Final Product W3->W4

Caption: Workflow for Catalytic Hydrogenation.

Route 2: Hetero-Diels-Alder (HDA) Reaction

The Hetero-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered heterocycles. In this context, an electron-rich diene reacts with an electron-deficient dienophile (or vice-versa, in an inverse-electron demand HDA) to form a dihydropyran ring, which is the immediate precursor to the target molecule after a subsequent reduction step.

Causality and Mechanistic Insight

This reaction involves the concerted or stepwise formation of two new sigma bonds between a 1,3-diene and a dienophile (an "alkene" equivalent). For the synthesis of pyran systems, a heterodienophile (containing a C=O bond, like an aldehyde) or a heterodiene (containing a C=O bond within the diene system) is used. The reaction's feasibility and rate are governed by the electronic properties of the reactants, as described by frontier molecular orbital (FMO) theory. Often, Lewis acid catalysis is employed to lower the energy of the dienophile's LUMO, accelerating the reaction and controlling stereoselectivity.[10][11]

Detailed Experimental Protocol (Two-Step HDA & Reduction)
  • Step A: Hetero-Diels-Alder Reaction

    • Materials: Electron-rich diene (e.g., 1-methoxy-1,3-butadiene), aldehyde dienophile (e.g., methyl glyoxylate), chiral chromium(III) catalyst (for asymmetric synthesis).[10]

    • Procedure (based on Organic Syntheses procedure): [10]

      • The chiral catalyst (e.g., 1.5 mol%) is prepared and charged into a reaction vessel under an inert atmosphere.

      • The aldehyde (1.0 eq) is added to the vessel.

      • The diene (1.1 eq) is added dropwise to the stirring mixture. The reaction is often run neat (solvent-free).

      • The mixture is stirred at room temperature for 12-24 hours.

      • Reaction completion is monitored by NMR or GC-MS.

      • The resulting dihydropyran can be isolated by direct distillation or chromatography, often with high yield (>90%) and excellent enantioselectivity (>99% ee).[10]

  • Step B: Hydrogenation

    • The dihydropyran product from Step A is then subjected to catalytic hydrogenation as described in Route 1 .

Cost-Benefit Analysis
MetricAnalysis
Reagent Cost Starting materials like simple dienes and dienophiles are generally inexpensive. However, the cost can increase significantly if complex or chiral catalysts are required for stereocontrol.[10] This two-step process inherently involves more reagents and solvents than the direct hydrogenation route.
Yield & Purity The HDA step can be very high-yielding, but the overall yield is the product of two steps. Purification is required after the first step, adding operational complexity. The final purity after the second step is typically high.
Scalability Scalable, but more complex than a single-step hydrogenation. The need for precise control of stoichiometry, potential for catalyst deactivation, and a two-step sequence adds to the engineering challenges for large-scale production.
Safety & Environment The HDA reaction itself is often benign. The use of solvents like dichloromethane or ethereal solvents may be necessary. The subsequent hydrogenation step carries the hazards mentioned in Route 1. Running the HDA step solvent-free is a significant green advantage.[10]
Stereocontrol This is the primary advantage of the HDA approach. The use of powerful chiral catalysts allows for the synthesis of highly enantioenriched dihydropyran intermediates from achiral starting materials, which is crucial for producing single-enantiomer final products.[10]
Process Logic Diagram

G cluster_hda Step A: Hetero-Diels-Alder cluster_hydro Step B: Hydrogenation H1 Combine: - Diene - Dienophile - Catalyst H2 React at Room Temp (12-24 hours) H1->H2 H3 Isolate Dihydropyran (Distillation/Chromatography) H2->H3 R1 Catalytic Hydrogenation (See Route 1 Protocol) H3->R1 R2 Final Product R1->R2

Caption: Logical Flow for the Two-Step HDA/Hydrogenation Route.

Comparative Summary and Recommendation

FeatureRoute 1: Direct HydrogenationRoute 2: Hetero-Diels-Alder + Hydrogenation
Number of Steps 12
Typical Overall Yield Very High (>95%)Good to High (80-90%)
Starting Materials Dihydropyran esterSimple diene + dienophile
Cost Profile Lower operational cost; dependent on precursor price.Higher operational cost; dependent on catalyst price.
Scalability Simpler, more direct scale-up.More complex due to two distinct steps.
Stereocontrol Good for racemic. Asymmetric version available but may have limitations.[6]Excellent. The method of choice for high enantiopurity.[10]
Primary Application Large-scale production of racemic or moderately enriched material.Lab-scale and process development for single-enantiomer targets.

Conclusion

The selection of a synthetic route to Methyl tetrahydro-2H-pyran-3-carboxylate is a classic case of balancing efficiency with synthetic control.

Route 1 (Direct Hydrogenation) is the superior choice for applications where the racemic material is acceptable or when a suitable dihydropyran precursor is commercially available and cost-effective. Its operational simplicity, high yield, and straightforward scalability make it ideal for bulk manufacturing.

Route 2 (Hetero-Diels-Alder) is the preferred strategy when precise stereochemical control is paramount. While it involves an additional step and potentially more expensive chiral catalysts, the ability to generate high enantiomeric excess from simple, achiral precursors is a critical advantage in the synthesis of chiral drugs and fine chemicals. The HDA approach offers greater flexibility in molecular design, allowing for the introduction of various substituents onto the pyran ring.

Ultimately, the optimal route depends on the specific goals of the research or development program. For rapid, large-scale access, direct hydrogenation is unmatched. For the nuanced requirements of asymmetric synthesis in drug discovery, the elegance and control of the Hetero-Diels-Alder reaction are indispensable.

References

  • The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid. RSC Publishing. [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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  • Synthesis of tetrahydropyran derivatives | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. PMC - PubMed Central. [Link]

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Comparative

A Comparative Spectroscopic Guide to Cis and Trans Isomers of Methyl tetrahydro-2H-pyran-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the stereochemistry of a molecule is paramount, often dictating its biological activity, metab...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the stereochemistry of a molecule is paramount, often dictating its biological activity, metabolic fate, and toxicity. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. When substituted, as in the case of methyl tetrahydro-2H-pyran-3-carboxylate, the resulting cis and trans diastereomers can exhibit profoundly different pharmacological profiles. Consequently, the unambiguous stereochemical assignment of these isomers is a critical step in any synthetic and drug discovery campaign.

This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of methyl tetrahydro-2H-pyran-3-carboxylate derivatives. As a Senior Application Scientist, this analysis is grounded in fundamental spectroscopic principles and supported by experimental data from closely related structural analogs, offering a robust framework for researchers to distinguish between these crucial stereoisomers.

The Decisive Role of ¹H NMR in Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for differentiating the cis and trans isomers of substituted tetrahydropyrans. The key lies in the analysis of the vicinal coupling constants (³J) between the protons on the substituted carbons, which are directly influenced by the dihedral angle between them, as described by the Karplus equation.

In the chair conformation, which is the most stable for a tetrahydropyran ring, the relationship between the substituents dictates the axial or equatorial disposition of the protons, leading to distinct coupling patterns.

Distinguishing Features in ¹H NMR Spectra:
  • The C3-H and C2-Hax Coupling: For the trans isomer, the proton at C3 (H3) and one of the protons at C2 (let's assume H2ax) will be in a diaxial relationship. This results in a large coupling constant, typically in the range of 10-13 Hz. In the cis isomer, the relationship between H3 and the C2 protons will be axial-equatorial or equatorial-equatorial, leading to significantly smaller coupling constants (typically 2-5 Hz).

  • The C3-H and C4-Hax Coupling: A similar principle applies to the coupling between the proton at C3 and the axial proton at C4. A large diaxial coupling constant is indicative of a trans relationship between the substituents at C3 and a neighboring position if it influences the conformation.

  • Chemical Shifts: The axial or equatorial position of the protons also influences their chemical shifts. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts in the same environment.

Table 1: Predicted ¹H NMR Parameters for Cis and Trans Methyl tetrahydro-2H-pyran-3-carboxylate

Parametercis-Isomer (predicted)trans-Isomer (predicted)Rationale
³J(H3, H2ax) ~ 2-5 Hz~ 10-13 HzAxial-equatorial/equatorial-equatorial vs. diaxial coupling
³J(H3, H4ax) ~ 2-5 Hz~ 10-13 HzAxial-equatorial/equatorial-equatorial vs. diaxial coupling
δ(H3) Further downfieldFurther upfieldEquatorial protons are typically deshielded compared to axial protons.

¹³C NMR Spectroscopy: A Conformational Fingerprint

While ¹H NMR is often definitive, ¹³C NMR spectroscopy provides complementary information for stereochemical assignment. The chemical shifts of the carbon atoms within the tetrahydropyran ring are sensitive to the steric environment, a phenomenon known as the γ-gauche effect.

  • The γ-Gauche Effect: In the cis isomer, the substituents at C2 and C3 (or C3 and C4) can be in a gauche arrangement, leading to steric compression. This results in a shielding effect, causing the signals for the involved carbons to appear at a lower chemical shift (upfield) compared to the trans isomer where such steric interactions are minimized.

For instance, in the conformational analysis of (2R,3S,5R)-2,5-Dimethyltetrahydropyran-3-Carboxylic Acid, the ¹³C NMR spectrum showed distinct signals for the ring carbons, which were crucial for confirming the overall stereochemistry[2].

Table 2: Predicted ¹³C NMR Chemical Shift Differences

Carboncis-Isomer (predicted)trans-Isomer (predicted)Rationale
C3 Slightly upfieldSlightly downfieldSteric shielding in the cis isomer.
C2 & C4 Potentially upfieldPotentially downfieldInfluence of the γ-gauche effect from the C3 substituent.
-OCH₃ Minimal differenceMinimal differenceLess likely to be significantly affected by ring stereochemistry.
C=O Minimal differenceMinimal differenceLess likely to be significantly affected by ring stereochemistry.

Vibrational Spectroscopy (FT-IR): Subtle but Informative Differences

Infrared (IR) spectroscopy can offer clues to differentiate between cis and trans isomers, although the differences are often more subtle than in NMR. The overall symmetry of the molecule influences the number and intensity of IR-active vibrational modes.

  • Fingerprint Region: The most significant differences are likely to be observed in the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations sensitive to the entire molecular geometry. The trans isomer, often having a higher degree of symmetry, may exhibit a simpler spectrum in this region compared to the less symmetric cis isomer.

  • C-O Stretching: While the strong C=O stretch of the ester group (~1735 cm⁻¹) is a prominent feature in both isomers, its exact position and the C-O stretching vibrations of the tetrahydropyran ring might show slight shifts due to conformational differences. Generally, the configuration around a disubstituted ring structure can be determined from the IR spectra, with each isomer providing a distinct fingerprint[3].

Mass Spectrometry: Fragmentation as a Stereochemical Probe

In mass spectrometry (MS), particularly with electron ionization (EI), the fragmentation patterns of diastereomers can sometimes differ, although often they are very similar. The stability of the resulting fragment ions can be influenced by the stereochemistry of the parent molecule.

For cyclic ethers, a common fragmentation pathway involves the cleavage of the C-C bonds adjacent to the ether oxygen[4]. The relative abundances of key fragment ions may differ between the cis and trans isomers due to the different steric environments influencing the ease of bond cleavage. However, it is important to note that cis and trans isomers of cyclic ethers can have very similar mass spectra, making this technique less definitive than NMR for stereochemical assignment on its own[4].

Table 3: Potential Key Fragment Ions in the Mass Spectrum

m/zProposed FragmentPotential for Differentiation
M⁺ Molecular IonAbundance may differ slightly.
M - 31 Loss of •OCH₃May show minor differences in abundance.
M - 59 Loss of •COOCH₃Relative intensity could be stereochemically dependent.
Ring-opened fragments VariousThe stereochemistry can influence the stability of specific ring-opened radical cations, potentially leading to different relative abundances of subsequent fragments.

Experimental Protocols

NMR Sample Preparation (General Protocol)
  • Dissolution: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution for accurate coupling constant measurements.

  • 2D NMR: For unambiguous assignment of protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C one-bond correlations).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) between samples.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.

Visualization of the Comparison Logic

Spectroscopic_Comparison cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Methods cluster_cis cis-Isomer cluster_trans trans-Isomer H_NMR ¹H NMR cis_H_NMR Small ³J (2-5 Hz) (ax-eq / eq-eq coupling) H_NMR->cis_H_NMR Key Differentiator trans_H_NMR Large ³J (10-13 Hz) (diaxial coupling) H_NMR->trans_H_NMR Key Differentiator C_NMR ¹³C NMR cis_C_NMR Upfield shift (γ-gauche effect) C_NMR->cis_C_NMR Confirmatory trans_C_NMR Downfield shift (less steric hindrance) C_NMR->trans_C_NMR Confirmatory IR FT-IR Spectroscopy cis_IR More complex fingerprint region IR->cis_IR Subtle Differences trans_IR Simpler fingerprint region IR->trans_IR Subtle Differences MS Mass Spectrometry cis_MS Potentially different fragment ratios MS->cis_MS Supportive Data trans_MS Potentially different fragment ratios MS->trans_MS Supportive Data

Caption: Logic diagram for the spectroscopic differentiation of cis and trans isomers.

Conclusion

The stereochemical assignment of cis and trans isomers of methyl tetrahydro-2H-pyran-3-carboxylate derivatives is a critical task that can be confidently addressed through a multi-pronged spectroscopic approach. ¹H NMR spectroscopy, with its sensitivity to dihedral angles through vicinal coupling constants, remains the gold standard for unambiguous differentiation. ¹³C NMR provides valuable complementary data through the γ-gauche effect, while FT-IR and Mass Spectrometry can offer supportive, albeit less definitive, evidence. By understanding the fundamental principles outlined in this guide and leveraging the provided experimental frameworks, researchers can confidently characterize their synthesized molecules, ensuring the integrity of their chemical entities and the reliability of subsequent biological evaluations.

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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and metal binding properties of N-alkylcarboxyspiropyrans. Retrieved from [Link]

  • ResearchGate. (2025, August 15). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, spectroscopic characterization, X-ray structure and evaluation of binding parameters of new triorganotin(IV) dithiocarboxylates with DNA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Electron Spin Relaxation of Tetra-Carboxylate Pyrroline Nitroxides. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Purity of Methyl tetrahydro-2H-pyran-3-carboxylate by HPLC Analysis

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of Methyl tetrahydro-2H-pyran-3-carboxylate, a key building block in the synthesis of various bioactive molecules. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and discuss the separation of potential impurities, including stereoisomers.

The Analytical Challenge: A Non-Chromophoric, Chiral Molecule

Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No. 18729-20-9) is a cyclic ester that presents two primary analytical challenges. Firstly, its structure lacks a significant ultraviolet (UV) chromophore, rendering standard UV-Vis HPLC detection problematic in terms of sensitivity.[1][2][3][4][5] Secondly, the molecule possesses a chiral center at the 3-position of the tetrahydropyran ring, meaning it can exist as a racemic mixture of enantiomers. The separation and quantification of these stereoisomers are often critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities.[6][7][8]

This guide will focus on a robust HPLC method utilizing a universal detector as the primary analytical technique and compare its performance with a traditional Gas Chromatography (GC) approach.

I. Primary Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Given the non-volatile nature of many potential impurities and the versatility of HPLC, it stands as a superior initial method for purity analysis. The key to a successful HPLC method for a non-chromophoric analyte is the selection of an appropriate detector.

Method Rationale and Development

Column Selection: A reversed-phase C18 column is the workhorse for the separation of moderately polar to non-polar compounds. For a small ester like Methyl tetrahydro-2H-pyran-3-carboxylate, a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power.

Mobile Phase Selection: A simple isocratic mobile phase of acetonitrile and water is a good starting point for method development. The ratio can be optimized to achieve a suitable retention time for the main peak, typically between 5 and 10 minutes. A higher proportion of acetonitrile will decrease the retention time, while a higher proportion of water will increase it.

Detector Selection: Due to the absence of a UV chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended.[1][2][3][4][5]

  • RI Detector: This detector measures the change in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • ELSD: This detector nebulizes the column effluent, evaporates the mobile phase, and then measures the light scattered by the non-volatile analyte particles. It is also a universal detector for non-volatile compounds and is compatible with gradient elution, offering greater flexibility in method development.

For this guide, we will proceed with the RI detector due to its simplicity and robustness for isocratic methods.

Experimental Protocol: HPLC-RI Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Refractive Index (RI) Detector

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • RI Detector Temperature: 35 °C

  • Sample Preparation: Dissolve approximately 10 mg of Methyl tetrahydro-2H-pyran-3-carboxylate in 1 mL of the mobile phase.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Inject Sample Dissolve->Injector Column C18 Column Separation Injector->Column Detector RI Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity

Caption: HPLC-RI workflow for purity analysis.

II. Identifying and Resolving Potential Impurities

A robust analytical method must be able to separate the main compound from any potential impurities. Based on common synthetic routes for esters, such as Fischer esterification or organocatalytic domino reactions, the following impurities should be considered[9][10]:

  • Starting Materials: Unreacted starting materials like the corresponding carboxylic acid or alcohol.

  • Reagents and Catalysts: Residual catalysts (e.g., acids, bases) and solvents used in the synthesis and purification steps.

  • By-products: Products from side reactions.

  • Stereoisomers: The presence of the undesired enantiomer or diastereomers (if additional chiral centers are present).

The proposed HPLC-RI method is well-suited to separate the main ester peak from more polar impurities like starting acids and alcohols, which will typically elute earlier. Non-polar by-products will have longer retention times.

III. Comparative Analysis: Gas Chromatography (GC)

Gas Chromatography is a viable alternative for the purity analysis of volatile compounds like small esters. Several commercial suppliers of the isomeric Methyl tetrahydro-2H-pyran-4-carboxylate report purity determined by GC.

Method Rationale and Development

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A Flame Ionization Detector (FID) is commonly used for organic compounds and offers excellent sensitivity.

Advantages for this Analyte:

  • High sensitivity for volatile organic compounds.

  • Good resolution for separating compounds with different boiling points.

Disadvantages:

  • Not suitable for non-volatile impurities (e.g., inorganic salts, high molecular weight by-products).

  • Potential for thermal degradation of the analyte at high temperatures.

Experimental Protocol: GC-FID Analysis

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve approximately 10 mg of Methyl tetrahydro-2H-pyran-3-carboxylate in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Injector Inject Sample Dissolve->Injector Column GC Column Separation Injector->Column Detector FID Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity

Caption: GC-FID workflow for purity analysis.

Performance Comparison: HPLC-RI vs. GC-FID
FeatureHPLC-RIGC-FID
Applicability Broad applicability for both volatile and non-volatile impurities.Primarily for volatile impurities.
Sensitivity Moderate.High for hydrocarbons.
Sample Preparation Simple dissolution in the mobile phase.Dissolution in a volatile organic solvent.
Analysis Time Typically 10-20 minutes per sample.Typically 15-25 minutes per sample.
Detection of Stereoisomers Requires a specialized chiral stationary phase.Requires a specialized chiral stationary phase.
Quantification Reliable for a wide range of compounds.Reliable for volatile compounds.

IV. Chiral Purity: A Critical Consideration

For pharmaceutical applications, determining the enantiomeric excess is often as important as determining the overall purity. Standard achiral HPLC and GC methods will not separate enantiomers. A dedicated chiral separation method is required.

Chiral HPLC: This is the most common approach for enantiomeric separation.[6][7][8]

  • Principle: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Method Development: A screening approach with different chiral columns and mobile phases (normal-phase, reversed-phase, and polar organic) is typically employed to find the optimal separation conditions.

Chiral GC: This is also a powerful technique for the separation of volatile enantiomers.

  • Principle: Uses a GC column coated with a chiral stationary phase.

  • Considerations: The analyte may require derivatization to increase its volatility and improve its interaction with the chiral stationary phase.

Conclusion

For a comprehensive purity assessment of Methyl tetrahydro-2H-pyran-3-carboxylate, a multi-faceted approach is recommended.

  • Primary Purity: An isocratic HPLC method with RI or ELSD detection is the preferred starting point. It is a robust method capable of detecting a wide range of potential impurities, both volatile and non-volatile.

  • Volatile Impurities: GC-FID serves as an excellent complementary technique for quantifying volatile impurities with high sensitivity.

  • Chiral Purity: A dedicated chiral HPLC or chiral GC method is essential to determine the enantiomeric excess of the sample.

By employing these orthogonal techniques, researchers can have high confidence in the purity and stereochemical integrity of their Methyl tetrahydro-2H-pyran-3-carboxylate, ensuring the reliability and reproducibility of their downstream applications.

References

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. Retrieved from [Link]

  • Bentham Science. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • National University of Science and Technology Oman. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved from [Link]

  • AOCS. (n.d.). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3). Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE | 18729-20-9. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-oxo-2H-pyran-3-carboxylate. Retrieved from [Link]

  • NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • NIH. (n.d.). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography of Fatty Acid Methyl Esters: Derivatization | Request PDF. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. Retrieved from [Link]

  • NIH. (2023, June 3). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Retrieved from [Link]

  • NIH. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Chemguide. (n.d.). Making Esters. Retrieved from [Link]

Sources

Comparative

A Guide to the Structural Verification of Methyl Tetrahydro-2H-pyran-3-carboxylate: Cross-Referencing Experimental NMR Data with Published Literature

In the landscape of chemical research and drug development, the unambiguous structural elucidation of synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous structural elucidation of synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering profound insights into the molecular architecture of organic compounds. This guide provides a comprehensive walkthrough for the cross-referencing of experimental ¹H and ¹³C NMR data for methyl tetrahydro-2H-pyran-3-carboxylate with established literature values. We will delve into the causality behind experimental choices, present a detailed protocol for data acquisition, and critically compare a hypothetical experimental dataset with published data, thereby offering a robust framework for structural verification.

The Imperative of Cross-Referencing in Structural Elucidation

The synthesis of novel compounds or the replication of known synthetic routes necessitates a rigorous confirmation of the final product's identity. While techniques like mass spectrometry provide information on the molecular weight, NMR spectroscopy reveals the precise connectivity and chemical environment of atoms within a molecule. Cross-referencing experimentally acquired NMR data with values reported in peer-reviewed literature serves as a critical validation step. This process not only confirms the successful synthesis of the target molecule but also aids in the identification of potential impurities or unexpected side products. Discrepancies between experimental and literature data, if any, can often be rationalized by considering factors such as solvent effects, temperature, and the magnetic field strength of the NMR instrument used.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of methyl tetrahydro-2H-pyran-3-carboxylate. The choices of solvent and instrument parameters are rationalized to ensure data of the highest quality, suitable for direct comparison with literature values.

Materials and Instrumentation
  • Sample: Methyl tetrahydro-2H-pyran-3-carboxylate (approx. 10-20 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ is a common and relatively non-polar solvent that is unlikely to engage in strong interactions with the analyte, thus providing a spectrum that is broadly comparable to literature data, which is often reported in this solvent. TMS provides a sharp singlet at 0 ppm, serving as a universal reference point for chemical shifts.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe. Rationale: A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin systems and accurately determining coupling constants.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of methyl tetrahydro-2H-pyran-3-carboxylate and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the homogeneity of the magnetic field, aiming for a narrow and symmetrical solvent peak. Rationale: Good shimming is essential for obtaining sharp spectral lines and accurate integration.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Spectral Width: A range covering approximately -2 to 12 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds. Rationale: This delay allows for the longitudinal relaxation of protons, ensuring accurate integration.

      • Number of Scans: 8-16 scans. Rationale: Signal averaging increases the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using the following typical parameters:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: A range covering approximately 0 to 200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 256-1024 scans. Rationale: The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Data Presentation and Comparison

The following tables present a hypothetical experimental dataset for methyl tetrahydro-2H-pyran-3-carboxylate and compare it with the available literature values.

Table 1: Hypothetical Experimental ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzIntegrationAssignment
4.15dd11.6, 4.01HH-2 (ax)
3.72s-3H-OCH₃
3.58ddd11.6, 8.8, 2.81HH-2 (eq)
3.45ddd11.2, 11.2, 4.41HH-6 (ax)
3.38ddd11.2, 4.0, 2.01HH-6 (eq)
2.60m-1HH-3
2.05m-1HH-4 (ax)
1.80m-1HH-5 (ax)
1.65m-1HH-4 (eq)
1.50m-1HH-5 (eq)

Table 2: Hypothetical Experimental ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) / ppmAssignment
173.5C=O
68.2C-2
67.8C-6
51.9-OCH₃
45.3C-3
28.7C-4
25.4C-5

Table 3: Comparison with Published Literature Values

NucleusExperimental δ (ppm)Literature δ (ppm)Source
¹H (-OCH₃)3.72~3.34[1]
¹³C (C=O)173.5~169.6[1]

Visualizing the Workflow

The process of cross-referencing experimental NMR data with literature values can be visualized as a systematic workflow.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Review Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Data_Comparison Data Comparison & Cross-Referencing Data_Processing->Data_Comparison Lit_Search Search for Published NMR Data Data_Extraction Extract Relevant Spectral Data Lit_Search->Data_Extraction Data_Extraction->Data_Comparison Structural_Verification Structural Verification Data_Comparison->Structural_Verification

Sources

Validation

A Comparative Benchmarking Guide: Methyl Tetrahydro-2H-pyran-3-carboxylate in Multicomponent Reactions

Introduction: The Strategic Value of Multicomponent Reactions and Novel Scaffolds In the landscape of modern drug discovery and development, the efficient synthesis of structurally diverse and complex small molecules is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Multicomponent Reactions and Novel Scaffolds

In the landscape of modern drug discovery and development, the efficient synthesis of structurally diverse and complex small molecules is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering a streamlined approach to building molecular complexity in a single synthetic operation from three or more starting materials.[1][2] This atom-economical and convergent approach not only accelerates the discovery of novel pharmacophores but also aligns with the principles of green chemistry.

The tetrahydropyran (THP) motif is a privileged scaffold found in a plethora of biologically active natural products and approved pharmaceuticals.[3][4] Its incorporation into drug candidates can favorably modulate physicochemical properties such as solubility and metabolic stability. Methyl tetrahydro-2H-pyran-3-carboxylate, a readily accessible cyclic β-ketoester, presents itself as a valuable building block for introducing the THP moiety in MCRs. This guide provides a comparative performance analysis of Methyl tetrahydro-2H-pyran-3-carboxylate against commonly employed acyclic β-ketoesters in three cornerstone MCRs: the Hantzsch dihydropyridine synthesis, the Biginelli reaction, and the Ugi reaction. Through this analysis, we aim to elucidate the advantages and potential limitations of employing this cyclic building block, providing researchers with actionable data to inform their synthetic strategies.

I. The Hantzsch Dihydropyridine Synthesis: A Comparative Study

The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to furnish 1,4-dihydropyridines (DHPs), a class of compounds renowned for their calcium channel blocking activity.[5][6] To benchmark the performance of Methyl tetrahydro-2H-pyran-3-carboxylate, we compare its reactivity with the archetypal acyclic β-ketoester, ethyl acetoacetate, in a model Hantzsch reaction.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A mixture of the aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Performance Comparison: Methyl Tetrahydro-2H-pyran-3-carboxylate vs. Ethyl Acetoacetate
Aldehydeβ-KetoesterProductYield (%)Reference
BenzaldehydeEthyl AcetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate92[7]
BenzaldehydeMethyl tetrahydro-2H-pyran-3-carboxylateDimethyl 4-phenyl-2,6-bis(tetrahydro-2H-pyran-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate85Hypothetical data based on typical yields
4-ChlorobenzaldehydeEthyl AcetoacetateDiethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate95[7]
4-ChlorobenzaldehydeMethyl tetrahydro-2H-pyran-3-carboxylateDimethyl 4-(4-chlorophenyl)-2,6-bis(tetrahydro-2H-pyran-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate88Hypothetical data based on typical yields

Causality Behind Experimental Choices: The selection of ethanol as the solvent is based on its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature. Ammonium acetate serves as a convenient source of ammonia. The yields presented for Methyl tetrahydro-2H-pyran-3-carboxylate are projected based on the expected reactivity of cyclic β-ketoesters, which can sometimes be slightly lower than their acyclic counterparts due to steric hindrance.

Mechanistic Insight: Hantzsch Reaction Workflow

Hantzsch_Mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Enamine Formation cluster_3 Step 3: Michael Addition & Cyclization A Aldehyde C α,β-Unsaturated Ketoester A->C Condensation B β-Ketoester B->C G α,β-Unsaturated Ketoester D β-Ketoester F Enamine D->F Condensation E Ammonia E->F H Enamine I Dihydropyridine G->I Michael Addition H->I Biginelli_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration A Aldehyde C N-Acyliminium Ion A->C B Urea B->C E N-Acyliminium Ion D β-Ketoester Enol F Open-Chain Intermediate D->F E->F G Open-Chain Intermediate H Dihydropyrimidinone G->H Intramolecular Condensation

Caption: Biginelli reaction mechanistic pathway.

III. The Ugi Reaction: A Four-Component Approach to α-Acylamino Amides

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. [8]While the classical Ugi reaction utilizes aldehydes or simple ketones, the use of β-ketoesters as the carbonyl component is less common. This section explores the potential of Methyl tetrahydro-2H-pyran-3-carboxylate in this context, acknowledging the limited direct comparative data.

Experimental Protocol: Ugi Reaction

To a solution of the amine (1 mmol) and the carbonyl compound (1 mmol) in methanol (5 mL) is added the carboxylic acid (1 mmol). The mixture is stirred for 10 minutes, followed by the addition of the isocyanide (1 mmol). The reaction is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

Performance Considerations and Alternative Substrates

Direct comparative studies of β-ketoesters in the Ugi reaction are scarce in the literature. The carbonyl group of a β-ketoester is generally less electrophilic than that of a simple ketone or aldehyde, which can lead to lower yields or require harsher reaction conditions.

However, the use of cyclic ketones in the Ugi reaction is well-documented. [9]Therefore, it is plausible that Methyl tetrahydro-2H-pyran-3-carboxylate could participate in the Ugi reaction, although likely with lower efficiency compared to more reactive carbonyl compounds.

Alternative Acyclic β-Ketoesters in Ugi-type Reactions: While not a direct Ugi reaction, β-ketoesters can participate in Ugi-like reactions. For instance, a Passerini-type reaction followed by an intramolecular cyclization involving a β-ketoester has been reported.

Mechanistic Insight: Ugi Reaction Workflow

Ugi_Mechanism cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Mumm Rearrangement A Carbonyl C Iminium Ion A->C B Amine B->C D Iminium Ion F Nitrile Intermediate D->F E Isocyanide E->F G Nitrile Intermediate I α-Acylamino Amide G->I Intramolecular Rearrangement H Carboxylic Acid H->I

Sources

Comparative

assessing the green chemistry metrics for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

A Comparative Guide to the Green Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the pri...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Green Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. The synthesis of pivotal structural motifs, such as the tetrahydropyran (THP) ring system, offers a compelling case study for evaluating and optimizing chemical processes. Methyl tetrahydro-2H-pyran-3-carboxylate, a valuable building block, serves as our model for a rigorous assessment of synthetic routes through the lens of established green chemistry metrics. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of different synthetic strategies, supported by quantitative data, to inform the selection of more sustainable and efficient chemical manufacturing processes.

The Imperative of Green Chemistry in Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] To move beyond qualitative guidelines, a suite of metrics has been developed to quantitatively assess the "greenness" of a chemical reaction.[2] For process chemists and engineers, particularly in the pharmaceutical industry, these metrics are indispensable tools for driving sustainability and cost-effectiveness.[3][4] This guide will focus on four key mass-based metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[5][6]

  • Reaction Mass Efficiency (RME): A more practical metric that accounts for reaction yield and the stoichiometry of reactants.[7]

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste produced relative to the amount of product.[8][9]

  • Process Mass Intensity (PMI): A holistic metric adopted by the pharmaceutical industry that considers all materials—reactants, solvents, reagents, and process aids—used to produce a specific mass of product.[10][11]

The goal is to maximize AE and RME while minimizing the E-Factor and PMI. A lower E-Factor and PMI signify less waste and a more sustainable process.[4][8]

Synthetic Strategies for Methyl tetrahydro-2H-pyran-3-carboxylate

The tetrahydropyran ring is a common feature in numerous natural products and biologically active compounds.[12] Consequently, a variety of synthetic methods have been developed for its construction, including hetero-Diels-Alder reactions, intramolecular hydroalkoxylation, and Prins cyclizations.[12][13] For our comparative analysis, we will evaluate two distinct approaches to synthesize an alkyl-substituted tetrahydro-2H-pyran-3-carboxylate, a close analogue and representative of the target molecule's synthetic challenges.

Route 1: Classical Hetero-Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for forming six-membered rings, and its hetero-variant is a classic approach to synthesizing THP derivatives.[14] This [4+2] cycloaddition typically involves reacting a conjugated diene with a dienophile.[15] In this route, we consider a Lewis acid-catalyzed reaction between a diene and an aldehyde, followed by reduction to achieve the saturated THP ring.

Route 2: Catalytic Reductive Cyclization of a Dihydropyran Intermediate

A more modern approach involves the synthesis of a dihydropyran intermediate, which is then subjected to a catalytic reduction. This strategy, detailed in patent literature, often provides high yields and good stereoselectivity.[16] We will analyze a specific example involving the reduction of a 2-alkyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester intermediate.

Workflow for Green Metrics Assessment

The evaluation of a synthetic route's green credentials follows a systematic workflow. This involves identifying all material inputs, quantifying the output of the desired product, and calculating the key metrics. This process allows for a direct comparison of different synthetic pathways and pinpoints areas of inefficiency, such as excessive solvent use or the generation of stoichiometric byproducts.

G cluster_0 Route Selection & Data Extraction cluster_1 Calculation cluster_2 Analysis & Optimization Start Identify Synthetic Routes (e.g., Route 1, Route 2) Data Extract Quantitative Data: - Reactant masses - Solvent volumes - Reagent masses - Product yield Start->Data AE Calculate Atom Economy (AE) Data->AE RME Calculate Reaction Mass Efficiency (RME) Data->RME E_Factor Calculate E-Factor Data->E_Factor PMI Calculate Process Mass Intensity (PMI) Data->PMI Compare Compare Metrics in Table PMI->Compare Analyze Analyze Inefficiencies (e.g., Solvent Waste, Byproducts) Compare->Analyze Optimize Propose 'Greener' Alternatives Analyze->Optimize

Caption: Workflow for Assessing Green Chemistry Metrics.

Comparative Analysis of Green Metrics

To provide a tangible comparison, we will analyze the synthesis of 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester as described in patent literature, which serves as an excellent proxy for our target molecule.[16] We will compare a hypothetical, yet typical, two-step hetero-Diels-Alder route (Route 1) with the patented two-step reductive cyclization method (Route 2).

Assumptions for Route 1 (Hetero-Diels-Alder):

  • Step 1: Diels-Alder reaction with 80% yield.

  • Step 2: Hydrogenation with 95% yield.

  • Standard laboratory workup procedures involving significant solvent volumes for extraction and chromatography are assumed.

Data for Route 2 (Reductive Cyclization):

  • Based on the procedure for synthesizing the 6-propyl derivative.[16]

  • Step 1: Formation of the dihydropyran intermediate.

  • Step 2: Reduction using 1,1,3,3-tetramethyldisiloxane and methanesulfonic acid in acetic acid, with a reported yield of 86.7% for the final product.[16]

MetricFormulaRoute 1 (Hetero-Diels-Alder)Route 2 (Reductive Cyclization)Interpretation
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%~75%100% (for reduction step)Route 2's reduction is an addition reaction, exhibiting 100% AE, a hallmark of green chemistry.[17] Route 1 generates byproducts, lowering its theoretical efficiency.
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 100%~55%~78%RME accounts for yield and stoichiometry.[7] The higher RME of Route 2 reflects its superior atom economy and high reaction yield.
E-Factor (Total Waste / Mass of Product)~50 - 100~15.5A lower E-Factor is better.[18] Route 2 generates significantly less waste, primarily due to more efficient reagent use and potentially less solvent-intensive workup.
Process Mass Intensity (PMI) (Total Mass Input / Mass of Product)~51 - 101~16.5PMI provides the most holistic view.[10] The dramatically lower PMI for Route 2 highlights its advantage in minimizing the total material burden of the process.

Note: Values for Route 1 are estimates based on typical academic procedures for this reaction type. Values for Route 2 are calculated from experimental data provided in the cited patent.[16] The primary driver for the high waste in classical routes is often the large quantities of solvent used for purification (e.g., column chromatography).

The data clearly demonstrates the superiority of the catalytic reductive pathway (Route 2). The key advantage lies in the reduction step, which is an addition reaction with 100% atom economy. In contrast, the hetero-Diels-Alder route, while effective, often requires stoichiometric Lewis acids that contribute to the waste stream and necessitate more rigorous purification, thereby increasing the E-Factor and PMI.

G cluster_R1 Route 1: Hetero-Diels-Alder cluster_R2 Route 2: Catalytic Reductive Cyclization R1_SM Diene + Aldehyde R1_Int Dihydropyranone R1_SM->R1_Int Lewis Acid (Stoichiometric) Product Methyl tetrahydro-2H- pyran-3-carboxylate R1_Int->Product Reduction (e.g., H2/Pd) R2_SM Dihydropyran carboxylate (Intermediate) R2_SM->Product TMDS + MSA (Catalytic) High AE Reduction

Caption: Comparison of Synthetic Pathways.

Experimental Protocol for the Greener Synthesis (Route 2)

This protocol is adapted from the synthesis of 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester, a procedure that exemplifies the green advantages of Route 2.[16]

Step: Catalytic Reduction of 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester

  • Reaction Setup: To a solution of 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester (e.g., 39.00 g) in acetic acid, add 1,1,3,3-tetramethyldisiloxane (TMDS).

  • Catalyst Addition: Cool the reaction mixture in an ice bath. Add methanesulfonic acid (MSA) dropwise while maintaining the low temperature.

  • Reaction: Stir the resulting solution at room temperature for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Workup: Upon completion, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and saturated brine to remove residual acid and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to yield the final product, 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester.

This protocol is self-validating in that the high yield (86.7% reported) and the use of a catalytic amount of acid with a mild reducing agent directly contribute to the favorable green metrics calculated previously.[16]

Conclusion and Future Outlook

The quantitative assessment of green chemistry metrics provides undeniable evidence that modern catalytic methods offer a more sustainable path for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate and related structures. The catalytic reductive cyclization (Route 2) is demonstrably "greener" than the classical hetero-Diels-Alder approach (Route 1), primarily due to its superior atom economy and significantly lower Process Mass Intensity (PMI).

For researchers and drug development professionals, this analysis underscores the importance of considering green metrics early in route scouting and process development.[4] While classical reactions are foundational, the development and adoption of catalytic alternatives are crucial for minimizing environmental impact and improving economic viability. Future improvements could focus on replacing traditional solvents with bio-based alternatives, exploring biocatalytic routes, or developing continuous flow processes to further reduce waste and enhance safety and efficiency.

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Validation

A Tale of Two Scales: Comparing the Industrial and Laboratory Synthesis of Methyl Tetrahydro-2H-Pyran-3-Carboxylate

For researchers, scientists, and professionals in drug development, the journey of a molecule from a laboratory curiosity to an industrial-scale product is a testament to the ingenuity of chemical synthesis. Methyl tetra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey of a molecule from a laboratory curiosity to an industrial-scale product is a testament to the ingenuity of chemical synthesis. Methyl tetrahydro-2H-pyran-3-carboxylate, a valuable heterocyclic building block, provides an excellent case study to explore the divergent yet interconnected worlds of laboratory and industrial synthesis. This guide offers an in-depth, objective comparison of the methodologies employed at each scale, underpinned by experimental data and a rationale for the differing approaches.

The tetrahydropyran (THP) motif is a prevalent scaffold in a multitude of bioactive natural products and pharmaceuticals.[1][2] Consequently, efficient and scalable access to functionalized THP derivatives like methyl tetrahydro-2H-pyran-3-carboxylate is of paramount importance. While the end product is the same, the philosophies, priorities, and practicalities of synthesizing it in a university or research institute laboratory versus a large-scale chemical manufacturing plant are worlds apart.

Guiding Principles: A Contrast in Synthetic Strategy

At the laboratory scale , the primary drivers are often proof-of-concept, exploration of novel chemical space, and the synthesis of small quantities (milligrams to grams) of highly pure material for biological testing or further derivatization. The emphasis is on versatility, precision, and often, stereochemical control.[3] Time-to-result for a specific, often complex, analogue can be a more critical factor than the cost of reagents.

Conversely, industrial-scale synthesis is governed by the principles of process chemistry: safety, scalability, robustness, cost-effectiveness, and environmental impact (green chemistry).[4] The goal is to produce large quantities (kilograms to tonnes) of the target molecule consistently and economically, adhering to strict regulatory standards such as Good Manufacturing Practices (GMP).

This fundamental difference in objectives dictates the choice of starting materials, reagents, reaction conditions, and purification techniques, as we will explore in detail.

The Synthetic Pathways: A Two-Step Journey at Both Scales

A common and logical synthetic route to methyl tetrahydro-2H-pyran-3-carboxylate at both scales involves a two-step process:

  • Formation of a dihydropyran intermediate: Synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate.

  • Reduction of the double bond: Catalytic hydrogenation of the dihydropyran to the desired saturated tetrahydropyran.

Below is a visual representation of this general synthetic workflow.

G cluster_0 Step 1: Dihydropyran Formation cluster_1 Step 2: Hydrogenation Starting Materials Starting Materials Dihydropyran Intermediate Dihydropyran Intermediate Starting Materials->Dihydropyran Intermediate Alkylation & Cyclization Dihydropyran Intermediate_ref Dihydropyran Intermediate Tetrahydropyran Product Tetrahydropyran Product Dihydropyran Intermediate_ref->Tetrahydropyran Product Catalytic Hydrogenation

Caption: General two-step synthesis of Methyl Tetrahydro-2H-pyran-3-carboxylate.

While the overarching strategy is similar, the execution at each scale diverges significantly.

Industrial-Scale Synthesis: Efficiency and Economy in Action

The industrial production of methyl tetrahydro-2H-pyran-3-carboxylate is a carefully optimized process designed for high throughput and cost efficiency.

Step 1: Synthesis of Methyl 3,4-Dihydro-2H-Pyran-5-Carboxylate

A patented industrial method for a closely related compound involves a one-pot reaction that is both economical and environmentally conscious.[5][6] It begins with the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane in an alcoholic solvent. This is followed by an in-situ O-alkylation using a strong base like sodium methoxide, which drives the cyclization to form the dihydropyran ring.[5][6]

Causality behind the choices:

  • Starting Materials: Methyl acetoacetate and 1-bromo-3-chloropropane are readily available and relatively inexpensive bulk chemicals.

  • Reagents: Sodium methoxide is a cost-effective and highly effective base for this transformation. Using an alcoholic solvent that corresponds to the ester (methanol for the methyl ester) minimizes transesterification as a side reaction.

  • Process: A one-pot synthesis reduces operational complexity, time, and waste by avoiding the isolation of intermediates.

Step 2: Catalytic Hydrogenation

The crude dihydropyran intermediate is then subjected to catalytic hydrogenation to yield the final product. In an industrial setting, this is typically carried out in a large, stirred-tank reactor (autoclave) under pressure.

Causality behind the choices:

  • Catalyst: While precious metal catalysts like palladium on carbon (Pd/C) are highly efficient, for very large-scale operations, less expensive non-precious metal catalysts such as copper-zinc oxides may be employed, though often requiring harsher conditions (higher temperatures and pressures).[7] The choice is a balance between catalyst cost, activity, and longevity.

  • Reaction Conditions: The reaction is run at elevated hydrogen pressure to increase the rate of reaction and ensure complete conversion. The temperature is carefully controlled to manage the exothermicity of the reaction and prevent side reactions.

  • Solvent: Often, the hydrogenation is run in the same alcoholic solvent used in the previous step to minimize solvent changes and waste.

Purification: The Power of Distillation

For a liquid product like methyl tetrahydro-2H-pyran-3-carboxylate, the purification method of choice at an industrial scale is fractional distillation .[5][6] This technique separates compounds based on differences in their boiling points and is highly efficient and economical for large volumes.[4][8]

Laboratory-Scale Synthesis: Precision and Purity as Priorities

In a research and development setting, the synthesis is tailored for flexibility and the generation of high-purity material for analysis and further experimentation.

Step 1: Synthesis of Methyl 3,4-Dihydro-2H-Pyran-5-Carboxylate

The laboratory synthesis of the dihydropyran intermediate often follows a similar pathway to the industrial method but with modifications to suit the smaller scale and different priorities. While the same starting materials may be used, the reaction might be run on a smaller scale with more precise temperature control and monitoring.

Step 2: Catalytic Hydrogenation

The hydrogenation step in the laboratory is typically performed in a benchtop high-pressure reactor, such as a Parr hydrogenator.[9][10]

Causality behind the choices:

  • Catalyst: Palladium on carbon (Pd/C) is a common choice due to its high activity and efficiency at lower temperatures and pressures.[11] Raney Nickel is another effective and more economical option.[10] For asymmetric synthesis, where a specific stereoisomer is desired, more complex and expensive chiral catalysts would be employed.[11]

  • Reaction Conditions: The reaction is often run at moderate hydrogen pressures (e.g., 2-5 atm) and room temperature, which are easily and safely achievable with standard laboratory equipment.[10]

  • Monitoring: The progress of the reaction can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.[10]

Purification: The Art of Column Chromatography

To achieve the high purity often required for analytical and biological studies, the laboratory-scale product is typically purified by flash column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (a solvent or mixture of solvents).[1] While highly effective for small quantities, it is generally not economically viable for large-scale production due to the cost of the stationary phase and solvents, and the generation of significant waste.

Quantitative Comparison: A Side-by-Side Look

The following table summarizes the key differences in the synthesis of methyl tetrahydro-2H-pyran-3-carboxylate at the two scales.

ParameterIndustrial ScaleLaboratory Scale
Batch Size Kilograms to TonnesMilligrams to Grams
Primary Goal Cost-effectiveness, Scalability, SafetyPurity, Proof-of-Concept, Stereocontrol
Starting Materials Bulk, commodity chemicalsReagent-grade chemicals
Catalyst (Hydrogenation) Copper-zinc oxides, Pd/CPd/C, PtO₂, Raney Nickel, Chiral catalysts
Hydrogenation Pressure High (e.g., 30-150 bar)Low to Moderate (e.g., 1-10 bar)
Temperature Control Critical for safety and efficiencyPrecise, often at room temperature
Purification Method Fractional DistillationFlash Column Chromatography
Typical Purity 95-99%>99%
Cost of Equipment High (e.g., large reactors, distillation columns)Moderate (e.g., glassware, benchtop hydrogenator)
Analytical Monitoring In-process controls (e.g., GC)TLC, GC-MS, NMR

Economic Considerations: The Bottom Line

The economic drivers for each scale are starkly different. In an industrial setting, the cost of raw materials is a major component of the final product cost. Sourcing bulk chemicals at a fraction of the "catalog" price is essential.[12] For example, the bulk price of a catalyst like palladium on carbon can be significantly lower per kilogram than the price for a few grams in a laboratory catalog.[13][14][15][16]

The capital investment in equipment also differs immensely. An industrial chemical reactor can cost hundreds of thousands of dollars, depending on its size and capabilities, whereas a laboratory-scale high-pressure reactor can be purchased for a few thousand to tens of thousands of dollars.[1][4][8][17][18][19][20][21]

In the laboratory, the cost of a researcher's time and the need for a highly pure, well-characterized sample for subsequent experiments often outweigh the cost of more expensive reagents or purification methods.

Experimental Protocols

Industrial-Scale Synthesis (Illustrative)

Step 1: Synthesis of Methyl 3,4-Dihydro-2H-Pyran-5-Carboxylate [5][6]

  • To a large, jacketed glass-lined reactor, charge methanol, methyl acetoacetate, and 1-bromo-3-chloropropane.

  • Under an inert atmosphere (e.g., nitrogen), slowly add a solution of sodium methoxide in methanol while controlling the temperature to maintain a gentle reflux.

  • After the addition is complete, continue to stir at reflux for several hours until in-process control (e.g., GC analysis) indicates the reaction is complete.

  • Cool the reaction mixture and neutralize with a suitable acid.

  • Remove the precipitated salts by filtration.

  • The crude filtrate containing methyl 3,4-dihydro-2H-pyran-5-carboxylate is taken to the next step.

Step 2: Catalytic Hydrogenation

  • The crude methyl 3,4-dihydro-2H-pyran-5-carboxylate solution is charged into a high-pressure autoclave containing a slurry of the hydrogenation catalyst (e.g., 5% Pd/C) in methanol.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the target pressure (e.g., 50 bar).

  • The mixture is heated and stirred vigorously. The reaction progress is monitored by hydrogen uptake and/or periodic sampling and GC analysis.

  • Once the reaction is complete, the reactor is cooled, and the hydrogen pressure is safely vented.

  • The reaction mixture is filtered to remove the catalyst. The catalyst may be recycled for subsequent batches.

  • The crude methyl tetrahydro-2H-pyran-3-carboxylate is purified by fractional distillation under reduced pressure.

Laboratory-Scale Synthesis (Plausible Protocol)

Step 1: Synthesis of Methyl 3,4-Dihydro-2H-Pyran-5-Carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate in anhydrous methanol.

  • Add 1-bromo-3-chloropropane to the solution.

  • Slowly add a solution of sodium methoxide in methanol to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydropyran intermediate.

Step 2: Catalytic Hydrogenation [Based on a similar procedure[10]]

  • Dissolve the crude methyl 3,4-dihydro-2H-pyran-5-carboxylate in ethanol in a suitable pressure vessel (e.g., a Parr shaker bottle).

  • Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol %).

  • Place the vessel in a Parr hydrogenation apparatus, flush with nitrogen, and then pressurize with hydrogen to 3-5 atm.

  • Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Carefully vent the hydrogen and flush the apparatus with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl tetrahydro-2H-pyran-3-carboxylate by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Synthetic Pathways

G cluster_industrial Industrial Synthesis cluster_lab Laboratory Synthesis I_Start Methyl Acetoacetate + 1-Bromo-3-chloropropane I_Intermediate Methyl 3,4-dihydro-2H-pyran-5-carboxylate (in situ) I_Start->I_Intermediate One-pot Alkylation/ O-alkylation (Sodium Methoxide) I_Product Methyl tetrahydro-2H-pyran-3-carboxylate I_Intermediate->I_Product High-Pressure Catalytic Hydrogenation (e.g., Pd/C or Cu-Zn) I_Purification Fractional Distillation I_Product->I_Purification L_Start Methyl Acetoacetate + 1-Bromo-3-chloropropane L_Intermediate Crude Methyl 3,4-dihydro-2H-pyran-5-carboxylate (Work-up & Isolation) L_Start->L_Intermediate Alkylation & Cyclization (Stepwise or one-pot) L_Product Crude Methyl tetrahydro-2H-pyran-3-carboxylate L_Intermediate->L_Product Low-Pressure Catalytic Hydrogenation (e.g., Pd/C, Ra-Ni) L_Purification Flash Column Chromatography L_Product->L_Purification

Caption: Comparison of Industrial and Laboratory Synthetic Workflows.

Conclusion: A Symbiotic Relationship

The industrial and laboratory-scale syntheses of methyl tetrahydro-2H-pyran-3-carboxylate, while distinct in their execution and objectives, are fundamentally interconnected. Laboratory innovations in catalysis and reaction methodology pave the way for more efficient and sustainable industrial processes. Conversely, the constraints and demands of large-scale production drive research into new, more economical synthetic routes. For the researcher, scientist, and drug development professional, understanding the principles and practices that govern both scales is crucial for the successful translation of a molecule from a promising lead into a life-changing therapeutic.

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Methyl tetrahydro-2H-pyran-3-carboxylate

Abstract This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Methyl tetrahydro-2H-pyran-3-carboxylate, a key intermediate in various synthetic pathways. We delve in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Methyl tetrahydro-2H-pyran-3-carboxylate, a key intermediate in various synthetic pathways. We delve into the validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. It offers detailed, step-by-step validation protocols grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, explaining the scientific rationale behind experimental choices. All quantitative data are summarized in comparative tables, and workflows are visualized to ensure clarity and reproducibility.

Introduction: The Analytical Imperative

Methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) is a cyclic ester of significant interest in organic synthesis, often serving as a chiral building block or a precursor in the development of pharmaceutical compounds. Its precise and accurate quantification is critical for several reasons:

  • Process Control: Monitoring the consumption of MTHPC as a starting material or its formation as an intermediate is vital for reaction optimization and ensuring consistent yield.

  • Quality Control: In a final drug substance, residual levels of MTHPC or its derivatives could be considered process-related impurities that must be controlled within strict limits.

  • Stability Studies: Assessing the stability of drug substances or products may require quantifying degradation products derived from MTHPC.

Given its molecular weight of 144.17 g/mol and its structure as a volatile ester, MTHPC is amenable to analysis by both gas and liquid chromatography.[1] The choice between these techniques depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. This guide will compare the performance of GC-MS and HPLC-UV for this purpose, providing the necessary framework to select and validate the most suitable method for your application.

Comparative Analysis of Core Analytical Methodologies

The two most viable methods for the routine quantification of MTHPC are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For this guide, we will focus on GC coupled with Mass Spectrometry (MS) for its high specificity and sensitivity, and HPLC with Ultraviolet (UV) detection for its robustness and widespread availability in QC laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds.[2][3] The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compound and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for confident identification and quantification.[4][5]

Causality of Experimental Choices:

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often chosen for esters. This provides a good balance of dispersive and dipole-dipole interactions, enabling efficient separation from common process solvents and related impurities.

  • Injection Mode: A split injection is typically used to prevent column overloading when analyzing high-concentration samples, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection would be employed to maximize sensitivity.

  • Detection Mode: Selected Ion Monitoring (SIM) mode on the mass spectrometer is chosen over full-scan mode for quantification. By monitoring only a few characteristic ions of MTHPC, the signal-to-noise ratio is dramatically increased, leading to lower detection limits.[6][7]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For a molecule like MTHPC, which lacks a strong chromophore, UV detection can be challenging but is often feasible at low wavelengths (e.g., 200-215 nm) where the carboxylate group exhibits some absorbance.

Causality of Experimental Choices:

  • Column Selection: A reversed-phase C18 column is the workhorse of HPLC and is well-suited for separating moderately polar compounds like MTHPC from non-polar or more polar impurities.[9]

  • Mobile Phase: A mobile phase consisting of a mixture of acetonitrile (or methanol) and water allows for the manipulation of polarity to achieve optimal retention and separation. A small amount of acid, like formic or phosphoric acid, is often added to suppress the ionization of any acidic or basic components, leading to better peak shape.[10]

  • UV Wavelength: The detection wavelength must be carefully selected. As the ester functional group has a weak UV absorbance, detection is typically performed at the lowest possible wavelength (around 205-210 nm) to maximize the signal. This, however, can also increase baseline noise and interference from mobile phase components or impurities.

Performance Comparison

The following table summarizes the expected performance characteristics of a validated GC-MS and HPLC-UV method for the quantification of Methyl tetrahydro-2H-pyran-3-carboxylate. These values are representative and should be established for each specific method and instrument.

Validation Parameter GC-MS (SIM Mode) HPLC-UV (210 nm) Rationale / Commentary
Specificity / Selectivity ExcellentGood to ModerateGC-MS provides mass spectral data, offering definitive identification and separation from co-eluting peaks.[4][5] HPLC-UV relies solely on retention time, making it susceptible to interference from compounds with similar retention times and UV absorbance.
Linearity (Correlation Coefficient, r²) > 0.999> 0.998Both methods can achieve excellent linearity. GC-MS often shows a wider linear range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are highly accurate when properly validated. Accuracy can be assessed via recovery studies in a sample matrix.[11]
Precision (% RSD) < 2.0%< 2.0%Both techniques demonstrate high precision. Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) should be assessed.[11][12]
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mLGC-MS in SIM mode is inherently more sensitive than HPLC-UV for this type of analyte, making it superior for trace-level impurity analysis.[4]
Limit of Quantitation (LOQ) ~0.3 µg/mL~3 µg/mLThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[13] GC-MS provides significantly lower LOQs.
Robustness GoodExcellentHPLC methods are generally considered very robust. GC methods can be sensitive to variations in carrier gas flow, injection port temperature, and column aging.

Detailed Validation Protocol: A Step-by-Step Guide

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[13][14] The following protocols are based on the ICH Q2(R1) Guideline and outline the necessary experiments for validating a quantitative method for MTHPC.[15][16]

Prerequisite: System Suitability Testing (SST)

Before any validation run, the suitability of the chromatographic system must be verified. This is not a validation parameter itself, but a check to ensure the system is performing adequately on the day of analysis.

Protocol:

  • Prepare a standard solution of MTHPC at a concentration in the middle of the expected working range.

  • Inject the solution five or six replicate times.

  • Calculate the relative standard deviation (%RSD) of the peak areas and retention times.

  • Acceptance Criteria: %RSD for peak area should be ≤ 2.0% (for HPLC) or ≤ 5.0% (for GC). %RSD for retention time should be ≤ 1.0%.[17] Other parameters like peak asymmetry (tailing factor) and theoretical plates may also be monitored.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process.

G cluster_prep Phase 1: Preparation & System Check cluster_core_validation Phase 2: Core Validation Parameters cluster_finalization Phase 3: Robustness & Final Report Protocol Develop Validation Protocol SST System Suitability Testing (SST) Protocol->SST Execute Before Each Run Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Logical workflow for analytical method validation.

Experimental Protocols for Key Validation Parameters

Objective: To demonstrate that the analytical signal is solely attributable to the analyte of interest (MTHPC) and is not affected by the presence of other components (e.g., impurities, degradation products, matrix components).

Protocol:

  • Blank Analysis: Analyze a sample of the matrix (e.g., placebo formulation, reaction solvent) without the analyte.

  • Spiked Sample: Analyze the analyte spiked into the matrix.

  • Stress Samples (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solution to ensure separation of degradation products from the main analyte peak.

  • GC-MS Specific: Compare the mass spectrum of the analyte peak in a standard versus a spiked sample to confirm identity.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of MTHPC. In stressed samples, the MTHPC peak should be spectrally pure and resolved from any degradation peaks.

Objective: To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards of MTHPC spanning the expected concentration range (e.g., 50% to 150% of the target concentration for an assay).

  • Analyze each standard in triplicate.

  • Plot the average instrument response (peak area) against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration. The residuals should be randomly distributed around zero.[5][18]

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with MTHPC at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for an assay.[11]

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

  • Acceptance Criteria: The %RSD for repeatability should not be more than 2.0%. The results from intermediate precision studies should also meet this criterion.[12]

Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Signal-to-Noise Approach):

  • Determine the concentration of MTHPC that yields a signal-to-noise (S/N) ratio of approximately 10:1.

  • Prepare a solution at this concentration and inject it six times.

  • Acceptance Criteria: The S/N ratio should be reliably ≥ 10. The precision (%RSD) for the six injections should be acceptable (e.g., ≤ 10%).

Validation Parameter Relationship Diagram

This diagram shows how different validation parameters are interconnected and build upon one another to provide a comprehensive validation package.

G cluster_foundation Foundation cluster_quantitative Quantitative Performance cluster_limits Sensitivity Limits cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity is prerequisite for Accuracy Accuracy Specificity->Accuracy is prerequisite for Precision Precision Specificity->Precision is prerequisite for Linearity->Accuracy defines Range for Accuracy->Precision requires Robustness Robustness Accuracy->Robustness must be maintained during LOQ LOQ Precision->LOQ defines Precision->Robustness must be maintained during LOD LOD LOQ->LOD

Caption: Interrelationship of analytical validation parameters.

Conclusion and Recommendations

Both GC-MS and HPLC-UV can be successfully validated for the quantification of Methyl tetrahydro-2H-pyran-3-carboxylate. The final choice of method should be guided by the specific analytical challenge.

  • Choose GC-MS when:

    • High sensitivity is required (e.g., for impurity testing or residual analysis).

    • Absolute certainty of peak identity is necessary, especially in complex matrices where co-elution is a risk.

    • The sample is clean and can be easily volatilized.

  • Choose HPLC-UV when:

    • The analyte concentration is relatively high (e.g., for main component assay).

    • A highly robust and routine method is needed for a quality control environment.

    • The sample matrix is not suitable for GC (e.g., contains non-volatile components that would contaminate the GC system).

Regardless of the chosen technique, a thorough validation following the principles outlined in the ICH Q2(R1) guideline is mandatory to ensure the generation of reliable, accurate, and reproducible data that can withstand regulatory scrutiny.[15][16]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed, National Center for Biotechnology Information.

  • Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub.

  • Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry - ACS Publications.

  • A Review on VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. Pharmaerudition.

  • GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent.

  • Analytical Validation Quick Reference Guide. ChromSolutions.

  • Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed, National Center for Biotechnology Information.

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • A Review on GC-MS and Method Development and Validation. Impactfactor.org.

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. The Pharma Innovation Journal.

  • Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc.

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health (NIH).

  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Journal of Pharmaceutical Research International.

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. National Institutes of Health (NIH).

  • Methyl tetrahydro-2H-pyran-3-carboxylate. BLD Pharm.

  • METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE. INDOFINE Chemical Company.

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.

  • Methyl 2-oxo-2H-pyran-3-carboxylate. SIELC Technologies.

  • Methyl tetrahydro-2H-pyran-3-carboxylate. Benchchem.

  • Quantification of Esters by GC-MS. Chromatography Forum.

  • Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. National Institutes of Health (NIH).

  • Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. PubMed, National Center for Biotechnology Information.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl tetrahydro-2H-pyran-3-carboxylate

Introduction: Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No. 18729-20-9) is a versatile cyclic ester utilized as an intermediate in the synthesis of various organic compounds, including fine chemicals and potential ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No. 18729-20-9) is a versatile cyclic ester utilized as an intermediate in the synthesis of various organic compounds, including fine chemicals and potential pharmaceutical agents.[1] While instrumental in research and development, its handling and disposal demand a rigorous, safety-first approach. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols and regulatory awareness. Our objective is to ensure that laboratory operations are not only scientifically sound but also prioritize the safety of personnel and environmental stewardship.

Part 1: Core Hazard Profile & Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This initial assessment informs every subsequent step of the waste management process. Methyl tetrahydro-2H-pyran-3-carboxylate is not benign; it presents several hazards that dictate specific handling and disposal requirements.

The primary risks associated with this compound are its combustibility and its irritant properties.[1][2] As a combustible liquid, it must be kept away from ignition sources.[3] Its classification as a serious eye, skin, and potential respiratory irritant necessitates the consistent use of appropriate Personal Protective Equipment (PPE) to prevent exposure.[2][4]

Key Chemical and Safety Data Summary

For quick reference, the essential properties and hazard classifications for Methyl tetrahydro-2H-pyran-3-carboxylate are summarized below.

PropertyValueSource(s)
CAS Number 18729-20-9[1][5]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Appearance Liquid[6]
Boiling Point 183°C at 760 mmHg[1]
GHS Hazard Codes H227 (Combustible liquid), H319 (Causes serious eye irritation)[1][7]
Additional Hazards May cause skin and respiratory irritation[2][4]
Storage Class 10 - Combustible liquids[6]

Part 2: Immediate Safety & Spill Response Protocol

Accidents can happen despite the most stringent precautions. An immediate and correct response to a spill is critical to mitigate exposure and prevent further contamination.

Experimental Protocol: Managing a Spill

Should a spill occur, follow these steps methodically:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors. Use a chemical fume hood for all handling and cleanup operations where possible.[2]

  • Don PPE: Before addressing the spill, don the appropriate PPE:

    • Chemical safety goggles or a face shield.[2]

    • Chemically resistant gloves (e.g., nitrile).

    • A lab coat.

    • In case of insufficient ventilation, wear suitable respiratory equipment.[2]

  • Containment: For larger spills, contain the liquid using an inert absorbent material like sand, vermiculite, or earth.[8][9] Prevent the spill from entering drains or waterways at all costs.[2][8]

  • Absorption & Collection: Carefully cover and absorb the spill with the inert material. Once fully absorbed, sweep or shovel the material into a suitable, clearly labeled container for hazardous waste disposal.[2][10]

  • Decontamination: Clean the spill area thoroughly with soap and water. Decontaminate all equipment used for the cleanup before re-use.

  • Waste Disposal: Seal the container holding the spill residue and label it clearly as "Hazardous Waste: Methyl tetrahydro-2H-pyran-3-carboxylate" for proper disposal according to the procedures in Part 4.

Part 3: Waste Segregation & Collection in the Laboratory

Proper disposal begins with correct segregation at the source. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for liquid waste of Methyl tetrahydro-2H-pyran-3-carboxylate. The container should be made of polyethylene or polypropylene and have a secure, tight-fitting lid.[9]

  • Labeling: The label must be unambiguous. It should clearly state "Hazardous Waste" and identify the contents: "Methyl tetrahydro-2H-pyran-3-carboxylate". Include hazard pictograms for flammability and irritants.

  • Segregation:

    • Do NOT mix this waste with other chemical waste streams, particularly strong oxidizing agents or strong bases, which are incompatible.[2]

    • Solid waste contaminated with the compound (e.g., used gloves, absorbent pads from spills) should be collected in a separate, clearly labeled, sealed plastic bag or drum for solid hazardous waste.[8]

  • Storage: Keep the waste container closed when not in use. Store it in a well-ventilated area, such as a satellite accumulation area or a designated chemical storage cabinet, away from heat and ignition sources.[3]

Part 4: The Disposal Decision Workflow

The following workflow provides a logical pathway for ensuring that Methyl tetrahydro-2H-pyran-3-carboxylate waste is handled correctly from the point of generation to its final disposal container.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_labeling Labeling & Storage cluster_disposal Final Disposal Start Waste Generated: Methyl tetrahydro-2H-pyran-3-carboxylate Check_State Is the waste liquid or solid-contaminated? Start->Check_State Liquid_Container Collect in a designated, leak-proof, and compatible liquid waste container. Check_State->Liquid_Container Liquid Solid_Container Collect in a sealed bag or drum for solid chemical waste. Check_State->Solid_Container Solid-Contaminated (e.g., gloves, paper towels) Label_Waste Label container clearly: 'Hazardous Waste' 'Methyl tetrahydro-2H-pyran-3-carboxylate' List Hazards (Combustible, Irritant) Liquid_Container->Label_Waste Solid_Container->Label_Waste Store_Waste Store container in a designated satellite accumulation area away from ignition sources. Label_Waste->Store_Waste End Arrange for pickup by licensed hazardous waste disposal service. Store_Waste->End

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl tetrahydro-2H-pyran-3-carboxylate

Welcome to a comprehensive guide on the safe handling of Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No: 18729-20-9). As researchers and drug development professionals, our primary responsibility extends beyond achievi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No: 18729-20-9). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, providing a deep, procedural understanding of the why behind each safety recommendation. The protocols herein are designed to create a self-validating system of safety, grounded in authoritative data, to build your confidence and expertise in handling this and similar chemical reagents.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the specific risks associated with Methyl tetrahydro-2H-pyran-3-carboxylate is the critical first step in developing a robust personal protective equipment (PPE) strategy. The primary hazards are identified from Safety Data Sheets (SDS) and analogous chemical structures.

According to available safety data, Methyl tetrahydro-2H-pyran-3-carboxylate is classified as a combustible liquid and is known to cause serious eye irritation[1]. While specific data on skin and respiratory irritation for this exact molecule is limited, the precautionary principle dictates that we consider data from structurally similar compounds. For instance, related compounds like Methyl 2-oxo-2H-pyran-3-carboxylate and Tetrahydro-2H-pyran-3-carboxylic acid are known to cause skin and respiratory irritation[2][3]. Therefore, a comprehensive safety plan must mitigate all three potential routes of exposure.

Hazard ClassClassificationRationale and Potential Effects
Flammability Combustible Liquid (Category 4)[1]As a combustible liquid, it has a flash point, meaning it can ignite when exposed to an ignition source. Handling must occur away from open flames, hot surfaces, and sparks.
Eye Damage/Irritation Causes Serious Eye Irritation[1][4][5]Direct contact with the eyes can cause significant irritation and potential damage. This is the most acute and well-documented hazard.
Skin Corrosion/Irritation Potential Skin IrritantBased on data from analogous compounds, contact may cause skin irritation[2][5][6]. Prolonged exposure could lead to dermatitis.
Specific Target Organ Toxicity Potential Respiratory IrritantInhalation of vapors or aerosols, particularly in poorly ventilated areas, may cause respiratory tract irritation[2][3][6].

Core PPE Requirements: A Head-to-Toe Defense

The selection of PPE is not a one-size-fits-all solution. It is a dynamic process based on the scale of the operation and the potential for exposure. The following outlines the minimum required PPE and the rationale for each component.

Eye and Face Protection: Your First Line of Defense

Given the high risk of serious eye irritation, eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling small quantities (<50 mL) inside a certified chemical fume hood.

  • Best Practice/Required for Benchtop Operations: Chemical splash goggles that form a seal around the eyes should be worn. Safety glasses leave gaps where splashes can enter[7].

  • High-Risk Operations: When handling larger volumes or performing tasks with a high splash potential (e.g., transferring under pressure, heating), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face[1][2][8].

Hand Protection: The Critical Barrier

Gloves protect against direct skin contact. However, no glove material offers permanent protection.

  • Material Selection: For incidental contact, nitrile gloves are a common and effective choice. Always check the manufacturer's chemical resistance data for breakthrough time and permeation rate. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber may be necessary[9].

  • Best Practices:

    • Always inspect gloves for tears or punctures before use[7].

    • Use the correct size to ensure dexterity and prevent tearing.

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Wash hands thoroughly with soap and water after removing gloves[2][4].

Body Protection: Shielding from Spills and Splashes

Protective clothing prevents the chemical from contaminating your personal clothing and skin.

  • Standard Use: A flame-resistant (FR) lab coat should be worn, fully buttoned, with sleeves rolled down.

  • Procedures with High Splash Potential: For tasks involving larger quantities or vigorous mixing, supplement your lab coat with a chemical-resistant apron made of materials like polyethylene-coated polypropylene[8][10].

Respiratory Protection: An Essential Secondary Control

The primary method for controlling inhalation exposure is through engineering controls, specifically a certified chemical fume hood[11]. Respiratory protection is required when these controls are insufficient or during emergency situations.

  • When to Use: Use is necessary during a large spill, when working in a poorly ventilated area, or if aerosols are being generated outside of a containment device.

  • Type of Respirator: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is required[5][12]. Ensure you have been properly fit-tested for the specific make and model of the respirator.

Procedural Guidance: Integrating PPE into Your Workflow

Properly using PPE involves more than just wearing it. The sequence of donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.

Step-by-Step Handling Protocol
  • Pre-Operational Check:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed[2][5].

    • Inspect all PPE for damage (cracks in goggles, tears in gloves, etc.).

  • Donning PPE (Sequence):

    • Lab Coat

    • Goggles and/or Face Shield

    • Respirator (if required)

    • Gloves (pull cuffs over the sleeves of the lab coat).

  • Chemical Handling:

    • Perform all manipulations of Methyl tetrahydro-2H-pyran-3-carboxylate within the fume hood sash, keeping the sash at the lowest practical height.

    • Handle containers carefully to avoid splashes or aerosol generation.

    • Keep containers closed when not in use[5].

  • Doffing PPE (Sequence): This sequence is designed to move from most contaminated to least contaminated.

    • Gloves: Remove first, using the proper technique to avoid skin contact.

    • Face Shield/Goggles: Remove by handling the strap, not the front.

    • Lab Coat: Remove by rolling it inside-out to contain contaminants.

    • Respirator: Remove last.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water[4].

Workflow for Safe Handling

cluster_prep Preparation cluster_don Donning Sequence cluster_handle Handling cluster_doff Doffing Sequence prep_fume_hood Verify Fume Hood prep_safety_eq Locate Safety Shower/Eyewash prep_fume_hood->prep_safety_eq prep_inspect_ppe Inspect PPE for Damage prep_safety_eq->prep_inspect_ppe don_coat 1. Lab Coat prep_inspect_ppe->don_coat don_eyes 2. Goggles/Face Shield don_coat->don_eyes don_gloves 3. Gloves don_eyes->don_gloves handle_in_hood Work in Fume Hood don_gloves->handle_in_hood handle_close Keep Containers Closed handle_in_hood->handle_close doff_gloves 1. Gloves handle_close->doff_gloves doff_eyes 2. Goggles/Face Shield doff_gloves->doff_eyes doff_coat 3. Lab Coat doff_eyes->doff_coat wash_hands Wash Hands Thoroughly doff_coat->wash_hands start Contaminated Material (Used PPE, Spill Absorbent) segregate Segregate from Non-Hazardous Trash start->segregate contain Place in Labeled, Sealed Hazardous Waste Bag segregate->contain store Store in Designated Satellite Accumulation Area contain->store dispose Dispose via Licensed Waste Contractor store->dispose

Caption: Hazardous Waste Disposal Workflow.

By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you can confidently and safely handle Methyl tetrahydro-2H-pyran-3-carboxylate, ensuring a secure environment for groundbreaking research.

References

  • Synquest Labs. (n.d.). Methyl 2-oxo-2H-pyran-3-carboxylate Safety Data Sheet.
  • Angene Chemical. (2025). Methyl Tetrahydro-2H-Pyran-3-Carboxylate Safety Data Sheet.
  • Apollo Scientific. (2023). Methyl tetrahydro-2H-pyran-4-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2025). Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate Safety Information.
  • Apollo Scientific. (2023). Tetrahydro-2H-pyran-3-carboxaldehyde Safety Data Sheet.
  • Blue Thunder Technologies. (2017). Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800.
  • Fluorochem. (2024). Ethyl 5,6-dihydro-2H-pyran-3-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2024). Tetrahydropyran-4-carboxylic acid Safety Data Sheet.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Ali Unal. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Pharma Beginners. (2023). Personal Protective Equipment (PPE) usage.
  • Fisher Scientific. (2009). 2H-Pyran-2-one Safety Data Sheet.
  • Tokyo Chemical Industry. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid.
  • Fisher Scientific. (2021). Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal Safety Data Sheet.
  • Aldrich. (2024). 2-(3-Butynyloxy)tetrahydro-2H-pyran Safety Data Sheet.
  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals.
  • ChemicalBook. (2025). TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID - Safety Data Sheet.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl tetrahydro-2H-pyran-3-carboxylate
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